molecular formula I B1218956 Iridium CAS No. 7439-88-5

Iridium

Numéro de catalogue: B1218956
Numéro CAS: 7439-88-5
Poids moléculaire: 192.22 g/mol
Clé InChI: GKOZUEZYRPOHIO-UHFFFAOYSA-N
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Description

Iridium is a rare, silvery-white transition metal, renowned for its exceptional corrosion resistance and high-temperature stability. With the atomic number 77 and a density of 22.56 g/cm³, it is one of the densest elements known . It possesses a remarkably high melting point of 2446°C and maintains good mechanical properties in air at temperatures above 1600°C, making it indispensable for extreme environment applications . This element exhibits a wide range of oxidation states, from -3 to +9, with +3 and +4 being the most common, allowing for diverse coordination chemistry and complex formation . In research and industry, this compound's unique properties are leveraged in several key areas. It is critical for manufacturing high-performance laboratory crucibles used for recrystallizing semiconductors and other materials at high temperatures, thanks to its resistance to deformation and chemical attack . In industrial catalysis, this compound compounds serve as important catalysts, such as in the chloralkali process for chlorine production . Its exceptional hardness and wear resistance make it the material of choice for the tips of high-performance spark plugs, particularly in aviation and racing . Furthermore, this compound's radioactive isotope, this compound-192, is employed in brachytherapy, a form of internal radiation therapy for cancer, offering a targeted treatment option . A rapidly growing field of research involves the application of organothis compound complexes in anticancer investigations . These complexes, including cyclopentadienyl and half-sandwich structures, are being studied for their novel mechanisms of action, which can include the induction of reactive oxygen species and DNA damage, offering a potential strategy to overcome cellular resistance to traditional platinum-based chemotherapeutics . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

iridium
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InChI

InChI=1S/Ir
Source PubChem
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InChI Key

GKOZUEZYRPOHIO-UHFFFAOYSA-N
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Canonical SMILES

[Ir]
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Molecular Formula

Ir
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DSSTOX Substance ID

DTXSID0064674
Record name Iridium
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Molecular Weight

192.22 g/mol
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Physical Description

Liquid, Other Solid, Silver-white metal; [Hawley]
Record name Iridium
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Boiling Point

4,428 °C
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Density

22.42 at 17 °C
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Vapor Pressure

0.467 Pa at melting point
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Color/Form

Silver-white, face-centered cubic lattice

CAS No.

7439-88-5, 22542-08-1
Record name Iridium
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Melting Point

2,446 °C
Record name IRIDIUM, ELEMENTAL
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Foundational & Exploratory

physical and chemical properties of iridium metal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Iridium Metal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the platinum group metals, is a silvery-white, rare, and dense transition metal.[1][2][3][4] This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this remarkable element. The guide summarizes quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of relevant experimental workflows and signaling pathways.

Physical Properties

This compound possesses a unique combination of physical properties that make it suitable for a range of specialized applications. It is one of the densest naturally occurring elements and has an exceptionally high melting point and boiling point.[2][5] Its hardness and brittleness make it challenging to work with, often necessitating the use of powder metallurgy techniques.[1][5]

Atomic and Crystal Structure

This compound has the atomic number 77 and an atomic weight of 192.217 u.[2][6] It has a face-centered cubic (fcc) crystal structure.[1][3][7][8]

PropertyValueReference
Atomic Number77[2][6]
Atomic Weight192.217 ± 0.002 g/mol [1]
Crystal StructureFace-Centered Cubic (fcc)[1][3][7][8]
Space GroupFm-3m[8]
Lattice Parameter, a383.9 pm[8]
Thermal Properties

This compound exhibits exceptional thermal stability, maintaining good mechanical properties in air at temperatures exceeding 1600 °C.[1][9]

PropertyValueReference
Melting Point2446 °C (2719 K)[2][9]
Boiling Point4428 °C (4701 K)[2][9]
Thermal Conductivity147 W/(m·K) at 300 K[1][10]
Coefficient of Linear Thermal Expansion6.4 x 10⁻⁶ K⁻¹ at 25 °C[1][10]
Specific Heat0.130 kJ/kg·K[11]
Heat of Fusion41.12 kJ/mol[10][12]
Heat of Vaporization563 kJ/mol[10]
Electrical and Magnetic Properties

This compound is a conductor of electricity and exhibits paramagnetic behavior.[1][13]

PropertyValueReference
Electrical Resistivity47.1 nΩ·m at 20 °C[1][10]
Electrical Conductivity2.1 x 10⁷ S/m[13]
Superconducting Point0.11 K[13]
Magnetic OrderingParamagnetic[1]
Mass Magnetic Susceptibility1.67 x 10⁻⁹ m³/Kg[13]
Mechanical Properties

This compound is known for its extreme hardness and high elastic modulus, which is second only to osmium.[1][5] However, it is also very brittle, which can make it difficult to machine.[1][4][5]

PropertyValueReference
Density22.56 g/cm³[1][2]
Mohs Hardness6.5[10][14]
Vickers Hardness1760 MPa[10]
Brinell Hardness1670 MN m⁻²[15]
Young's Modulus528 GPa[10]
Shear Modulus210 GPa[10]
Bulk Modulus320 GPa[10]
Poisson's Ratio0.26[10]

Chemical Properties

This compound is the most corrosion-resistant metal known.[1][2] It is not attacked by most acids, including aqua regia, at room temperature.[1][4][11]

Reactivity and Corrosion Resistance

This compound's inertness makes it highly resistant to chemical attack. It is not affected by air, water, or acids at ambient temperatures.[3][9] It can, however, be dissolved in concentrated hydrochloric acid in the presence of sodium perchlorate at elevated temperatures (125-150 °C).[1][16] At higher temperatures, it can react with halogens and oxygen.[1]

Oxidation States

This compound can exist in a wide range of oxidation states, from -3 to +9, with +1, +3, and +4 being the most common.[1][5][16] The +9 oxidation state, found in the gaseous cation [IrO₄]⁺, is the highest known for any element.[1]

Catalytic Activity

This compound and its complexes are highly effective catalysts for a variety of chemical transformations.[17][18][19] In the pharmaceutical industry, this compound-based catalysts are particularly valuable for asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral drugs.[2] this compound catalysts also play a role in C-H activation, allowing for the late-stage functionalization of complex pharmaceutical molecules.[16]

Experimental Protocols

Density Determination by Pycnometry

This method determines the density of a solid by measuring the volume of a fluid displaced by the solid.

Methodology:

  • Measure the mass of a clean, dry pycnometer (m_p).

  • Fill the pycnometer with a liquid of known density (e.g., water) and measure the total mass (m_pl). The volume of the pycnometer (V_p) can be calculated as V_p = (m_pl - m_p) / ρ_l, where ρ_l is the density of the liquid.

  • Empty and dry the pycnometer. Place a sample of this compound metal inside and measure the mass (m_ps). The mass of the sample (m_s) is m_s = m_ps - m_p.

  • Fill the pycnometer containing the sample with the same liquid and measure the total mass (m_psl).

  • The volume of the liquid in the pycnometer with the sample is V_l' = (m_psl - m_ps) / ρ_l.

  • The volume of the this compound sample (V_s) is V_s = V_p - V_l'.

  • The density of this compound (ρ_s) is then calculated as ρ_s = m_s / V_s.

Melting Point Determination of Refractory Metals

Due to this compound's very high melting point, specialized techniques are required. One common method involves electrical pulse heating.

Methodology:

  • A small, wire-shaped sample of this compound is placed in a controlled atmosphere or vacuum chamber.

  • A high-current electrical pulse is passed through the sample, causing rapid resistive heating.

  • The temperature of the sample is measured using a high-speed pyrometer. [20]

  • The voltage across the sample and the current passing through it are measured simultaneously.

  • The melting point is identified by a plateau in the temperature-time curve, which indicates the phase transition from solid to liquid.

Thermal Conductivity by Guarded Hot Plate Method (ASTM C177)

This steady-state method measures the thermal conductivity of a material.[6][14][21]

Methodology:

  • Two identical flat specimens of this compound are placed on either side of a main heater.

  • Guard heaters surround the main heater to prevent lateral heat loss.

  • A known, steady electrical power is supplied to the main heater, creating a temperature gradient across the specimens.

  • The temperature difference across each specimen is measured using thermocouples.

  • Once thermal equilibrium is reached (i.e., temperatures are stable), the thermal conductivity (k) is calculated using the formula: k = (Q * d) / (A * ΔT), where Q is the heat flow rate (power supplied to the main heater), d is the thickness of the specimen, A is the cross-sectional area of the heater, and ΔT is the temperature difference across the specimen.

Electrical Resistivity by Four-Point Probe Method

This method is used to measure the electrical resistivity of a material while eliminating the contact resistance.[4][11][13]

Methodology:

  • Four equally spaced, co-linear probes are brought into contact with a flat surface of the this compound sample.

  • A known DC current (I) is passed through the two outer probes.

  • The voltage drop (V) between the two inner probes is measured.

  • For a sufficiently thin sample, the sheet resistance (R_s) is calculated as R_s = (π / ln(2)) * (V / I).

  • The bulk resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness of the sample (t): ρ = R_s * t.

Vickers Hardness Test (ASTM E384)

This microindentation method measures the hardness of a material.[3][5][22][23][24]

Methodology:

  • The surface of the this compound sample is polished to a smooth, flat finish.

  • A diamond indenter in the shape of a square-based pyramid is pressed into the surface with a specific load (test force) for a set duration (dwell time).

  • After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.

  • The Vickers hardness number (HV) is calculated using the formula: HV = (2 * F * sin(136°/2)) / d², where F is the applied force in kilograms-force and d is the average length of the diagonals in millimeters.

Elastic Modulus by Ultrasonic Pulse-Echo Technique

This non-destructive method determines the elastic properties of a material by measuring the speed of sound through it.[17][25][26][27][28]

Methodology:

  • An ultrasonic transducer is placed on a flat surface of the this compound sample.

  • The transducer generates a short pulse of high-frequency sound waves that travel through the sample.

  • The time taken for the pulse to travel to the opposite face, reflect, and return to the transducer (the round-trip transit time, t) is measured.

  • The thickness of the sample (d) is accurately measured.

  • The longitudinal wave velocity (v_L) is calculated as v_L = 2d / t.

  • A similar measurement is performed with a shear wave transducer to determine the shear wave velocity (v_S).

  • The Young's modulus (E), shear modulus (G), and Poisson's ratio (ν) can then be calculated from the measured velocities and the density (ρ) of the material using the following equations:

    • G = ρ * v_S²

    • E = (G * (3 * v_L² - 4 * v_S²)) / (v_L² - v_S²)

    • ν = (v_L² - 2 * v_S²) / (2 * (v_L² - v_S²))

Visualizations

Experimental Workflow: this compound-Catalyzed Cross-Coupling Reaction

This compound catalysts are instrumental in various organic synthesis reactions, including cross-coupling reactions. The following diagram illustrates a general workflow for such a reaction.

G prep_cat Prepare this compound Catalyst Solution ([Ir(COD)Cl]₂ + Ligand) mix Combine Catalyst and Reactants under Inert Atmosphere prep_cat->mix prep_reagents Prepare Reactant A and Reactant B in Anhydrous Solvent prep_reagents->mix react Heat Reaction Mixture (e.g., 80°C, 12h) mix->react quench Quench Reaction (e.g., with H₂O) react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze G Ir_complex This compound(III) Photosensitizer (Ground State) Light Light Activation (e.g., 450 nm) Excited_Ir Excited this compound(III) Photosensitizer (Triplet State) Light->Excited_Ir Intersystem Crossing Oxygen Molecular Oxygen (³O₂) Excited_Ir->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Oxidative Stress Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis

References

The Discovery and Enduring Significance of Iridium: From 19th Century Chemistry to the K-Pg Extinction Event

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium, a dense, brittle, and exceptionally corrosion-resistant transition metal, holds a unique and compelling place in the history of science. Its discovery in the early 19th century was a testament to the meticulous and burgeoning field of analytical chemistry. Over a century and a half later, this rare element would become the linchpin in a revolutionary theory explaining one of the most profound events in Earth's history: the mass extinction that wiped out the dinosaurs. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the experimental protocols of its initial isolation and the analytical methods that propelled it to the forefront of planetary science.

The Discovery of this compound (1803-1804)

This compound was discovered in 1803 by the English chemist Smithson Tennant.[1][2][3] While investigating the insoluble residue of platinum ore that had been dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid), Tennant correctly hypothesized that this black powder was not graphite, as was commonly believed, but contained new metallic elements.[4][5] His work, published in the Philosophical Transactions of the Royal Society in 1804, detailed the isolation of two new elements: osmium and this compound.[5][6][7][8] He named this compound after the Greek goddess Iris, the personification of the rainbow, due to the vibrant and varied colors of its salts in solution.[3][6]

Physicochemical Properties of this compound

This compound is one of the densest naturally occurring elements and is renowned for its extreme hardness, brittleness, and incredible resistance to corrosion, even at high temperatures.[3] These properties made it incredibly difficult for early researchers to work with and melt.[5]

PropertyValue
Atomic Number77
Atomic Weight192.217 u
Density~22.56 g/cm³
Melting Point2446 °C
Boiling Point4428 °C
Experimental Protocol: Isolation of this compound from Platinum Ore Residue (Tennant, 1804 - Reconstructed)

While Tennant's original paper provides a narrative of his experiments, the following is a reconstructed, step-by-step protocol based on the available summaries of his work. The analytical chemistry techniques of the early 19th century were reliant on gravimetric analysis, colorimetric tests, and the careful observation of chemical reactions.

Objective: To isolate and identify the unknown metallic components from the black powder residue of platinum ore dissolved in aqua regia.

Materials:

  • Black powder residue from platinum ore

  • Caustic soda (sodium hydroxide, NaOH)

  • "Marine acid" (hydrochloric acid, HCl)

  • Heat source (e.g., furnace)

  • Crucibles

  • Distilled water

Methodology:

  • Initial Treatment: The black powder residue was the starting material. This was the insoluble material left after crude platinum was dissolved in aqua regia.

  • Fusion with Alkali: The black powder was mixed with caustic soda and heated to red heat in a crucible. This process, known as fusion, converts the insoluble metals into soluble salts.

  • Dissolution: The resulting fused mass was cooled and then dissolved in water. This would bring the sodium salts of the new elements into solution.

  • Acidification and Separation: The aqueous solution was then treated with hydrochloric acid ("marine acid").[9] This step would have likely precipitated some components while keeping others in solution. Tennant observed a variety of colors during this process, which led to the name "this compound".[6]

  • Iterative Treatment: Tennant described a process of alternately treating the material with alkalis and acids to separate the components. This iterative process of dissolution, precipitation, and washing was a common purification technique of the era.

  • Isolation of this compound Salts: Through this process, Tennant was able to isolate dark red crystals, likely a salt of this compound such as sodium hexachloroiridate(IV) (Na₂[IrCl₆]).[9]

  • Reduction to Metallic this compound: The isolated this compound salt was then heated, likely in a reducing atmosphere (though not explicitly detailed in summaries), to yield a fine white metallic powder, which was this compound.[9] Tennant noted that this powder was "not capable of being melted, by any degree of heat I could apply."[5]

iridium_isolation_workflow start Platinum Ore Residue (Black Powder) fusion Fusion with Caustic Soda (NaOH) at Red Heat start->fusion Step 1 dissolution Dissolution in Water fusion->dissolution Step 2 acidification Treatment with Hydrochloric Acid (HCl) dissolution->acidification Step 3 separation Separation of This compound Salts (e.g., Na2[IrCl6]) acidification->separation Step 4 reduction Heating to Reduce Salt separation->reduction Step 5 end Pure this compound Metal (White Powder) reduction->end Step 6

A simplified workflow for the isolation of this compound as performed by Smithson Tennant.

This compound and the Alvarez Hypothesis

For over 175 years, this compound remained a relatively obscure element, primarily used in alloys to harden platinum and for other specialized applications. However, in 1980, it was thrust into the scientific spotlight by a team of researchers led by Nobel laureate Luis Alvarez and his son, geologist Walter Alvarez.[10] They proposed a radical new theory for the Cretaceous-Paleogene (K-Pg) extinction event, which occurred approximately 66 million years ago and resulted in the extinction of roughly 75% of Earth's species, including the non-avian dinosaurs.[10]

The Alvarez hypothesis posits that a massive asteroid, approximately 10 to 15 kilometers in diameter, struck the Earth, leading to catastrophic environmental consequences that caused the mass extinction.[10] The primary evidence for this impact was the discovery of a thin layer of clay at the K-Pg boundary in Gubbio, Italy, that contained anomalously high concentrations of this compound.[11]

The this compound Anomaly

This compound is a siderophile, or "iron-loving," element. During the formation of the Earth, the vast majority of it sank to the core with iron.[12][13] As a result, this compound is extremely rare in the Earth's crust.[10][12] However, it is significantly more abundant in meteorites, particularly chondrites.[12][13] The Alvarez team reasoned that the this compound layer at the K-Pg boundary was the result of the worldwide dispersal of vaporized material from the asteroid impact.[10] Since their initial discovery, this "this compound anomaly" has been identified at over 100 K-Pg boundary sites around the globe, providing strong evidence for a global event.[10][14] The subsequent discovery of the Chicxulub crater in the Yucatán Peninsula, a massive impact structure of the correct age, further solidified the Alvarez hypothesis.[10]

Quantitative Data: this compound Abundance

The stark contrast in this compound abundance between the Earth's crust, meteorites, and the K-Pg boundary layer is a cornerstone of the impact theory.

Sample TypeThis compound Concentration (parts per billion, ppb)
Average Earth's Crust~0.1
CI-Chondrite Meteorites~462,000 (0.462 ppm)[15]
K-Pg Boundary, Gubbio, ItalyPeak of ~3 (3000 ppt)
K-Pg Boundary, Raton Basin, USA1.2 - 14.6[11]
K-Pg Boundary, New Jersey Coastal Plain, USA~0.1 - 2.4[14]
K-Pg Boundary, Pacific Ocean (Site 886C)Peak of 4.01[16]
Experimental Protocol: Neutron Activation Analysis (NAA) for this compound in Geological Samples

The measurement of the minute quantities of this compound in the K-Pg boundary layer was made possible by a highly sensitive analytical technique called Neutron Activation Analysis (NAA). This method allows for the determination of the elemental composition of a wide variety of materials with high accuracy and precision, even at trace and ultra-trace concentrations.

Objective: To determine the concentration of this compound in geological samples from the K-Pg boundary.

Materials:

  • Geological samples (e.g., clay, limestone) from the K-Pg boundary

  • This compound standard of known concentration

  • High-purity quartz vials

  • Nuclear reactor for neutron irradiation

  • High-purity germanium (HPGe) gamma-ray detector

  • Multichannel analyzer and associated electronics

Methodology:

  • Sample Preparation: A small, representative sample of the geological material (typically 50-100 mg) is carefully weighed and encapsulated in a high-purity quartz vial. An this compound standard of known concentration is similarly prepared to be irradiated alongside the samples for calibration.

  • Neutron Irradiation: The encapsulated samples and standards are placed in a nuclear reactor and bombarded with neutrons. This process, known as neutron capture, converts the stable isotope of this compound, ¹⁹¹Ir, into the radioactive isotope ¹⁹²Ir.

  • Cooling Period: After irradiation, the samples are allowed to "cool" for a period of time. This allows for the decay of short-lived radioisotopes that could interfere with the measurement of ¹⁹²Ir.

  • Gamma-Ray Spectrometry: The irradiated sample is then placed in a shielded detector, typically a high-purity germanium (HPGe) detector, which measures the characteristic gamma rays emitted as the ¹⁹²Ir decays. ¹⁹²Ir has a half-life of 73.83 days and emits gamma rays at specific energies (e.g., 316.5 keV, 468.1 keV).

  • Data Acquisition and Analysis: The detector is connected to a multichannel analyzer, which records the number of gamma rays detected at each energy, creating a gamma-ray spectrum. The area of the characteristic photopeaks for ¹⁹²Ir in the sample's spectrum is proportional to the amount of this compound in the sample.

  • Quantification: By comparing the peak areas in the sample's spectrum to those in the spectrum of the known this compound standard, the concentration of this compound in the original geological sample can be accurately calculated. For very low concentrations, radiochemical separation may be employed after irradiation to remove interfering elements, a technique known as Radiochemical Neutron Activation Analysis (RNAA).[17]

alvarez_hypothesis_logic cluster_evidence Observational Evidence cluster_premises Scientific Premises iridium_anomaly This compound Anomaly at K-Pg Boundary Worldwide hypothesis Alvarez Hypothesis: Massive Asteroid Impact Caused K-Pg Extinction iridium_anomaly->hypothesis shocked_quartz Shocked Quartz at K-Pg Boundary shocked_quartz->hypothesis tektites Tektites and Spherules at K-Pg Boundary tektites->hypothesis crater Discovery of Chicxulub Crater crater->hypothesis iridium_crust This compound is rare in Earth's crust iridium_crust->iridium_anomaly iridium_meteorites This compound is abundant in meteorites iridium_meteorites->iridium_anomaly impact_effects Large impacts produce shocked quartz and tektites impact_effects->shocked_quartz impact_effects->tektites

The logical relationship of evidence supporting the Alvarez Hypothesis.

Conclusion

The story of this compound is a powerful illustration of how a fundamental scientific discovery can, over time, lead to profound insights in seemingly unrelated fields. From Smithson Tennant's meticulous chemical separations in the early 19th century to the high-precision nuclear physics employed by the Alvarez team, the study of this rare element has consistently pushed the boundaries of scientific inquiry. For researchers, scientists, and professionals in drug development, the history of this compound serves as a compelling case study in the importance of rigorous experimental methodology, the power of interdisciplinary collaboration, and the unexpected ways in which basic research can revolutionize our understanding of the world.

References

A Technical Guide to the Natural Occurrence and Abundance of Iridium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and abundance of iridium isotopes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the isotopic composition of this rare and dense element. The guide includes a summary of quantitative data, detailed experimental protocols for isotopic analysis, and visualizations to aid in the comprehension of key concepts and workflows.

Natural Abundance of this compound Isotopes

This compound (Ir), with the atomic number 77, is one of the rarest elements in the Earth's crust.[1] In its natural state, this compound is composed of two stable isotopes: ¹⁹¹Ir and ¹⁹³Ir.[1][2][3] The heavier isotope, ¹⁹³Ir, is the more abundant of the two.[1]

A precise measurement of the isotopic composition of this compound using multicollector inductively coupled plasma mass spectrometry (MC-ICPMS) has determined the isotope ratio R¹⁹³/¹⁹¹ to be 1.6866(6), which corresponds to an isotopic abundance of 0.37221(8) for ¹⁹¹Ir.[4]

In addition to its stable isotopes, at least 37 radioisotopes of this compound have been synthesized, with mass numbers ranging from 164 to 202.[1] The most stable of these is ¹⁹²Ir, which has a half-life of 73.82 days.[1][5] However, it is important to note that ¹⁹²Ir does not occur naturally and is produced through the neutron activation of ¹⁹¹Ir.[6][7][8]

The following table summarizes the key properties of the naturally occurring this compound isotopes:

IsotopeNatural Abundance (%)Atomic Mass (Da)Spin
¹⁹¹Ir 37.3[1][3][4]190.960594[9]3/2+[4]
¹⁹³Ir 62.7[1][3]192.9629264[9]3/2+[4]

Experimental Protocols for Isotope Analysis

The determination of the precise isotopic abundance of this compound requires sophisticated analytical techniques. The two primary methods employed for this purpose are Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).

Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio analysis of a wide range of elements, including this compound.[10][11] This method combines a high-temperature argon plasma source to ionize the sample with a magnetic sector mass analyzer and a multicollector array to simultaneously measure the different isotope beams.[10][11]

Methodology:

  • Sample Preparation: this compound-containing samples are first chemically purified to separate this compound from the sample matrix. This is a critical step to avoid isobaric interferences (elements with isotopes of the same mass as this compound).

  • Sample Introduction: The purified this compound sample, in a liquid form, is introduced into the ICP torch. The high temperature of the plasma (around 6,000-10,000 K) efficiently ionizes the this compound atoms.

  • Ion Separation: The positively charged this compound ions are then extracted from the plasma and accelerated into a magnetic sector mass analyzer. The magnetic field separates the ions based on their mass-to-charge ratio, resulting in distinct beams of ¹⁹¹Ir⁺ and ¹⁹³Ir⁺ ions.

  • Detection: The separated ion beams are simultaneously collected by a series of Faraday cups. The electrical signals from the detectors are proportional to the abundance of each isotope.

  • Data Analysis: The ratio of the measured ion currents provides a precise determination of the isotopic ratio of this compound. To correct for instrumental mass bias, a regression model can be employed, using isotopic standards such as NIST SRM 997 (thallium) and NIST SRM 989 (rhenium) as primary calibrators.[4] An optimized approach involves incrementally increasing the plasma power during short measurement sessions (10-30 minutes).[4]

Negative Thermal Ionization Mass Spectrometry (N-TIMS)

N-TIMS is another highly sensitive technique for measuring this compound isotope ratios.[2][3] This method involves the thermal ionization of the sample on a metal filament to produce negative ions, which are then analyzed in a mass spectrometer.[3]

Methodology:

  • Sample Preparation: Similar to MC-ICP-MS, a rigorous chemical separation is required to isolate this compound. This often involves coprecipitation with ferric hydroxide followed by anion exchange chromatography.[2] For the analysis of this compound in natural waters, UV irradiation may be used to decompose organic matter that can interfere with negative ion production.[2]

  • Sample Loading: The purified this compound sample is loaded onto a metal filament, typically made of nickel wire, in the presence of an activator such as barium hydroxide (Ba(OH)₂).[2]

  • Ionization: The filament is heated in the mass spectrometer, causing the this compound to form negative oxide ions, primarily IrO₂⁻.[2][3]

  • Mass Analysis and Detection: The negatively charged ions are accelerated and separated by a magnetic sector analyzer according to their mass-to-charge ratio. The ion beams are then detected, and the resulting signals are used to calculate the isotopic ratio.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Iridium_Isotope_Distribution cluster_natural Naturally Occurring this compound cluster_synthetic Synthetic Radioisotope Production ¹⁹¹Ir ¹⁹¹Ir (37.3%) ¹⁹²Ir ¹⁹²Ir (t½ = 73.82 days) ¹⁹¹Ir->¹⁹²Ir Neutron Activation ¹⁹³Ir ¹⁹³Ir (62.7%)

Caption: Natural distribution and synthetic pathway of key this compound isotopes.

MC_ICPMS_Workflow Sample This compound-Containing Sample Purification Chemical Purification Sample->Purification Introduction Sample Introduction (Nebulizer) Purification->Introduction Plasma Inductively Coupled Plasma (Ionization) Introduction->Plasma MassAnalyzer Magnetic Sector Mass Analyzer Plasma->MassAnalyzer Detector Multicollector (Faraday Cups) MassAnalyzer->Detector Data Isotope Ratio Analysis Detector->Data

References

The Core of Reactivity: An In-depth Technical Guide to Iridium Oxidation States and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium, a dense and highly corrosion-resistant transition metal, possesses a rich and versatile coordination chemistry primarily due to its wide range of accessible oxidation states. This attribute has positioned this compound complexes at the forefront of innovations in catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of this compound's oxidation states, its coordination chemistry, and the experimental protocols relevant to the synthesis and characterization of its complexes. Particular emphasis is placed on its applications in drug development, exploring the mechanisms of action that make this compound a promising alternative to traditional platinum-based therapeutics.

This compound's Versatile Oxidation States: A Foundation for Diverse Chemistry

This compound can adopt a vast array of oxidation states, ranging from -3 to an exceptionally high +9, the highest reported for any element.[1][2] However, the most commonly encountered and stable oxidation states in coordination complexes are +1, +3, and +4.[1][3] The accessibility of multiple oxidation states is a key factor in the catalytic activity of many this compound complexes, which can readily participate in redox reactions.

The relative stability of these oxidation states is heavily influenced by the nature of the coordinating ligands. For instance, π-acceptor ligands like carbon monoxide tend to stabilize lower oxidation states, while strong σ-donating and π-donating ligands, such as halides and oxides, can stabilize higher oxidation states.

Summary of Common this compound Oxidation States and Geometries
Oxidation Stated-Electron CountCommon Coordination GeometriesRepresentative Examples
Ir(I)d⁸Square Planar, Trigonal BipyramidalVaska's complex ([IrCl(CO)(PPh₃)₂]), Crabtree's catalyst
Ir(III)d⁶Octahedral[Ir(ppy)₃], [Cp*IrCl₂]₂
Ir(IV)d⁵OctahedralIrO₂, [IrCl₆]²⁻

The logical relationship between the key oxidation states and their typical coordination geometries can be visualized as follows:

Iridium_Oxidation_States Figure 1: Common this compound Oxidation States and Geometries Ir_I Ir(I) (d⁸) SP Square Planar Ir_I->SP TBP Trigonal Bipyramidal Ir_I->TBP Ir_III Ir(III) (d⁶) Oct Octahedral Ir_III->Oct Ir_IV Ir(IV) (d⁵) Ir_IV->Oct

Figure 1: Common this compound Oxidation States and Geometries

The Coordination Sphere: Ligand Design and Complex Synthesis

The coordination chemistry of this compound is vast, with complexes featuring a wide variety of ligands, including phosphines, amines, N-heterocyclic carbenes (NHCs), and cyclometalating ligands. The choice of ligand is crucial in tuning the steric and electronic properties of the resulting complex, which in turn dictates its reactivity, stability, and photophysical properties.

Organometallic this compound complexes, which feature at least one direct this compound-carbon bond, are of particular importance.[4] These complexes are central to many catalytic processes and have shown significant promise as anticancer agents.[4][5] Half-sandwich complexes, often containing a pentamethylcyclopentadienyl (Cp*) ligand, are a prominent class of organothis compound compounds that have been extensively investigated for their catalytic and medicinal applications.[5]

Experimental Protocol: General Synthesis of a Cyclometalated Ir(III) Complex

The synthesis of a typical cyclometalated this compound(III) complex, such as those used in photodynamic therapy and bioimaging, generally follows a two-step procedure involving the formation of a chloride-bridged dimer followed by the addition of an ancillary ligand.

Step 1: Synthesis of the this compound(III) Chloride-Bridged Dimer

  • Reactants: this compound(III) chloride hydrate (IrCl₃·xH₂O) and the desired cyclometalating ligand (e.g., 2-phenylpyridine, ppy) are used.

  • Solvent: A mixture of 2-ethoxyethanol and water (typically in a 3:1 ratio) is commonly employed.

  • Procedure:

    • IrCl₃·xH₂O and a slight excess of the cyclometalating ligand are suspended in the solvent mixture.

    • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 12-24 hours).

    • Upon cooling, the chloride-bridged dimer precipitates out of solution.

    • The solid is collected by filtration, washed with a suitable solvent (e.g., methanol or diethyl ether) to remove unreacted starting materials, and dried under vacuum.

Step 2: Synthesis of the Monomeric this compound(III) Complex

  • Reactants: The this compound(III) chloride-bridged dimer and the desired ancillary ligand (e.g., a bipyridine or acetylacetonate).

  • Solvent: A chlorinated solvent such as dichloromethane (DCM) or chloroform is often used.

  • Procedure:

    • The this compound dimer and a slight excess of the ancillary ligand are dissolved in the solvent.

    • The reaction mixture is stirred at room temperature or gently heated for several hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting solid is purified by column chromatography on silica gel or by recrystallization to yield the final monomeric this compound(III) complex.

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of an this compound coordination complex is depicted below.

Synthesis_Workflow Figure 2: Experimental Workflow for this compound Complex Synthesis Start Reactants: This compound Precursor Ligands Reaction Reaction in Appropriate Solvent Start->Reaction Workup Work-up and Isolation Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Characterization->NMR MS Mass Spectrometry (e.g., HRMS) Characterization->MS Xray X-ray Crystallography Characterization->Xray Analysis Further Analysis (e.g., Photophysical, Biological) Characterization->Analysis

Figure 2: Experimental Workflow for this compound Complex Synthesis

This compound Complexes in Drug Development: Mechanisms of Action

This compound complexes have emerged as promising candidates for cancer therapy, often exhibiting higher potency and different mechanisms of action compared to traditional platinum-based drugs.[5][6] Their cytotoxicity is believed to stem from their ability to interfere with critical cellular processes.

One of the key mechanisms of action is the catalytic generation of reactive oxygen species (ROS) within cancer cells.[6][7] This leads to oxidative stress and can trigger apoptotic cell death. Some this compound complexes can also act as potent inhibitors of protein kinases, which are crucial for cell signaling and proliferation.[5] Furthermore, certain organothis compound complexes can catalytically alter the cellular redox state by oxidizing the coenzyme NADH to NAD+, disrupting cellular metabolism.[5][8]

Signaling Pathway: ROS-Mediated Apoptosis Induced by an this compound Complex

The following diagram illustrates a simplified signaling pathway for an anticancer this compound complex that induces apoptosis through the generation of ROS.

Apoptosis_Pathway Figure 3: ROS-Mediated Apoptosis by an this compound Complex Ir_Complex This compound(III) Complex Cell_Uptake Cellular Uptake Ir_Complex->Cell_Uptake Mitochondria Mitochondrial Localization Cell_Uptake->Mitochondria ROS Generation of Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MMP_Loss Loss of Mitochondrial Membrane Potential Oxidative_Stress->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: ROS-Mediated Apoptosis by an this compound Complex

Quantitative Data: A Snapshot of this compound Complex Properties

The rational design of this compound complexes for specific applications relies on understanding their quantitative properties. Below are tables summarizing key data for representative this compound complexes, highlighting their anticancer activity and photophysical characteristics.

Anticancer Activity of Selected this compound(III) Complexes
ComplexCancer Cell LineIC₅₀ (µM)Reference
Ir1HCT116 (Colon)1.75 ± 0.1[7]
Ir2HCT116 (Colon)6.12 ± 0.2[7]
Photophysical Properties of Selected this compound(III) Complexes
ComplexEmission Maximum (λₑₘ, nm)Quantum Yield (Φ)SolventReference
Ir1522-Acetonitrile[9]
fac-Ir(ppy)₃~510~0.4CH₂Cl₂[10]
fac-Ir(F₂MeOppy)₃464--[10]

Note: The quantum yield for many complexes is highly dependent on the specific ligand environment and the solvent used. A dash (-) indicates that the specific value was not provided in the cited source.

Conclusion

The rich coordination chemistry of this compound, underpinned by its diverse range of oxidation states, offers a vast chemical space for the design of novel complexes with tailored properties. From highly efficient catalysts to potent anticancer agents, this compound compounds continue to be a fertile ground for discovery. A thorough understanding of the principles governing their synthesis, reactivity, and mechanisms of action is crucial for advancing their application in various scientific and therapeutic fields. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the unique potential of this compound.

References

The Iridium Anomaly at the K-Pg Boundary: A Technical Guide to the Evidence of a Cataclysmic Impact

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of the iridium anomaly at the Cretaceous-Paleogene (K-Pg) boundary, a pivotal piece of evidence supporting the Alvarez hypothesis of a large-scale asteroid impact that led to a mass extinction event 66 million years ago. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the phenomenon, the analytical techniques used for its detection, and the logical framework that connects it to the demise of the dinosaurs and 75% of species on Earth.[1][2] Quantitative data on this compound concentrations from various global sites are presented for comparative analysis. Detailed experimental protocols for Neutron Activation Analysis (NAA), a key method for this compound detection, are provided. Furthermore, logical and experimental workflows are visualized through Graphviz diagrams to elucidate the scientific process behind this landmark discovery.

Introduction: The Global Signature of an Extraterrestrial Event

The Cretaceous-Paleogene (K-Pg) boundary, formerly known as the Cretaceous-Tertiary (K-T) boundary, represents a dramatic turning point in Earth's history, marking the end of the Mesozoic Era and the dawn of the Cenozoic Era.[1] This geological transition is globally characterized by a thin layer of clay, often only a few centimeters thick, nestled between the rock strata of the two periods.[1][3] In 1980, a team of scientists led by Luis and Walter Alvarez, along with Frank Asaro and Helen Michel, published a groundbreaking study revealing that this boundary layer contains anomalously high concentrations of the element this compound.[1][4][5]

This compound, a platinum-group metal, is exceedingly rare in the Earth's crust but is significantly more abundant in extraterrestrial materials such as asteroids and comets.[3][6] The Alvarez team's discovery of an this compound "spike" at the K-Pg boundary, hundreds of times the background concentration, led to their revolutionary hypothesis: a massive asteroid, approximately 10 to 15 kilometers in diameter, struck the Earth, leading to the mass extinction event that eradicated the non-avian dinosaurs and a majority of life on the planet.[1][4] This extraterrestrial impact theory, now widely accepted, is largely substantiated by the global presence of this this compound anomaly.

Quantitative Analysis of the this compound Anomaly

The concentration of this compound in the K-Pg boundary clay varies across different geographical locations, influenced by factors such as proximity to the impact site and local depositional environments. However, the consistent presence of an this compound enrichment provides compelling evidence for a global event. The following tables summarize this compound concentrations at key K-Pg boundary sites compared to background levels and extraterrestrial materials.

Table 1: this compound Concentrations at Notable K-Pg Boundary Sites

LocationPeak this compound Concentration (ppb)Background this compound Concentration (ppb)Reference
Gubbio, Italy3.0 - 9.1~0.3[4][7]
Caravaca, Spain16.6 - 56<1[8]
Raton Basin, New Mexico, USA1.2 - 14.6<0.1[7]
Stevns Klint, Denmark~160 times background~0.2
Wood Mountain Creek, Canada5.99~0.1[9]
Chicxulub Crater (IODP-ICDP Exp. 364)>1~0.04[10]

Table 2: Comparative this compound Abundance in Different Materials

MaterialAverage this compound Concentration (ppb)Reference
Earth's Continental Crust~0.04 - 0.1[7][8]
Carbonaceous Chondrites (Meteorites)~500 - 1000[7]
K-Pg Boundary Clay (Global Average)1 - 10 (highly variable)[11]

Experimental Protocols: Detecting the this compound Anomaly

The primary analytical technique used to measure the minute concentrations of this compound in geological samples is Neutron Activation Analysis (NAA). This highly sensitive, non-destructive method allows for the precise quantification of a wide range of elements.

Neutron Activation Analysis (NAA) for this compound

Principle: NAA involves bombarding a sample with neutrons, typically in a nuclear reactor. This process converts stable isotopes of elements within the sample into radioactive isotopes. As these newly formed radioisotopes decay, they emit characteristic gamma rays. The energy and intensity of these gamma rays are unique to each element, allowing for their identification and quantification.

Detailed Methodology:

  • Sample Preparation:

    • A small, representative sample of the K-Pg boundary clay (typically 100-500 mg) is carefully collected to avoid contamination from surrounding layers.

    • The sample is dried to a constant weight and homogenized by grinding to a fine powder in an agate mortar.

    • The powdered sample is then encapsulated in a high-purity quartz or polyethylene vial.

    • A standard reference material with a known this compound concentration is prepared and encapsulated in the same manner to be irradiated alongside the samples for calibration.

  • Irradiation:

    • The encapsulated samples and standards are placed in a sample holder and introduced into a nuclear reactor.

    • They are irradiated with a high flux of thermal neutrons for a predetermined period, typically several hours. The stable isotope of this compound, ¹⁹¹Ir, captures a neutron to become the radioactive isotope ¹⁹²Ir.

  • Cooling and Decay:

    • Following irradiation, the samples are "cooled" for a period of several days to weeks. This allows for the decay of short-lived interfering radioisotopes, reducing the background radiation and enhancing the signal from the longer-lived ¹⁹²Ir (half-life of 73.8 days).

  • Gamma-Ray Spectrometry:

    • The cooled sample is placed in a lead-shielded detector chamber to minimize background radiation.

    • A high-purity germanium (HPGe) detector is used to measure the gamma rays emitted by the decaying ¹⁹²Ir. ¹⁹²Ir has several characteristic gamma-ray energies, with the peak at 468 keV being commonly used for analysis.

    • The detector is coupled to a multi-channel analyzer, which records the energy spectrum of the emitted gamma rays.

  • Data Analysis:

    • The area of the characteristic ¹⁹²Ir gamma-ray peak in the spectrum is measured.

    • The this compound concentration in the sample is calculated by comparing the peak area of the sample to that of the co-irradiated standard of known this compound concentration. Corrections are made for decay time, irradiation time, and sample weight.

Visualizing the Scientific Process

The following diagrams, created using the DOT language, illustrate the logical framework of the Alvarez hypothesis and a generalized workflow for the geochemical analysis of K-Pg boundary samples.

The Alvarez Hypothesis: A Logical Flow

Alvarez_Hypothesis Observation Observation: Anomalously high this compound concentration in the K-Pg boundary clay layer globally. Hypothesis Hypothesis: A large asteroid impacted Earth 66 million years ago. Observation->Hypothesis Premise1 Premise 1: This compound is rare in Earth's crust. Premise1->Hypothesis Premise2 Premise 2: This compound is abundant in asteroids and other extraterrestrial materials. Premise2->Hypothesis Mechanism Mechanism: The impact vaporized the asteroid and a large amount of Earth's crust, creating a global dust and aerosol cloud enriched in this compound. Hypothesis->Mechanism Evidence1 Supporting Evidence: Discovery of the Chicxulub crater. Hypothesis->Evidence1 Verified by Evidence2 Supporting Evidence: Presence of shocked quartz and tektites in the K-Pg boundary layer. Hypothesis->Evidence2 Verified by Consequence1 Consequence 1: Global distribution of an this compound-rich layer. Mechanism->Consequence1 Consequence2 Consequence 2: The dust cloud blocked sunlight, leading to an 'impact winter'. Mechanism->Consequence2 Conclusion Conclusion: The asteroid impact caused the mass extinction event at the K-Pg boundary. Consequence1->Conclusion Consequence3 Consequence 3: Collapse of photosynthetic food chains. Consequence2->Consequence3 Consequence3->Conclusion

Caption: Logical progression of the Alvarez hypothesis.

Experimental Workflow for K-Pg Boundary Analysis

Caption: Geochemical analysis workflow for K-Pg samples.

Conclusion

The this compound anomaly at the K-Pg boundary remains one of the most compelling pieces of evidence for a catastrophic extraterrestrial impact event that reshaped the biosphere. The global consistency of this geochemical signature, coupled with the discovery of the Chicxulub impact crater, provides a robust framework for understanding the mass extinction that occurred 66 million years ago. The analytical techniques, particularly Neutron Activation Analysis, have been instrumental in quantifying this anomaly with high precision and sensitivity. The logical progression from observation to hypothesis and verification, as outlined in the Alvarez theory, serves as a powerful example of the scientific method in action. This technical guide provides a foundational understanding of the this compound anomaly, encouraging further research into the intricate details of the K-Pg boundary event and its profound impact on the evolution of life on Earth.

References

The Geological Significance of Iridium in Sedimentary Layers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google

Abstract

The element iridium (Ir), though one of the rarest in Earth's crust, serves as a powerful geochemical tracer for catastrophic extraterrestrial impact events.[1][2] Its enrichment in specific sedimentary layers, most notably the Cretaceous-Paleogene (K-Pg) boundary, provides the cornerstone evidence for the Alvarez hypothesis, which links a massive asteroid impact to the mass extinction event that eradicated the non-avian dinosaurs approximately 66 million years ago.[3][4][5] This guide provides an in-depth technical overview of the geological significance of this compound anomalies, the analytical methods used for its detection, and the quantitative data that underpins its importance in Earth sciences.

Introduction: this compound as an Extraterrestrial Tracer

This compound is a hard, brittle, silvery-white transition metal belonging to the platinum-group elements (PGEs).[1] Its geochemical behavior is strongly siderophilic, meaning it has a high affinity for iron. During Earth's early molten phase, the vast majority of this compound, along with other heavy siderophiles, sank with iron to form the planet's core.[6][7] This process of planetary differentiation has left the Earth's crust severely depleted in this compound.[6][8]

In contrast, many asteroids and comets, which are primitive, undifferentiated bodies representative of the early solar system's composition, retain a much higher concentration of this compound.[1][8][9] This stark difference in abundance—several orders of magnitude—is the fundamental principle that makes this compound an unambiguous marker for the influx of extraterrestrial material.[2][10] When a large asteroid or comet impacts the Earth, the immense energy vaporizes the impactor and a significant amount of target rock, dispersing this material globally into the atmosphere.[10][11] This fine dust eventually settles, forming a thin, geologically instantaneous layer within sedimentary sequences that is anomalously rich in this compound.[11][12]

The Cretaceous-Paleogene (K-Pg) Boundary this compound Anomaly

The most famous and well-documented this compound anomaly occurs globally at the K-Pg boundary, dated to approximately 66 million years ago.[3][4][13] This thin clay layer marks the end of the Mesozoic Era and is directly associated with one of the most severe mass extinctions in Earth's history, which saw the demise of about 75% of all species, including the non-avian dinosaurs.[4][14]

In 1980, a research team led by Luis Alvarez, his son Walter Alvarez, Frank Asaro, and Helen Michel published their seminal findings on this layer from sites in Italy, Denmark, and New Zealand.[5][10] They discovered this compound concentrations hundreds of times greater than the background levels found in surrounding crustal rocks.[4][5] This led them to propose the "Alvarez hypothesis": the mass extinction was caused by the impact of a large asteroid, roughly 10-12 kilometers in diameter.[2][15][16] This hypothesis was later substantiated by the discovery of the Chicxulub impact crater on the Yucatán Peninsula in Mexico, which is of the correct size and age.[1][14] Recent drilling into the Chicxulub crater's peak ring has uncovered a section of post-impact sediment containing a distinct this compound anomaly, conclusively linking the impact structure to the global this compound layer and the mass extinction event.[15]

Quantitative Data: this compound Concentrations

The significance of the this compound anomaly is best understood through a quantitative comparison of its concentration in different geological materials. The data clearly illustrates the extreme enrichment found at the K-Pg boundary relative to the terrestrial background.

Material / LocationThis compound Concentration (ng/g or ppb)Fold Increase Above Earth's Crust (Approx.)Reference
Average Earth's Crust0.1 - 0.3-[2][17]
Carbonaceous Chondrite Meteorites~455~1,500 - 4,500x[18]
K-Pg Boundary (Gubbio, Italy)9.0~30 - 90x[2][10]
K-Pg Boundary (Stevns Klint, Denmark)Up to 160 times background~160x[10][18]
K-Pg Boundary (New Zealand)Up to 20 times background~20x[10]
K-Pg Boundary (Chicxulub Crater)> 1.0> 3 - 10x

Logical Framework: From Impact to Extinction

The sequence of events from the asteroid impact to the resulting mass extinction can be visualized as a direct causal chain, with the this compound layer serving as the critical physical evidence connecting the extraterrestrial cause to its biological consequences on Earth.

G cluster_cause Cause: Extraterrestrial Event cluster_evidence Geological Evidence cluster_effect Consequence: Biosphere Collapse A Asteroid Impact (≈12 km diameter) B Global Dispersal of Ejecta (Vaporized Rock & Asteroid Material) A->B Ejection into atmosphere D Global Environmental Catastrophe (Impact Winter, Acid Rain, Wildfires) A->D Triggers immediate effects C Formation of Global this compound-Rich Layer (K-Pg Boundary Clay) B->C Global fallout & deposition E Cretaceous-Paleogene Mass Extinction (≈75% of species lost) D->E Collapse of food chains

Caption: Logical flow from asteroid impact to mass extinction.

Experimental Protocols for this compound Detection

The detection of this compound at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level requires highly sensitive analytical techniques.[19][20] The two primary methods employed in geochemistry are Neutron Activation Analysis (NAA) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Neutron Activation Analysis (NAA)

NAA was the technique used in the original Alvarez study and remains a definitive method for its high sensitivity and accuracy for this compound.[21] It is a nuclear process used for determining the concentrations of elements in a vast amount of materials.

Methodology:

  • Sample Preparation: A geological sample (typically 100-500 mg) is crushed, homogenized, and sealed in a high-purity quartz or polyethylene vial. An external standard of known this compound concentration is prepared and sealed in the same manner.

  • Irradiation: The sample and standard are placed in a nuclear reactor and bombarded with thermal neutrons. The stable isotope ¹⁹¹Ir (37.3% natural abundance) has a very high neutron capture cross-section, efficiently converting it to the radioactive isotope ¹⁹²Ir.[22]

    • Nuclear Reaction: ¹⁹¹Ir + n → ¹⁹²Ir + γ

  • Cooling Period: After irradiation, the sample is allowed to "cool" for a period, allowing short-lived interfering radioisotopes from other elements in the matrix to decay.

  • Radiochemical Separation (if required): For samples with complex matrices, a chemical separation may be necessary to isolate this compound from other interfering radionuclides (e.g., Sc, Co, Sb).[23][24][25] This often involves dissolving the sample and using techniques like solvent extraction or ion-exchange chromatography.[23][25]

  • Gamma-Ray Spectrometry: The radioactive ¹⁹²Ir isotope decays with a half-life of 73.8 days, emitting gamma rays with characteristic energies (e.g., 316.5 keV, 468.1 keV).[23] The sample is placed in a high-purity germanium (HPGe) detector, and the emitted gamma rays are counted.

  • Quantification: The intensity of the characteristic gamma-ray peaks from the sample is directly proportional to the amount of ¹⁹²Ir present. By comparing the sample's count rate to that of the co-irradiated standard, the concentration of this compound in the original sample can be precisely calculated.[22]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS has become a more common technique due to its high sample throughput, sensitivity, and multi-element capabilities.[21][26]

Methodology:

  • Sample Preparation & Digestion: The rock sample is crushed and precisely weighed. A complete digestion is required to bring the this compound into solution. This is challenging due to this compound's extreme resistance to acid attack.[1] Methods include:

    • Nickel Sulfide (NiS) Fire Assay: The sample is fused with a mixture containing nickel and sulfur at high temperatures. The PGEs, including this compound, are collected in a nickel sulfide "button," which is then dissolved in hydrochloric acid.[27][28]

    • High-Pressure Acid Digestion: The sample is digested in a sealed vessel using strong acids (e.g., aqua regia, HF) at high temperatures and pressures.

  • Isotope Dilution (Optional but recommended for high accuracy): A known quantity of an enriched ¹⁹¹Ir spike is added to the sample before digestion.[20]

  • Sample Introduction: The final acidic solution is introduced into the ICP-MS instrument, typically via a nebulizer, which converts the liquid into a fine aerosol.

  • Ionization: The aerosol is transported into an argon plasma torch, which reaches temperatures of 6,000-10,000 K. At these temperatures, the sample is desolvated, atomized, and ionized, creating singly charged ions (e.g., ¹⁹¹Ir⁺, ¹⁹³Ir⁺).

  • Mass Analysis: The ions are extracted from the plasma and guided into a mass spectrometer (typically a quadrupole or multicollector). The mass spectrometer separates the ions based on their mass-to-charge ratio.

  • Detection and Quantification: An ion detector counts the ions for each isotope of interest. The concentration is determined by comparing the signal intensity from the sample to that of calibration standards.[29] If isotope dilution was used, the altered isotopic ratio (¹⁹¹Ir/¹⁹³Ir) is measured, allowing for a very accurate calculation of the original concentration, correcting for matrix effects and incomplete recovery.[20]

Workflow for this compound Anomaly Investigation

The process of identifying and verifying an this compound anomaly in a sedimentary layer follows a systematic workflow, from field collection to final interpretation.

G cluster_analysis 4. Analytical Measurement A 1. Sample Collection (Sedimentary Core from Suspected Boundary) B 2. Sample Preparation (Drying, Crushing, Homogenization) A->B C 3. Sample Digestion / Fusion (e.g., NiS Fire Assay or Acid Digestion) B->C D1 Neutron Activation Analysis (NAA) C->D1 D2 Inductively Coupled Plasma Mass Spectrometry (ICP-MS) C->D2 E 5. Data Acquisition & Processing D1->E D2->E F 6. Calculation of this compound Concentration (ppb/ppt) E->F G 7. Interpretation F->G H Anomaly Confirmed (Concentration >> Background) G->H Yes I No Anomaly (Background Levels) G->I No

Caption: Experimental workflow for this compound analysis in geological samples.

Other this compound Anomalies and Considerations

While the K-Pg anomaly is the most pronounced, other smaller this compound enrichments have been identified in the geological record, such as near the Devonian-Carboniferous boundary.[30] However, these are often not associated with other clear impact evidence like shocked quartz or tektites.[30] Alternative hypotheses for these lesser anomalies include concentration through specific paleo-redox conditions in anoxic oceanic environments or potential links to large-scale volcanism, though the latter is generally considered an unlikely source for the sharp, globally distributed peak seen at the K-Pg boundary.[30]

Conclusion

The discovery of the this compound anomaly at the K-Pg boundary revolutionized our understanding of Earth's history, demonstrating that catastrophic extraterrestrial events can be a primary driver of evolutionary change. This compound's unique geochemical properties make it an exceptionally reliable tracer for meteorite and asteroid impacts. Supported by robust and highly sensitive analytical techniques like NAA and ICP-MS, the study of this compound in sedimentary layers continues to be a critical tool for identifying past impact events and assessing their profound consequences for the terrestrial biosphere.

References

Unveiling Iridium's Indomitability: An In-depth Technical Guide to the Early Studies of Its Corrosion Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational 19th and early 20th-century studies that established iridium's unparalleled resistance to corrosion. We will explore the pivotal experiments, from its initial discovery to early quantitative analyses, providing detailed experimental protocols and summarizing the available data in structured tables. This document also includes visualizations of key experimental workflows to elucidate the logical processes of these pioneering investigations.

The Dawn of Discovery: Smithson Tennant's Foundational Work

This compound's remarkable resistance to chemical attack was observed at the very moment of its discovery in 1803 by the English chemist Smithson Tennant. While investigating the black, insoluble residue left after dissolving platinum ore in aqua regia (a potent mixture of nitric and hydrochloric acids), Tennant subjected the material to a series of rigorous chemical treatments. His qualitative observations laid the groundwork for over two centuries of this compound's use in applications demanding extreme durability.

Experimental Protocol: Tennant's Isolation of this compound (1803-1804)

Tennant's process, detailed in his 1804 publication to the Royal Society of London, was a systematic effort to characterize the highly inert black powder that remained after platinum's dissolution. The core of his methodology was the sequential application of strong acidic and alkaline reagents at high temperatures.

Objective: To isolate and identify the unknown metallic components of the black powder residue from platinum ore.

Materials:

  • Black powder residue from dissolved platinum ore

  • Caustic soda (sodium hydroxide, NaOH)

  • "Marine acid" (hydrochloric acid, HCl)

  • Aqua regia (a mixture of nitric acid and hydrochloric acid)

  • Heat source (red heat)

Procedure:

  • The black powder was fused with caustic soda at red heat.

  • The resulting mixture was cooled and then dissolved in water.

  • An alkaline solution was obtained, which contained osmium. A black residue remained.

  • This remaining black powder, which was this compound, was then treated with hydrochloric acid.

  • Despite these aggressive treatments, a significant portion of the powder remained undissolved, demonstrating its extreme inertness. It was this insolubility in aqua regia that was the primary early indicator of this compound's extraordinary corrosion resistance.[1]

The following diagram illustrates the workflow of Tennant's pioneering experiment.

Tennant_Discovery_Workflow cluster_start Initial Material cluster_process Tennant's Separation Process cluster_end Isolated Elements start Platinum Ore Residue (Black Powder) dissolve_pt Dissolve in Aqua Regia start->dissolve_pt Initial Observation fuse_naoh Fuse with Caustic Soda (NaOH) at Red Heat dissolve_pt->fuse_naoh Insoluble Residue dissolve_h2o Dissolve in Water fuse_naoh->dissolve_h2o treat_hcl Treat with Hydrochloric Acid dissolve_h2o->treat_hcl Insoluble Fraction osmium Osmium (in alkaline solution) dissolve_h2o->osmium Soluble Fraction This compound This compound (Insoluble Residue) treat_hcl->this compound Final Insoluble Material

Workflow of Smithson Tennant's discovery of this compound.

Early Qualitative and Semi-Quantitative Corrosion Studies

Following Tennant's discovery, the scientific community of the 19th century sought to further characterize the properties of this new and exceptionally resilient element. While detailed quantitative data from this period is scarce in available records, the work of several notable chemists and metallurgists confirmed and expanded upon Tennant's initial findings.

The primary method for assessing corrosion resistance in this era was observational, noting the lack of a visible reaction or weight change when the metal was exposed to various corrosive agents.

Corrosive AgentObservation in Early Studies (19th Century)Notable Researchers
Aqua Regia Universally reported as having no effect on this compound at room temperature. This was the defining characteristic that led to its discovery.Smithson Tennant, Jöns Jacob Berzelius
Single Acids (HCl, HNO₃, H₂SO₄) No discernible reaction or dissolution was observed, even with heating.Smithson Tennant
Molten Alkalis Fusion with caustic soda (NaOH) was a necessary step in Tennant's isolation process, indicating some reactivity at high temperatures, though this was primarily to separate it from osmium.Smithson Tennant

It is important to note that the purity of the this compound samples used in these early experiments could vary, which may have influenced the results. The extreme hardness and high melting point of this compound made it incredibly difficult to work with using the technology of the time.

Advancements in High-Temperature Metallurgy and Corrosion Resistance

The mid-to-late 19th century saw significant advancements in high-temperature metallurgy, which allowed for the first time the melting and casting of this compound. The work of French chemists Henri Sainte-Claire Deville and Jules Henri Debray was particularly important. In the 1860s, they developed an oxy-hydrogen blowpipe furnace capable of reaching the extreme temperatures needed to melt platinum group metals.[2]

Their work, while focused on fabrication, inherently provided insights into this compound's high-temperature corrosion resistance. The ability to melt this compound in refractory crucibles without significant reaction further underscored its inertness.

The Advent of Quantitative Corrosion Science

The early 20th century marked a shift from purely observational to more quantitative methods in corrosion science. While specific tabulated data for this compound from this period remains elusive in readily accessible literature, the development of electrochemistry and more precise analytical balances allowed for more rigorous testing of metallic corrosion.

It is documented that even with these more advanced techniques, this compound's resistance to a wide array of chemical agents at standard conditions was confirmed. Modern sources, building on this early work, quantify this resistance, noting that this compound is not attacked by any acid, including aqua regia, at temperatures up to at least 100°C.[3] Significant corrosion can only be achieved under more extreme conditions, such as with molten salts like sodium cyanide and potassium cyanide, or with halogens at elevated temperatures.

The following table summarizes the qualitative corrosion resistance of this compound as established by these early studies.

Corrosive EnvironmentTemperatureEarly 19th Century ObservationEarly 20th Century Confirmation
Aqua Regia Room TemperatureNo visible reactionConfirmed, no measurable weight loss
Concentrated Acids Room and Elevated TemperaturesNo visible reactionConfirmed, no measurable weight loss
Molten Lead High TemperatureInsolubleConfirmed by Deville and Stas in purification methods
Oxygen High TemperatureForms a volatile oxide above 1200 KStudied in the context of high-temperature applications

The logical relationship in these early studies was straightforward: subject the material to the most corrosive substances known, and observe the effect. The consistent lack of a discernible effect on this compound, even under conditions that would dissolve other noble metals like gold and platinum, solidified its reputation as the most corrosion-resistant element.

The diagram below illustrates the logical workflow for the early qualitative assessment of this compound's corrosion resistance.

Corrosion_Logic cluster_hypothesis Hypothesis Formulation cluster_experiment Experimental Design cluster_results Results and Conclusion hypothesis Is the new element resistant to corrosion? select_reagents Select known potent corrosive agents hypothesis->select_reagents expose_sample Expose this compound sample to each agent select_reagents->expose_sample observe Observe for reaction (e.g., dissolution, color change) expose_sample->observe no_reaction No reaction observed with most powerful known acids observe->no_reaction conclusion Conclusion: this compound is extremely corrosion-resistant no_reaction->conclusion

Logical workflow for early corrosion resistance studies.

Conclusion

The early studies of this compound's corrosion resistance, from Tennant's initial discovery to the more systematic investigations of the late 19th and early 20th centuries, were foundational to our understanding of this remarkable element. While quantitative data from this era is limited, the consistent qualitative observations of its inertness to the most aggressive chemical agents known at the time established this compound's reputation as the ultimate corrosion-resistant metal. These pioneering efforts paved the way for its use in a wide range of critical applications where durability and stability are paramount.

References

A Deep Dive into the Electrochemical Properties of Iridium for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iridium, a dense and highly corrosion-resistant noble metal, possesses a unique and versatile set of electrochemical properties that make it a critical material in a wide array of advanced applications, from electrocatalysis to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental electrochemical characteristics of this compound, detailed experimental protocols for its characterization, and insights into its burgeoning role in drug discovery and development.

Core Electrochemical Characteristics

This compound's electrochemical behavior is defined by its accessible oxidation states, stable oxide formation, and high catalytic activity. Understanding these core properties is essential for harnessing its full potential.

Standard Electrode Potentials and Oxidation States

This compound can exist in a range of oxidation states, with +3 and +4 being the most common and stable in aqueous solutions.[1] The electrochemical potential of various this compound redox couples dictates its behavior in electrochemical cells. The standard reduction potentials for several key this compound half-reactions are summarized below.

Half-ReactionStandard Reduction Potential (E°) vs. SHE (V)Reference(s)
IrCl₆²⁻ + e⁻ ⇌ IrCl₆³⁻+1.026[2][3]
IrBr₆²⁻ + e⁻ ⇌ IrBr₆³⁻+0.947[2][3]
Ir³⁺ + 3e⁻ ⇌ Ir(s)+1.156
IrO₂(s) + 4H⁺ + 4e⁻ ⇌ Ir(s) + 2H₂O+0.73[2]
Ir₂O₃(s) + 6H⁺ + 6e⁻ ⇌ 2Ir(s) + 3H₂O+0.926
IrCl₆³⁻ + 3e⁻ ⇌ Ir(s) + 6Cl⁻+0.86

Note: Standard reduction potentials can vary with the specific conditions and ligands present.

This compound's ability to cycle between different oxidation states, particularly the Ir(III)/Ir(IV) transition, is fundamental to its application in electrochromic devices, pH sensors, and as a charge storage material in neural stimulation electrodes.[4][5]

Pourbaix Diagram

The Pourbaix diagram, or potential-pH diagram, is a critical tool for understanding the thermodynamic stability of this compound species under different electrochemical conditions. The diagram illustrates the stable phases of this compound (metallic, ionic, and oxide/hydroxide) as a function of potential and pH.

Pourbaix_Diagram cluster_legend Legend Ir Ir (metal) Ir2O3 Ir₂O₃ (solid) IrO2 IrO₂ (solid) IrO4_minus IrO₄⁻ (aq) Ir3_plus Ir³⁺ (aq) Ir_metal Ir Ir2O3_solid Ir₂O₃ Ir_metal->Ir2O3_solid Oxidation Ir3_plus_aq Ir³⁺ Ir_metal->Ir3_plus_aq Dissolution at low pH IrO2_solid IrO₂ Ir2O3_solid->IrO2_solid Further Oxidation IrO4_minus_aq IrO₄⁻ IrO2_solid->IrO4_minus_aq Dissolution at high pH/potential Ir3_plus_aq->Ir2O3_solid Precipitation xlabel pH ylabel Potential (V vs SHE)

A simplified representation of the this compound Pourbaix diagram.

As depicted, metallic this compound is stable at low potentials. As the potential and pH increase, it tends to form stable oxides, primarily Ir₂O₃ and IrO₂.[6][7][8] The formation of a hydrated this compound oxide layer is crucial for many of its electrochemical applications, providing a high surface area for charge transfer reactions. The stability of this compound oxides, particularly in acidic media, makes them the state-of-the-art catalysts for the oxygen evolution reaction (OER).[7][9] The specific regions of stability can be influenced by factors such as temperature and the concentration of this compound species in the electrolyte.[7][10]

Key Electrochemical Techniques and Experimental Protocols

A variety of electrochemical techniques are employed to characterize the properties of this compound and its compounds. This section details the methodologies for several key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox behavior of this compound. A typical CV of a polycrystalline this compound electrode in an acidic or alkaline electrolyte reveals characteristic peaks corresponding to the formation and reduction of surface oxides.[1]

Experimental Protocol for Cyclic Voltammetry of an this compound Electrode:

  • Electrode Preparation: A polycrystalline this compound working electrode is first mechanically polished with successively finer alumina slurries (e.g., down to 0.05 µm) to a mirror finish. The electrode is then sonicated in deionized water and ethanol to remove any polishing residues.[11]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the this compound working electrode, a platinum wire or mesh counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[11]

  • Electrolyte: The electrolyte can be an acidic solution (e.g., 0.5 M H₂SO₄) or an alkaline solution (e.g., 0.1 M KOH), which should be deaerated by purging with an inert gas like nitrogen or argon for at least 20-30 minutes prior to the experiment.[1]

  • CV Parameters: The potential is swept linearly from an initial potential to a vertex potential and then back. Typical parameters for this compound include a potential range of -0.2 V to 1.5 V (vs. RHE) at a scan rate of 50-100 mV/s.[1] The potential range is chosen to encompass the hydrogen and oxygen evolution regions, allowing for the observation of the this compound oxide redox transitions in between.

CV_Workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Analysis polish Polish Ir Electrode sonicate Sonicate in DI Water & Ethanol polish->sonicate assemble Assemble 3-Electrode Cell sonicate->assemble deaerate Deaerate Electrolyte assemble->deaerate set_params Set CV Parameters (Potential Range, Scan Rate) deaerate->set_params run_cv Run Cyclic Voltammogram set_params->run_cv analyze_peaks Analyze Redox Peaks run_cv->analyze_peaks calculate_csc Calculate Charge Storage Capacity analyze_peaks->calculate_csc

Experimental workflow for Cyclic Voltammetry of this compound.
Electrodeposition of this compound Oxide (IrOx)

Electrodeposition is a versatile method for creating thin films of this compound oxide on various substrates. These films are of particular interest for their high charge storage capacity, making them suitable for applications such as neural stimulation electrodes.[5][12]

Experimental Protocol for Anodic Electrodeposition of this compound Oxide:

  • Substrate Preparation: The substrate (e.g., gold, platinum, or stainless steel) is cleaned and prepared to ensure good adhesion of the this compound oxide film.[12]

  • Deposition Solution: A common deposition bath consists of an aqueous solution containing an this compound salt (e.g., 4 mM IrCl₄), a complexing agent (e.g., 40 mM oxalic acid), and a pH buffer (e.g., 340 mM K₂CO₃).[5]

  • Electrodeposition Procedure: The deposition is typically carried out using cyclic voltammetry or potential pulsing. For instance, 50 potential sweeps between 0.0 V and +0.55 V (vs. Ag/AgCl) at a scan rate of 50 mV/s can be employed.[12] Alternatively, amperometry at a constant anodic potential (e.g., 1.2 V vs. Ag/AgCl) can be used to grow IrOx nanoparticles.[13][14]

  • Post-Deposition Treatment: After deposition, the electrode is rinsed with deionized water and dried.[13]

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to probe the interfacial properties of this compound electrodes, including the capacitance of the oxide layer and the charge transfer resistance.

Experimental Protocol for Electrochemical Impedance Spectroscopy of Sputtered this compound Oxide Films (SIROF):

  • Electrode and Cell Setup: A three-electrode cell with a SIROF micro-electrode as the working electrode, a Ag/AgCl reference electrode, and a platinum counter electrode is used.[15]

  • Electrolyte: The experiment is typically performed in a physiologically relevant electrolyte, such as phosphate-buffered saline (PBS), at 37 °C. The solution should be deaerated with argon.[15]

  • EIS Parameters: A small amplitude sinusoidal potential perturbation (e.g., 10 mV rms) is applied over a wide frequency range (e.g., 100 kHz to 40 mHz) at various DC potentials (e.g., from -0.4 V to +0.6 V vs. Ag/AgCl).[15][16]

  • Data Analysis: The resulting impedance data is analyzed using an equivalent circuit model to extract parameters such as the effective capacitance, which can range from 17,000 to 30,000 µF/cm² for SIROF.[17][18]

This compound in Electrocatalysis: The Oxygen Evolution Reaction (OER)

This compound and its oxides are the benchmark catalysts for the oxygen evolution reaction (OER) in acidic environments, a critical process in water electrolysis for hydrogen production.

Tafel Analysis

Tafel analysis is used to investigate the kinetics of the OER on this compound-based catalysts. The Tafel slope provides insights into the reaction mechanism and the rate-determining step. For this compound oxide in acidic media, Tafel slopes are often reported in the range of 40-60 mV/dec.[4][19][20]

CatalystElectrolyteTafel Slope (mV/dec)Reference(s)
IrO₂-Ta₂O₅H₂SO₄~40 (low potential)[19]
IrO₂-Ta₂O₅H₂SO₄~120 (high potential)[19]
IrO₂ (crystalline)Acidic43-47[20]
IrO₂ (crystalline)Acidic71-76 (high potential)[20]
IrNiₓOᵧ/ATOAcidic~60[19]
IrOₓ on Ti (500 cycles)Acidic54.75[21]

A change in the Tafel slope at higher potentials can indicate a change in the reaction mechanism or the onset of mass transport limitations.[22]

Applications in Drug Development and Diagnostics

The unique electrochemical and photophysical properties of this compound complexes have opened up new avenues in drug development and bio-diagnostics.

This compound Complexes as Anticancer Agents

Certain organometallic this compound(III) complexes have demonstrated potent anticancer activity, often exceeding that of the widely used drug cisplatin.[23][24] Their mechanism of action is multifaceted and can involve the induction of apoptosis through various signaling pathways.

One of the key mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and mitochondrial dysfunction.[24][25] This can trigger the intrinsic apoptotic pathway. Some this compound complexes have been shown to inhibit the PI3K/AKT signaling pathway, which is often overactive in cancer and promotes cell survival.[25][26]

Anticancer_Pathway cluster_cell Cancer Cell Ir_complex This compound(III) Complex ROS ROS Generation Ir_complex->ROS Induces PI3K PI3K Ir_complex->PI3K Inhibits Mitochondrion Mitochondrion Bax Bax (pro-apoptotic) Mitochondrion->Bax Activates ROS->Mitochondrion Damages AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis ECL_Workflow cluster_assay Immunoassay cluster_detection ECL Detection cluster_quantification Quantification conjugation 1. Conjugate Ir-complex to Antibody sandwich 2. Form Sandwich Complex (Capture Ab - Analyte - Ir-labeled Ab) conjugation->sandwich introduce_beads 3. Introduce Beads to ECL Cell sandwich->introduce_beads apply_potential 4. Apply Potential introduce_beads->apply_potential light_emission 5. Light Emission apply_potential->light_emission measure_light 6. Measure Light Intensity light_emission->measure_light determine_conc 7. Determine Analyte Concentration measure_light->determine_conc

References

A Deep Dive into the Theoretical Framework of Iridium's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium, a dense and highly corrosion-resistant transition metal, possesses a unique and complex electronic structure that underpins its remarkable catalytic and photophysical properties. The ground-state electron configuration of a neutral this compound atom is [Xe] 4f¹⁴ 5d⁷ 6s²[1]. This intricate arrangement of electrons, particularly the partially filled 5d orbitals, gives rise to a rich landscape of electronic states and chemical behaviors. Understanding this electronic structure is paramount for designing novel this compound-based catalysts, phosphorescent materials for organic light-emitting diodes (OLEDs), and targeted therapeutics.

Theoretical and computational chemistry have emerged as indispensable tools for unraveling the intricacies of this compound's electronic properties.[2] Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the detailed investigation of ground and excited state geometries, the energies of electronic transitions, and the nature of molecular orbitals.[2] This guide provides a comprehensive overview of the theoretical calculations used to probe the electronic structure of this compound, with a focus on the methodologies, data interpretation, and experimental validation relevant to researchers in chemistry, materials science, and drug development.

Theoretical Foundations: The Importance of Relativistic Effects

Due to its high atomic number (Z=77), the electrons in this compound, especially those in the inner shells, move at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical description of its electronic structure.[3][4]

Scalar Relativistic Effects: These effects arise from the relativistic mass increase of the electrons, leading to a contraction and stabilization of s and p orbitals.[3] This, in turn, causes a destabilization and expansion of the d and f orbitals due to increased shielding of the nuclear charge.[3]

Spin-Orbit Coupling (SOC): This is a magnetic interaction between the electron's spin and its orbital angular momentum. For heavy elements like this compound, SOC is particularly strong and plays a crucial role in mixing electronic states of different spin multiplicities.[2][4] This is the primary reason for the high phosphorescence quantum yields observed in many this compound(III) complexes, as it facilitates intersystem crossing from singlet to triplet excited states.[2]

Computational Methods for this compound's Electronic Structure

A variety of computational methods are employed to model the electronic structure of this compound and its compounds. The choice of method is often a compromise between desired accuracy and available computational resources.[2]

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems containing transition metals like this compound.[2][5][6] It offers a good balance of accuracy and computational cost.

  • Functionals: The choice of the exchange-correlation functional is critical. Hybrid functionals, such as B3LYP and PBE0, are commonly used for this compound systems.[5][7] Dispersion corrections (e.g., D2, D3, D3BJ) are often necessary to accurately model non-covalent interactions, particularly in larger complexes.[5]

  • Basis Sets: For the this compound atom, effective core potentials (ECPs) like LANL2DZ are frequently used to account for the relativistic effects of the core electrons, treating only the valence electrons explicitly.[2][8] For lighter atoms in the system (e.g., C, H, N, O), Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets are common choices.[2][8]

Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties, such as absorption and emission spectra, TD-DFT is the most widely used method.[2] By performing TD-DFT calculations on the optimized ground state (S₀) geometry, one can predict the absorption spectrum. To predict the phosphorescence energy, the geometry is first optimized in the lowest triplet state (T₁), and a subsequent TD-DFT calculation yields the T₁ → S₀ transition energy.[2]

Relativistic Methods: For high-accuracy calculations, more rigorous relativistic methods are required. These can be broadly categorized into two-component and four-component methods.[9]

  • Two-Component Methods: These methods, such as the Zero-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonian, incorporate relativistic effects in a computationally more efficient manner than four-component methods.[9]

  • Four-Component Methods: Based on the Dirac equation, these methods, like the Dirac-Hartree-Fock (DHF) method, provide the most complete treatment of relativistic effects.[9] However, they are computationally very demanding and are typically used for smaller systems or for benchmarking purposes.

Quantitative Data from Theoretical Calculations

Theoretical calculations provide a wealth of quantitative data that can be directly compared with experimental results. The following tables summarize some key parameters obtained from computational studies of this compound and its compounds.

Property This compound Metal (fcc) Method Reference
Lattice Parameter (a)3.84 ÅDFT[10]
Bulk Modulus (B₀)339 GPaDFT[11]
Band Gap0.000 eV (Metallic)DFT[12]

Table 1: Calculated Properties of Bulk this compound.

Complex/Oxide Property Calculated Value Method Reference
IrO₂ (rutile)Ir 4f₇/₂ Binding Energy61.7 eVΔSCF[13]
Amorphous IrOₓO 1s Binding Energy529 eVΔSCF[13]
[Ir(fpmi)₂(pyim)]Emission Wavelength507 nmTD-DFT (B3LYP)[7]
[Ir(fpmi)₂(fptz)]Emission Wavelength468 nmTD-DFT (B3LYP)[7]

Table 2: Calculated Electronic Properties of this compound Compounds.

Experimental Validation Protocols

Experimental validation is crucial for benchmarking and refining computational models.[2] A combination of spectroscopic and diffraction techniques is often employed to probe the electronic and geometric structures of this compound-containing materials.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core-level electrons. It provides information about the elemental composition, oxidation states, and chemical environment of atoms. Theoretical calculations, such as the ΔSCF (Self-Consistent Field) method, can be used to compute core-level binding energies, which can then be compared with experimental XPS spectra.[13] For instance, in the study of this compound oxides, calculated Ir 4f and O 1s binding energies helped to identify different this compound and oxygen species in amorphous and crystalline phases.[13]

X-ray Absorption Spectroscopy (XAS): XAS probes the local structure and the empty density of electronic states above the Fermi level.[11] The remarkable agreement between experimental and calculated XAS spectra has been used to validate theoretical predictions of the pressure dependence of this compound's electronic structure.[11]

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique for directly mapping the electronic band structure of crystalline materials. Fully relativistic first-principles band structure calculations have shown good agreement with experimental ARPES data for this compound metal, validating the theoretical models of its electronic states.[14]

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to characterize the photophysical properties of this compound complexes. Experimental absorption and emission spectra provide a direct benchmark for the results of TD-DFT calculations, allowing for the refinement of computational methodologies for predicting the color and efficiency of phosphorescent emitters.[7]

Mandatory Visualizations

Computational_Workflow cluster_prep System Definition & Pre-processing cluster_calc Core Calculations cluster_analysis Analysis & Validation cluster_output Output start Define this compound System (e.g., complex, surface) basis Select Basis Set (e.g., LANL2DZ for Ir, 6-31G* for others) start->basis functional Choose DFT Functional (e.g., B3LYP, PBE0 + Dispersion) start->functional geom_opt Ground State (S₀) Geometry Optimization basis->geom_opt functional->geom_opt freq Frequency Calculation (Confirm Minimum) geom_opt->freq td_dft_abs TD-DFT on S₀ (Absorption Spectrum) geom_opt->td_dft_abs t1_opt Triplet State (T₁) Geometry Optimization geom_opt->t1_opt analysis Analyze Results (MOs, Energies, etc.) freq->analysis td_dft_abs->analysis td_dft_em TD-DFT on T₁ (Emission Spectrum) t1_opt->td_dft_em td_dft_em->analysis comparison Compare with Experiment (XPS, UV-Vis, etc.) analysis->comparison report Generate Report & Insights comparison->report

Caption: Integrated workflow for theoretical studies of this compound complexes.

Relativistic_Effects cluster_relativistic Relativistic Effects in Heavy Elements (e.g., this compound) relativistic Relativistic Effects scalar Scalar Relativistic Effects relativistic->scalar soc Spin-Orbit Coupling (SOC) relativistic->soc contraction s & p orbital contraction scalar->contraction destabilization d & f orbital destabilization scalar->destabilization mixing Mixing of Spin States (Singlet <=> Triplet) soc->mixing phosphorescence Enhanced Phosphorescence mixing->phosphorescence

Caption: Key relativistic effects on this compound's electronic structure.

Applications in Drug Development

The principles and methods described above are increasingly being applied in the field of drug development. This compound complexes are being explored as photosensitizers in photodynamic therapy (PDT), as anticancer agents, and as probes for bioimaging. Theoretical calculations can aid in the rational design of these therapeutic and diagnostic agents by:

  • Predicting Photophysical Properties: TD-DFT calculations can be used to tune the absorption and emission wavelengths of this compound complexes to match the therapeutic window for PDT.

  • Understanding Reaction Mechanisms: DFT can be used to elucidate the mechanisms of action of this compound-based drugs, for example, by modeling their interactions with biological targets such as DNA and proteins.

  • Screening and Optimization: Computational methods allow for the high-throughput screening of virtual libraries of this compound complexes, accelerating the discovery of new drug candidates with desired properties.

Conclusion and Future Outlook

Theoretical calculations have become an indispensable tool for understanding and predicting the electronic structure of this compound and its compounds. The interplay between robust computational methodologies, such as DFT and TD-DFT, and experimental validation provides deep insights into the properties of these materials. The continued development of more accurate and efficient computational methods, including the application of machine learning, will undoubtedly accelerate the design of novel this compound-based materials for a wide range of applications, from energy-efficient lighting and catalysis to advanced medical therapies.[2] The synergy between theory and experiment will remain crucial in pushing the boundaries of what is possible with this remarkable element.

References

A Preliminary Investigation into the Biocompatibility of Iridium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium, a dense and highly corrosion-resistant noble metal, and its derivatives are increasingly being explored for a range of biomedical applications. From durable alloys in medical implants to innovative complexes in cancer therapy, understanding the biocompatibility of this compound is paramount. This technical guide provides a preliminary investigation into the biocompatibility of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and visualizing associated cellular signaling pathways.

In Vitro Biocompatibility of this compound and its Compounds

The in vitro biocompatibility of this compound is highly dependent on its form. While metallic this compound and its alloys generally exhibit excellent biocompatibility, this compound-based coordination complexes can have potent biological activities, including cytotoxicity against cancer cells.

Cytotoxicity of this compound Complexes

Numerous studies have evaluated the cytotoxic effects of novel this compound(III) complexes against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key parameter in these assessments.

This compound ComplexCell LineIC50 (µM)Reference
[Ir(ppy)2(dcdppz)]PF6 (Ir1)SGC-7901Low (Specific value not provided)[1]
[Ir(bzq)2(dcdppz)]PF6 (Ir2)SGC-7901Low (Specific value not provided)[1]
[Ir(piq)2(dcdppz)]PF6 (Ir3)SGC-7901Low (Specific value not provided)[1]
Ir-1A549Not specified, but selective against cancer cells[2]
Ir-1H1299Not specified, but selective against cancer cells[2]
Ir-2A549Selectively reduced viability[2]
Ir-3A549, H1299, MEAS-2BReduced viability in all cell lines[2]
Ir1HeLa0.83 ± 0.06
Ir2HeLa4.73 ± 0.11
Ir3HeLa4.95 ± 0.62
Ir1A54911.3 to 16.23[3]
Ir2A549, HT-29, LN-2298.6 to 12.3 (comparable to cisplatin)[3]
Ir3A549, HT-29, LN-22921.3 to 31.32[3]
Ir1-Ir3LO2 (normal cells)38.6 to 47.2[4]
Complex 7eMCF-70.20[5]
Complexes 11-15A5491.4 - 35.0[5]
Complexes 11-15HeLa1.0 - 23.7[5]

Table 1: Cytotoxicity (IC50 values) of various this compound complexes in different cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add this compound compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add DMSO E->F G Measure Absorbance F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanisms of this compound-Induced Cell Death: Apoptosis

Many this compound complexes exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This is often mediated through the mitochondrial (intrinsic) pathway, which involves the regulation of pro- and anti-apoptotic proteins.

Key Apoptotic Markers
  • Bcl-2 family proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio promotes apoptosis.

  • Caspases: These are a family of protease enzymes that play an essential role in apoptosis. The activation of initiator caspases (e.g., Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3), which then cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.

This compound Complex/TreatmentCell LineEffect on BaxEffect on Bcl-2Effect on Caspase-3Reference
Ir-1 + 6 GyA549Increased expressionMarkedly decreased levelCleaved Caspase-9 increased[6][7]
ZinebHaCaTUpregulationDownregulationIncreased expression[8]
OridoninL929Up-regulatedDown-regulatedProcaspase-3 degraded[9]
CisplatinAD293IncreasedDecreasedActivated[10]
LumichromeH292Not changedDecreasedActivated[11]

Table 2: Qualitative changes in the expression of key apoptosis-related proteins following treatment with this compound complexes and other agents.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting is a widely used technique to detect specific proteins in a sample.

Materials:

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the this compound compound and lyse the cells to extract total protein.

  • Determine the protein concentration using a protein assay kit.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mitochondrial Apoptosis Pathway

This compound complexes can induce apoptosis by targeting the mitochondria. This often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, a decrease in the mitochondrial membrane potential (MMP), and the release of cytochrome c. Cytochrome c then activates the caspase cascade, leading to apoptosis.[5]

Mitochondrial_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound Complex This compound Complex ROS ROS This compound Complex->ROS Induces Bax Bax This compound Complex->Bax Upregulates Bcl2 Bcl2 This compound Complex->Bcl2 Downregulates MMP Mitochondrial Membrane Potential ROS->MMP Decreases Mito_Bax Bax Bax->Mito_Bax Mito_Bcl2 Bcl-2 Bcl2->Mito_Bcl2 Cytochrome c Cytochrome c Apaf1 Apaf1 Cytochrome c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Mito_CytC Cytochrome c MMP->Mito_CytC Promotes release Mito_Bax->Mito_CytC Promotes release Mito_Bcl2->Mito_CytC Inhibits release Mito_CytC->Cytochrome c

Caption: this compound-induced mitochondrial apoptosis pathway.

Inflammatory Response to this compound

The inflammatory response to this compound is a critical aspect of its biocompatibility, particularly for implantable devices. This compound complexes have also been investigated for their anti-inflammatory properties.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Some this compound complexes have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]

NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB-NFkB IκB-NF-κB Complex IkB->IkB-NFkB NFkB NF-κB NFkB->IkB-NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB-NFkB->NFkB Releases This compound Complex This compound Complex This compound Complex->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by an this compound complex.

In Vivo Biocompatibility of this compound Implants

The in vivo biocompatibility of medical devices is evaluated according to the ISO 10993 series of standards. These standards provide a framework for assessing the potential biological risks arising from the use of medical devices. The selection of tests depends on the nature and duration of contact of the device with the body.[1][14][15][16][17]

For long-term implantable devices containing this compound, a comprehensive set of biocompatibility tests is required, including:

  • ISO 10993-5: Cytotoxicity: To ensure the material is not toxic to cells.

  • ISO 10993-10: Sensitization and Irritation: To assess the potential for allergic reactions or local irritation.

  • ISO 10993-11: Systemic Toxicity: To evaluate potential toxic effects on the entire body.

  • ISO 10993-6: Implantation: To assess the local tissue response to the implanted device.

  • ISO 10993-3: Genotoxicity: To determine if the material can cause genetic damage.

This compound and its alloys, particularly platinum-iridium, have a long history of use in medical implants and are generally considered to have excellent in vivo biocompatibility. However, a thorough risk assessment and appropriate testing according to ISO 10993 are essential for any new medical device containing this compound.

ISO_10993_Workflow A Device Characterization (Material, Contact Duration) B Risk Assessment (ISO 10993-1) A->B C Selection of Biocompatibility Tests B->C D In Vitro Testing (e.g., Cytotoxicity) C->D E In Vivo Testing (e.g., Implantation, Systemic Toxicity) C->E F Data Evaluation and Biocompatibility Assessment D->F E->F G Regulatory Submission F->G

Caption: General workflow for biocompatibility testing according to ISO 10993.

Conclusion

This preliminary investigation highlights the diverse biocompatibility profile of this compound. While this compound alloys demonstrate excellent biocompatibility for implantable devices, this compound complexes exhibit a range of biological activities that are being harnessed for therapeutic purposes. A thorough understanding of the underlying mechanisms, supported by robust experimental data and adherence to international standards, is crucial for the safe and effective translation of this compound-based materials and compounds into clinical applications. Further research is warranted to fully elucidate the long-term biocompatibility of novel this compound-containing biomaterials and to optimize the therapeutic potential of this compound complexes while minimizing off-target effects.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclometalated Iridium(III) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclometalated iridium(III) complexes are at the forefront of materials science and medicinal chemistry. Their unique photophysical properties, including strong spin-orbit coupling, high phosphorescence quantum yields, and tunable emission wavelengths, make them exceptional candidates for a wide range of applications.[1][2] These applications include organic light-emitting diodes (OLEDs), photoredox catalysis, biological imaging and sensing, and photodynamic therapy.[2][3][4][5]

This document provides detailed protocols for the synthesis of several key classes of cyclometalated this compound(III) complexes, accompanied by quantitative data and workflow visualizations to guide researchers in their practical application.

General Synthetic Strategies

The synthesis of cyclometalated this compound(III) complexes typically begins with an this compound(III) salt, most commonly this compound(III) chloride hydrate (IrCl₃·nH₂O). The core of the synthesis is the cyclometalation reaction, an intramolecular C-H bond activation that forms a stable organometallic chelate ring.

Two primary pathways are widely employed:

  • The Chloro-Bridged Dimer Intermediate Method: This is the most common route for preparing heteroleptic complexes of the type (C^N)₂Ir(L^X), where C^N is a cyclometalating ligand and L^X is an ancillary ligand. First, IrCl₃·nH₂O is reacted with an excess of the C^N ligand (like 2-phenylpyridine, ppy) to form a chloro-bridged this compound dimer, [(C^N)₂Ir(μ-Cl)]₂.[1] This stable intermediate is then cleaved by reaction with an ancillary ligand (L^X) to yield the final monomeric complex.[1][6]

  • Direct Synthesis for Tris-Cyclometalated Complexes: Homoleptic complexes, Ir(C^N)₃, are often synthesized directly from an this compound precursor like this compound(III) acetylacetonate (Ir(acac)₃) by heating it with a large excess of the cyclometalating ligand.[1] Alternatively, solvent-free mechanochemical methods have emerged as a rapid and efficient alternative.[3][7]

The selection of the cyclometalating and ancillary ligands is crucial as it dictates the resulting complex's electronic structure and, consequently, its photophysical and electrochemical properties.[1]

Experimental Protocols and Data

Protocol 1: Synthesis of a Neutral Heteroleptic Complex, (ppy)₂Ir(acac)

This protocol details the synthesis of this compound(III) bis(2-phenylpyridinato-N,C²ʹ)acetylacetonate, a classic green-emitting phosphorescent complex. The synthesis proceeds via the chloro-bridged dimer intermediate.[1][8]

Step 1: Synthesis of the Chloro-Bridged Dimer, [(ppy)₂Ir(μ-Cl)]₂

  • Methodology: this compound(III) chloride hydrate (IrCl₃·nH₂O) is refluxed with 2 to 2.5 equivalents of the 2-phenylpyridine (ppy) ligand in a 3:1 mixture of 2-methoxyethanol and water.[1] The product precipitates from the reaction mixture upon cooling.

Step 2: Synthesis of the Final Complex, (ppy)₂Ir(acac)

  • Methodology: The dimer, [(ppy)₂IrCl]₂, is refluxed with 2,4-pentanedione (acetylacetone, Hacac) and a weak base, such as sodium carbonate, in a high-boiling solvent like 2-ethoxyethanol under an inert atmosphere.[1][6] The base facilitates the deprotonation of acetylacetone. The crude product is then purified by column chromatography.[1]

Quantitative Data Summary

ParameterStep 1: [(ppy)₂Ir(μ-Cl)]₂Step 2: (ppy)₂Ir(acac)Reference(s)
This compound Precursor IrCl₃·nH₂O[(ppy)₂IrCl]₂[1]
Ligands 2-phenylpyridine (ppy)Acetylacetone (Hacac)[1]
Base -Sodium Carbonate[1]
Solvent 2-methoxyethanol / H₂O (3:1)2-ethoxyethanol[1]
Temperature RefluxReflux[1]
Reaction Time 12-15 hours12-15 hours[1]
Typical Yield Not specified75-90%[1]
Emission λmax (CH₂Cl₂) -~510-512 nm[1]
Quantum Yield (Φ) -0.1 - 0.4 (in 2-MeTHF)[1]

Experimental Workflow: Dimer Route for Heteroleptic Complexes

G cluster_0 Step 1: Dimer Synthesis cluster_1 Step 2: Monomer Synthesis IrCl3 IrCl₃·nH₂O reflux1 Reflux (2-methoxyethanol/H₂O) IrCl3->reflux1 ppy_ligand 2 x C^N Ligand (e.g., ppy) ppy_ligand->reflux1 dimer [(C^N)₂Ir(μ-Cl)]₂ Dimer Intermediate reflux1->dimer reflux2 Reflux (2-ethoxyethanol) dimer->reflux2 ancillary_ligand L^X Ligand (e.g., Hacac) ancillary_ligand->reflux2 base Base (e.g., Na₂CO₃) base->reflux2 purification Purification (Chromatography) reflux2->purification final_complex (C^N)₂Ir(L^X) Final Complex purification->final_complex

Workflow for synthesizing neutral heteroleptic Ir(III) complexes.
Protocol 2: Synthesis of a Cationic Photoredox Catalyst, [Ir(ppy)₂(bpy)]PF₆

This protocol describes the synthesis of (2,2'-Bipyridine)bis[2-phenylpyridinato-N,C²']this compound(III) hexafluorophosphate, a widely used photocatalyst in organic synthesis.[9][10]

Step 1: Synthesis of the Chloro-Bridged Dimer, [(ppy)₂Ir(μ-Cl)]₂

  • Methodology: This step is identical to Protocol 1, Step 1.[11]

Step 2: Synthesis of the Cationic Complex, [Ir(ppy)₂(bpy)]Cl

  • Methodology: The dimer is reacted with a slight excess (e.g., 2.1 equivalents) of the ancillary ligand, 2,2'-bipyridine (bpy), in a solvent mixture like dichloromethane/methanol. The mixture is heated to a moderate temperature (e.g., 40 °C) to facilitate the reaction.[11]

Step 3: Anion Exchange to [Ir(ppy)₂(bpy)]PF₆

  • Methodology: The resulting chloride salt is often converted to the hexafluorophosphate (PF₆⁻) salt to improve stability and crystallinity. This is achieved by adding a saturated aqueous solution of a salt like ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) to a solution of the complex, causing the less soluble PF₆⁻ salt to precipitate.

Quantitative Data Summary

ParameterStep 2: [Ir(ppy)₂(bpy)]ClStep 3: [Ir(ppy)₂(bpy)]PF₆Reference(s)
This compound Precursor [(ppy)₂Ir(μ-Cl)]₂[Ir(ppy)₂(bpy)]Cl[11]
Ligand 2,2'-bipyridine (bpy)NH₄PF₆ or KPF₆[12]
Solvent CH₂Cl₂ / MeOH (1:1)Acetone / H₂O[11]
Temperature 40-45 °CRoom Temperature[13]
Reaction Time 12-19 hours~30 minutes[11][13]
Typical Yield High (often used directly)~65-75%[9][12]
Emission λmax -~580-590 nm[10]
Protocol 3: Synthesis of a Tris-Homoleptic Complex, fac-Ir(ppy)₃

This protocol details the direct synthesis of fac-tris(2-phenylpyridine)this compound(III), a benchmark green emitter in OLEDs.[14]

  • Methodology: this compound(III) acetylacetonate (Ir(acac)₃) is heated with an excess of 2-phenylpyridine (ppy) in a high-boiling, oxygen-free solvent like glycerol. The reaction is run under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 24 hours).[14] Upon cooling, the product precipitates and can be purified by washing with various solvents and subsequent sublimation.[1][14]

Quantitative Data Summary

ParameterValueReference(s)
This compound Precursor This compound(III) acetylacetonate, Ir(acac)₃[1][14]
Ligand 2-phenylpyridine (ppy)[1][14]
Solvent Glycerol (degassed)[1][14]
Temperature Reflux[1]
Reaction Time 12-24 hours[1][14]
Typical Yield ~32% (can vary)[1]
Emission λmax (CH₂Cl₂) ~510 nm[1]
Quantum Yield (Φ) ~0.4 (degassed 2-MeTHF)[1]

Experimental Workflow: Direct Synthesis of Tris-Homoleptic Complexes

G Ir_acac Ir(acac)₃ reflux Reflux in Glycerol (Inert Atmosphere) Ir_acac->reflux ppy_excess Excess C^N Ligand (e.g., 3-4 eq. ppy) ppy_excess->reflux precipitation Cooling & Precipitation reflux->precipitation purification Washing & Sublimation precipitation->purification final_complex fac-Ir(C^N)₃ Final Complex purification->final_complex

Workflow for the direct synthesis of fac-Ir(ppy)₃.
Protocol 4: Synthesis of a Blue-Emitting Complex, FIrpic

This protocol describes the synthesis of bis--INVALID-LINK--iridium(III), or FIrpic, a cornerstone blue-emitting material for OLEDs.[15][16] The synthesis follows the dimer route.

Step 1: Synthesis of the Dimer, [Ir(diFppy)₂(μ-Cl)]₂

  • Methodology: Similar to Protocol 1, Step 1, IrCl₃·nH₂O is reacted with 2-(2,4-difluorophenyl)pyridine (diFppy) in a 2-ethoxyethanol/water mixture under reflux.

Step 2: Synthesis of FIrpic

  • Methodology: The resulting dimer is reacted with picolinic acid in the presence of a base like sodium carbonate in a suitable solvent such as 2-ethoxyethanol under reflux.

Quantitative Data Summary

ParameterStep 1: [Ir(diFppy)₂(μ-Cl)]₂Step 2: FIrpicReference(s)
This compound Precursor IrCl₃·nH₂O[Ir(diFppy)₂(μ-Cl)]₂[16][17]
Ligands 2-(2,4-difluorophenyl)pyridinePicolinic Acid[16][17]
Base -Sodium Carbonate[8]
Solvent 2-ethoxyethanol / H₂O2-ethoxyethanol[8]
Temperature RefluxReflux[8]
Reaction Time ~24 hours~12 hours[6]
Typical Yield ~70-80%~80-90%[17]
Emission λmax (CH₂Cl₂) -470 nm, 495 nm (shoulder)[18]
Quantum Yield (Φ) ->80% (in coordinating solvent)[18]
Lifetime (τ) -~1.9 µs[18]
Protocol 5: Mechanochemical Synthesis of Tris-Cyclometalated Complexes

Mechanochemistry offers a rapid, solvent-free, and efficient alternative to traditional solution-based syntheses.[3][7][19] This protocol describes a general two-step solid-state synthesis using a ball mill.

Step 1: Mechanochemical Synthesis of the Dimer

  • Methodology: this compound(III) chloride hydrate, the C^N ligand, and a base (e.g., sodium carbonate) are placed in a milling jar with grinding balls. The mixture is milled at a specific frequency (e.g., 30 Hz) for a short period (e.g., 60 minutes).

Step 2: Conversion to Tris-Cyclometalated Complex

  • Methodology: The crude dimer from Step 1 is mixed with additional C^N ligand, a silver salt (e.g., Ag₂CO₃), and a catalytic amount of a copper salt (e.g., Cu(acac)₂). The mixture is then milled again to afford the final tris-cyclometalated complex.

Quantitative Data Summary

ParameterValueReference(s)
Apparatus Ball Mill[3][7]
Reactants (Step 1) IrCl₃·nH₂O, C^N ligand, Na₂CO₃[3][7]
Reactants (Step 2) Crude Dimer, C^N ligand, Ag₂CO₃, Cu(acac)₂[3][7]
Solvent None (or minimal liquid-assisted grinding)[3][7]
Temperature Ambient[3][7]
Reaction Time 60-120 minutes per step[3][7]
Typical Yield Often >90%[7][19]

Experimental Workflow: Mechanochemical Synthesis

G cluster_0 Step 1: Dimer Formation cluster_1 Step 2: Complex Formation reactants1 IrCl₃·nH₂O + C^N Ligand + Na₂CO₃ milling1 Ball Milling (~60 min) reactants1->milling1 reactants2 Crude Dimer + C^N Ligand + Ag₂CO₃ + Cu(acac)₂ milling1->reactants2 milling2 Ball Milling (~60 min) reactants2->milling2 final_complex Ir(C^N)₃ Final Complex milling2->final_complex

Workflow for the solid-state mechanochemical synthesis.

Applications in Research and Drug Development

The synthetic versatility of cyclometalated this compound(III) complexes allows for fine-tuning of their properties for specific applications.

  • Drug Development: Their ability to generate reactive oxygen species (ROS) upon photoirradiation makes them promising agents for photodynamic therapy (PDT).[4] Complexes can be designed to specifically localize in cellular organelles like mitochondria, enhancing their therapeutic efficacy.[4] Furthermore, this compound complexes have been investigated in combination with existing drugs, such as the antifungal fluconazole, to combat drug-resistant strains.[20]

  • Biological Probes: The sensitivity of their luminescence to the local environment enables their use as probes for ions, pH, and biomolecules.[5] Their long phosphorescence lifetimes are particularly advantageous for time-resolved imaging techniques like phosphorescence lifetime imaging microscopy (PLIM).

  • Photoredox Catalysis: Cationic this compound complexes like [Ir(ppy)₂(bpy)]PF₆ are powerful single-electron transfer agents when excited by light. They have revolutionized organic synthesis by enabling a wide array of transformations under mild conditions.[9]

References

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful and versatile tool for the synthesis of chiral molecules, particularly for olefins that are challenging substrates for other catalytic systems.[1][2] Unlike traditional rhodium and ruthenium catalysts, which often require a coordinating functional group near the double bond, this compound catalysts, particularly those with chiral phosphine,nitrogen (P,N) ligands, demonstrate high enantioselectivity for a broad range of unfunctionalized and minimally functionalized olefins.[1][3] This capability has significantly expanded the scope of asymmetric hydrogenation, providing access to a wide array of chiral building blocks for the pharmaceutical and fine chemical industries.

This document provides detailed application notes, experimental protocols, and data for the this compound-catalyzed asymmetric hydrogenation of various classes of olefins, with a focus on practical implementation in a research and development setting.

Catalyst Systems

A key breakthrough in this field was the development of chiral analogs of Crabtree's catalyst, [Ir(cod)(Py)(PCy₃)]PF₆.[4] The most successful and widely used catalysts are cationic this compound(I) complexes featuring bidentate P,N ligands, such as phosphino-oxazolines (PHOX).[1][2] The catalyst precursor is typically a cyclooctadiene (COD) complex, for example, [Ir(COD)(P,N)]X, where X is a weakly coordinating anion like BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or PF₆⁻.[1][3] The BArF⁻ anion has been shown to often enhance catalytic activity and stability by preventing catalyst deactivation.[1][3]

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Asymmetric Hydrogenation of a Trisubstituted Olefin

This protocol is a general guideline and may require optimization for specific substrates and ligands.

Materials:

  • This compound precatalyst (e.g., [Ir(COD)(P,N)]BArF) (1.0 mol%)

  • Olefin substrate (1.0 equiv, e.g., 0.1 mmol)

  • Anhydrous dichloromethane (DCM) (to make a 0.05 M solution)

  • High-purity hydrogen gas (H₂)

  • Autoclave or high-pressure reactor equipped with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

  • In a glovebox or under an inert atmosphere, add the this compound precatalyst to a vial equipped with a magnetic stir bar.

  • Add the olefin substrate to the vial.

  • Dissolve the catalyst and substrate in anhydrous dichloromethane.

  • Seal the vial and place it inside a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).

  • After the reaction is complete, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the hydrogenated product.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: In Situ Preparation of the this compound Catalyst

This protocol describes the formation of the active catalyst from [Ir(COD)Cl]₂ and a chiral P,N ligand.

Materials:

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral P,N ligand (e.g., a PHOX-type ligand) (1.1 mol%)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (1.0 mol%)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral P,N ligand in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add NaBArF to the solution and stir for an additional 1-2 hours to facilitate the anion exchange.

  • The resulting solution containing the active catalyst can be used directly for the hydrogenation reaction by adding the olefin substrate. Alternatively, the catalyst can be isolated by removing the solvent and washing the residue.

Data Presentation

The following tables summarize the results for the this compound-catalyzed asymmetric hydrogenation of various classes of olefins.

Table 1: Asymmetric Hydrogenation of Trisubstituted Olefins
EntrySubstrateCatalyst (mol%)SolventH₂ Pressure (bar)Time (h)Conversion (%)ee (%)Ref.
1(E)-1,2-diphenyl-1-propene[Ir(PHOX-iPr)]PF₆ (4)CH₂Cl₂50->9998[1]
2Ethyl (E)-α-methylcinnamate[Ir(ThrePHOX)]BArF (1)CH₂Cl₂5016>9995[5]
3(E)-β-methylstyrene[Ir(MaxPHOX)]BArF (1)CH₂Cl₂504>9994[6]
4(Z)-β-methylstyrene[Ir(MaxPHOX)]BArF (1)CH₂Cl₂504>9991[6]
Table 2: Asymmetric Hydrogenation of Tetrasubstituted Olefins
EntrySubstrateCatalyst (mol%)SolventH₂ Pressure (bar)Time (h)Conversion (%)ee (%)drRef.
11-benzyl-3,4-dihydronaphthalene[Ir(PHOX-tBu)]BArF (1)CH₂Cl₂5016>9997-[7]
2Exocyclic enamine derivative[Ir(f-Binaphane)]Cl (1)i-PrOH3024>999698:2[8]
31,2-dihydronaphthalene derivative[Ir(PHOX-Cy)]BArF (2)CH₂Cl₂50->9996-[7]
4Tetrasubstituted enone[Ir(P,S-ligand)]BArF (2)CH₂Cl₂1004>9999-[9]

Visualizations

Catalytic Cycle

The generally accepted mechanism for the this compound-catalyzed asymmetric hydrogenation of unfunctionalized olefins involves an Ir(III)/Ir(V) catalytic cycle.[4]

This compound-Catalyzed Asymmetric Hydrogenation Cycle cluster_cycle Catalytic Cycle Ir_precatalyst [Ir(I)(COD)(P,N)]⁺ Ir_dihydride [Ir(III)(H)₂(P,N)(S)₂]⁺ (S = solvent) Ir_precatalyst->Ir_dihydride + 2H₂ - COD Ir_olefin_complex [Ir(III)(H)₂(olefin)(P,N)(S)]⁺ Ir_dihydride->Ir_olefin_complex + Olefin - Solvent Ir_V_intermediate [Ir(V)(H)₃(alkyl)(P,N)]⁺ Ir_olefin_complex->Ir_V_intermediate Migratory Insertion & Oxidative Addition Ir_product_complex [Ir(III)(H)(P,N)(S)₂(alkane)]⁺ Ir_V_intermediate->Ir_product_complex Reductive Elimination Ir_product_complex->Ir_dihydride - Alkane + H₂

Caption: Proposed Ir(III)/Ir(V) catalytic cycle for asymmetric hydrogenation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for this compound-catalyzed asymmetric hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation (Optional: In Situ) cluster_reaction Hydrogenation Reaction cluster_analysis Workup and Analysis Ir_precursor [Ir(COD)Cl]₂ Active_catalyst [Ir(COD)(P,N)]BArF Ir_precursor->Active_catalyst Ligand Chiral P,N Ligand Ligand->Active_catalyst Anion_exchange NaBArF Anion_exchange->Active_catalyst Reactor High-Pressure Reactor Active_catalyst->Reactor Substrate Olefin Substrate Substrate->Reactor Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reactor Workup Reaction Quench & Solvent Removal Reactor->Workup H2 H₂ Gas H2->Reactor Purification Column Chromatography Workup->Purification Product Chiral Alkane Purification->Product Analysis Conversion (NMR) ee (Chiral HPLC/GC) Product->Analysis

Caption: General experimental workflow for Ir-catalyzed asymmetric hydrogenation.

References

Applications of Iridium Complexes in Photoredox Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iridium complexes in photoredox catalysis, a powerful and versatile methodology in modern organic synthesis. The unique photophysical and electrochemical properties of this compound(III) polypyridyl complexes, such as their long-lived excited states and potent redox potentials upon photoexcitation, have established them as privileged catalysts for a wide array of chemical transformations.[1][2][3] These reactions are often characterized by mild conditions, high functional group tolerance, and the ability to generate reactive radical intermediates from previously stable precursors.[4][5]

This guide will cover several key applications, including dual catalysis systems for cross-coupling, atom transfer radical addition (ATRA), and the functionalization of carbonyl compounds. Each section includes a summary of quantitative data in tabular format for easy comparison, detailed experimental protocols for key reactions, and diagrams of the relevant catalytic cycles and workflows.

Dual this compound/Nickel Catalysis for Cross-Coupling Reactions

The synergistic combination of this compound photoredox catalysis with nickel catalysis has emerged as a robust strategy for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] In this dual catalytic system, the this compound photocatalyst absorbs visible light and engages in a single-electron transfer (SET) event to generate a radical intermediate from a stable precursor. This radical is then intercepted by a nickel co-catalyst, which facilitates the cross-coupling reaction.[6] This approach circumvents the challenges associated with traditional cross-coupling methods, such as harsh reaction conditions and the need for pre-functionalized organometallic reagents.[1][7]

Application Note: C(sp³)–C(sp²) Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Bromides

This protocol describes a general method for the cross-coupling of secondary alkyltrifluoroborates with a variety of aryl and heteroaryl bromides. The reaction proceeds at room temperature under visible light irradiation and exhibits broad functional group tolerance.[1][8]

EntryAryl BromideAlkyltrifluoroborateProductYield (%)Catalyst Loading (Ir/Ni)Time (h)Ref.
14-BromoacetophenonePotassium cyclopentyltrifluoroborate4-Cyclopentylacetophenone921.0 mol% / 1.5 mol%48[8]
2Methyl 4-bromobenzoatePotassium cyclopentyltrifluoroborateMethyl 4-cyclopentylbenzoate921.0 mol% / 1.5 mol%24[8]
34-BromobenzonitrilePotassium isopropoxymethyltrifluoroborate4-(Isopropoxymethyl)benzonitrile851.0 mol% / 1.5 mol%24[1]
43-BromopyridinePotassium benzyloxymethyltrifluoroborate3-(Benzyloxymethyl)pyridine781.0 mol% / 1.5 mol%24[1]
55-BromopyrimidinePotassium ethoxymethyltrifluoroborate5-(Ethoxymethyl)pyrimidine881.0 mol% / 1.5 mol%24[1]
Experimental Protocol: General Procedure for C(sp³)–C(sp²) Cross-Coupling

Materials:

  • This compound photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (or similar)

  • Nickel catalyst: NiCl₂·dme (dme = 1,2-dimethoxyethane)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Aryl bromide (1.0 equiv)

  • Potassium alkyltrifluoroborate (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane

  • Light Source: Blue LED lamp (450 nm)

Procedure:

  • To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the this compound photocatalyst (0.01 mmol, 1.0 mol%), NiCl₂·dme (0.015 mmol, 1.5 mol%), and dtbbpy (0.015 mmol, 1.5 mol%).

  • The vial is sealed with a septum and purged with nitrogen for 15 minutes.

  • Under a positive pressure of nitrogen, add the aryl bromide (1.0 mmol), potassium alkyltrifluoroborate (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature. The vial should be positioned approximately 5-10 cm from the light source.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Catalytic Cycle: Ir/Ni Dual Catalysis for C(sp³)–C(sp²) Cross-Coupling

G Ir/Ni Dual Catalytic Cycle Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star Light Absorption Ir_II Ir(II) Ir_III_star->Ir_II SET (Oxidative Quenching) R_radical R• Ir_III_star->R_radical Generates Ir_II->Ir_III SET Ni_0 Ni(0)L₂ Ni_II_ArX Ar-Ni(II)-X Ni_0->Ni_II_ArX Oxidative Addition Ni_III Ar-Ni(III)-R Ni_II_ArX->Ni_III Radical Capture Ni_I Ni(I)X Ni_III->Ni_I Reductive Elimination Ar_R Ar-R (Product) Ni_III->Ar_R Forms Ni_I->Ir_II Reduces Ni_I->Ni_0 Reduction light hν (Visible Light) R_BF3K R-BF₃K R_radical->Ni_II_ArX Ar_X Ar-X

Caption: Proposed mechanism for Ir/Ni dual photoredox catalysis.

Atom Transfer Radical Addition (ATRA)

Photoredox catalysis provides a mild and efficient alternative to traditional methods for atom transfer radical addition (ATRA) reactions, which often require harsh conditions or toxic reagents.[5][9] this compound photocatalysts can initiate the formation of a carbon-centered radical from a haloalkane, which then adds to an alkene. The resulting radical intermediate is subsequently trapped by a halogen atom to afford the difunctionalized product in an atom-economical fashion.

Application Note: ATRA of Bromoacetonitrile to Alkenes

This protocol details the addition of bromoacetonitrile to a variety of alkenes using fac-Ir(ppy)₃ as the photocatalyst under visible light irradiation.

EntryAlkeneHalide SourceProductYield (%)Catalyst LoadingTime (h)Ref.
1StyreneBromoacetonitrile3-Bromo-2-phenylpropanenitrile851.0 mol%12[10]
21-OcteneBromoacetonitrile3-Bromo-2-decylenenitrile781.0 mol%18[10]
3CyclohexeneBromoacetonitrile2-(2-Bromocyclohexyl)acetonitrile721.0 mol%24[10]
4AllylbenzeneBromomalononitrile2-(1-Bromo-3-phenylpropan-2-yl)malononitrile910.5 mol%6[11]
Experimental Protocol: General Procedure for ATRA

Materials:

  • This compound photocatalyst: fac-Ir(ppy)₃

  • Alkene (1.0 equiv)

  • Haloalkane (e.g., bromoacetonitrile) (1.5 equiv)

  • Solvent: Anhydrous acetonitrile

  • Light Source: Compact fluorescent lamp (CFL) or blue LEDs

Procedure:

  • In a screw-cap vial, dissolve the alkene (0.5 mmol) and the this compound photocatalyst (0.005 mmol, 1.0 mol%) in anhydrous acetonitrile (5.0 mL).

  • Add the haloalkane (0.75 mmol).

  • The vial is sealed and the solution is degassed by sparging with nitrogen for 20 minutes.

  • The reaction mixture is stirred at room temperature while being irradiated with a CFL or blue LEDs.

  • Monitor the reaction by GC-MS or NMR spectroscopy.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired ATRA product.

Catalytic Cycle: this compound-Catalyzed ATRA

G Photoredox ATRA Catalytic Cycle Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star Light Absorption Ir_IV Ir(IV) Ir_III_star->Ir_IV SET (Reductive Quenching) R_radical R• Ir_III_star->R_radical Generates Ir_IV->Ir_III SET Product X-Alkene-R Ir_IV->Product Regenerates Catalyst and forms product R_X R-X Alkene Alkene R_radical->Alkene Radical Addition Adduct_radical [Alkene-R]• Adduct_radical->Product Halogen Atom Transfer from R-X light

Caption: Reductive quenching cycle for photoredox ATRA.

α-Alkylation of Carbonyl Compounds

The α-functionalization of carbonyl compounds is a cornerstone of organic synthesis. Photoredox catalysis, often in combination with organocatalysis, has enabled the direct α-alkylation of aldehydes and ketones under mild conditions, avoiding the use of strong bases and pre-formed enolates.[12][13][14]

Application Note: Enantioselective α-Alkylation of Aldehydes

This protocol describes the enantioselective α-alkylation of aldehydes with α-bromocarbonyl compounds, merging this compound photoredox catalysis with chiral amine organocatalysis.

EntryAldehydeα-Bromo CompoundProductYield (%)ee (%)Ref.
1HexanalEthyl 2-bromo-2-methylpropanoateEthyl 2,2-dimethyl-3-formylheptanoate8592[13]
2Cyclohexanecarboxaldehyde2-Bromoacetonitrile2-(1-Formylcyclohexyl)acetonitrile7895[13]
33-PhenylpropanalN-Phenyl-2-bromoacetamideN-Phenyl-2-(1-formyl-3-phenylpropyl)acetamide9091[13]
4Butanal1-Bromo-3-cyanopropane2-(3-Cyanopropyl)butanal8294[13]
Experimental Protocol: Enantioselective α-Alkylation of Aldehydes

Materials:

  • This compound photocatalyst: [Ir(ppy)₂(dtbbpy)]PF₆

  • Organocatalyst: (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine

  • Aldehyde (1.2 equiv)

  • α-Bromo compound (1.0 equiv)

  • Base: 2,6-Lutidine (1.5 equiv)

  • Solvent: Anhydrous DMSO

  • Light Source: Blue LED strip

Procedure:

  • To a solution of the this compound photocatalyst (0.01 mmol, 1.0 mol%) and the chiral amine organocatalyst (0.05 mmol, 5.0 mol%) in anhydrous DMSO (2.0 mL) in a sealed vial, add the aldehyde (1.2 mmol) and 2,6-lutidine (1.5 mmol).

  • The α-bromo compound (1.0 mmol) is then added.

  • The vial is sealed and the mixture is stirred at room temperature while being irradiated with blue LEDs.

  • After the reaction is complete (monitored by TLC), the mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The residue is purified by flash chromatography to give the α-alkylated aldehyde. The enantiomeric excess is determined by chiral HPLC analysis.

Workflow Diagram: Synergistic Photoredox and Organocatalysis

G Synergistic Catalysis for α-Alkylation cluster_photo Photoredox Cycle cluster_organo Organocatalytic Cycle Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star Excitation Ir_II Ir(II) Ir_III_star->Ir_II SET Enamine Enamine Ir_III_star->Enamine Interacts with Ir_II->Ir_III SET R_Br R-Br Ir_II->R_Br Reduces light R_radical R• R_Br->R_radical Generates R_radical->Enamine Interacts with Aldehyde Aldehyde Aldehyde->Enamine + Chiral Amine Chiral_Amine Chiral Amine Enamine->Chiral_Amine Hydrolysis Enaminyl_Radical Enaminyl Radical Enamine->Enaminyl_Radical Oxidation Iminium_Ion Iminium Ion Enaminyl_Radical->Iminium_Ion + R• Iminium_Ion->Ir_II Interacts with Product α-Alkylated Aldehyde Iminium_Ion->Product Reduction & Hydrolysis

Caption: Workflow for synergistic photoredox and enamine catalysis.

References

Application Notes and Protocols for Iridium-192 in Brachytherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iridium-192 (¹⁹²Ir) in high-dose-rate (HDR) brachytherapy for cancer treatment. The information is intended to guide research and development efforts by detailing the physical and radiobiological properties of ¹⁹²Ir, established clinical protocols, and the underlying molecular responses to this form of radiation therapy.

Introduction to this compound-192 Brachytherapy

Brachytherapy is a form of internal radiation therapy where a sealed radioactive source is placed directly inside or next to the area requiring treatment.[1] this compound-192 is the most commonly used radioisotope for high-dose-rate (HDR) brachytherapy due to its advantageous physical properties.[2][3] This technique allows for the delivery of a highly conformal radiation dose to the tumor while minimizing exposure to surrounding healthy tissues.[1][4] HDR brachytherapy with ¹⁹²Ir is a well-established treatment modality for various cancers, including prostate, cervical, breast, and skin cancers.[1][5]

The use of remote afterloading technology, where the ¹⁹²Ir source is mechanically moved from a shielded safe to the treatment position, significantly reduces radiation exposure to medical staff.[6] This technology also allows for precise control over the source's dwell time and position, enabling sophisticated dose optimization.[2][7]

Physical and Radiobiological Properties of this compound-192

Understanding the characteristics of ¹⁹²Ir is crucial for its effective and safe application in brachytherapy.

PropertyValueReference
Half-life 73.83 days[2][8]
Decay Mode 95.6% β⁻ decay to ¹⁹²Pt, 4.4% Electron Capture to ¹⁹²Os[8]
Average Photon Energy 0.38 MeV (range: 0.136-1.06 MeV)[2][8]
Half-Value Layer (Lead) 2.5 mm[8]
Specific Activity High, allowing for small source size[2][6]
Dose Rate High (enables short treatment times)[2]

The high specific activity of ¹⁹²Ir allows for the creation of very small sources, which can be placed interstitially or intracavitarily with minimal trauma.[6][9] Its average photon energy provides a sufficient absorbed dose at a distance to treat the target volume homogeneously.[6] However, the relatively short half-life of approximately 74 days necessitates source replacement every 3-4 months to maintain clinically acceptable treatment times.[2][6][10]

Clinical Applications and Efficacy

¹⁹²Ir HDR brachytherapy is used as a monotherapy or in combination with external beam radiotherapy (EBRT) for various malignancies.[11] The following tables summarize representative treatment outcomes.

Prostate Cancer

¹⁹²Ir HDR brachytherapy is a common dose escalation strategy for localized prostate cancer, often combined with EBRT.[11][12]

Study CohortTreatment Regimen5-Year Biochemical Relapse-Free Survival (bRFS)10-Year Biochemical Relapse-Free Survival (bRFS)5-Year Overall Survival (OS)10-Year Overall Survival (OS)Reference
120 patients (Ir-192)EBRT (46 Gy) + HDR-BT boost (2 fractions of 9 Gy)87.0%81.1%90.6%70.1%[13]
40 patientsHDR-BT (2 fractions of 9 Gy) + EBRT (18 fractions of 2 Gy)Not Reported~70% (local control)Not Reported~80% (no evidence of disease or stable disease)[14]
Cervical Cancer

For cervical cancer, ¹⁹²Ir HDR brachytherapy is a cornerstone of curative-intent radiotherapy.[1]

Study CohortTreatment Regimen2-Year Disease-Free Survival (DFS)5-Year Disease-Free Survival (DFS)2-Year Overall Survival (OS)5-Year Overall Survival (OS)Reference
274 patients (Ir-192)EBRT + HDR-BT80.4%73.1%89.4%77.0%[15]
Pleural and Chest Wall Tumors

Recent studies have explored the use of ¹⁹²Ir HDR interstitial brachytherapy for challenging cases of pleural and chest wall tumors.[16][17]

Study CohortTreatment RegimenObjective Response Rate (CR+PR)Pain ReliefReference
21 patientsHDR Interstitial Brachytherapy (30 Gy in a single fraction)76.19%87.5%[17]

Experimental Protocols

The following sections detail generalized protocols for ¹⁹²Ir HDR brachytherapy treatment planning and delivery, as well as a common in vitro method for assessing cellular response to radiation.

Protocol: High-Dose-Rate Brachytherapy Treatment Planning and Delivery

This protocol outlines the typical workflow for treating a solid tumor with ¹⁹²Ir HDR brachytherapy.

1. Patient Evaluation and Immobilization:

  • Conduct a thorough clinical evaluation, including imaging studies (CT, MRI) to define the gross tumor volume (GTV) and surrounding organs at risk (OARs).

  • Immobilize the patient in a reproducible position for treatment planning and delivery.

2. Applicator/Catheter Placement:

  • Under anesthesia and imaging guidance (e.g., ultrasound, fluoroscopy), insert catheters or an applicator into or near the target volume.[5][14] This can be interstitial (within the tissue) or intracavitary (within a body cavity).[3][4]

  • Place dummy sources (non-radioactive markers) into the catheters for visualization during imaging.

3. Treatment Planning Imaging:

  • Acquire a high-resolution 3D imaging dataset (typically a CT scan) with the applicator and dummy sources in place.[18]

4. Contouring and Treatment Planning:

  • Transfer the CT images to a specialized treatment planning system (TPS).[19]

  • Delineate the clinical target volume (CTV) and OARs on the CT slices.[18]

  • The TPS reconstructs the catheter pathways based on the dummy source positions.

  • Using inverse planning or graphical optimization, the radiation oncologist and medical physicist determine the optimal dwell positions and dwell times for the ¹⁹²Ir source to deliver the prescribed dose to the CTV while minimizing the dose to OARs.[7] The dose calculation typically follows the AAPM TG-43 formalism.[19]

5. Plan Evaluation and Quality Assurance:

  • Evaluate the treatment plan using dose-volume histograms (DVHs) to ensure adequate target coverage and sparing of OARs.

  • Perform independent verification of the treatment plan calculations.

6. Treatment Delivery:

  • Connect the patient's catheters to the HDR remote afterloader unit via transfer tubes.[2]

  • The pre-programmed treatment plan is executed, and the single, high-activity ¹⁹²Ir source travels to the specified dwell positions for the calculated dwell times.[20]

  • The entire treatment is typically delivered in a few minutes.[10]

7. Post-Treatment:

  • After the treatment is complete, the ¹⁹²Ir source automatically retracts into the shielded safe.

  • The catheters or applicator are removed.

  • The patient is monitored for any immediate side effects.

Protocol: Clonogenic Survival Assay for Radiobiological Studies

This assay is a standard in vitro method to determine the reproductive viability of cells after exposure to ionizing radiation.

1. Cell Culture and Seeding:

  • Culture the cancer cell line of interest under standard conditions.

  • Harvest exponentially growing cells using trypsinization.

  • Count the cells and prepare a single-cell suspension.

  • Seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected survival fraction at different radiation doses.

2. Irradiation:

  • Irradiate the cells with a range of doses from a calibrated ¹⁹²Ir source.

  • Include a non-irradiated control group (0 Gy).

3. Incubation:

  • Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

4. Colony Staining and Counting:

  • Aspirate the culture medium.

  • Fix the colonies with a solution such as methanol or a methanol/acetic acid mixture.

  • Stain the colonies with a solution like crystal violet.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

5. Data Analysis:

  • Calculate the plating efficiency (PE) for the non-irradiated control: PE = (number of colonies counted / number of cells seeded) x 100%.

  • Calculate the surviving fraction (SF) for each radiation dose: SF = (number of colonies counted / (number of cells seeded x PE/100)).

  • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.

  • Fit the data to a model, such as the linear-quadratic model, to determine parameters like α and β, which describe the cellular radiosensitivity.

Visualizations

Signaling Pathways

Ionizing radiation, including the gamma rays emitted by ¹⁹²Ir, induces a complex network of intracellular signaling pathways in response to DNA damage. These pathways can lead to cell cycle arrest, DNA repair, or apoptosis.

G cluster_0 Radiation-Induced DNA Damage Response cluster_1 Pro-Survival Signaling Pathways Ir192 This compound-192 Radiation DNA_Damage DNA Double-Strand Breaks Ir192->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNARepair DNA Repair (NHEJ, HR) ATM_ATR->DNARepair CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Survival Cell Survival DNARepair->Survival HER HER Receptors PI3K_AKT PI3K/AKT Pathway HER->PI3K_AKT RAS_ERK RAS/RAF/MEK/ERK Pathway HER->RAS_ERK ProSurvival Pro-Survival Signaling PI3K_AKT->ProSurvival RAS_ERK->ProSurvival Survival_2 Cell Survival ProSurvival->Survival_2 promotes Ir192_2 This compound-192 Radiation Ir192_2->HER activates

Caption: Key signaling pathways activated by this compound-192 radiation.

Experimental Workflow

The following diagram illustrates the logical flow of a typical ¹⁹²Ir HDR brachytherapy procedure.

G start Start: Patient Evaluation applicator Applicator/Catheter Placement start->applicator imaging 3D Imaging (CT Scan) applicator->imaging planning Treatment Planning (Contouring, Dose Calculation) imaging->planning qa Plan Evaluation & QA planning->qa treatment HDR Treatment Delivery qa->treatment end End: Applicator Removal treatment->end

Caption: Workflow for ¹⁹²Ir High-Dose-Rate (HDR) Brachytherapy.

References

Application Notes and Protocols for Iridium Thin Film Deposition by Magnetron Sputtering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of iridium (Ir) and this compound oxide (IrO₂) thin films using magnetron sputtering. This technique is crucial for a variety of advanced applications due to this compound's unique properties, including high melting point, excellent chemical stability, superior oxidation resistance, and high electrical conductivity.[1][2]

Applications of Sputtered this compound Thin Films

This compound thin films are integral to a range of high-performance applications across various scientific and industrial fields.

  • Biomedical Electrodes: Due to their excellent biocompatibility, corrosion resistance, and high charge injection capacity, this compound and this compound oxide films are widely used for neural stimulation and recording electrodes.[3][4][5] Sputtered this compound oxide films (SIROFs) are particularly noted for their potential in these applications.[6]

  • High-Temperature Applications: The high melting point and thermal stability of this compound make it an ideal material for applications in extreme environments.[7] This includes protective coatings for materials like carbon composites and rocket thrusters, as well as for high-temperature thermocouples.[1][7][8] this compound films have shown stability at temperatures up to 650°C, with degradation through oxidation occurring at 700°C and above.[9]

  • Microelectronics: this compound's high work function and stability make it a suitable material for Schottky barrier contacts in devices like AlGaN/GaN High Electron Mobility Transistors (HEMTs).[10] It also serves as a stable diffusion barrier.[10]

  • Optical Coatings: The refractory nature of this compound makes it useful for high-performance optical devices, including those operating in the X-ray spectrum.[11]

  • Catalysis: Magnetron sputtered this compound-ruthenium thin films are being explored as catalysts for the oxygen evolution reaction in Proton Exchange Membrane Water Electrolyzers (PEM-WE).[12]

Magnetron Sputtering of this compound: An Overview

Magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a material onto a substrate.[13] The process involves bombarding a target of the desired material (in this case, this compound) with energetic ions, typically from an inert gas like argon, within a vacuum chamber.[13] This causes atoms to be "sputtered" from the target, which then deposit onto the substrate, forming a thin film. The use of magnets behind the target helps to confine the plasma close to the target, increasing the ionization efficiency and deposition rate.[13][14] Both Direct Current (DC) and Radio Frequency (RF) power sources can be used for sputtering this compound.

A general workflow for this compound thin film deposition is outlined below:

G cluster_prep Substrate Preparation cluster_dep Deposition Process cluster_char Film Characterization sub_cleaning Substrate Cleaning o2_plasma O2 Plasma Clean (optional) sub_cleaning->o2_plasma pump_down Pump Down to Base Pressure sub_cleaning->pump_down gas_intro Introduce Sputtering Gas (e.g., Ar) pump_down->gas_intro presputter Pre-sputter Target gas_intro->presputter sputter Sputter Deposit this compound presputter->sputter morphology Morphology (AFM, SEM) sputter->morphology structure Structure (XRD) sputter->structure electrical Electrical Properties (Four-point probe) sputter->electrical optical Optical Properties (Ellipsometry) sputter->optical

General workflow for this compound thin film deposition.

Experimental Protocols

DC Magnetron Sputtering of this compound Thin Films

This protocol is based on the deposition of smooth this compound films on SiO₂ substrates.[15]

3.1.1. Materials and Equipment:

  • Sputtering System: DC magnetron sputtering system with a cryopump.

  • Target: High purity (99.8%) this compound target.[16]

  • Substrates: Super polished fused silica (SiO₂) or other suitable substrates.

  • Sputtering Gas: Ultra-high purity argon (Ar).

  • Adhesion Layer (optional): Chromium (Cr) target for depositing an adhesion layer.[16]

3.1.2. Protocol:

  • Substrate Preparation:

    • Thoroughly clean the substrates using a standard cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water).

    • Dry the substrates with nitrogen gas.

    • An optional O₂ plasma clean can be performed to remove any remaining organic contaminants.[17]

  • System Preparation:

    • Load the cleaned substrates into the sputtering chamber.

    • Pump the chamber down to a base pressure of approximately 5 x 10⁻⁷ Torr or lower to minimize contamination.[10][16]

  • Adhesion Layer Deposition (Optional):

    • If required for improved adhesion, deposit a thin (e.g., 24 nm) chromium layer prior to this compound deposition.[16]

    • Pre-sputter the chromium target for ~10 minutes with the substrate shutter closed to clean the target surface.[16]

    • Deposit the chromium layer at the desired parameters.

  • This compound Deposition:

    • Pre-sputter the this compound target for approximately 10 minutes with the substrate shutter closed.[1][16]

    • Introduce ultra-high purity argon gas into the chamber and set the desired working pressure.

    • Apply DC power to the this compound target to initiate the plasma and begin deposition.

    • Deposit the this compound film to the desired thickness. The deposition rate will depend on the specific sputtering parameters.

    • Allow the substrates to cool before venting the chamber.

RF Magnetron Sputtering of this compound Thin Films

This protocol is based on studies investigating the influence of RF power and argon pressure on film properties.[1][2][18]

3.2.1. Materials and Equipment:

  • Sputtering System: RF magnetron sputtering system (e.g., operating at 13.56 MHz).[10]

  • Target: High purity this compound target.

  • Substrates: Silicon wafers, quartz glass, or other appropriate substrates.[10]

  • Sputtering Gas: High purity argon (Ar).

3.2.2. Protocol:

  • Substrate and System Preparation: Follow steps 1 and 2 from the DC sputtering protocol. A base pressure of 5E-4 Pa is recommended.[10]

  • This compound Deposition:

    • Pre-sputter the this compound target for 10 minutes with the substrate shutter closed.[1]

    • Introduce argon gas and set the working pressure in the range of 10–40 mTorr.[1][18]

    • Apply RF power to the target. Power densities can range from 3.5 to 6.5 W/cm².[1][2]

    • Deposit the film to the desired thickness. Deposition rates are typically in the range of 1.1 to 1.55 Å/s, decreasing with increasing argon pressure.[1]

    • The substrate holder can be kept at a floating potential and may be static or rotated during deposition.[10]

    • After deposition, turn off the RF power and gas flow, and allow the system to cool before venting.

Influence of Sputtering Parameters on Film Properties

The properties of the deposited this compound films are highly dependent on the sputtering parameters. Understanding these relationships is crucial for tailoring the film for a specific application.

G cluster_params Sputtering Parameters cluster_props Film Properties pressure Ar Pressure stress Stress pressure->stress Strongly influences resistivity Resistivity pressure->resistivity Significant effect microstructure Microstructure pressure->microstructure Affects density/voids power Sputtering Power power->stress power->resistivity distance Target-Substrate Distance distance->stress roughness Roughness

Influence of sputtering parameters on film properties.

4.1. Argon Pressure:

The working gas pressure is a critical parameter that significantly affects the film's stress and resistivity.[1][18]

  • Low Pressure: At lower argon pressures, the sputtered atoms have higher kinetic energy, leading to a denser film structure through a "peening" effect.[10] This generally results in films with compressive stress and lower resistivity .[10]

  • High Pressure: At higher pressures, increased scattering of the sputtered atoms in the gas phase reduces their energy upon arrival at the substrate.[1] This can lead to a more porous microstructure and the formation of voids, resulting in films with tensile stress and higher resistivity .[11][17]

4.2. Sputtering Power:

The sputtering power density also influences the film properties. Increasing the power density can lead to a densification of the film, which is reflected in higher compressive stress.[2]

4.3. Target-to-Substrate Distance:

This parameter affects the deposition homogeneity and the energy of the depositing atoms. A shorter distance can increase the thermal load on the substrate but may also improve conformity.[10] The pressure at which the stress transitions from compressive to tensile is also dependent on the target-to-substrate distance.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the relationship between sputtering parameters and this compound thin film properties as reported in the literature.

Table 1: Effect of Argon Pressure on this compound Film Properties (RF Sputtering at 5 W/cm²) [1][2][18]

Argon Pressure (mTorr)Film StressResistivity (μΩ·cm)Deposition Rate (Å/s)
10.5Highly Compressive (~2 GPa)Low~1.55
22.8Near-Zero~17 (Lowest)-
25.5Highly Tensile (~1.2 GPa)--
36.0TensileIncreases by a factor of ~5 from 22.8 mTorr~1.1

Table 2: Effect of RF Power Density on this compound Film Properties (at 22.8 mTorr Ar Pressure) [1][2]

Power Density (W/cm²)Film Stress
3.7Tensile (~1230 MPa)
5.0Slightly Compressive (~240 MPa)
6.2Compressive (~2280 MPa)

Table 3: RF Sputtering Parameters for AlGaN/GaN HEMT Gate Technology [10]

ParameterValueResulting Film Property
RF Power200 W (0.88 W/cm²)-
Argon Pressure2.8 PaCompressive Stress (-364 MPa)
Target-to-Substrate Distance100 mm-
Deposition ModeStatic-

Characterization of this compound Thin Films

A variety of techniques can be used to characterize the properties of the deposited this compound films:

  • Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[15][17]

  • Crystallographic Structure: X-ray Diffraction (XRD).[2] All deposited Ir films are typically polycrystalline with a preferred (111) orientation.[1][18]

  • Electrical Resistivity: Four-point probe measurements.[11]

  • Film Stress: Measured by analyzing the curvature of the substrate post-deposition.

  • Optical Constants: Variable Angle Spectroscopic Ellipsometry (VASE).[15]

  • Composition (for IrO₂): X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectroscopy (RBS).[19]

By carefully controlling the magnetron sputtering deposition parameters, it is possible to produce high-quality this compound and this compound oxide thin films with tailored properties for a wide range of demanding applications.

References

Application Notes and Protocols for the Preparation of Iridium Nanoparticles for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of iridium nanoparticles (IrNPs) for catalytic applications. This compound nanomaterials are gaining significant attention in catalysis due to their high stability, efficiency, and unique catalytic properties in a wide range of chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation.[1][2] This document outlines various synthesis methodologies, from traditional chemical reduction to novel green synthesis approaches, and provides detailed protocols for their preparation and characterization.

Introduction to this compound Nanoparticle Catalysis

This compound nanoparticles are highly sought after in the field of catalysis due to their exceptional performance in various chemical reactions.[1][3] Their high surface-area-to-volume ratio leads to an increased number of active sites, and their quantum size effects can significantly influence their catalytic activity and selectivity.[4] The properties and catalytic performance of this compound nanoparticles are heavily dependent on their size, shape, and surface chemistry, which can be controlled through the synthesis method.[1][5] Common applications include hydrogenation of diverse substrates, oxidation reactions, and electrocatalysis, such as the oxygen evolution reaction (OER) which is crucial for sustainable energy production.[1][2][6]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound nanoparticles. The choice of method influences the physicochemical properties of the nanoparticles and, consequently, their catalytic performance. Key synthesis strategies include:

  • Chemical Reduction: This is a widely used method involving the reduction of an this compound salt (e.g., H₂IrCl₆, IrCl₃) in a solution using a reducing agent such as methanol, sodium borohydride, or hexadecanediol.[6][7] Stabilizing agents or capping ligands like polyvinylpyrrolidone (PVP), oleic acid, and oleylamine are often used to control the particle size and prevent agglomeration.[6][8]

  • Galvanic Reaction: This simple and fast method utilizes a galvanic reaction between an this compound precursor and a more reactive metal, such as copper foil, which acts as both a reducing agent and a substrate.[4] This technique can produce surfactant-free nanoparticles, which is advantageous for studying the intrinsic relationship between structure and catalytic activity.[4]

  • Seed-Mediated Growth: This approach allows for precise control over the shape and facets of the this compound nanocrystals.[5] It involves using pre-synthesized nanoparticles (seeds) of another metal, like palladium, with a well-defined shape. An ultrathin shell of this compound is then grown on these seeds, replicating their morphology.[5]

  • Green Synthesis: This environmentally friendly approach utilizes natural extracts, such as those from winery waste, as both reducing and capping agents.[9][10] This method avoids the use of harsh chemicals and produces catalytically active nanoparticles.[9]

Experimental Workflow

The general workflow for the preparation and evaluation of this compound nanoparticles for catalysis is depicted below. This process begins with the selection of an appropriate synthesis method and this compound precursor, followed by the synthesis and purification of the nanoparticles. The crucial characterization step ensures the desired physicochemical properties are achieved before evaluating the catalytic performance.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_catalysis Catalytic Evaluation Precursor This compound Precursor Selection (e.g., H₂IrCl₆, IrCl₃) Synthesis Nanoparticle Synthesis (e.g., Chemical Reduction) Precursor->Synthesis Purification Purification & Isolation (e.g., Centrifugation) Synthesis->Purification TEM Morphology & Size (TEM) Purification->TEM XRD Crystallinity (XRD) Purification->XRD XPS Surface Chemistry (XPS) Purification->XPS DLS Size Distribution (DLS) Purification->DLS Reaction Catalytic Reaction XPS->Reaction Analysis Product Analysis (e.g., GC, HPLC) Reaction->Analysis Performance Performance Metrics (Conversion, Selectivity) Analysis->Performance

Caption: General workflow for the synthesis, characterization, and catalytic testing of this compound nanoparticles.

Detailed Experimental Protocols

Protocol 1: Colloidal Synthesis of this compound Nanoparticles via Chemical Reduction

This protocol describes the synthesis of colloidal this compound nanoparticles using hexachloroiridic acid (H₂IrCl₆) as the precursor and methanol as the reducing agent, with polyvinylpyrrolidone (PVP) as a stabilizer.

Materials:

  • Hexachloroiridic acid (H₂IrCl₆)

  • Methanol (CH₃OH)

  • Polyvinylpyrrolidone (PVP)

  • Deionized water

Procedure:

  • Prepare a 10 mM stock solution of H₂IrCl₆ in deionized water.

  • In a 50 mL three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of methanol.

  • Add a calculated amount of PVP to the methanol to achieve the desired PVP-to-iridium molar ratio.

  • Heat the mixture to reflux (approximately 65°C) with vigorous stirring.

  • Inject 1 mL of the 10 mM H₂IrCl₆ stock solution into the refluxing methanol-PVP mixture.

  • Continue the reaction under reflux for 2 hours. The color of the solution will gradually change, indicating the formation of this compound nanoparticles.

  • After 2 hours, stop heating and allow the solution to cool to room temperature.

  • The resulting colloidal this compound nanoparticles can be purified by repeated centrifugation and redispersion in a suitable solvent like ethanol or water.

Protocol 2: Green Synthesis of this compound Nanoparticles Using Grape Marc Extract

This protocol outlines an environmentally friendly method for synthesizing this compound nanoparticles using an aqueous extract of grape marc as both the reducing and stabilizing agent.[9]

Materials:

  • This compound(III) chloride (IrCl₃)

  • Grape marc (winery waste)

  • Deionized water

Procedure:

  • Preparation of Grape Marc Extract:

    • Mix 10 g of dried grape marc with 100 mL of deionized water.

    • Heat the mixture at 65°C for 1 hour with constant stirring.[9]

    • Cool the mixture and filter it to obtain the aqueous grape marc extract.

  • Synthesis of this compound Nanoparticles:

    • In a 50 mL beaker, add 10 mL of the grape marc extract.

    • While stirring, add 1 mL of a 10 mM aqueous solution of IrCl₃ to the extract.

    • Continue stirring the mixture at room temperature for 24 hours.

    • The formation of this compound nanoparticles is indicated by a color change in the solution.[9]

    • The synthesized nanoparticles can be collected by centrifugation and washed with deionized water.

Protocol 3: Synthesis of Surfactant-Free Cubic this compound Nanoparticles via Galvanic Reaction

This protocol describes a rapid and simple method to synthesize cubic this compound nanoparticles with a clean surface, free from surfactants, using a galvanic reaction.[4]

Materials:

  • This compound(III) chloride (IrCl₃)

  • Copper(II) chloride (CuCl₂)

  • Copper foil (1 cm x 1 cm)

  • Deionized water

Procedure:

  • Prepare a 400 µL aqueous solution containing 2 mM IrCl₃ and 10 mM CuCl₂.[4]

  • Place a clean 1 cm x 1 cm piece of copper foil in a petri dish.

  • Inject one drop (approximately 400 µL) of the prepared this compound precursor solution onto the surface of the copper foil.[4]

  • The galvanic reaction will occur rapidly, and cubic this compound nanoparticles will form on the copper foil in less than 30 seconds.[4]

  • The copper foil with the synthesized this compound nanoparticles can be carefully rinsed with deionized water to remove any unreacted precursors and byproducts.

  • The nanoparticles on the copper foil can be directly used as a catalyst.[4]

Characterization of this compound Nanoparticles

To ensure the desired properties of the synthesized this compound nanoparticles, a thorough characterization is essential. Common techniques include:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[3][9]

  • X-ray Diffraction (XRD): To analyze the crystalline structure and phase purity of the nanoparticles.[1][6]

  • X-ray Photoelectron Spectroscopy (XPS): To investigate the surface elemental composition and oxidation state of this compound.[1][6]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size distribution of the nanoparticles in a colloidal suspension.[9]

  • UV-Vis Spectroscopy: To monitor the formation of nanoparticles by observing the disappearance of the this compound precursor's characteristic absorption peaks.[9]

Quantitative Data Summary

The following table summarizes key parameters from different synthesis methods and their resulting nanoparticle characteristics and catalytic performance.

Synthesis MethodThis compound PrecursorReducing Agent / MethodStabilizer / Capping LigandNanoparticle SizeCatalytic ApplicationKey Performance MetricReference
Chemical Reduction(MeCp)(COD)IrHexadecanediolTOPBNot specified1-decene hydrogenationHigh turnover frequency[8][11]
Galvanic ReactionIrCl₃Copper FoilNone114.2 - 157.7 nmTMB OxidationColor change observed[4]
Colloidal SynthesisH₂IrCl₆MethanolPVP2-3 nmOxidation of amino acidsEffective catalyst[6]
Green SynthesisIrCl₃Grape Marc ExtractGrape Marc Extract3.0 - 4.5 nmMethylene Blue Reductionk = 0.527 min⁻¹; 96.1% reduction in 6 min[9][10]
Seed-Mediated GrowthNot specifiedNot specifiedNot specified~6 nm (core-shell)Hydrazine Decomposition31.8% H₂ selectivity (cubes)[5]
Single-Step ReductionIrCl₃·3H₂OSodium BorohydrideGraphene2.1 nmAlcohol OxidationNot specified[7]

TMB: 3,3′,5,5′-tetramethylbenzidine; TOPB: Tetraoctylphosphonium bromide; (MeCp)(COD)Ir: (methylcyclopentadienyl)(1,5-cyclooctadiene)this compound(I)

Signaling Pathways and Logical Relationships

The catalytic activity of this compound nanoparticles is intricately linked to their surface properties, which are dictated by the synthesis method. The choice of capping ligands, for instance, can either enhance or hinder catalytic performance by controlling substrate access to the active this compound surface.

logical_relationship cluster_synthesis_params Synthesis Parameters cluster_np_properties Nanoparticle Properties cluster_catalytic_performance Catalytic Performance Method Synthesis Method Size Size Method->Size Shape Shape Method->Shape Precursor This compound Precursor Precursor->Size Reducer Reducing Agent Reducer->Size Stabilizer Stabilizer/Ligand Stabilizer->Size Surface Surface Chemistry Stabilizer->Surface Activity Activity Size->Activity Selectivity Selectivity Shape->Selectivity Surface->Activity Stability Stability Surface->Stability Activity->Selectivity

References

Application Notes and Protocols for the Quantification of Iridium in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of iridium in geological materials. The protocols outlined below are established analytical techniques, each with distinct advantages and limitations, making them suitable for various research and analytical objectives.

Introduction

This compound (Ir), a platinum-group element (PGE), is of significant interest in geological and cosmochemical studies. Its extremely low abundance in the Earth's crust and enrichment in certain geological strata, such as the Cretaceous-Paleogene (K-Pg) boundary, provide crucial insights into terrestrial and extraterrestrial events like meteorite impacts.[1][2] Accurate and precise quantification of this compound at trace (ng/g) and ultra-trace (pg/g) levels is essential but challenging due to its low concentration and the complexity of geological matrices.[1][2]

This document details three primary analytical workflows for this compound quantification:

  • Nickel Sulfide (NiS) Fire Assay with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A widely used pre-concentration technique for all PGEs.

  • Lead Fire Assay with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A classic fire assay method, though with some limitations for the full PGE suite.

  • Instrumental Neutron Activation Analysis (INAA): A non-destructive nuclear analytical technique highly sensitive to this compound.

Nickel Sulfide (NiS) Fire Assay with ICP-MS

This method is highly effective for concentrating all platinum-group elements, including this compound, from large rock samples, which is crucial for overcoming the heterogeneous distribution of these elements.[3][4]

Experimental Protocol
  • Sample Preparation:

    • Crush and pulverize the geological sample to a fine powder (typically >95% passing a 100-micron sieve).[5]

    • Homogenize the powder thoroughly.

    • A sample size of 30-50g is commonly used.[6]

  • Fusion:

    • Mix the sample powder with a fluxing agent in a fire clay crucible. A typical flux composition includes soda ash (Na₂CO₃), borax (Na₂B₄O₇), silica (SiO₂), sulfur, and nickel carbonate (NiCO₃) or nickel oxide (NiO).[6]

    • Fuse the mixture at a high temperature, typically around 1100°C, in a furnace.[4] This process decomposes the rock matrix and allows the PGEs to be collected in a molten nickel sulfide phase.

    • Pour the melt into a cast-iron mold and allow it to cool.

  • Button Separation and Dissolution:

    • Separate the dense nickel sulfide "button" from the lighter slag by hammering.[4]

    • Weigh the NiS button.

    • Crush the button into a fine powder.

    • Dissolve the powdered button in hydrochloric acid (HCl), typically with gentle heating.[4][6] This dissolves the nickel sulfide, leaving the insoluble PGE sulfides as a residue.

  • PGE Sulfide Isolation and Digestion:

    • Filter the solution through a cellulose nitrate membrane filter to collect the PGE sulfide precipitate.[6]

    • Digest the filter and precipitate in a mixture of hydrochloric and nitric acids (aqua regia).[6]

  • ICP-MS Analysis:

    • Dilute the final solution to a suitable volume for ICP-MS analysis.

    • Analyze the solution using an ICP-MS instrument. Use this compound standard solutions for calibration.

    • Monitor for and correct potential isobaric and polyatomic interferences. Triple-quadrupole ICP-MS can be particularly effective for interference removal.[7]

Workflow Diagram

NiS_Fire_Assay_Workflow Sample Geological Sample (30-50g powder) Flux Mix with NiS Flux (Soda Ash, Borax, NiO, S) Sample->Flux Fusion Fuse at >1000°C Flux->Fusion Cooling Pour and Cool Fusion->Cooling Separation Separate NiS Button from Slag Cooling->Separation Dissolution Dissolve Button in HCl Separation->Dissolution Filtration Filter to Collect PGE Sulfides Dissolution->Filtration Digestion Digest Precipitate in Aqua Regia Filtration->Digestion Analysis Analyze by ICP-MS Digestion->Analysis

Caption: Workflow for NiS Fire Assay with ICP-MS Analysis.

Lead Fire Assay with ICP-MS

Lead fire assay is a traditional method for precious metal extraction, particularly for gold, platinum, and palladium.[6] While it can be used for this compound, nickel sulfide fire assay is generally preferred for the complete suite of PGEs as some can be lost through volatilization during cupellation in the lead fire assay process.[8]

Experimental Protocol
  • Sample Preparation:

    • Prepare a homogenized powder of the geological sample as described for the NiS fire assay. A sample size of 30-50g is typical.[6]

  • Fusion:

    • Mix the sample with a flux containing lead oxide (PbO), silica (SiO₂), and other reagents like borax and soda ash.[6]

    • Fuse the mixture at a high temperature (>1000°C). The precious metals, including this compound, will be collected by the molten lead, forming a lead "button".[6]

  • Cupellation:

    • Place the lead button in a porous cupel and heat it in an oxidizing environment.

    • The lead oxidizes to PbO, which is absorbed into the cupel, leaving behind a small bead (prill) containing the precious metals.[6]

  • Digestion and Analysis:

    • Digest the precious metal prill in acids.

    • Analyze the resulting solution by ICP-MS.

Workflow Diagram

Lead_Fire_Assay_Workflow Sample Geological Sample (30-50g powder) Flux Mix with Lead Flux (PbO, SiO₂) Sample->Flux Fusion Fuse at >1000°C Flux->Fusion Button Collect Lead Button Fusion->Button Cupellation Cupellation (Oxidize Pb) Button->Cupellation Prill Obtain Precious Metal Prill Cupellation->Prill Digestion Digest Prill in Acid Prill->Digestion Analysis Analyze by ICP-MS Digestion->Analysis

Caption: Workflow for Lead Fire Assay with ICP-MS Analysis.

Instrumental Neutron Activation Analysis (INAA)

INAA is a highly sensitive, non-destructive technique for determining the elemental composition of materials.[9][10] It is particularly well-suited for this compound analysis due to the high thermal neutron activation cross-section of this compound.[11]

Experimental Protocol
  • Sample Preparation:

    • A representative portion of the powdered geological sample (typically 0.5-1.0 g) is encapsulated in a high-purity quartz or polyethylene vial.

    • Reference standards with known this compound concentrations are prepared in the same manner.

  • Irradiation:

    • The samples and standards are irradiated with neutrons in a nuclear reactor.[12] This process converts the stable isotope ¹⁹¹Ir to the radioactive isotope ¹⁹²Ir.

    • Irradiation times can vary from minutes to hours depending on the neutron flux and the expected this compound concentration.[3]

  • Cooling:

    • After irradiation, the samples are allowed to "cool" for a period, which can range from days to weeks. This allows short-lived interfering radionuclides to decay, improving the signal-to-noise ratio for ¹⁹²Ir.[2]

  • Gamma-Ray Spectrometry:

    • The irradiated sample is placed in a high-purity germanium (HPGe) detector to measure the characteristic gamma rays emitted by the decaying ¹⁹²Ir.[12][13] The 468 keV gamma-ray is commonly used for analysis.[11]

    • The intensity of the gamma-ray peak is proportional to the amount of this compound in the sample.

  • Quantification:

    • The this compound concentration in the sample is determined by comparing the gamma-ray intensity of the sample to that of the co-irradiated standards.

Workflow Diagram

INAA_Workflow Sample Encapsulate Geological Sample and Standards Irradiation Irradiate with Neutrons in Reactor Sample->Irradiation Cooling Cooling Period (Days to Weeks) Irradiation->Cooling Counting Gamma-Ray Spectrometry (HPGe Detector) Cooling->Counting Quantification Quantify Ir via Comparison to Standards Counting->Quantification

Caption: Workflow for Instrumental Neutron Activation Analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical techniques for this compound quantification in geological samples.

Table 1: Detection Limits

MethodDetection LimitSample MassReference
NiS Fire Assay - ICP-MS0.040 ng/g (ppb)Not specified[14]
NiS Fire Assay - ICP-MS0.012 ng/g (for 10g sample)10 g[14]
Isotope Dilution MC-ICP-MS0.35 pg/g (ppt)<1 g[1]
INAA with NiS pre-concentration0.79 ng/g (ppb)0.5 g[3]
Sorption-NAA4x10⁻¹⁰ % (0.004 ng/g)Not specified[15]
Radiochemical NAA~0.1 µg/kg (0.1 ng/g)Not specified[16]

Table 2: Recovery and Precision

MethodRecoveryRelative Standard Deviation (RSD)Reference
NiS Fire Assay~88-92% (for PGEs)Not specified[4]
NiS Fire Assay - ICP-MSNot specified4.78%[14]
Radiochemical NAANot specified~25% in the ppb range[11]

Isotope Dilution - A High Precision Approach

For applications requiring the highest accuracy and precision, Isotope Dilution (ID) coupled with Multi-Collector ICP-MS (MC-ICP-MS) is a powerful technique.[1] This method involves adding a known amount of an enriched ¹⁹¹Ir isotope spike to the sample before processing. By measuring the altered isotopic ratio of ¹⁹¹Ir/¹⁹³Ir in the final solution, the original this compound concentration can be calculated with high precision, as it is less susceptible to incomplete recovery or matrix effects during sample preparation. This approach has achieved detection limits at the sub-picogram-per-gram level.[1]

Conclusion

The choice of analytical technique for this compound quantification in geological samples depends on the specific research question, required detection limits, sample availability, and access to instrumentation.

  • NiS Fire Assay followed by ICP-MS is a robust and widely accessible method for routine analysis of PGEs, including this compound, at ppb levels.

  • Lead Fire Assay is a viable alternative, though it may be less effective for the full PGE suite compared to NiS collection.

  • Instrumental Neutron Activation Analysis offers excellent sensitivity and is non-destructive, making it ideal for precious or small samples.

  • Isotope Dilution MC-ICP-MS provides the highest level of accuracy and precision, making it suitable for demanding applications such as detailed cosmochemical studies or the analysis of samples with extremely low this compound concentrations.[1]

For all methods, meticulous sample preparation and the use of certified reference materials are critical to ensure data quality and accuracy.[7]

References

Application Notes and Protocols for Iridium Electrodeposition from Fused Salt Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrodeposition of iridium from fused salt electrolytes. The information is compiled from various scientific sources to offer a comprehensive guide for producing dense, adherent, and high-purity this compound coatings for a range of applications, including high-temperature protective layers and catalysis.

Introduction

This compound is a platinum-group metal with a unique combination of properties, including an exceptionally high melting point (2440 °C), outstanding corrosion resistance, and excellent high-temperature stability.[1] These characteristics make it an ideal material for protective coatings in demanding environments, such as in the aerospace and automotive industries. Electrodeposition from fused salt electrolytes is an effective method for producing high-quality this compound coatings on various substrates.[2] This technique offers advantages over other methods like chemical vapor deposition (CVD), as it can be more cost-effective and suitable for coating complex geometries.

The most common fused salt systems for this compound electrodeposition are based on alkali metal chlorides, such as NaCl-KCl and NaCl-KCl-CsCl mixtures, with an this compound salt, typically this compound(III) chloride (IrCl₃), as the source of the depositable metal.[3][4][5][6] The process involves the electrochemical reduction of this compound ions from the molten salt onto a substrate, which acts as the cathode.

Key Process Parameters and Their Effects

The quality, morphology, and properties of the electrodeposited this compound coating are highly dependent on several key process parameters:

  • Electrolyte Composition: The choice of fused salt affects the operating temperature and the stability of the this compound ions. The addition of CsCl to a NaCl-KCl eutectic can lower the melting point of the electrolyte and increase the deposition rate.[6] The concentration of IrCl₃ is a critical factor; low concentrations can lead to concentration polarization, affecting the coating quality, while higher concentrations influence the surface morphology of the deposited film.[5][6]

  • Temperature: The operating temperature influences the diffusion of this compound ions, the kinetics of the electrode reactions, and the morphology of the resulting coating.[3][6] While higher temperatures can increase the deposition rate, excessively high temperatures may lead to the formation of micropores in the film.[3]

  • Current Density: The applied current density has a significant impact on the grain size and compactness of the this compound coating.[6][7]

  • Substrate Material: The choice of substrate material can affect the adhesion and quality of the this compound coating.[8] Pre-treatment of the substrate is crucial for ensuring a clean and active surface for deposition.[1]

  • Anode Material: Both inert anodes (e.g., graphite) and soluble this compound anodes can be used. Using an this compound anode can help maintain a stable concentration of this compound ions in the electrolyte, which is beneficial for producing thicker coatings and for long-duration electrodeposition.[5]

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies on this compound electrodeposition from fused salt electrolytes.

Table 1: Electrolyte Compositions and Operating Temperatures

Electrolyte SystemThis compound Source & ConcentrationOperating Temperature (°C)SubstrateReference
NaCl-KClIrCl₃810 - 910Platinum[3]
NaCl-KCl-CsClIrCl₃600Rhenium[8]
NaCl-KCl-CsClIrCl₃ (5% by mass)650Rhenium-coated graphite[1]
NaCl-KCl-CsClIrCl₃ (10% by mass)700Molybdenum[1]
NaCl-KCl-CsClIrCl₃ (0.5 mol/L)570Graphite, Rhenium, this compound[7]
Fused Sodium CyanideThis compound (dissolved from anode)600Molybdenum[9]

Table 2: Deposition Parameters and Coating Characteristics

Current DensityDeposition RateCoating ThicknessMicrohardness ( kg/mm ²)NotesReference
15 mA/cm²-2 mils (~50 µm)-From fused sodium cyanide electrolyte[9]
25 mA/cm²~25 µm/h-442On rhenium substrate from NaCl-KCl-CsCl[8]
0.2 A/cm²---On rhenium substrate from NaCl-KCl-CsCl[5]
--~20 µm-From NaCl-KCl electrolyte[6]

Experimental Workflow and Protocols

The following section outlines a general experimental workflow and detailed protocols for this compound electrodeposition from a chloride-based fused salt electrolyte.

Iridium_Electrodeposition_Workflow Experimental Workflow for this compound Electrodeposition A Salt Preparation and Drying C Crucible and Electrode Assembly A->C B Substrate Pre-treatment B->C D Furnace Heating and Salt Melting C->D E Electrode Immersion D->E F Electrodeposition (Constant Current/Potential) E->F G Post-deposition Cooling and Sample Retrieval F->G H Cleaning and Characterization G->H

References

Application Notes and Protocols: Iridium Crucibles in High-Temperature Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of iridium crucibles in the high-temperature synthesis of single crystals, a critical process in materials science, solid-state physics, and the development of advanced technological devices.

Introduction to this compound Crucibles for High-Temperature Crystal Growth

The production of large, high-purity, and defect-free single crystals is paramount for a wide range of applications, including solid-state lasers, scintillators for medical imaging, and substrates for semiconductor devices.[1][2] Many of these crystals are oxides with exceptionally high melting points, necessitating a crucible material that can withstand extreme temperatures and harsh chemical environments without contaminating the melt.[2][3]

This compound emerges as the material of choice for such demanding applications due to its unique combination of physical and chemical properties.[2][4] Its remarkably high melting point, excellent corrosion resistance, and chemical inertness make it an indispensable tool for various high-temperature crystal growth techniques.[2][4]

Why this compound? The Properties of a Superior Crucible Material

The suitability of this compound for high-temperature crystal growth is rooted in its exceptional material properties.

Key Properties of this compound:

  • High Melting Point: this compound possesses one of the highest melting points of all metals, allowing it to contain molten materials at temperatures exceeding 2000°C.[2]

  • Excellent Corrosion Resistance: It is the most corrosion-resistant element known and is not affected by common acids, including hot sulfuric acid.[1] This property is crucial for maintaining the purity of the crystal melt.

  • Chemical Inertness: this compound exhibits a high degree of chemical stability, ensuring minimal reaction with the molten oxides, which is vital for producing high-purity single crystals.[2]

  • High Density and Mechanical Strength: this compound is one of the densest elements and maintains good mechanical properties even at temperatures above 1600°C.[5]

A detailed summary of the physical and chemical properties of high-purity this compound is provided in the table below.

Table 1: Physical and Chemical Properties of High-Purity this compound

PropertyValue
Physical Properties
Atomic Number77
Atomic Weight192.22
Density22.56 g/cm³[2]
Melting Point2446 °C (4435 °F)[6]
Boiling Point4428 °C (8002 °F)[6]
Crystal StructureFace-Centered Cubic
Thermal Conductivity147 W/(m·K) at 0-100°C[1]
Coefficient of Thermal Expansion6.8 x 10⁻⁶ K⁻¹ at 20°C[1]
Electrical Resistivity53 nΩ·m at 20°C[1]
Mechanical Properties
Vickers Hardness1760 - 2200 MPa
Modulus of Elasticity528 GPa[6]
Chemical Properties
Purity≥99.95%
Corrosion ResistanceExcellent, resistant to most acids and molten metals.[1]
Oxidation ResistanceGood in air up to high temperatures.

Key Crystal Growth Techniques Utilizing this compound Crucibles

This compound crucibles are predominantly used in two primary melt growth techniques for high-melting-point oxide crystals: the Czochralski method and the Bridgman-Stockbarger method.[2][3]

The Czochralski (CZ) Method

The Czochralski method is a widely used technique for producing large, high-quality single crystals.[7] In this process, a seed crystal is dipped into a molten material of the same composition held in an this compound crucible. The seed is then slowly pulled upwards while being rotated, allowing the molten material to solidify onto the seed, forming a single crystal ingot (boule).[4][8]

The Bridgman-Stockbarger (BS) Method

The Bridgman-Stockbarger method is another technique for growing single crystals from a melt.[9] In this method, a crucible containing the molten material is passed through a temperature gradient in a furnace.[9] As the crucible moves from a hotter zone to a cooler zone, the melt progressively solidifies from one end to the other, ideally forming a single crystal.[9]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for growing oxide single crystals using this compound crucibles with the Czochralski and Bridgman-Stockbarger methods.

Protocol for Czochralski Growth of Sapphire (Al₂O₃)

Sapphire is a widely used crystal for substrates in LEDs and laser applications.[4] Its high melting point of approximately 2050°C necessitates the use of an this compound crucible.

Materials and Equipment:

  • High-purity (99.99% or higher) alumina (Al₂O₃) powder or crackle.

  • Oriented sapphire seed crystal.

  • This compound crucible (e.g., 100 mm diameter, 100 mm height).

  • Czochralski crystal growth furnace with radio-frequency (RF) induction heating.

  • Inert gas supply (e.g., high-purity argon or nitrogen).

  • Vacuum system.

  • Temperature control system (e.g., pyrometer).

  • Crystal pulling and rotation mechanism.

Procedure:

  • Crucible Preparation and Charging:

    • Thoroughly clean the this compound crucible to remove any contaminants.

    • Carefully load the high-purity alumina into the crucible. The charge can be in the form of powder, pressed pellets, or crackle.

  • Furnace Setup and Evacuation:

    • Place the charged crucible within the RF induction coil inside the Czochralski furnace.

    • Seal the furnace chamber and evacuate to a pressure of approximately 10⁻⁵ torr to remove atmospheric contaminants.

  • Melting and Soaking:

    • Backfill the furnace with a high-purity inert gas, such as argon, to a slight positive pressure.

    • Gradually increase the power to the RF coil to heat the this compound crucible and melt the alumina charge. The melting point of sapphire is around 2050°C.

    • Once the charge is completely molten, maintain the temperature for a "soaking" period of 1-2 hours to ensure a homogeneous melt and to outgas any dissolved impurities.

  • Seeding:

    • Lower the sapphire seed crystal, mounted on a rotating seed holder, towards the surface of the molten alumina.

    • Carefully dip the seed into the melt. A slight "melt-back" of the seed is often performed to ensure a good, dislocation-free starting interface.

  • Crystal Pulling and Growth:

    • Initiate the upward pulling of the seed crystal at a slow rate (e.g., 1-5 mm/hour).

    • Simultaneously, rotate the seed crystal (e.g., 5-20 rpm) to promote a uniform temperature distribution at the growth interface.

    • Carefully control the RF power to maintain a stable crystal diameter. The diameter is typically monitored using an automated optical or weighing system.

  • Shouldering and Body Growth:

    • After a stable neck has formed, gradually decrease the pulling rate or adjust the temperature to increase the crystal's diameter to the desired size (shouldering).

    • Once the target diameter is reached, maintain constant pulling and rotation rates for the cylindrical body growth.

  • Tailing and Cooldown:

    • Towards the end of the growth, gradually increase the pulling rate or temperature to reduce the crystal diameter and form a conical tail. This helps to minimize thermal shock and cracking.

    • Once the crystal is separated from the melt, slowly cool the furnace to room temperature over several hours to prevent thermal stress and cracking of the grown boule.

  • Crystal Removal and Post-Growth Analysis:

    • Once at room temperature, vent the furnace and carefully remove the sapphire crystal.

    • The crystal can then be annealed, cut, and polished for characterization and subsequent applications.

Protocol for Bridgman-Stockbarger Growth of Bismuth Germanate (BGO - Bi₄Ge₃O₁₂) Scintillator Crystals

BGO is a scintillator material used in medical imaging and high-energy physics. Its melting point is around 1050°C, but this compound crucibles are often used to ensure purity and withstand the corrosive nature of the melt at high temperatures.

Materials and Equipment:

  • High-purity (99.99% or higher) bismuth oxide (Bi₂O₃) and germanium oxide (GeO₂) powders.

  • This compound crucible with a conical or pointed bottom to promote single-seed nucleation.

  • Bridgman-Stockbarger furnace with at least two temperature zones (hot and cold).

  • Crucible lowering mechanism.

  • Temperature control system.

  • Inert atmosphere or vacuum system.

Procedure:

  • Charge Preparation and Crucible Loading:

    • Stoichiometrically mix the high-purity Bi₂O₃ and GeO₂ powders.

    • Load the mixed powder into the this compound crucible.

  • Furnace Setup:

    • Place the loaded crucible in the upper (hot) zone of the Bridgman-Stockbarger furnace.

    • Seal the furnace and evacuate and/or purge with an inert gas.

  • Melting and Homogenization:

    • Heat the upper zone of the furnace to a temperature above the melting point of BGO (e.g., 1100-1150°C).

    • Hold the crucible in the hot zone for several hours to ensure complete melting and homogenization of the charge.

  • Crystal Growth by Crucible Lowering:

    • Initiate the slow lowering of the crucible from the hot zone to the cold zone at a controlled rate (e.g., 1-3 mm/hour). The cold zone is maintained at a temperature below the melting point of BGO.

    • As the crucible moves through the temperature gradient, solidification begins at the pointed tip of the crucible, ideally forming a single nucleus that propagates throughout the melt.

  • Complete Solidification and Cooling:

    • Continue lowering the crucible until the entire charge has solidified.

    • Once solidification is complete, slowly cool the entire furnace to room temperature over an extended period (e.g., 24-48 hours) to minimize thermal stress and prevent cracking of the crystal.

  • Crystal Removal and Characterization:

    • After cooling, remove the crucible from the furnace.

    • The BGO crystal can then be carefully extracted from the this compound crucible. Due to the different thermal expansion coefficients, the crystal may separate from the crucible walls upon cooling.

    • The grown crystal can then be processed for its intended application.

Quantitative Data Presentation

The following tables summarize typical operational parameters for the Czochralski and Bridgman-Stockbarger growth of various oxide crystals in this compound crucibles. These values can vary depending on the specific furnace configuration and desired crystal properties.

Table 2: Typical Czochralski Growth Parameters for Various Oxide Crystals in this compound Crucibles

CrystalMelting Point (°C)Crucible Dimensions (Diameter x Height, mm)Pulling Rate (mm/hr)Rotation Rate (rpm)Atmosphere
Sapphire (Al₂O₃) ~2050100 x 1001 - 55 - 20Ar or N₂
YAG (Y₃Al₅O₁₂) ~197080 x 1501 - 310 - 30Ar or N₂
Nd:YAG ~197050 x 50 to 180 x 2000.5 - 210 - 25Ar or N₂
LuAG (Lu₃Al₅O₁₂) ~2000100 x 1001 - 28 - 12Ar
GAGG (Gd₃Al₂Ga₃O₁₂) ~185050 x 501 - 310 - 20Ar + O₂
LSO (Lu₂SiO₅) ~205075 x 751 - 310 - 30Ar

Table 3: Typical Bridgman-Stockbarger Growth Parameters for Oxide Crystals in this compound Crucibles

CrystalMelting Point (°C)Hot Zone Temp. (°C)Cold Zone Temp. (°C)Lowering Rate (mm/hr)Atmosphere
BGO (Bi₄Ge₃O₁₂) ~10501100 - 1150950 - 10001 - 3Air or O₂
PWO (PbWO₄) ~11231150 - 12001000 - 10502 - 5Air
YAP (YAlO₃) ~18751900 - 19501750 - 18001 - 4Ar

Visualizing the Crystal Growth Process

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows of high-temperature crystal growth using this compound crucibles.

CrystalGrowthWorkflow cluster_prep Preparation cluster_growth Crystal Growth cluster_post Post-Growth Processing Crucible_Prep Crucible Preparation & Cleaning Charge_Prep Raw Material Preparation & Weighing Crucible_Prep->Charge_Prep Crucible_Charge Crucible Charging Charge_Prep->Crucible_Charge Furnace_Setup Furnace Setup & Sealing Crucible_Charge->Furnace_Setup Evacuation_Purge Evacuation & Inert Gas Purge Furnace_Setup->Evacuation_Purge Melting Melting & Homogenization Evacuation_Purge->Melting Growth_Initiation Growth Initiation (Seeding/Controlled Cooling) Melting->Growth_Initiation Crystal_Growth Bulk Crystal Growth Growth_Initiation->Crystal_Growth Termination Growth Termination Crystal_Growth->Termination Cooldown Controlled Cooldown Termination->Cooldown Crystal_Removal Crystal Removal Cooldown->Crystal_Removal Annealing Annealing (Optional) Crystal_Removal->Annealing Cutting_Polishing Cutting & Polishing Annealing->Cutting_Polishing CzochralskiWorkflow Melt Molten Material in this compound Crucible Seed_Dip Seed Crystal Dipping Melt->Seed_Dip Neck_Growth Neck Growth Seed_Dip->Neck_Growth Shouldering Shouldering Neck_Growth->Shouldering Body_Growth Cylindrical Body Growth Shouldering->Body_Growth Tailing Tailing Off Body_Growth->Tailing Pulling Crystal Pulling & Rotation BridgmanStockbargerWorkflow cluster_furnace Furnace Temperature Gradient Hot_Zone Hot Zone (> Melting Point) Cold_Zone Cold Zone (< Melting Point) Crucible_Start Crucible with Molten Material in Hot Zone Crucible_Lowering Slow Crucible Lowering Crucible_Start->Crucible_Lowering Solidification Progressive Solidification from Bottom to Top Crucible_Lowering->Solidification Crucible_End Crucible with Solidified Crystal in Cold Zone Solidification->Crucible_End

References

Application Notes and Protocols for Iridium-Based Catalysts in Water Splitting and Oxygen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the evaluation of iridium-based electrocatalysts for the Oxygen Evolution Reaction (OER), a critical half-reaction in water splitting for green hydrogen production. Given the scarcity and high cost of this compound, optimizing its use through highly active and stable catalysts is a key research focus.[1][2] These notes cover performance metrics, synthesis strategies, and standardized experimental procedures for catalyst characterization.

Application Notes

This compound-based materials, particularly this compound oxides (IrOₓ), are the state-of-the-art catalysts for OER in the acidic conditions of Proton Exchange Membrane Water Electrolyzers (PEMWEs).[3][4] Their preeminence is due to their unique combination of high activity and stability in corrosive acidic environments, a challenge for most other materials.[5][6] Research efforts are focused on enhancing the mass activity and durability of these catalysts to reduce the overall this compound loading in electrolyzers.[7]

Key strategies to improve this compound-based catalysts include:

  • Morphology and Dimensionality Engineering: Creating catalysts with high surface area and more exposed active sites, ranging from zero-dimensional nanoparticles to complex three-dimensional structures.[3]

  • Doping and Alloying: Introducing other metals (e.g., Ru, Ni, Fe, Co) to modify the electronic structure of this compound, which can enhance intrinsic activity.[4][6][8]

  • Support Engineering: Dispersing this compound nanoparticles on stable, conductive supports (e.g., doped metal oxides like antimony-doped tin oxide - ATO) to improve utilization and stability.[9][10]

  • Crystal Phase and Defect Engineering: Targeting specific crystalline or amorphous phases and introducing defects to create more active catalytic sites.[4][11][12] Amorphous hydrous this compound oxides, for instance, are noted for high activity but may present stability challenges.[11]

The performance of these catalysts is typically evaluated using several key metrics, which are summarized for a selection of reported materials in the table below.

Table 1: Performance of Various this compound-Based OER Electrocatalysts in Acidic Media

CatalystSupportElectrolyteOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Stability TestReference
Commercial IrO₂None0.5 M H₂SO₄~300 - 340~60 - 80Varies[10][13]
IrFe Alloy NPsNone0.5 M H₂SO₄278Not ReportedNot Detailed[8]
Ir/GF3D-Graphite FoamNot SpecifiedLow cell voltage of 1.55 V reportedNot ReportedNot Detailed[9]
IrNi₁Oₓ/ATOATO0.5 M H₂SO₄~250~45>100 hours[13]
Porous IrOₓ (annealed)None0.1 M HClO₄~290Not Reported10h galvanostatic[10]
Single-Atom Ir on ITOIndium Tin OxideAcidicHigh TOF reportedNot ReportedSpectroscopic[14]

Note: Performance metrics can vary significantly based on specific synthesis methods, catalyst loading, and testing conditions. This table provides representative values for comparison.

Experimental Protocols and Workflows

Accurate and reproducible evaluation of OER catalysts requires standardized testing protocols.[15][16] The following sections detail the procedures for preparing catalyst inks, fabricating working electrodes, and conducting electrochemical measurements.

Logical Workflow for Catalyst Evaluation

The overall process for evaluating an OER catalyst follows a systematic workflow from material preparation to data interpretation.

G cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis synthesis Catalyst Synthesis or Procurement ink Catalyst Ink Preparation synthesis->ink electrode Working Electrode Fabrication ink->electrode assembly Three-Electrode Cell Assembly electrode->assembly conditioning Catalyst Conditioning (CV) assembly->conditioning activity Activity Measurement (LSV, EIS) conditioning->activity stability Stability Testing (CA, CP, AST) activity->stability metrics Extract Performance Metrics (η, Tafel Slope) stability->metrics post Post-Characterization (ICP-MS, SEM) metrics->post

Caption: General workflow for OER catalyst evaluation.

Protocol 1: Catalyst Ink Preparation

This protocol is for creating a homogeneous catalyst dispersion for drop-casting onto an electrode.

  • Materials:

    • This compound-based catalyst powder.

    • Deionized (DI) water (≥18 MΩ·cm).

    • Isopropanol (IPA).

    • 5 wt% Nafion™ dispersion (or other suitable ionomer).

    • Microcentrifuge tubes.

  • Procedure:

    • Weigh 2-5 mg of the catalyst powder and place it into a microcentrifuge tube.

    • Prepare a solvent mixture, typically a 4:1 to 1:1 volume ratio of DI water to IPA.

    • Add a specific volume of the solvent mixture to the catalyst powder to achieve a target concentration (e.g., 1-5 mg/mL).

    • Add a small volume of 5 wt% Nafion™ solution. The final dry Nafion content should be around 15-30 wt% of the catalyst mass.

    • Sonicate the mixture in an ice bath for 30-60 minutes to create a well-dispersed, homogeneous ink.[17]

Protocol 2: Working Electrode Preparation

This protocol describes how to deposit the catalyst ink onto a substrate, such as a glassy carbon (GC) rotating disk electrode (RDE).[18]

  • Materials:

    • Polished GC RDE tip (e.g., 5 mm diameter).

    • Catalyst ink from Protocol 1.

    • Micropipette.

  • Procedure:

    • Ensure the GC electrode surface is polished to a mirror finish using alumina slurries and sonicated in DI water to remove residue.

    • Using a micropipette, carefully drop a precise volume (e.g., 5-10 µL) of the sonicated catalyst ink onto the center of the GC disk.[17]

    • Allow the ink to dry slowly in a controlled environment (e.g., under a gentle stream of nitrogen or at room temperature) to form a uniform catalyst film.

    • The final catalyst loading is calculated based on the ink concentration and volume deposited (e.g., µg of Ir per cm² of geometric area).

Protocol 3: Electrochemical Evaluation of OER Activity

This protocol outlines the use of a standard three-electrode cell to measure catalyst performance.[15][19]

  • Setup:

    • Working Electrode (WE): The catalyst-coated electrode from Protocol 2.

    • Reference Electrode (RE): A suitable reference, such as a Reversible Hydrogen Electrode (RHE), Saturated Calomel Electrode (SCE), or Ag/AgCl. An RHE is preferred for direct pH-independent potential referencing.[18]

    • Counter Electrode (CE): A platinum wire or graphite rod with a large surface area.

    • Electrolyte: Acidic solution, typically 0.5 M H₂SO₄ or 0.1 M HClO₄, saturated with O₂ or N₂ by bubbling the gas for at least 30 minutes prior to and during the experiment.

    • Potentiostat: The instrument used to control and measure potential and current.

  • Procedure:

    • Conditioning: Perform cyclic voltammetry (CV) for 20-50 cycles in a non-faradaic potential window (e.g., 0.05 V to 1.2 V vs. RHE) at a scan rate of 50-100 mV/s to electrochemically clean the catalyst surface and reach a stable state.[18][20]

    • Ohmic Resistance Measurement: Use Electrochemical Impedance Spectroscopy (EIS) at a potential where no faradaic reactions occur (e.g., 1.0 V vs. RHE) to determine the uncompensated solution resistance (Rᵤ).[20] This value is crucial for iR correction of the OER data.

    • Activity Measurement (LSV): Record a linear sweep voltammogram by scanning the potential from ~1.2 V towards a higher potential (e.g., 1.7 V vs. RHE) at a slow scan rate (e.g., 5-10 mV/s) to measure the OER current.[15][20] If using an RDE, maintain a constant rotation speed (e.g., 1600 rpm) to remove evolved O₂ bubbles.

    • Stability Testing:

      • Chronoamperometry (CA): Hold the electrode at a constant potential that generates a specific current density (e.g., 10 mA cm⁻²) and record the current decay over time (e.g., 2-20 hours).[21]

      • Accelerated Stress Test (AST): Cycle the potential repeatedly between two limits (e.g., 1.2 V and 1.6 V vs. RHE) to simulate start-up/shut-down conditions and measure activity (via LSV) periodically.[10][20]

Protocol 4: Data Analysis
  • iR Correction: All measured potentials (E_measured) should be corrected for the ohmic drop: E_corrected = E_measured - i * Rᵤ, where i is the measured current and Rᵤ is the uncompensated resistance from EIS.

  • Overpotential (η): The overpotential is the difference between the corrected potential required to achieve a certain current density (typically 10 mA cm⁻²) and the thermodynamic potential for OER (1.23 V vs. RHE). η = E_corrected (at 10 mA cm⁻²) - 1.23 V.

  • Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) against the logarithm of the current density (log|j|). The linear region of this plot has a slope b (the Tafel slope), which provides insight into the reaction mechanism.[22][23][24]

OER Reaction Mechanism on this compound Oxide

The OER in acidic media is a complex 4-electron process. The most widely accepted pathway on metal oxides is the adsorbate evolution mechanism (AEM).[1][2] This mechanism involves the sequential formation of adsorbed intermediates on an active this compound site (*).

G Ir_site Ir Ir_OH Ir-OH Ir_site->Ir_OH + H₂O - H⁺ - e⁻ Ir_O Ir-O Ir_OH->Ir_O - H⁺ - e⁻ Ir_OOH Ir-OOH Ir_O->Ir_OOH + H₂O - H⁺ - e⁻ Ir_O2 Ir* + O2 Ir_OOH->Ir_O2 - H⁺ - e⁻ Ir_O2->Ir_site Regeneration

Caption: Adsorbate Evolution Mechanism (AEM) for OER.

The process involves four concerted proton-electron transfer steps:

  • H₂O adsorbs onto an active site (*), forming an *OH intermediate.

  • The *OH intermediate is deprotonated and oxidized to form an *O intermediate.

  • A second H₂O molecule reacts with the *O intermediate to form an *OOH hydroperoxyl intermediate.

  • The *OOH intermediate is further deprotonated and oxidized, leading to the release of an O₂ molecule and regenerating the active site.

Recent computational studies also propose alternative pathways, such as a bi-nuclear mechanism on IrO₂(110) or mechanisms involving lattice oxygen participation (LOM), especially for highly active catalysts.[1][25] Understanding these mechanisms is crucial for the rational design of next-generation OER catalysts.[1]

References

Application Notes and Protocols: Iridium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for iridium-catalyzed C-H activation, a powerful tool for late-stage functionalization and the synthesis of complex molecules. The methodologies outlined are particularly relevant for drug discovery and development, offering efficient routes to novel analogs and molecular probes.

Introduction to this compound-Catalyzed C-H Activation

This compound catalysis has emerged as a robust and versatile strategy for the direct functionalization of otherwise inert C-H bonds.[1][2] This approach avoids the need for pre-functionalized substrates, thus streamlining synthetic routes and improving atom economy.[3] this compound catalysts, particularly those based on the [Cp*Ir(III)] scaffold, have demonstrated broad applicability in various C-H activation reactions, including borylation, amination, olefination, and hydroarylation.[4] The choice of directing group and ligand is crucial for controlling the regioselectivity and efficiency of these transformations.[3]

Key Applications in Research and Development

  • Late-Stage Functionalization: A key advantage of this compound-catalyzed C-H activation is its application in the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products.[4][5][6] This allows for the rapid generation of derivatives of biologically active compounds, facilitating structure-activity relationship (SAR) studies.[5]

  • Drug Discovery: The ability to introduce diverse functional groups with high selectivity makes this methodology invaluable for lead optimization in drug discovery programs.[4][6]

  • Synthesis of Novel Building Blocks: this compound-catalyzed C-H activation provides access to previously inaccessible or difficult-to-synthesize building blocks, expanding the chemical space available for new molecule design.[4]

Experimental Protocols

This compound-Catalyzed C-H Borylation

This compound-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester functionality into organic molecules, which can then be used in a wide range of cross-coupling reactions.[2] High-throughput experimentation (HTE) platforms have been developed to rapidly screen conditions and optimize regioselectivity for various substrates.[5][7][8]

General Workflow for C-H Borylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis start Prepare stock solutions of Ir catalyst, ligand, and B2pin2 substrate Dissolve substrate in an appropriate solvent start->substrate array Dispense reagents into a 96-well plate using automated liquid handler substrate->array seal Seal the reaction plate array->seal heat Heat the reaction at a defined temperature (e.g., 80-100 °C) seal->heat stir Stir for a specified time (e.g., 12-24 h) heat->stir quench Quench the reaction stir->quench sample Take an aliquot for analysis (e.g., GC-MS or LC-MS) quench->sample scale_up Identify optimal conditions and scale up the reaction sample->scale_up

Figure 1: High-throughput experimentation workflow for this compound-catalyzed C-H borylation.

Protocol for High-Throughput Screening of this compound-Catalyzed C-H Borylation: [5][7][8]

Materials:

  • This compound catalyst (e.g., [Ir(COD)OMe]₂)

  • Ligand (e.g., dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Substrate

  • Solvent (e.g., cyclohexane, THF)

  • Internal standard (for GC/LC analysis)

  • 96-well microplates

  • Automated liquid handler

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the this compound catalyst, ligand, and B₂pin₂ in the chosen solvent.

  • Substrate Solution: Prepare a stock solution of the substrate and an internal standard.

  • Reaction Array Setup: Using an automated liquid handler, dispense the stock solutions into the wells of a 96-well plate to achieve the desired reaction concentrations.

  • Reaction Execution: Seal the plate and place it on a heated stirring block at the desired temperature (e.g., 80 °C) for 12-24 hours.

  • Quenching and Analysis: After the reaction is complete, cool the plate to room temperature and quench each well with a suitable solvent (e.g., methanol). Analyze the reaction mixtures by GC-MS or LC-MS to determine the conversion and regioselectivity.

  • Scale-Up: Based on the screening results, select the optimal conditions for a larger-scale reaction.

Quantitative Data for Selected C-H Borylation Reactions:

EntrySubstrateCatalyst (mol%)Ligand (mol%)B₂pin₂ (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
1Anisole[Ir(COD)OMe]₂ (1.5)dtbpy (3)1.5Cyclohexane801285 (para)[7]
2Toluene[Ir(COD)OMe]₂ (1.5)dtbpy (3)1.5Cyclohexane801275 (meta/para)[7]
32-Phenylpyridine[Ir(COD)OMe]₂ (1.5)-1.5THF1002492 (ortho)[8]
This compound-Catalyzed C-H Amination

Directed C-H amination using this compound catalysts provides a direct route to anilines and other animated compounds, which are important motifs in pharmaceuticals.[4][6] The use of a directing group on the substrate is typically required to achieve high regioselectivity.[6]

Proposed Catalytic Cycle for Directed C-H Amination:

G Ir_I [Cp*Ir(III)] Catalyst Intermediate1 Coordination Complex Ir_I->Intermediate1 + Substrate-DG Substrate Substrate-DG Intermediate2 Cyclometalated Intermediate Intermediate1->Intermediate2 C-H Activation Intermediate3 Ir(V)-Amido Intermediate Intermediate2->Intermediate3 + Amine Source - H₂O Amine_Source Amine Source Product Aminated Product Intermediate3->Product Reductive Elimination Product->Ir_I Catalyst Regeneration

Figure 2: Simplified catalytic cycle for directed this compound-catalyzed C-H amination.

Protocol for Directed ortho-C-H Amination of Benzoic Acids: [4]

Materials:

  • [Cp*IrCl₂]₂

  • Ag₂O

  • Aminating agent (e.g., 1-amino-2,4,6-trimethylpyridinium tetrafluoroborate)

  • Benzoic acid substrate

  • Solvent (e.g., DCE)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the benzoic acid substrate, [Cp*IrCl₂]₂, Ag₂O, and the aminating agent.

  • Solvent Addition: Add the solvent (e.g., DCE) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.

Quantitative Data for Selected C-H Amination Reactions:

EntrySubstrateCatalyst (mol%)OxidantAmine SourceSolventTemp (°C)Time (h)Yield (%)Ref.
1Benzoic Acid[CpIrCl₂]₂ (2.5)Ag₂O1-amino-2,4,6-trimethylpyridinium TFBBDCE1001285[4]
24-Methoxybenzoic Acid[CpIrCl₂]₂ (2.5)Ag₂O1-amino-2,4,6-trimethylpyridinium TFBBDCE1001278[4]
32-Phenylpyridine[Cp*Ir(OAc)₂]₂ (2.5)-PhenylamineToluene1202490[9]
This compound-Catalyzed C-H Olefination

This compound-catalyzed C-H olefination allows for the direct formation of C-C bonds by coupling C-H bonds with alkenes. This reaction is a powerful tool for the synthesis of complex polycyclic and heterocyclic compounds.[10]

General Scheme for Directed C-H Olefination:

G Reactants Arene-DG + Alkene Product Olefinated Product Reactants->Product [Ir], Oxidant, Δ Catalyst [Ir(III)] catalyst

Figure 3: General representation of a directed C-H olefination reaction.

Protocol for this compound-Catalyzed C-H Olefination of Benzamides:

Materials:

  • [Cp*IrCl₂]₂

  • AgSbF₆

  • Benzamide substrate

  • Alkene (e.g., ethyl acrylate)

  • Solvent (e.g., DCE)

Procedure:

  • Catalyst Activation: In a reaction tube, stir [Cp*IrCl₂]₂ and AgSbF₆ in the solvent at room temperature for 30 minutes.

  • Reagent Addition: Add the benzamide substrate and the alkene to the activated catalyst mixture.

  • Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, filter to remove insoluble salts, and concentrate the solvent.

  • Purification: Purify the residue by flash chromatography to isolate the olefination product.

Quantitative Data for Selected C-H Olefination Reactions:

EntrySubstrateAlkeneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1N-MethoxybenzamideEthyl acrylate[CpIrCl₂]₂ (2.5)AgSbF₆DCE1001292
22-PhenylpyridineStyrene[CpIrCl₂]₂ (2.5)AgSbF₆DCE1202485
3Benzoic AcidEthylene[Ir(cod)Cl]₂ (2.5)K₂CO₃NMP1502475

Conclusion

This compound-catalyzed C-H activation represents a transformative set of methodologies for modern organic synthesis. The protocols and data presented here offer a starting point for researchers to explore the vast potential of these reactions in their own work. The continued development of new this compound catalysts, ligands, and directing groups promises to further expand the scope and utility of C-H activation in the years to come.

References

Application Notes and Protocols for Iridum Complexes as Phosphorescent Emitters in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium(III) complexes are paramount in the field of organic light-emitting diodes (OLEDs) due to their exceptional ability to harness both singlet and triplet excitons, enabling internal quantum efficiencies to approach 100%.[1][2][3] This phenomenon, known as phosphorescence, is facilitated by the strong spin-orbit coupling induced by the heavy this compound atom, which promotes intersystem crossing from the singlet to the triplet state and subsequent radiative decay from the triplet state.[2] The emission color of these complexes can be finely tuned across the visible spectrum by judiciously modifying the chemical structure of the cyclometalating and ancillary ligands, making them ideal candidates for full-color displays and solid-state lighting.[4]

This document provides detailed application notes and experimental protocols for the synthesis of representative this compound(III) complexes, the fabrication of phosphorescent OLEDs (PHOLEDs), and the characterization of both the materials and the devices.

I. Principle of Phosphorescence in this compound Complexes

The enhanced phosphorescence in this compound(III) complexes is a direct result of the heavy atom effect. The large this compound atom promotes strong spin-orbit coupling, which facilitates transitions between states of different spin multiplicity. Upon electrical excitation in an OLED, both singlet (S1) and triplet (T1) excitons are formed in a 1:3 ratio. In conventional fluorescent emitters, only the singlet excitons can decay radiatively, limiting the internal quantum efficiency to 25%. However, in this compound complexes, the singlet excitons can efficiently undergo intersystem crossing (ISC) to the triplet state. This allows for the harvesting of all excitons (both singlets and triplets) for light emission via phosphorescence from the T1 state to the ground state (S0), enabling a theoretical internal quantum efficiency of 100%.[1][2]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Figure 1: Jablonski diagram illustrating phosphorescence.

II. Data Presentation: Photophysical and Electroluminescent Properties

The performance of this compound complexes is highly dependent on their molecular structure and the host material they are doped into. The following tables summarize key quantitative data for representative green, blue, and red phosphorescent this compound emitters.

Table 1: Photophysical Properties of Selected this compound(III) Complexes

Complex NameCommon NameEmission Colorλem (nm)PLQY (%)τ (μs)
fac-Tris(2-phenylpyridine)this compound(III)Ir(ppy)₃Green510-520~40-98~1.2-2.0
Bis(2-(2,4-difluorophenyl)pyridine)(5-(pyridin-2-yl)-1H-tetrazole)this compound(III)FIrpicBlue472, 498~60-91~1.1
Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)this compound(III)Ir(MDQ)₂(acac)Red600-620~30-50~1.5-2.5
(dfdmappy)₂Ir(phim)Ir1Blue476911.10

Data compiled from various sources, and values can vary based on the measurement conditions (e.g., solvent, temperature).[1]

Table 2: Electroluminescent Performance of OLEDs with Selected this compound(III) Complexes

EmitterHostMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)CIE (x, y)
Ir(ppy)₃TPD~5--Green
Ir(ppy)₃mCP-115.39113.23(0.33, 0.61)
FIrpicTCTA---Blue
FIrpicUGH3~10--Blue
(dfdmappy)₂Ir(phim)-28--(0.16, 0.21)
Ir-3 (red emitter)2,6DCzPPy18.123.71-Red

Performance metrics are highly dependent on the device architecture, including all organic layers and electrodes.[1][5][6]

III. Experimental Protocols

A. Synthesis of a Representative Green Emitter: fac-Tris(2-phenylpyridine)this compound(III) (Ir(ppy)₃)

This protocol is adapted from established literature procedures.[1][7][8]

Materials:

  • This compound(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • Glycerol or a 3:1 mixture of 2-methoxyethanol and water

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, hexanes)

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask equipped with a condenser and a nitrogen inlet, combine this compound(III) chloride hydrate (1 equivalent) and 2-phenylpyridine (3-12 equivalents).

  • Solvent Addition: Add a degassed solvent. A common choice is glycerol or a 3:1 (v/v) mixture of 2-methoxyethanol and water.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 18-24 hours. The solution will typically change color.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If glycerol was used, add deionized water to precipitate the crude product. If 2-methoxyethanol/water was used, a precipitate may form upon cooling.

    • Collect the solid by vacuum filtration and wash it with water and then with a non-polar solvent like hexanes or ethanol to remove excess ligand.

  • Purification:

    • The crude product is often a mixture of facial (fac) and meridional (mer) isomers. The desired fac isomer is typically the main product.

    • Purify the crude solid by column chromatography on silica gel, using a solvent system such as dichloromethane/hexanes. The bright yellow-green fluorescent band corresponds to fac-Ir(ppy)₃.

    • Collect the fractions containing the pure product and remove the solvent under reduced pressure.

  • Final Purification (Optional but Recommended): For high-performance OLEDs, further purification by vacuum sublimation is recommended to remove any residual impurities.[1]

B. Fabrication of a Multilayer Phosphorescent OLED by Vacuum Thermal Evaporation

This protocol describes a general method for fabricating a bottom-emitting PHOLED on a pre-cleaned indium tin oxide (ITO) coated glass substrate.

Materials:

  • ITO-coated glass substrates

  • Hole Injection Layer (HIL) material: e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

  • Hole Transport Layer (HTL) material: e.g., TAPC (4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]) or NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

  • Emissive Layer (EML) Host material: e.g., TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) or mCP (N,N'-dicarbazolyl-3,5-benzene)

  • EML Dopant: The synthesized this compound(III) complex

  • Electron Transport Layer (ETL) material: e.g., TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) or Alq₃ (tris(8-hydroxyquinolinato)aluminum)

  • Electron Injection Layer (EIL) material: e.g., Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • Shadow masks for patterning the cathode

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma immediately before loading into the deposition chamber to increase the ITO work function and improve hole injection.[5]

  • Vacuum Deposition:

    • Place the cleaned substrates and the organic and inorganic materials into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit the layers sequentially onto the ITO substrate without breaking the vacuum. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. A typical device structure is as follows:

      • HIL: HAT-CN (5 nm)

      • HTL: TAPC (40 nm)

      • EML: this compound complex (e.g., 5-10 wt%) doped in a host (e.g., mCP) (20 nm). This is achieved by co-evaporation from two separate sources.

      • ETL: TmPyPB (40 nm)

      • EIL: LiF (1 nm)

      • Cathode: Al (100 nm), deposited through a shadow mask to define the active area of the device.

  • Encapsulation: After fabrication, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers and the cathode from degradation by oxygen and moisture.

C. Characterization of this compound Complexes and OLED Devices

1. Photophysical Characterization of this compound Complexes:

  • UV-Vis Absorption Spectroscopy: To determine the ground-state electronic absorption properties, including the singlet ligand-centered (¹LC) and metal-to-ligand charge transfer (¹MLCT) transitions.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, determine the peak emission wavelength (λem), and assess the color purity.

  • Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the emission efficiency of the complex in solution or in a thin film. This is often measured using an integrating sphere.

  • Transient Photoluminescence (Lifetime) Measurement: To determine the excited-state lifetime (τ), which is a characteristic of phosphorescent emission (typically in the microsecond range).

2. OLED Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: This is the fundamental measurement for an OLED. A source meter is used to apply a voltage across the device while measuring the current flowing through it, and a calibrated photodetector or spectroradiometer measures the emitted light (luminance).[9]

  • External Quantum Efficiency (EQE): Calculated from the J-V-L data, the EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.

  • Current Efficiency (cd/A) and Power Efficiency (lm/W): These metrics are also derived from the J-V-L data and describe the device's efficiency in terms of luminance per unit current and luminous flux per unit electrical power, respectively.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Determined from the electroluminescence spectrum, these coordinates provide a quantitative measure of the emitted color.

IV. Mandatory Visualizations

OLED_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing Synthesis Synthesis of this compound Complex Purification Purification (Chromatography, Sublimation) Synthesis->Purification Photo_Char Photophysical Characterization (UV-Vis, PL, PLQY, Lifetime) Purification->Photo_Char Deposition Vacuum Thermal Evaporation of Layers Photo_Char->Deposition Substrate_Prep Substrate Cleaning & Preparation Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation EL_Char Electroluminescence Characterization (J-V-L, EQE, CIE) Encapsulation->EL_Char Analysis Performance Analysis EL_Char->Analysis

Figure 2: Experimental workflow for OLEDs with this compound complexes.

OLED_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host + Ir(III) Complex HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Glass Substrate

Figure 3: Typical multilayer structure of a PHOLED.

References

Application of Iridium and Rhenium-Osmium Isotopes in Dating and Tracing Geological Events

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the Rhenium-Osmium (Re-Os) radiometric dating system and the application of iridium isotopes as a powerful tracer for significant geological and extraterrestrial events. While this compound itself is not directly used for radiometric dating due to the lack of a suitable long-lived radioactive isotope, its unique geochemical properties and association with the platinum-group elements (PGEs), including rhenium and osmium, make it invaluable in geochronology. This guide covers the fundamental principles of the Re-Os dating method, detailed experimental protocols for sample analysis, and the interpretative significance of this compound isotopic data.

Introduction: The Role of this compound and the Re-Os System in Geochronology

This compound (Ir) is a very rare element in the Earth's crust but is significantly more abundant in meteorites.[1] This differential distribution is a cornerstone of its use as a tracer for extraterrestrial impacts. The most notable example is the this compound anomaly at the Cretaceous-Paleogene (K-Pg) boundary, which provides strong evidence for a large asteroid impact that led to a mass extinction event approximately 66 million years ago.[1][2] While not a dating tool itself, this this compound layer serves as a precise stratigraphic marker that can be dated using other radiometric methods on surrounding geological formations.

The primary focus for radiometric dating within this group of elements is the Rhenium-Osmium (Re-Os) isotopic system. This system is based on the beta decay of Rhenium-187 (¹⁸⁷Re) to Osmium-187 (¹⁸⁷Os).[3] Both Re and Os are siderophilic (iron-loving) and chalcophilic (sulfur-loving), making the Re-Os geochronometer particularly effective for dating sulfide minerals and organic-rich sedimentary rocks, such as black shales.[3][4][5] This provides a valuable tool for dating geological events that are often not amenable to more common dating methods like Uranium-Lead (U-Pb) dating in zircons.

Quantitative Data for Re-Os and this compound Isotopes

The following tables summarize key quantitative data for the Re-Os dating system and the isotopic composition of this compound.

Table 1: Rhenium-187 Decay System Parameters

ParameterValueReference(s)
Parent Isotope¹⁸⁷Re[3]
Daughter Isotope¹⁸⁷Os[3]
Half-life (t₁/₂)41.6 ± 0.1 billion years[3][6]
Decay Constant (λ)1.666 x 10⁻¹¹ per year[6]

Table 2: Isotopic Abundances of Rhenium, Osmium, and this compound

ElementIsotopeNatural Abundance (%)NotesReference(s)
Rhenium¹⁸⁵Re37.40Stable[6][7]
¹⁸⁷Re62.60Radioactive[6][7]
Osmium¹⁸⁴Os0.02Stable
¹⁸⁶Os1.59Stable
¹⁸⁷Os1.96Radiogenic & Stable
¹⁸⁸Os13.24Stable, used for normalization[3]
¹⁸⁹Os16.15Stable
¹⁹⁰Os26.26Stable
¹⁹²Os40.78Stable
This compound¹⁹¹Ir37.3Stable[8]
¹⁹³Ir62.7Stable[8]

Experimental Protocols

Re-Os Dating of Sulfide Minerals and Organic-Rich Shales

This protocol outlines the major steps for determining the Re-Os age of a suite of co-genetic samples using the isochron method.

3.1.1. Sample Preparation and Digestion

  • Sample Selection: Collect between six and eight samples from the same stratigraphic interval for isochron analysis to ensure they are co-genetic.[4]

  • Crushing and Pulverization: Crush the samples to a fine powder in a clean environment to avoid contamination.

  • Isotope Spiking: Accurately weigh an aliquot of the powdered sample and add a precisely calibrated amount of an isotopic "spike" enriched in ¹⁸⁵Re and ¹⁹⁰Os. This is crucial for isotope dilution analysis.

  • Digestion: Place the spiked sample in a sealed Carius tube with reverse aqua regia (a mixture of HCl and HNO₃). Heat the tube at a high temperature to ensure complete dissolution of the sample and equilibration of the sample and spike isotopes.[9] This step is critical to prevent the loss of volatile OsO₄.

3.1.2. Chemical Separation and Purification

  • Osmium Separation: Separate Osmium from the sample matrix and from Rhenium via solvent extraction or micro-distillation.

  • Rhenium Separation: Purify Rhenium from the remaining solution using anion exchange chromatography.

3.1.3. Mass Spectrometry Analysis

  • Instrumentation: Analyze the isotopic compositions of the purified Os and Re using either Negative Thermal Ionization Mass Spectrometry (N-TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[3][10] N-TIMS is often the preferred method for its high precision with small sample sizes.[6]

  • Measurement:

    • For Osmium, measure the isotopic ratios of ¹⁸⁷Os/¹⁸⁸Os and ¹⁹⁰Os/¹⁸⁸Os.

    • For Rhenium, measure the isotopic ratio of ¹⁸⁵Re/¹⁸⁷Re.

  • Data Reduction: Calculate the concentrations of Re and Os and the ¹⁸⁷Re/¹⁸⁸Os and ¹⁸⁷Os/¹⁸⁸Os ratios using the principles of isotope dilution.

3.1.4. Age Calculation

  • Isochron Plot: Plot ¹⁸⁷Os/¹⁸⁸Os vs. ¹⁸⁷Re/¹⁸⁸Os for all the analyzed samples.

  • Age Determination: The data points should form a straight line (an isochron). The age of the samples (t) is calculated from the slope (m) of the isochron using the following equation: t = (1/λ) * ln(m + 1) where λ is the decay constant of ¹⁸⁷Re.

  • Initial Osmium Ratio: The y-intercept of the isochron gives the initial ¹⁸⁷Os/¹⁸⁸Os ratio at the time of formation, which can provide information about the source of the Osmium.

This compound Anomaly Analysis

This protocol describes the general workflow for identifying and quantifying an this compound anomaly in sedimentary layers.

  • Sample Collection: Collect samples at high resolution across the geological boundary of interest (e.g., the K-Pg boundary).

  • Sample Digestion: Digest the samples, often using methods similar to those for Re-Os analysis or other techniques suitable for refractory elements like this compound. Isotope dilution using an enriched ¹⁹¹Ir spike can be employed for precise concentration measurements.[11]

  • Analysis: Measure the this compound concentration using MC-ICP-MS.[11]

  • Data Interpretation: Plot this compound concentration against stratigraphic height. A sharp, significant increase in this compound concentration relative to background levels indicates an anomaly.

Visualizations

Re_Os_Decay_System Re187 Rhenium-187 (¹⁸⁷Re) Parent Isotope Decay Beta Decay (β⁻) t₁/₂ = 41.6 billion years Re187->Decay decays via Os187 Osmium-187 (¹⁸⁷Os) Daughter Isotope Decay->Os187 produces

Caption: The Rhenium-Osmium radioactive decay system.

Re_Os_Dating_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Sample_Collection Sample Collection (6-8 co-genetic samples) Spiking Isotope Spiking (¹⁸⁵Re & ¹⁹⁰Os) Sample_Collection->Spiking Digestion Digestion (Carius Tube) Spiking->Digestion Separation Chemical Separation (Os & Re) Digestion->Separation Mass_Spec Mass Spectrometry (N-TIMS or MC-ICP-MS) Separation->Mass_Spec Isochron Isochron Plot (¹⁸⁷Os/¹⁸⁸Os vs. ¹⁸⁷Re/¹⁸⁸Os) Mass_Spec->Isochron Age_Calc Age Calculation Isochron->Age_Calc

Caption: Experimental workflow for Re-Os radiometric dating.

Iridium_Anomaly_Logic Meteorite Meteorites (High this compound Concentration) Impact Large Asteroid Impact (Chicxulub Event) Meteorite->Impact Impactor Source Earth_Crust Earth's Crust (Low this compound Concentration) Earth_Crust->Impact Impact Target Ir_Layer Global this compound-Rich Layer (K-Pg Boundary) Impact->Ir_Layer creates Extinction Mass Extinction Event Ir_Layer->Extinction is evidence for cause of

Caption: Logical relationship of the K-Pg boundary this compound anomaly.

Applications and Interpretations

  • Dating Ore Deposits: The Re-Os system is a primary tool for dating sulfide ore deposits, such as those containing molybdenum, copper, nickel, and gold.[3] This is critical for understanding the processes of ore formation and for mineral exploration.

  • Dating Organic-Rich Sedimentary Rocks: Re-Os dating can be applied to black shales to determine their depositional age.[4][5] This is particularly useful for sedimentary sequences that lack fossils or other dateable materials.

  • Petroleum Geochemistry: The Re-Os system can be used to date the timing of oil generation and migration.[4]

  • Mantle and Crustal Evolution: The initial ¹⁸⁷Os/¹⁸⁸Os ratio derived from isochrons provides insights into the origin of magmas and the evolution of the Earth's mantle and crust.

  • Tracing Extraterrestrial Events: The presence of an this compound anomaly is a key indicator of a meteorite or asteroid impact.[1] The analysis of this compound concentrations in sedimentary layers can help identify past impact events and their potential role in geological and biological history.

  • Studying Mantle Processes: Variations in the isotopic ratios of stable this compound isotopes (¹⁹¹Ir/¹⁹³Ir) in volcanic rocks can be used to trace processes such as mantle melting and the formation of oceanic crust.[12]

Conclusion

While this compound isotopes are not directly used for radiometric dating, they serve as an indispensable tracer for catastrophic impact events that have shaped Earth's history. The closely related Re-Os isotopic system, however, provides a robust geochronometer for dating a variety of geological materials, particularly sulfide minerals and organic-rich rocks, that are often challenging to date with other methods. The combined application of this compound analysis and Re-Os dating offers a powerful toolkit for unraveling the timing and nature of key events in Earth's past.

References

Application Notes and Protocols: Synthesis and Evaluation of Iridium Half-Sandwich Complexes for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) half-sandwich complexes have emerged as a promising class of organometallic compounds in the field of anticancer research.[1] Their characteristic "piano-stool" geometry, comprising a central this compound atom, a cyclopentadienyl (Cp) or related ligand, a bidentate chelating ligand, and a monodentate leaving group, allows for fine-tuning of their physicochemical properties and biological activity.[2][3] Unlike traditional platinum-based drugs, many this compound complexes exhibit novel mechanisms of action, often involving the induction of oxidative stress and targeting cellular organelles like mitochondria, thereby offering potential solutions to challenges such as drug resistance.[4] This document provides detailed protocols for the synthesis of representative this compound(III) half-sandwich complexes and the key biological assays used to evaluate their anticancer potential.

Synthesis of this compound(III) Half-Sandwich Complexes

The synthesis of this compound(III) half-sandwich complexes typically involves a two-step process: formation of the this compound dimer precursor followed by a bridge-splitting reaction with the desired chelating ligand.

General Synthesis Workflow

Synthesis Workflow cluster_0 Step 1: Dimer Synthesis cluster_1 Step 2: Bridge-Splitting Reaction cluster_2 Characterization IrCl3 IrCl3·nH2O Dimer [Cp*IrCl2]2 IrCl3->Dimer Cp_ligand Cyclopentadienyl Ligand Precursor Cp_ligand->Dimer Complex This compound Half-Sandwich Complex Dimer->Complex Chelating_Ligand Chelating Ligand (e.g., C^N, N^N) Chelating_Ligand->Complex NMR NMR Spectroscopy Complex->NMR MS Mass Spectrometry Complex->MS XRay X-ray Crystallography Complex->XRay

Caption: General workflow for the synthesis and characterization of this compound half-sandwich complexes.

Experimental Protocol: Synthesis of [(η⁵-Cp)Ir(C^N)Cl] type complexes*

This protocol describes the synthesis of a representative this compound(III) half-sandwich complex with a C^N-chelating ligand, such as 2-phenylpyridine (phpy).

Materials:

  • This compound(III) chloride hydrate (IrCl₃·nH₂O)

  • Pentamethylcyclopentadiene (Cp*H)

  • 2-phenylpyridine (phpy)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hexane

  • Argon gas supply

  • Standard Schlenk line and glassware

Protocol:

Step 1: Synthesis of the this compound Dimer Precursor, [Cp*IrCl₂]₂ [5]

  • In a round-bottom flask equipped with a reflux condenser, dissolve IrCl₃·nH₂O (1.0 g) and pentamethylcyclopentadiene (2.0 equivalents) in methanol (50 mL).

  • Reflux the mixture under an argon atmosphere for 24 hours. The color of the solution will change from dark brown to a clear orange/red.

  • Allow the solution to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting orange/red solid with hexane to remove any unreacted pentamethylcyclopentadiene.

  • Dry the solid under vacuum to yield [Cp*IrCl₂]₂.

Step 2: Synthesis of the Monomeric this compound Complex, [(η⁵-Cp*)Ir(phpy)Cl] [2]

  • In a round-bottom flask, dissolve the this compound dimer [Cp*IrCl₂]₂ (100 mg) and 2-phenylpyridine (2.2 equivalents) in dichloromethane (20 mL).

  • Stir the reaction mixture at room temperature for 4 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

  • Add hexane to the concentrated solution to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of hexane, and dry under vacuum.

  • The product can be further purified by recrystallization from a dichloromethane/hexane mixture.

Characterization: The synthesized complex should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the structure and purity of the complex.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.

  • X-ray Crystallography: To determine the solid-state structure and confirm the "piano-stool" geometry.[2][6]

In Vitro Anticancer Activity Evaluation

A series of in vitro assays are crucial to determine the anticancer potential of the synthesized this compound complexes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol: [8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound complex in DMSO and dilute it to various concentrations with the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the this compound complex. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: IC₅₀ Values of Representative this compound Half-Sandwich Complexes
Complex IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 [(η⁵-Cp)Ir(2-phenylpyridine)Cl]A2780 (Ovarian)> 60[2]
2 [(η⁵-Cp)Ir(2-(2'-methylphenyl)pyridine)Cl]A2780 (Ovarian)1.18[2]
3 [(η⁵-Cp)Ir(2-(4'-fluorophenyl)pyridine)Cl]A2780 (Ovarian)3.25[2]
Ir6 [(η⁵-Cpxbiph)Ir(L6)Cl]PF₆A549 (Lung)0.85[1]
L4-Ir [(η⁵-Cp)Ir(L4)Cl]SW480 (Colon)< 5[11]

Note: L6 and L4 represent specific C^N-chelating ligands as described in the respective references.

Mechanistic Studies

Understanding the mechanism of action is crucial for the rational design of more effective anticancer agents. A common mechanism for this compound half-sandwich complexes involves the induction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to detect intracellular ROS.[12][13]

Protocol: [12][14][15]

  • Cell Treatment: Seed cells in a 24-well plate and treat them with the this compound complex at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.

  • Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add 500 µL of a 10 µM DCFH-DA working solution (prepared fresh in serum-free medium) to each well.

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Analysis: Add 500 µL of PBS to each well. The fluorescence intensity can be measured using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm. For quantitative analysis, cells can be detached and analyzed by flow cytometry in the FITC channel.

Mitochondrial Membrane Potential (MMP) Assay

The fluorescent dye JC-1 is widely used to monitor mitochondrial health. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains as monomers and emits green fluorescence.[16][17]

Protocol: [16][17][18]

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the this compound complex at its IC₅₀ concentration. Include a positive control for MMP depolarization (e.g., CCCP) and an untreated control.

  • JC-1 Staining: After treatment, collect the cells by centrifugation. Resuspend the cell pellet in 500 µL of medium containing 2 µM JC-1 dye.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes, remove the supernatant, and wash the cells once with PBS.

  • Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. The green fluorescence (monomers) is detected in the FL1 channel, and the red fluorescence (aggregates) is detected in the FL2 channel. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.

Signaling Pathway: ROS-Mediated Mitochondrial Apoptosis

Many this compound half-sandwich complexes induce apoptosis through a mitochondria-mediated intrinsic pathway.[4][19] This process is often initiated by an increase in intracellular ROS, leading to a cascade of events culminating in cell death.

Apoptosis Pathway IrComplex This compound Half-Sandwich Complex ROS ↑ Intracellular ROS IrComplex->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release MMP->CytoC Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound half-sandwich complexes.

Structure-Activity Relationships (SAR)

The anticancer activity of this compound half-sandwich complexes can be systematically modulated by modifying their structure.

SAR cluster_Cp Cyclopentadienyl Ligand (Cp) cluster_Chelate Chelating Ligand (e.g., C^N) cluster_Leaving Leaving Group Cp_Mod Modification of Cp Ligand (e.g., adding phenyl groups) Cp_Effect ↑ Lipophilicity ↑ Cellular Uptake ↑ Cytotoxicity Cp_Mod->Cp_Effect Activity Overall Anticancer Activity Cp_Effect->Activity Chelate_Mod Substituents on Chelating Ligand Chelate_Effect Modulates Lipophilicity and Electronic Properties (e.g., electron-donating groups can increase activity) Chelate_Mod->Chelate_Effect Chelate_Effect->Activity Leaving_Mod Nature of the Leaving Group (e.g., Cl-, py) Leaving_Effect Affects Hydrolysis Rate and Interaction with Biological Targets Leaving_Mod->Leaving_Effect Leaving_Effect->Activity

Caption: Key structural components influencing the anticancer activity of this compound half-sandwich complexes.

Conclusion

This compound(III) half-sandwich complexes represent a versatile and potent class of potential anticancer agents. The modularity of their synthesis allows for the systematic exploration of structure-activity relationships, enabling the optimization of their therapeutic properties. The protocols outlined in this document provide a foundational framework for the synthesis and in vitro evaluation of these promising compounds, paving the way for the development of next-generation metal-based cancer therapies. Further in vivo studies are warranted to translate the in vitro potential of these complexes into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iridium Catalyst Loading in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iridium catalyst optimization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this compound-catalyzed reactions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you refine your synthetic procedures and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for this compound-catalyzed reactions in organic synthesis?

A typical starting point for this compound catalyst loading is in the range of 1-5 mol%. However, for highly efficient catalytic systems, loadings can be significantly lower, sometimes as low as 0.001 mol% for certain high-turnover reactions like the synthesis of the herbicide (S)-metolachlor.[1] Conversely, some complex transformations may initially require higher loadings to achieve reasonable conversion. Optimization is key, as excessive catalyst loading can lead to unwanted side reactions or decomposition, while insufficient loading results in low conversion rates.[2]

Q2: How does catalyst loading affect the enantioselectivity of an asymmetric reaction?

The relationship between catalyst loading and enantioselectivity (ee) is not always linear and is highly dependent on the specific reaction, ligand, and substrate. Generally, the primary goal is to find the lowest possible catalyst loading that maintains both high yield and high enantioselectivity. In some cases, operating at a very low catalyst loading can reveal the true efficacy of the chiral ligand, while higher loadings might sometimes mask underlying issues or even lead to the formation of less selective achiral catalyst species, resulting in lower ee values.[3]

Q3: My this compound catalyst appears to be deactivating during the reaction. What are the common causes?

This compound catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the starting materials, solvents, or reaction atmosphere can bind to the this compound center and inhibit its catalytic activity. Common poisons include sulfur compounds, and even seemingly innocuous functional groups like pyridines or primary amines on the substrate can sometimes be detrimental.

  • Formation of Off-Cycle Species: The catalyst can be trapped in a stable, catalytically inactive state. For example, in some reactions, the formation of stable this compound hydride complexes or metallacyclic species can halt the catalytic cycle.

  • Ligand Degradation: The chiral ligand associated with the this compound can degrade under the reaction conditions, leading to a loss of both activity and selectivity.

  • Oxidative Addition of Substrate/Products: In some cases, the product of the reaction can coordinate too strongly to the this compound center, leading to product inhibition.

Q4: Can I reuse my this compound catalyst?

Immobilizing homogeneous this compound catalysts on solid supports is an emerging strategy to facilitate catalyst recovery and reuse, which is crucial for industrial applications to minimize costs and reduce metal contamination in the final product.[3] However, for homogeneous this compound catalysts used in solution, recovery is often challenging without significant loss of material and potential changes to the catalyst structure.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization of this compound-catalyzed reactions.

Problem 1: Low or No Conversion

If you are observing poor or no conversion of your starting material, consult the following troubleshooting workflow.

LowConversion cluster_causes Potential Causes & Checks cluster_solutions Solutions start Problem: Low or No Conversion cause1 Catalyst Inactive? start->cause1 cause2 Sub-optimal Reaction Conditions? start->cause2 cause3 Inhibitors Present? start->cause3 sol1 Verify Catalyst Source & Age Prepare Fresh Catalyst Ensure Proper Pre-catalyst Activation cause1->sol1 Check sol2 Increase Temperature Increase Reaction Time Screen Solvents Increase Catalyst Loading Incrementally cause2->sol2 Adjust sol3 Purify Substrates & Solvents Ensure Inert Atmosphere (N2/Ar) Check for Inhibiting Functional Groups cause3->sol3 Purify/ Verify

Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Low Enantioselectivity in Asymmetric Reactions

Achieving high enantioselectivity is often a primary goal. If your reaction yields the desired product but with poor stereocontrol, consider the following.

LowEnantioselectivity problem Problem: Low Enantioselectivity (<90% ee) check_temp Is Temperature Optimized? problem->check_temp check_solvent Is Solvent Appropriate? problem->check_solvent check_ligand Is Ligand:Metal Ratio Correct? problem->check_ligand check_purity Is Chiral Ligand Pure? problem->check_purity sol_temp Screen Lower Temperatures (e.g., RT, 0°C, -20°C) check_temp->sol_temp No sol_solvent Screen Solvents of Varying Polarity (e.g., Toluene, THF, CH2Cl2, Ethers) check_solvent->sol_solvent No sol_ligand Screen Ligand:Metal Ratios (e.g., 1:1, 1.1:1, 1.2:1) check_ligand->sol_ligand No sol_purity Verify Ligand Purity (e.g., via Chiral HPLC or NMR with chiral shift reagent) check_purity->sol_purity Unsure

Caption: Decision tree for troubleshooting low enantioselectivity.

Quantitative Data on Catalyst Loading

The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. Below are examples from the literature showing how catalyst loading can influence reaction outcomes.

Table 1: Effect of Ligand-to-Iridium Ratio in Asymmetric Allylic Substitution

This table illustrates the importance of the ligand-to-metal ratio, which is intrinsically linked to the concentration of the active catalyst. An optimal 1:1 ratio was found to be most effective in this specific case.

EntryLigand:Ir RatioYield (%)Enantiomeric Ratio (e.r.)Branched:Linear Ratio (b:l)
10:166-89:11
21:19285:1599:1
32:19285:1599:1
44:1---
Data adapted from a study on this compound-catalyzed allylic substitution.[4]

Table 2: Catalyst Loading in Various this compound-Catalyzed Reactions

This table provides a snapshot of catalyst loadings used in different types of this compound-catalyzed reactions, demonstrating the wide range of effective concentrations.

Reaction TypeSubstrate ExampleCatalyst PrecursorLigandLoading (mol%)Yield (%)ee (%)
Asymmetric HydrogenationN-aryl imine[Ir(COD)Cl]₂(S)-PipPhos0.001>95>96
Asymmetric Allylic SubstitutionLinear Allylic Carbonate[Ir(COD)Cl]₂Phosphoramidite L12.056-9882-94
C-H BorylationN,N-dimethylbenzylamine[Ir(COD)OMe]₂Picolylamine5.0HighN/A
Transfer HydrogenationBenzyl alcohol[Ir(Cp*)Cl₂]₂-2.575-99N/A
Asymmetric Ketone HydrogenationAcetophenone[IrCl(COD)((S)-P,SR)]-0.2HighHigh
Data compiled from various sources.[1][5][6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Screening this compound Catalyst Loading

This protocol provides a systematic workflow for determining the optimal catalyst loading for a new this compound-catalyzed reaction. It is designed to be performed on a small scale to conserve valuable materials.

CatalystScreeningWorkflow start Start: Define Reaction (Substrate, Reagents, Solvent, Temp) setup Prepare Stock Solutions - Substrate - this compound Precursor - Ligand (if applicable) start->setup reaction_array Set Up Reaction Array (e.g., in vials) Vary Catalyst Loading: 5%, 2.5%, 1%, 0.5%, 0.1% mol setup->reaction_array execution Execute Reactions - Add catalyst solution to substrate - Stir under inert atmosphere - Maintain constant temperature reaction_array->execution monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) - Take aliquots at time points (e.g., 1h, 4h, 12h, 24h) execution->monitoring analysis Analyze Results - Quench reactions - Determine conversion (e.g., NMR, GC) - Determine yield and selectivity (HPLC) monitoring->analysis decision Identify Optimal Loading Range (Lowest loading with best yield/selectivity in reasonable time) analysis->decision fine_tune Fine-Tune Loading (e.g., 0.8%, 0.6%, 0.4%) if necessary decision->fine_tune Further optimization needed end End: Optimal Catalyst Loading Determined decision->end Optimum found fine_tune->execution

Caption: Workflow for systematic screening of catalyst loading.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your substrate in the chosen anhydrous, degassed solvent.

    • In a glovebox or under an inert atmosphere, prepare separate stock solutions of the this compound precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in the same solvent. This allows for accurate dispensing of small quantities.

  • Reaction Setup:

    • To a series of oven-dried reaction vials equipped with stir bars, add the substrate stock solution.

    • If using a ligand, add the appropriate volume of the ligand stock solution to each vial.

    • Add the required volume of the this compound precursor stock solution to each vial to achieve the target catalyst loadings (e.g., 5.0, 2.5, 1.0, 0.5, 0.1 mol%).

    • Add any other necessary reagents or additives.

    • Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Execution and Monitoring:

    • Place the vials in a temperature-controlled heating block or cooling bath.

    • Stir the reactions for a predetermined time.

    • Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by a suitable method (TLC, GC, or LC-MS). Note the time to completion for each catalyst loading.

  • Work-up and Analysis:

    • Once the reactions are complete (or after a set time), quench them appropriately.

    • Perform a standard work-up and purify the product if necessary.

    • Determine the conversion, yield, and (for asymmetric reactions) the enantiomeric excess for each reaction.

  • Data Interpretation:

    • Plot the yield and enantioselectivity as a function of catalyst loading.

    • Identify the lowest catalyst loading that provides the desired outcome (e.g., >95% yield and >98% ee) in an acceptable timeframe. This is your optimal catalyst loading.

References

Technical Support Center: Iridium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iridium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during these powerful synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed cross-coupling reaction shows no or very low conversion. What are the first things I should check?

A1: When faced with a failed or low-yielding reaction, a systematic check of the fundamental reaction components is the best first step.

  • Catalyst Integrity: Verify the activity of your this compound catalyst. This compound precursors can deactivate over time or due to improper storage. Consider performing a simple test reaction with a known, reliable substrate to confirm catalyst activity.[1]

  • Reagent Purity: Ensure the purity of your substrates (e.g., aryl halide, boronic acid), base, and solvent. Impurities can poison the catalyst or lead to unwanted side reactions.[2] For instance, boronic acids are susceptible to degradation and should ideally be fresh or purified before use.[3][4]

  • Inert Atmosphere: this compound(I) catalysts are often oxygen-sensitive. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents have been properly degassed.[5]

  • Reaction Conditions: Double-check that the reaction temperature, concentration, and stirring are appropriate for the specific transformation.

Q2: I am observing significant formation of side products, such as homocoupling of my starting materials. What can I do to minimize this?

A2: Homocoupling is a common side reaction in many cross-coupling reactions. To minimize it:

  • Oxygen Exclusion: Rigorously exclude oxygen from your reaction, as it can promote the homocoupling of organoboron reagents.[1]

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus side reactions. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by promoting the desired reductive elimination step.

  • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway, which can sometimes have a higher activation energy.[6]

Q3: My reaction is not regioselective or stereoselective. How can I improve this?

A3: Achieving high selectivity is often a key challenge. Consider the following:

  • Ligand Effects: The ligand is one of the most critical factors in controlling selectivity. Screening a variety of ligands with different steric and electronic properties is often necessary. For example, in asymmetric catalysis, the choice of a chiral ligand is paramount.[7][8]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the selectivity.[7]

  • Additives: In some cases, the addition of salts or other additives can have a profound effect on selectivity.[9]

Troubleshooting Guides

This section provides a more in-depth guide to troubleshooting common problems.

Problem 1: Low or No Conversion

If your initial checks (see FAQ A1) do not resolve the issue, a more systematic approach is needed.

Troubleshooting Workflow for Low/No Conversion

G start Low or No Conversion catalyst 1. Catalyst Issues start->catalyst reagents 2. Reagent/Substrate Issues start->reagents conditions 3. Reaction Condition Issues start->conditions catalyst_check Is the catalyst active? (Perform a test reaction) catalyst->catalyst_check catalyst_loading Increase catalyst loading catalyst->catalyst_loading reagents_check Are reagents pure and dry? reagents->reagents_check conditions_check Are conditions optimal? conditions->conditions_check catalyst_check->reagents Yes catalyst_inactive Catalyst Inactive/Deactivated catalyst_check->catalyst_inactive No catalyst_source Source new/different This compound precursor catalyst_inactive->catalyst_source reagents_check->conditions Yes reagents_impure Reagents Impure reagents_check->reagents_impure No purify_reagents Purify starting materials (e.g., recrystallize boronic acid) reagents_impure->purify_reagents use_fresh Use fresh, anhydrous solvents and freshly opened base reagents_impure->use_fresh conditions_suboptimal Suboptimal Conditions conditions_check->conditions_suboptimal No optimize_temp Optimize temperature conditions_suboptimal->optimize_temp optimize_base Screen different bases conditions_suboptimal->optimize_base optimize_solvent Screen different solvents conditions_suboptimal->optimize_solvent optimize_ligand Screen different ligands conditions_suboptimal->optimize_ligand

Caption: A stepwise workflow for troubleshooting low or no conversion in this compound-catalyzed cross-coupling reactions.

Data on Reaction Parameter Optimization

While extensive quantitative data for direct comparison in this compound-catalyzed cross-coupling is not as abundant as for palladium, the following tables summarize the qualitative effects of key parameters based on established principles of cross-coupling chemistry.

Table 1: General Effect of Ligand Choice on Reaction Outcome

Ligand TypeGeneral CharacteristicsExpected Impact on this compound-Catalyzed Cross-Coupling
Bulky, Electron-Rich Phosphines Promote oxidative addition and reductive elimination.Often increase reaction rates and can improve yields, especially with less reactive substrates like aryl chlorides. May also enhance selectivity.[10]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable metal complexes.Can provide highly active and stable catalysts, sometimes outperforming phosphine ligands.[11]
Bidentate Phosphines Form stable chelate complexes with the metal center.Can influence selectivity and catalyst stability. The bite angle is a critical parameter.
Chiral Ligands Possess stereogenic elements.Essential for achieving enantioselectivity in asymmetric cross-coupling reactions.[8]

Table 2: Influence of Base on Reaction Efficiency

Base TypeGeneral CharacteristicsCommon ExamplesPotential Impact on this compound-Catalyzed Cross-Coupling
Inorganic Carbonates Mild bases, often used in Suzuki couplings.K₂CO₃, Cs₂CO₃Generally well-tolerated and effective, particularly in the presence of water or protic co-solvents.
Phosphates Moderately strong bases.K₃PO₄Often used for challenging couplings and can be effective in anhydrous conditions.
Alkoxides Strong bases.NaOtBu, KOtBuCan be very effective but may promote side reactions if substrates are base-sensitive.
Fluorides Used to activate organosilicon reagents.TBAF, CsFPrimarily used in Hiyama-type couplings.

Table 3: Common Solvents and Their Properties

SolventPolarityCommon Use CasesPotential Issues
Toluene NonpolarGeneral purpose, good for many coupling reactions.May not be suitable for highly polar substrates or salts.
Dioxane / THF Polar aproticGood solvating properties for a range of substrates.Must be purified to remove peroxides which can deactivate the catalyst.
DMF / DMAc Polar aproticHigh boiling points, good for less reactive substrates.Can be difficult to remove and may coordinate to the metal center.
Water (in biphasic systems) Polar proticOften used in Suzuki couplings with inorganic bases.Can lead to hydrolysis of sensitive functional groups or protodeborylation of boronic acids.[12]
Problem 2: Product Decomposition or Low Selectivity

Observing product decomposition or the formation of multiple isomers indicates that the reaction conditions are not optimal for the desired transformation.

Troubleshooting Workflow for Decomposition/Low Selectivity

G start Decomposition or Low Selectivity temp 1. Temperature start->temp base_conc 2. Base/Concentration start->base_conc ligand_selectivity 3. Ligand Effects start->ligand_selectivity temp_check Is the temperature too high? temp->temp_check base_check Is the base too strong or concentration too high? base_conc->base_check ligand_check Is the ligand appropriate for selective coupling? ligand_selectivity->ligand_check temp_check->base_conc No temp_high High Temperature temp_check->temp_high Yes lower_temp Lower the reaction temperature temp_high->lower_temp base_check->ligand_selectivity No base_strong Base/Concentration Issues base_check->base_strong Yes weaker_base Use a milder base base_strong->weaker_base lower_conc Lower the reaction concentration base_strong->lower_conc ligand_inappropriate Ligand Not Optimal ligand_check->ligand_inappropriate No screen_ligands Screen a library of ligands (e.g., vary steric bulk, electronics) ligand_inappropriate->screen_ligands

Caption: A logical workflow for addressing issues of product decomposition or low selectivity.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is a general guideline for testing the viability of an this compound-catalyzed cross-coupling reaction on a small scale (e.g., 0.1 mmol). All manipulations should be performed under an inert atmosphere.[5][13]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.), the coupling partner (e.g., boronic acid, 0.12 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv.).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the this compound precursor (e.g., [Ir(cod)Cl]₂, 1-5 mol%) and the ligand (e.g., a phosphine ligand, 2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 1 mL) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up: After the reaction is complete or has stopped progressing, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a small plug of silica gel or celite. Analyze the crude mixture to determine conversion and identify major byproducts.

Protocol 2: Purification of Boronic Acids

Impurities in boronic acids can be detrimental to cross-coupling reactions.[2] The following is a general procedure for the purification of a solid boronic acid by recrystallization or by conversion to its salt.[3][4]

  • Recrystallization:

    • Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexanes and ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purification via Salt Formation:

    • Treat the crude boronic acid with an aqueous solution of a base (e.g., NaOH) to form the corresponding boronate salt.[3]

    • Wash the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether) to remove non-acidic organic impurities.[3]

    • Carefully acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified boronic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Protocol 3: Ligand Screening

A parallel screening approach is often the most efficient way to identify an optimal ligand for a new transformation.

  • Setup: Arrange a series of small reaction vials in a multi-well reaction block.

  • Reagent Stock Solutions: Prepare stock solutions of the aryl halide, coupling partner, base, and this compound precursor in the chosen solvent to ensure accurate and rapid dispensing.

  • Ligand Addition: To each vial, add a different ligand (typically at a 1:1 or 2:1 ligand-to-iridium ratio).

  • Reaction Initiation: Add the stock solutions to each vial, seal the block, and place it on a heated stirring plate.

  • Analysis: After a set reaction time, quench all reactions simultaneously and analyze the outcome of each by a high-throughput method such as LC-MS to determine the relative conversion and product formation.

References

Technical Support Center: Enhancing the Stability of Iridium Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iridium photocatalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during photocatalytic experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound photocatalyst appears to be degrading during my reaction. What are the common signs of degradation?

A1: Visual signs of degradation include a change in the color of the reaction mixture or the formation of a precipitate.[1] Spectroscopic changes are also key indicators. A significant decrease in the emission intensity or a shift in the emission wavelength (hypsochromic shift) observed via fluorescence spectroscopy suggests catalyst degradation.[2] Changes in the UV-Vis absorption spectrum, such as the appearance of new bands, can also indicate modification of the photocatalyst.[2]

Q2: What are the primary causes of this compound photocatalyst instability?

A2: The instability of this compound photocatalysts is often linked to several factors:

  • Ligand Modification: The ancillary ligands, particularly 2,2'-bipyridine derivatives, are susceptible to modification, such as partial saturation of the pyridine ring, especially when using sacrificial electron donors like tertiary amines.[2][3]

  • Ligand Loss: The dissociation of ligands from the this compound center can lead to catalyst deactivation.[1]

  • Aggregation and Precipitation: The catalyst can aggregate and precipitate out of the solution, rendering it inactive.[1] This is particularly relevant when the catalyst loading exceeds its solubility limit in the chosen solvent.[4][5][6][7]

  • In Situ Functionalization: The photocatalyst itself can undergo unintended reactions with radical intermediates in the reaction mixture, leading to its functionalization and eventual deactivation.[8]

Q3: How does the choice of ancillary ligand affect the stability of my this compound photocatalyst?

A3: The ancillary ligand plays a crucial role in determining the photochemical stability of the catalyst.[2][3] Complexes containing 1,10-phenanthroline derivatives have shown greater long-term stability in their reduced state compared to those with 2,2'-bipyridine ligands.[2][3] The latter are more prone to hydrogen atom transfer and subsequent ligand modification.[2][3] Strategic modifications to the ligand, such as introducing bulky substituents or electron-withdrawing/donating groups, can also influence stability and redox properties.[9][10]

Q4: Can the sacrificial electron donor I'm using contribute to catalyst degradation?

A4: Yes, sacrificial electron donors, particularly tertiary amines like DIPEA and triethylamine, can be involved in the degradation of this compound photocatalysts.[2] Upon photoinitiated electron transfer, the reduced intermediate of the catalyst can react with the amine, leading to side reactions that modify the catalyst's ligands.[2][3]

Q5: Does the reaction solvent impact the stability of the photocatalyst?

A5: The choice of solvent is critical and can significantly influence both the stability and the reaction outcome.[11] Solvent polarity can affect the triplet energies and redox potentials of the photocatalyst.[11] Furthermore, the solubility of the photocatalyst varies greatly between different solvents, and exceeding the solubility limit can lead to precipitation and a loss of catalytic activity.[4][5][6][7] It is important to note that reaction yields do not always correlate directly with solvent polarity, and photodegradation has been observed across various solvents.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction stops before completion or shows low yield. 1. Catalyst degradation.[8] 2. Catalyst precipitation due to low solubility.[4][5][6][7] 3. Insufficient light penetration.1. Monitor catalyst stability using UV-Vis or fluorescence spectroscopy. Consider switching to a more stable catalyst with 1,10-phenanthroline-based ligands.[2][3] 2. Check the solubility of your catalyst in the chosen solvent and ensure you are not exceeding the saturation limit.[4][5][6][7] Consider using a co-solvent to improve solubility. 3. For highly concentrated solutions, consider using a photoflow reactor to ensure uniform light distribution.[4]
Color of the reaction mixture changes significantly. 1. Ligand modification or degradation of the catalyst.[2] 2. Formation of an insoluble catalyst aggregate.[1]1. Analyze the reaction mixture by UV-Vis and NMR spectroscopy to identify changes in the catalyst structure.[2] 2. Attempt to isolate and characterize the precipitate. Consider reducing the catalyst concentration or changing the solvent.
Formation of a precipitate during the reaction. 1. Catalyst aggregation and precipitation.[1] 2. Exceeding the solubility limit of the catalyst.[4][5][6][7]1. Filter and analyze the precipitate. Consider immobilizing the catalyst on a solid support to prevent aggregation.[1] 2. Consult solubility data for your catalyst and solvent system. Reduce the catalyst loading or choose a different solvent.[4][5][6][7]
Inconsistent reaction results. 1. Variable catalyst stability due to reaction conditions. 2. Degradation of the catalyst during storage.1. Carefully control reaction parameters such as temperature, light intensity, and degassing.[12][13] 2. Store the photocatalyst in a dark, inert atmosphere to prevent degradation before use.

Experimental Protocols

Monitoring Catalyst Stability using UV-Vis Spectroscopy

Objective: To monitor changes in the electronic absorption spectrum of the this compound photocatalyst during a reaction to detect degradation.

Materials:

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

  • Reaction mixture containing the this compound photocatalyst

  • Solvent used for the reaction (as a blank)

Procedure:

  • At time t=0, before starting the photoreaction, take an aliquot of the reaction mixture and dilute it with the reaction solvent to an appropriate concentration for UV-Vis analysis.

  • Record the absorption spectrum of the diluted sample.

  • Start the photoreaction.

  • At regular time intervals (e.g., every hour), withdraw small aliquots from the reaction mixture.

  • Dilute the aliquots to the same concentration as the initial sample.

  • Record the UV-Vis absorption spectrum for each time point.

  • Compare the spectra over time. Look for the appearance of new absorption bands or a significant decrease in the intensity of the characteristic metal-to-ligand charge transfer (MLCT) bands of the catalyst, which would indicate degradation.[2]

Data Presentation

Table 1: Solubility of Common this compound Photocatalysts in Various Solvents
PhotocatalystSolventMaximum Solubility (ppm)
fac-Ir(ppy)₃Acetonitrile100 - 200
Dichloromethane> 10000
Toluene1000 - 2000
Methanol< 100
Ir(ppy)₂(dtbbpy)PF₆Acetonitrile5000 - 10000
Dichloromethane2000 - 5000
Toluene< 100
Methanol1000 - 2000

Data sourced from literature reports and may vary based on experimental conditions.[4][6]

Visualizations

Catalyst_Degradation_Pathway PC This compound Photocatalyst (Ground State) PC_star Excited State [Ir]* PC->PC_star Light (hν) PC_red Reduced Intermediate [Ir]⁻ PC_star->PC_red Electron Transfer Product Desired Product PC_red->Product Catalytic Cycle Degradation Degraded Catalyst (Inactive) PC_red->Degradation Side Reaction (e.g., Ligand Modification) Donor Sacrificial Electron Donor (e.g., Amine) Donor->PC_star Quenching

Caption: Common pathway for this compound photocatalyst activation and a potential degradation route.

Troubleshooting_Workflow Start Poor Reaction Performance Check_Degradation Monitor Catalyst Stability (UV-Vis, Fluorescence) Start->Check_Degradation Degradation_Observed Degradation Confirmed Check_Degradation->Degradation_Observed Yes No_Degradation Catalyst Stable Check_Degradation->No_Degradation No Change_Ligand Modify Ligand (e.g., 1,10-phenanthroline) Degradation_Observed->Change_Ligand Check_Solubility Verify Catalyst Solubility No_Degradation->Check_Solubility Insoluble Insoluble Check_Solubility->Insoluble Yes Soluble Soluble Check_Solubility->Soluble No Change_Solvent Change Solvent or Lower Concentration Insoluble->Change_Solvent Optimize_Conditions Optimize Other Parameters (Light, Temp.) Soluble->Optimize_Conditions

Caption: A logical workflow for troubleshooting poor performance in this compound-photocatalyzed reactions.

References

challenges in machining and working with iridium metal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium metal.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the machining and forming of this compound.

Issue: My this compound workpiece is cracking during machining or forming.

Possible Causes and Solutions:

  • Work Hardening: this compound work-hardens rapidly, which can lead to embrittlement and cracking.[1][2]

    • Solution: Anneal the workpiece at elevated temperatures between processing steps to relieve stress and restore ductility. The exact temperature and time will depend on the alloy and the extent of working.

  • Operating Temperature Too Low: Pure this compound is very brittle at room temperature.[3]

    • Solution: Perform machining and forming operations at high temperatures, generally above 1000°C.[3] The exact temperature will depend on the specific process (forging, rolling, etc.) and should be carefully controlled.

  • Inappropriate Machining Parameters: Aggressive cutting speeds, feed rates, or depths of cut can induce excessive stress and cause fractures.

    • Solution: Use very low cutting speeds and feed rates.[1] Take shallow depths of cut. Consider non-traditional machining methods like Electrical Discharge Machining (EDM) or grinding, which can be more suitable for hard, brittle materials.[1]

  • Impurity Embrittlement: Certain impurities can segregate at grain boundaries, reducing ductility and increasing the likelihood of cracking.[4]

    • Solution: Start with high-purity this compound (≥99.95%).[3][5] If possible, analyze the material for embrittling elements.

Issue: I am experiencing rapid and excessive tool wear.

Possible Causes and Solutions:

  • Extreme Hardness of this compound: this compound is one of the hardest and densest naturally occurring metals, leading to rapid abrasion of cutting tools.

    • Solution: Use appropriate cutting tool materials with high hardness and wear resistance, such as Polycrystalline Diamond (PCD) or tools with hard coatings like Aluminum Titanium Nitride (AlTiN).[1] Be prepared for frequent tool changes.[1]

  • High Heat Generation: The energy required to machine this compound generates significant heat at the tool-workpiece interface, which can soften and degrade the cutting tool.[2]

    • Solution: Use a high-pressure coolant/lubricant to dissipate heat effectively. Reduce cutting speeds to lower the rate of heat generation.[6]

  • Abrasive Wear: The microstructure of this compound can contribute to abrasive wear on the cutting tool.

    • Solution: Optimize tool geometry to present a sharp, positive rake angle to the workpiece, which can reduce cutting forces and friction.

Issue: The surface finish of my machined this compound is poor.

Possible Causes and Solutions:

  • Brittleness of this compound: The brittle nature of this compound can lead to micro-chipping and a rough surface finish rather than the formation of continuous chips.[2]

    • Solution: Use grinding or lapping as a finishing process to achieve a smooth surface. When machining, use very sharp cutting tools with a positive rake angle and a small nose radius.

  • Chatter and Vibration: Vibrations during the machining process can result in an uneven surface finish.

    • Solution: Ensure the workpiece and cutting tool are rigidly clamped. Use a machine tool with high stiffness and damping capacity. Adjust cutting parameters (speed, feed, depth of cut) to move out of a resonant frequency.

Frequently Asked Questions (FAQs)

What makes this compound so difficult to work with?

This compound's difficulty stems from a combination of its physical properties:

  • High Hardness and Brittleness: It is very hard and brittle, especially at room temperature, making it prone to cracking.[3]

  • High Melting Point: Its melting point is over 2400°C, requiring specialized equipment for melting and casting.[3]

  • Rapid Work-Hardening: this compound's crystal structure leads to rapid strengthening and embrittlement when it is deformed.[2]

  • High-Temperature Strength: It retains its strength at very high temperatures, which is an advantage in its applications but a challenge for hot working processes.[4]

What are the most common methods for fabricating this compound components?

Due to the difficulty of machining, powder metallurgy is a commonly employed method.[4] This involves pressing this compound powder into the desired shape, followed by sintering at high temperatures to form a solid part. For wrought products, processes like forging, rolling, and wire drawing are used, but they must be performed at very high temperatures (often exceeding 1000°C).[3][4]

Is it possible to weld this compound?

Welding this compound is challenging because the heat-affected zone is prone to cracking.[7] However, it is possible using techniques like electron beam welding. Success in welding often depends on the purity of the this compound and the specific welding parameters used.

What are the safety precautions for working with this compound powder?

This compound in its solid form is generally not hazardous. However, this compound powder can be an irritant to the eyes and skin. It is also important to avoid creating dust, as inhalation should be minimized. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

Can I cold-work this compound?

Cold working of pure this compound is generally not feasible due to its extreme brittleness at room temperature.[3] Any significant deformation must be carried out at elevated temperatures.

Quantitative Data

Table 1: Mechanical and Thermal Properties of this compound

PropertyValue
Density22.56 g/cm³
Melting Point2446 °C (4435 °F)
Boiling Point4428 °C (8002 °F)
Vickers Hardness1760 - 2200 HV
Modulus of Elasticity528 GPa
Tensile Strength550 - 1300 MPa
Purity for Fabrication≥99.95%

Table 2: General Machining Recommendations for this compound

ParameterRecommendationRationale
Cutting Speed Very LowTo minimize heat generation and tool wear.
Feed Rate Very LowTo reduce cutting forces and prevent fracture.
Depth of Cut ShallowTo minimize stress on the workpiece and tool.
Tool Material Polycrystalline Diamond (PCD), Coated Carbides (e.g., AlTiN)To withstand the extreme hardness and abrasiveness of this compound.[1]
Coolant High-pressure flood or mistTo effectively dissipate heat and remove chips.
Machining Method Grinding, Electrical Discharge Machining (EDM)Often preferred over traditional turning and milling for finishing operations.[1]

Note: Specific cutting parameters are highly dependent on the machine, tool geometry, and specific this compound alloy. The values should be determined experimentally, starting with conservative settings.

Experimental Protocols

Protocol 1: Generalized Fabrication of an this compound Crucible from Powder

  • Powder Preparation: Start with high-purity this compound powder (≥99.95%).[3][5]

  • Pressing: Compress the this compound powder in a die using a hydraulic press to form a "green" compact in the approximate shape of the crucible.

  • Sintering: Heat the green compact in a vacuum or inert atmosphere furnace to a high temperature (below the melting point) to bond the powder particles together.

  • Melting and Casting:

    • The sintered preform is then melted in a specialized furnace, such as a plasma arc or electron beam furnace, to further purify the metal and create a fully dense ingot.[3] This is often done in a water-cooled copper crucible to prevent contamination.

  • Hot Forging and Rolling: The this compound ingot is heated to a very high temperature (e.g., 1500°C or higher) and then forged and rolled to form plates of the desired thickness.[4] This process requires precise temperature control.[3]

  • Forming and Welding: The rolled this compound sheets are cut and then formed into the crucible shape. This may involve deep drawing or spinning at elevated temperatures. The seams are then welded, typically using electron beam welding.

  • Finishing: The fabricated crucible is then cleaned, and the surface may be polished. Non-destructive testing, such as X-ray inspection, is often used to ensure there are no internal defects.[8]

Protocol 2: Generalized Hot-Drawing of this compound Wire

  • Starting Material: Begin with a hot-forged and rolled this compound rod of high purity.

  • Heating: The this compound rod is heated to the appropriate drawing temperature in a furnace with an inert atmosphere to prevent oxidation.

  • Drawing: The heated rod is pulled through a series of drawing dies, each with a progressively smaller diameter. The dies are typically made of diamond or a highly wear-resistant ceramic.

  • Re-heating/Annealing: The wire may need to be re-heated or annealed between passes to relieve work-hardening and restore ductility.

  • Lubrication: A high-temperature lubricant may be used to reduce friction between the wire and the die.

  • Cooling: After the final pass, the wire is cooled in a controlled manner.

Protocol 3: Generalized Hot-Rolling of this compound Sheet

  • Starting Material: An this compound ingot, typically produced by melting high-purity powder.

  • Heating: The ingot is heated to a high temperature (e.g., above 1500°C) in a furnace.[4]

  • Rolling: The heated ingot is passed through a rolling mill. Multiple passes are required to achieve the desired thickness.

  • Re-heating: The this compound sheet must be reheated between rolling passes to maintain its malleability and prevent cracking.

  • Atmosphere Control: The heating and rolling process should ideally be carried out in an inert atmosphere to prevent oxidation.

  • Finishing: After rolling, the sheet is cooled, and may be pickled to remove any surface oxides, followed by cutting to the final dimensions.

Visualizations

G start This compound Workpiece Cracking q1 Is the process at high temperature? start->q1 s1 Heat workpiece to >1000°C. this compound is brittle at room temp. q1->s1 No q2 Are you taking intermittent annealing steps? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved s1->end_node s2 Implement annealing cycles. this compound work-hardens rapidly. q2->s2 No q3 Are machining parameters (speed, feed) very low? q2->q3 Yes a2_yes Yes a2_no No s2->end_node s3 Reduce cutting speed and feed rate. Consider EDM or grinding. q3->s3 No q4 Is the material high purity (≥99.95%)? q3->q4 Yes a3_yes Yes a3_no No s3->end_node s4 Source higher purity this compound. Impurities can cause embrittlement. q4->s4 No q4->end_node Yes, consult specialist a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for cracking in this compound workpieces.

G prop_hard High Hardness & Brittleness chal_mach Difficult to Machine prop_hard->chal_mach chal_form Difficult to Form (Rolling, Drawing) prop_hard->chal_form prop_melt High Melting Point (>2400°C) chal_proc Requires Specialized Processing prop_melt->chal_proc prop_work Rapid Work-Hardening prop_work->chal_mach prop_work->chal_form prop_corr High Corrosion Resistance sol_tool Use PCD/Coated Tools chal_mach->sol_tool sol_temp Hot Working (>1000°C) chal_mach->sol_temp sol_edm Use EDM/Grinding chal_mach->sol_edm chal_form->sol_temp sol_anneal Intermittent Annealing chal_form->sol_anneal chal_proc->sol_temp sol_powder Powder Metallurgy chal_proc->sol_powder

References

Technical Support Center: Overcoming Iridium Catalyst Deactivation and Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iridium Catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to this compound catalyst deactivation and poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation in this compound catalysts?

A1: this compound catalyst deactivation can stem from several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1][2][3] The most common causes include:

  • Poisoning: The strong adsorption of impurities onto the catalyst's active sites. Common poisons include sulfur compounds, carbon monoxide, heavy metals (e.g., mercury, lead, arsenic), halides, and nitrogen-containing compounds like ammonia and methylamine.[4][5][6][7]

  • Coking: The deposition of carbonaceous residues (coke) on the catalyst surface, which blocks active sites and pores.[2][5][8][9]

  • Sintering: The agglomeration of this compound nanoparticles at high temperatures, leading to a loss of active surface area.[2][5][10][11][12]

  • Leaching/Dissolution: The loss of the active this compound species into the reaction medium.[13][14][15][16]

  • Ligand Degradation: The decomposition or transformation of the organic ligands associated with the this compound center, leading to a loss of activity or selectivity.[17]

  • Formation of Inactive Species: The conversion of the active catalytic species into inactive forms, such as dimers or stable off-cycle intermediates.[18]

Q2: What are the typical symptoms of this compound catalyst deactivation?

A2: Observing one or more of the following symptoms during your experiment can indicate catalyst deactivation:

  • Reduced Catalytic Activity: A noticeable decrease in the reaction rate or a lower conversion of reactants over time.[2][19] This may necessitate increasing reaction temperature or pressure to maintain the desired conversion rate.[19]

  • Change in Product Selectivity: An alteration in the ratio of desired products to byproducts.

  • Increased Pressure Drop: In fixed-bed reactors, an accumulation of coke or other deposits can lead to an increased pressure drop across the catalyst bed.[19]

  • Change in Catalyst Appearance: Visual changes to the catalyst, such as a change in color, can indicate coke formation or changes in the metal's oxidation state.

Q3: Can a deactivated this compound catalyst be regenerated?

A3: Yes, in many cases, deactivated this compound catalysts can be regenerated to restore a significant portion of their initial activity.[6] The feasibility and method of regeneration depend on the deactivation mechanism:

  • Coking: Deactivation by coke deposition is often reversible through controlled oxidation (burning) of the carbonaceous material.[8][9][20][21]

  • Poisoning: Reversibility depends on the nature of the poison. Some poisons can be removed by thermal treatment or by washing with specific chemical solutions.[22] For instance, deactivation by ammonia or methylamine has been reversed using hydroiodic acid.[4][6]

  • Sintering: Sintering is generally considered irreversible under typical reaction conditions.[12] However, specific redispersion techniques, often involving treatment with halogens at high temperatures, can be employed.[8]

Q4: How can I prevent this compound catalyst deactivation?

A4: Proactive measures can significantly extend the lifetime of your this compound catalyst:

  • Feedstock Purification: Ensure the purity of reactants, solvents, and gases to minimize the introduction of catalyst poisons.[22][23] The use of guard beds to trap impurities before they reach the catalyst is a common industrial practice.[24]

  • Optimize Reaction Conditions: Operate within the recommended temperature and pressure ranges to avoid thermal degradation and sintering.[22]

  • Proper Catalyst Handling: Handle and store the catalyst under inert conditions to prevent exposure to air and moisture, which can be detrimental.[9]

  • Catalyst Design: Select catalysts with enhanced stability. For example, this compound nanoclusters have shown intrinsic resistance to sintering.[10][11] Modifying the catalyst support can also improve stability.[25][26]

Troubleshooting Guides

Issue 1: Gradual or rapid loss of catalytic activity.

This is the most common indicator of catalyst deactivation. The troubleshooting process involves identifying the root cause to determine the appropriate corrective action.

Troubleshooting Workflow:

A Loss of Activity Observed B Analyze Reaction Parameters: - Temperature - Pressure - Feedstock Purity A->B C Characterize Spent Catalyst: - Visual Inspection - Analytical Techniques B->C D Identify Deactivation Mechanism C->D E Poisoning D->E Impurities Detected F Coking D->F Carbon Deposits Found G Sintering D->G Particle Agglomeration H Leaching D->H This compound in Product Stream I Implement Corrective Action E->I F->I G->I H->I J Regenerate Catalyst I->J K Optimize Reaction Conditions I->K L Replace Catalyst I->L

Caption: Troubleshooting workflow for catalyst deactivation.

Step 1: Analyze Reaction Parameters Review your experimental log for any deviations in temperature, pressure, or reactant concentrations. Check the purity of your starting materials and solvents.

Step 2: Characterize the Spent Catalyst Carefully remove the catalyst from the reactor and visually inspect it for any changes in color or texture. A darker color may suggest coke formation. To definitively identify the cause, a combination of analytical techniques is recommended.

Analytical TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Identifies the elemental composition and chemical state of the catalyst surface, useful for detecting poisons.[1][24][27]
X-ray Fluorescence (XRF) Determines the elemental composition of the catalyst, which can reveal the presence of metallic poisons.[1][19]
Inductively Coupled Plasma (ICP) Quantifies the elemental composition, especially useful for detecting trace metal contaminants and measuring this compound leaching.[13][14][19][24]
Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO) Provides information on the nature and strength of adsorbed species (poisons) and the reducibility of the metal, and can quantify coke deposits.[1][27]
X-ray Diffraction (XRD) Determines the crystalline structure and can be used to assess particle size, which is indicative of sintering.[24][28]
Transmission Electron Microscopy (TEM) Directly visualizes the size and morphology of catalyst particles to identify sintering.[28]
Thermogravimetric Analysis (TGA) Quantifies the amount of coke deposited on the catalyst.[28]

Step 3: Implement Corrective Actions Based on the identified deactivation mechanism, take the appropriate steps:

  • Poisoning: If a specific poison is identified, purify the feedstock to remove the contaminant. A suitable regeneration protocol may be available.

  • Coking: Implement a regeneration protocol to burn off the coke. Consider optimizing reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation in future experiments.

  • Sintering: This is often irreversible. The catalyst may need to be replaced. To prevent future issues, operate at lower temperatures if possible or use a more sinter-resistant catalyst formulation.[10][11][12]

  • Leaching: Analyze the product stream to quantify this compound loss.[13][14] Consider using a different solvent or support to improve catalyst stability.

Issue 2: Catalyst poisoning by specific functional groups.

In pharmaceutical and fine chemical synthesis, certain functional groups in the reactants or products can act as catalyst poisons.

Common Poisonous Functional Groups for this compound Catalysts:

Poisonous GroupExample CompoundsDeactivation Mechanism
Sulfur-containing groups Thiols, thioethers, thiophenesStrong coordination to the this compound center, blocking active sites.[5]
Nitrogen-containing groups Ammonia, primary amines, pyridinesStrong coordination to the this compound center, leading to inactive complexes.[4][6]
Phosphorus-containing groups Phosphines, phosphitesStrong coordination and potential for ligand exchange.
Carbon Monoxide (CO) Syngas impurities, decarbonylation byproductsForms strong carbonyl complexes with this compound, blocking active sites.[5]

Mitigation Strategies:

  • Protecting Groups: Temporarily protect the poisonous functional group during the reaction.

  • Catalyst Selection: Choose a catalyst system that is known to be more tolerant to the specific functional group.

  • Reaction Engineering: Modify reaction conditions (e.g., temperature, pressure, solvent) to disfavor coordination of the poisonous group.

Experimental Protocols

Protocol 1: Regeneration of a Coked this compound Catalyst

This protocol is a general guideline for the oxidative removal of carbonaceous deposits from a supported this compound catalyst.[8][9][20]

Materials:

  • Deactivated (coked) this compound catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas mixture (e.g., 0.5-2% O₂ in N₂)

  • Reducing gas (e.g., Hydrogen)

  • Halogen-containing gas (for redispersion, optional, e.g., Cl₂ in N₂)

Procedure:

  • Inert Purge: Place the coked catalyst in the reactor. Heat the catalyst to the desired regeneration temperature (e.g., 400-500°C) under a flow of inert gas to remove any physisorbed species.

  • Controlled Oxidation (Coke Burn-off): Once at temperature, switch the gas flow to the oxidizing gas mixture. Maintain a low oxygen concentration to control the exotherm and prevent excessive temperature rises that could lead to sintering. The temperature should typically be kept below 600°C.[8] Monitor the off-gas for CO₂ to determine the completion of coke combustion.

  • Inert Purge: After coke removal, switch back to an inert gas flow to purge the reactor of any remaining oxygen.

  • Reduction: Introduce a flow of hydrogen at an elevated temperature (e.g., 350-550°C) to reduce the this compound oxide species back to the metallic state.[8]

  • Redispersion (Optional): If sintering has occurred, a redispersion step may be necessary. This typically involves treating the catalyst with a halogen-containing gas at high temperature (e.g., >300°C) followed by another reduction step.[8] This should be performed with extreme caution due to the hazardous nature of the gases.

  • Cool Down: Cool the catalyst to room temperature under an inert gas flow before handling.

Quantitative Data for Regeneration Parameters:

ParameterTypical RangeReference
Coke Burn-off Temperature 300 - 600 °C[8]
Oxygen Concentration for Burn-off 0.1 - 2.0 mol %[8]
Reduction Temperature 200 - 550 °C[8]
Halogen Redispersion Temperature ≥ 300 °C[8]
Protocol 2: Characterization of a Deactivated Catalyst using XPS

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique to identify poisons.

Procedure:

  • Sample Preparation: Carefully transfer a small amount of the deactivated catalyst onto a sample holder. Ensure the sample is representative of the bulk material. Handle the sample under inert conditions if it is air-sensitive.

  • Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a wide-energy range survey scan to identify all the elements present on the catalyst surface.

  • High-Resolution Scans: For each element of interest (e.g., Ir, support elements, and suspected poisons like S, N, Cl), acquire a high-resolution scan.

  • Data Analysis:

    • Identify the elemental peaks in the survey spectrum.

    • Analyze the binding energies in the high-resolution spectra to determine the chemical state (oxidation state, bonding environment) of each element.

    • Quantify the atomic concentration of each element on the surface. A higher than expected concentration of elements like sulfur or nitrogen is a strong indication of poisoning.

Signaling Pathways and Workflows

This compound Catalyst Deactivation Pathways:

cluster_poisoning Poisoning cluster_coking Coking cluster_sintering Sintering cluster_leaching Leaching Active Active this compound Catalyst Poison Poison Adsorption Active->Poison Impurity (S, N, CO, etc.) Coke Coke Deposition Active->Coke Hydrocarbon Cracking/Polymerization Sinter Particle Agglomeration Active->Sinter High Temperature Leach This compound Dissolution Active->Leach Solvent/ Reaction Medium Deactivated Deactivated Catalyst Poison->Deactivated Coke->Deactivated Sinter->Deactivated Leach->Deactivated

Caption: Common deactivation pathways for this compound catalysts.

References

Technical Support Center: Optimization of Iridium Sputter Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium sputter deposition for thin films.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sputter deposition in a question-and-answer format.

Q1: My this compound thin film is cracking and peeling off the substrate.

A1: This issue, known as poor adhesion and high film stress, can be caused by several factors.

  • High Internal Stress: Sputtered this compound films can develop high compressive or tensile stress, leading to cracking and delamination. The stress is highly dependent on the working gas (e.g., Argon) pressure. At low pressures, stress is often compressive, transitioning to tensile as the pressure increases.

  • Lack of Adhesion Layer: Direct deposition of this compound onto some substrates can result in poor adhesion. The use of an adhesion layer, such as a thin layer of titanium (Ti), can significantly improve the quality of the this compound film and prevent cracking, especially at higher deposition pressures.[1]

  • Contaminated Substrate: Ensure your substrate is thoroughly cleaned before deposition to remove any organic or particulate contaminants that can interfere with film adhesion.

Troubleshooting Steps:

  • Optimize Working Gas Pressure: Experiment with varying the Argon pressure. A pressure between 2.8 Pa and 3.0 Pa has been shown to produce nearly neutral stress in some systems.[2]

  • Introduce an Adhesion Layer: Deposit a thin (e.g., 10 nm) titanium layer prior to this compound deposition.[1]

  • Verify Substrate Cleaning Procedures: Implement a rigorous substrate cleaning protocol appropriate for your substrate material.

  • Check Deposition Power: High sputtering power can sometimes contribute to stress. Try reducing the power to see if it alleviates the issue.

Q2: The electrical resistivity of my this compound film is too high.

A2: High resistivity can be detrimental to the performance of electronic and electrochemical devices.

  • High Working Gas Pressure: Increased working gas pressure can lead to less dense films with more voids, which in turn increases electrical resistivity.[1][2] At 25 mTorr, the resistivity of an this compound film with a Ti layer was found to be 3.3×10⁻⁴ Ohm·cm, while without the Ti layer it was 4.9×10⁻⁴ Ohm·cm.[1]

  • Film Contamination: Contamination from the vacuum chamber, such as moisture or oxygen, can be incorporated into the film during deposition, increasing its resistivity. A low base pressure (e.g., 5E-4 Pa) is crucial to minimize this.[2]

Troubleshooting Steps:

  • Decrease Working Gas Pressure: Lowering the Argon pressure generally results in a denser film with lower resistivity.[2]

  • Ensure a Low Base Pressure: Check your vacuum system for leaks and ensure you are reaching a sufficiently low base pressure before starting the deposition process.

  • Pre-sputter the Target: Pre-sputtering the this compound target for a few minutes with the shutter closed helps to remove any surface contamination from the target before depositing onto your substrate.[1]

Q3: The deposition rate of my this compound film is too low.

A3: A low deposition rate can lead to long process times and may affect film properties.

  • Sputtering Power: The deposition rate is directly proportional to the sputtering power. Increasing the power will increase the rate.[3]

  • Target-to-Substrate Distance: A shorter distance between the target and the substrate will increase the deposition rate.[3] However, this may also affect film uniformity.

  • Working Gas Pressure: Higher sputtering gas pressure can sometimes decrease the deposition rate due to increased scattering of sputtered atoms.

  • Sputter Mode: A rotating sputter mode can have a lower deposition rate compared to a static process. For example, one study showed a deposition rate of 22 nm/min for a static process and 6.3 nm/min for a rotating process.[2]

Troubleshooting Steps:

  • Increase Sputtering Power: Carefully increase the power supplied to the magnetron. Be mindful of the maximum power density your target can handle to avoid damage.[4][5]

  • Reduce Target-to-Substrate Distance: If your system allows, decrease the distance between the this compound target and your substrate.[3]

  • Optimize Working Gas Pressure: Find the optimal pressure that provides a good balance between deposition rate and desired film properties.

  • Use a Static Sputter Mode: If applicable to your system and uniformity requirements, a static deposition process can yield a higher deposition rate.[2]

Q4: My this compound film thickness is not uniform across the substrate.

A4: Non-uniformity is often related to the geometry of the sputtering system.

  • Target-to-Substrate Distance: This distance plays a critical role in deposition uniformity. An optimal distance needs to be determined for each specific system. One study found a target-to-substrate distance of 100 mm to provide the best uniformity (4.8%).[2]

  • Substrate Rotation: Rotating the substrate during deposition is a common method to improve film uniformity.

Troubleshooting Steps:

  • Optimize Target-to-Substrate Distance: Experiment with different distances to find the "sweet spot" for your chamber configuration.

  • Implement Substrate Rotation: If your system has this capability, ensure it is enabled and functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are typical starting parameters for this compound sputter deposition?

A1: Starting parameters can vary significantly between different sputtering systems. However, based on published literature, here are some typical ranges:

  • Sputtering Power: 100 W to 300 W (DC magnetron)[1][6]

  • Working Gas (Argon) Pressure: 1 Pa to 3.4 Pa (approximately 7.5 mTorr to 25.5 mTorr)[2][7]

  • Target-to-Substrate Distance: 60 mm to 100 mm[2]

  • Base Pressure: < 5E-4 Pa[2]

It is crucial to start with a set of parameters and systematically vary them to optimize for your specific application and system.

Q2: How does working gas pressure affect the properties of sputtered this compound films?

A2: Working gas pressure is one of the most critical parameters influencing this compound film properties:

  • Film Stress: At low pressures, sputtered atoms have higher kinetic energy, leading to a denser film with compressive stress due to a "peening" effect. As the pressure increases, the energy of the sputtered atoms decreases due to collisions with gas atoms, resulting in a less dense film with tensile stress.[2] A transition from compressive to tensile stress is often observed in a narrow pressure range.[7]

  • Electrical Resistivity: Resistivity generally increases with higher working gas pressure. This is attributed to the lower film density and increased incorporation of impurities.[1][2]

  • Surface Morphology: Higher deposition pressures can lead to increased surface roughness and, in some cases, cracking of the film.[1]

Q3: Is an adhesion layer necessary for this compound deposition?

A3: While not always mandatory, an adhesion layer, such as titanium (Ti), is highly recommended, especially when depositing on substrates like silicon or glass.[1] An adhesion layer can:

  • Improve the adhesion of the this compound film to the substrate.

  • Prevent cracking and delamination, particularly when depositing thicker films or at higher pressures.[1]

  • Promote the growth of a higher quality, more uniform this compound film.[1]

Q4: What is the purpose of applying a substrate bias?

A4: Applying a negative bias to the substrate during deposition can be used to modify the energy of the ions bombarding the growing film. This can:

  • Increase the density of the film.

  • Improve the step coverage in features with high aspect ratios (e.g., trenches). An additional substrate bias of -100 V has been shown to improve filling behavior.[2]

  • Influence the film stress and other properties.

Q5: My this compound sputtering target is breaking. What could be the cause?

A5: Sputtering targets can fail for several reasons:

  • Thermal Shock: Ramping up the sputtering power too quickly can cause thermal shock and crack the target, especially for brittle materials like this compound.[5] A gradual increase in power is recommended.

  • Exceeding Maximum Power Density: Every target material has a maximum power density it can withstand. Exceeding this can lead to overheating, melting, or cracking.[4][5]

  • Poor Thermal Contact: Inadequate cooling due to poor thermal contact between the target and the sputtering cathode can cause the target to overheat and fail.[5] Ensure the cathode surface is flat and the target is properly mounted.

  • Target Bonding: For some materials, bonding the target to a backing plate can improve cooling and provide mechanical stability.[5]

Quantitative Data Summary

Table 1: Influence of Working Gas Pressure on this compound Film Properties

Working Gas Pressure (Pa)Film Stress (GPa)Electrical ResistivityReference
1.0 - 2.8CompressiveLower[2]
2.8-0.364 (Compressive)Low[2]
2.8 - 3.0Near Neutral-[2]
> 3.0TensileIncreasing[2]
3.41.47 (Tensile)Higher[2]

Table 2: Sputtering Parameters from Various Studies

ParameterValueResulting Film Property/ApplicationReference
Sputtering Power 200 W-[2]
160 W~100 nm thick films[1]
100 W (Ir), 300 W (Ti)Electrocatalysts[6]
Target-to-Substrate Distance 100 mmOptimal uniformity (4.8%)[2]
60 mmNon-uniformity of 6.8%[2]
Deposition Rate 22 nm/min (Static)-[2]
6.3 nm/min (Rotating)-[2]
1.19 Å/s-[6]
Substrate Bias -100 VImproved step coverage[2]

Experimental Protocols

Protocol 1: General this compound Thin Film Deposition

  • Substrate Preparation:

    • Clean the substrate using a standard procedure appropriate for the substrate material (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).

  • System Pump-Down:

    • Load the cleaned substrate into the sputter deposition chamber.

    • Evacuate the chamber to a base pressure of at least 5E-4 Pa to minimize contamination from residual gases like water and oxygen.[2]

  • Deposition of Adhesion Layer (Optional but Recommended):

    • If using an adhesion layer, deposit a thin film of titanium (e.g., 10 nm) prior to this compound deposition.

    • Typical Ti deposition parameters: Argon pressure of 4 mTorr and power of 200 W.[1]

  • This compound Deposition:

    • Introduce high-purity Argon gas into the chamber and set the working pressure to the desired value (e.g., between 10 mTorr and 25 mTorr).[1]

    • Pre-sputter the this compound target for 3 minutes with the shutter closed to clean the target surface.[1]

    • Open the shutter and deposit the this compound film to the desired thickness.

    • Control the film thickness by adjusting the deposition time based on a pre-determined deposition rate.

    • If required, apply a substrate bias during deposition.

  • Post-Deposition:

    • Turn off the sputtering power and gas flow.

    • Allow the substrate to cool down before venting the chamber.

    • For some applications, an annealing step in a controlled atmosphere may be performed to modify film properties.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_depo Deposition cluster_post Post-Processing & Analysis sub_clean Substrate Cleaning load_sub Load Substrate sub_clean->load_sub pump_down Pump Down to Base Pressure (< 5E-4 Pa) load_sub->pump_down set_params Set Sputtering Parameters (Pressure, Power, etc.) pump_down->set_params pre_sputter Pre-sputter Target deposition Deposit this compound Film pre_sputter->deposition set_params->pre_sputter cool_down Cool Down deposition->cool_down unload Unload Sample cool_down->unload characterize Film Characterization (Stress, Resistivity, etc.) unload->characterize

Caption: Experimental workflow for this compound sputter deposition.

logical_relationships cluster_params Sputtering Parameters cluster_props Film Properties pressure Working Gas Pressure stress Film Stress pressure->stress ++ (Tensile) -- (Compressive) resistivity Resistivity pressure->resistivity ++ power Sputtering Power rate Deposition Rate power->rate ++ distance Target-Substrate Distance distance->rate -- uniformity Uniformity distance->uniformity Optimized bias Substrate Bias density Film Density bias->density ++ density->stress ++ (Compressive) density->resistivity --

Caption: Logical relationships between parameters and film properties.

References

Technical Support Center: Strategies to Improve Enantioselectivity in Iridium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iridium-catalyzed asymmetric reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is considered a "good" enantiomeric excess (ee) in this compound catalysis? A: While context-dependent, many modern this compound-catalyzed reactions, such as asymmetric hydrogenation and allylic substitution, are capable of achieving excellent enantioselectivity, often exceeding 95% ee under optimized conditions.[1][2] Results below 80% ee often suggest that further optimization of reaction parameters is necessary.[1]

Q2: How important is the purity of the ligand, substrate, and solvent? A: Purity is critical. Impurities can coordinate to the this compound center, altering the chiral environment or poisoning the catalyst, leading to diminished enantioselectivity and reactivity. It is crucial to use highly purified, anhydrous, and degassed solvents and reagents.

Q3: Can the active this compound catalyst be generated in situ? A: Yes, it is common practice to generate the active catalyst in situ. This is often done by reacting a stable this compound precursor, such as [Ir(COD)Cl]₂, with the desired chiral ligand.[1][3] In some cases, pre-formed, well-defined this compound complexes are used to achieve higher reproducibility.[4]

Q4: How do additives or co-catalysts influence the reaction? A: Additives can have a profound impact on both reactivity and enantioselectivity. For instance, acids like trichloroacetic acid have been found to be extremely important for achieving high stereoselectivity in certain allylic alkylations.[2] Bases are also frequently used to generate the active catalyst or facilitate the reaction with the nucleophile.[3] In some hydrogenations, additives can activate pre-catalysts or prevent catalyst deactivation.[5]

Troubleshooting Guide for Low Enantioselectivity

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound-catalyzed asymmetric reactions.

Problem: Low to Moderate Enantioselectivity (<90% ee)

If you are observing suboptimal enantioselectivity, consider the following factors, starting with the most common and easiest to address.

Workflow for Troubleshooting Low Enantioselectivity

G cluster_start Initial Observation cluster_checks Troubleshooting Steps cluster_result Outcome start Low Enantioselectivity (<90% ee) ligand 1. Evaluate Ligand - Purity - Structure - Loading start->ligand Start Here solvent 2. Screen Solvents - Polarity - Coordinating Ability ligand->solvent temp 3. Optimize Temperature - Lower T often increases ee solvent->temp pressure 4. Vary H₂ Pressure (for Hydrogenation) - Low pressure can be better temp->pressure additives 5. Screen Additives - Acids/Bases - Counter-ion effects pressure->additives end Improved Enantioselectivity (>95% ee) additives->end Optimization Complete

Caption: A logical workflow for troubleshooting low enantioselectivity.

Possible Cause Recommended Solution
Suboptimal Ligand The structure of the chiral ligand is the primary determinant of enantioselectivity. Even small changes to the ligand backbone or substituents can have a large effect. Solution: 1. Verify Purity: Ensure the ligand is of high purity and handled under an inert atmosphere. 2. Screen Ligands: Test a small library of structurally related ligands. For example, phosphoramidite ligands are a common class where systematic modification is possible.[3][6]
Incorrect Solvent The polarity and coordinating ability of the solvent significantly influence the catalyst-substrate complex and the transition state energies.[1] Solution: Screen a range of anhydrous, degassed solvents with varying properties (e.g., coordinating: THF, Et₂O; non-coordinating: Toluene, Dichloromethane; protic: EtOH).[1][7] In some cases, aqueous biphasic systems can be surprisingly effective.[8]
Suboptimal Temperature Reaction temperature affects the flexibility of the catalyst-substrate complex. Lower temperatures often restrict conformational freedom, leading to a more ordered transition state and higher enantioselectivity, though sometimes at the cost of reaction rate.[1] Solution: Perform the reaction at a series of temperatures (e.g., 25°C, 0°C, -20°C) to find the optimal balance between rate and selectivity.
Incorrect Pressure (for Hydrogenation) For asymmetric hydrogenations, H₂ pressure can influence the outcome. High pressures do not always lead to better results.[9] Solution: Screen a range of hydrogen pressures. For some unfunctionalized terminal olefins, much higher enantiomeric excesses are achieved at 1 bar compared to elevated pressures.[9]
Missing or Suboptimal Additives The presence of acids, bases, or specific counter-ions can be crucial. For example, some reactions require a base to generate the nucleophile, while others benefit from an acidic co-catalyst to promote the reaction.[2][3] Solution: 1. Bases: Screen common non-nucleophilic bases (e.g., DABCO, DBU) if a basic additive is required.[3] 2. Acids: If the reaction is sluggish, consider adding a catalytic amount of a weak acid.[2]

Data on Key Optimization Parameters

Quantitative data from literature can guide optimization efforts. The following tables summarize the effects of various parameters on enantioselectivity for specific this compound-catalyzed reactions.

Table 1: Effect of Chiral Ligand and Base on Enantioselective Allylic Alkylation Reaction: Allylation of methyl coumalate with tert-butyl cinnamyl carbonate.[3]

EntryChiral LigandLewis BaseYield (%)Enantiomeric Ratio (er)
1L1 (Phosphoramidite)DABCO1188:12
2L1 (Phosphoramidite)Quinuclidine5093:7
3L1 (Phosphoramidite)Cinchonidine6596:4
4L2 (Related Phosphoramidite)Cinchonidine5593:7

Table 2: Effect of Solvent on Enantioselective Hydrogenation Reaction: Asymmetric hydrogenation of a specific tetrahydroquinoxaline (THQ) precursor.[7]

EntrySolventProduct EnantiomerYield (%)Enantiomeric Excess (% ee)
1TolueneR9398
2DioxaneR9197
3Ethanol (EtOH)S8393
4Methanol (MeOH)S7590

Experimental Protocols

General Protocol for In Situ Catalyst Preparation and Asymmetric Hydrogenation

This protocol is a representative starting point and should be optimized for your specific substrate and ligand system.

1. Materials and Setup:

  • This compound precursor: [Ir(COD)Cl]₂

  • Chiral Ligand (e.g., a P,N-ligand like PHOX)[9]

  • Substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Hydrogen source (balloon or high-pressure autoclave)

  • Schlenk line or glovebox for inert atmosphere operations

2. Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (1.1 mol%) to a dry reaction vessel.

  • Add a portion of the degassed solvent and stir the mixture at room temperature for 30-60 minutes until a homogenous solution is formed. The color may change, indicating complex formation.

3. Hydrogenation Reaction:

  • Dissolve the substrate (100 mol%) in the remaining solvent and add it to the activated catalyst solution.

  • Seal the reaction vessel, remove it from the glovebox (if used), and connect it to the hydrogen source.

  • Purge the vessel with hydrogen gas 3-5 times.

  • Pressurize the vessel to the desired pressure (e.g., start with 1-10 bar).

  • Stir the reaction at the desired temperature (e.g., start at room temperature) and monitor for completion by TLC or GC/LC-MS.

4. Workup and Analysis:

  • Carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC.

Visual Guides and Mechanisms

Understanding the catalytic cycle can provide insights into the origins of enantioselectivity.

Simplified Catalytic Cycle for this compound-Catalyzed Asymmetric Allylic Alkylation

G Ir_precatalyst Ir(I) Precatalyst + Chiral Ligand (L) Pi_allyl_Ir π-Allyl-Ir(III) Intermediate (Diastereomeric Mixture) Ir_precatalyst->Pi_allyl_Ir Oxidative Addition Allyl_carbonate Allylic Carbonate (Substrate) Allyl_carbonate->Pi_allyl_Ir Product Chiral Product Pi_allyl_Ir->Product Nucleophilic Attack (Enantioselectivity- Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Ir_I_regenerated Ir(I)-L Product->Ir_I_regenerated Ir_I_regenerated->Ir_precatalyst Regeneration Ir_I_regenerated->Pi_allyl_Ir Catalytic Cycle

Caption: Key steps in Ir-catalyzed allylic alkylation.

The enantioselectivity of the reaction is primarily determined during the nucleophilic attack on the π-allyl this compound intermediate.[10] The chiral ligand creates a highly asymmetric environment that directs the nucleophile to attack one face of the allyl group preferentially, leading to the formation of one enantiomer of the product in excess. The relative stability of the diastereomeric π-allyl intermediates and the kinetics of their formation and reaction are crucial factors controlling the final enantiomeric excess.[10]

References

Technical Support Center: Refining Iridium Deposition Techniques for Uniform Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium deposition. Our goal is to help you achieve uniform, high-quality this compound coatings by addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-uniform this compound coatings?

A1: Non-uniform this compound coatings can stem from several factors across different deposition techniques. Key causes include improper substrate preparation, inconsistent precursor delivery, temperature gradients across the substrate, and issues with the plasma or electric field in sputtering and electrodeposition, respectively. For instance, in physical vapor deposition (PVD), the distance and angle between the target and substrate are critical for uniformity.[1][2][3] In chemical vapor deposition (CVD), non-uniformity can be caused by gas flow dynamics and depletion of the precursor across the substrate surface.

Q2: How does substrate preparation affect the adhesion and uniformity of this compound films?

A2: Substrate preparation is a critical first step for achieving good adhesion and uniformity.[4][5][6] A contaminated or uneven substrate surface can lead to poor nucleation, film delamination, and inconsistent growth rates.[5][7] It is essential to have a cleaning process that removes organic residues, particulates, and native oxides.[5][8] Techniques like ultrasonic cleaning in solvents, plasma etching, or specific chemical treatments can create an atomically clean and active surface for deposition.[4][8]

Q3: What is the typical deposition rate for this compound, and how does it impact film quality?

A3: The deposition rate of this compound varies significantly depending on the technique used. For example, in MOCVD, rates can range from 0.02 to 0.25 nm/s, and in some cases, as high as 15 nm/min.[9] Sputtering rates are also adjustable based on power and pressure. While a higher deposition rate can reduce process time, it may also lead to increased film stress and roughness.[10] For applications requiring very smooth and uniform films, a lower deposition rate is often preferable.

Q4: Can the mechanical stress in an this compound film be controlled?

A4: Yes, mechanical stress in this compound films, which can be either compressive or tensile, can be managed by adjusting deposition parameters. In sputtering, for instance, the working gas pressure is a key factor; lower pressures tend to result in compressive stress, while higher pressures can lead to tensile stress.[11][12] By carefully controlling the pressure, it's possible to achieve near-zero stress in the film.[11] Another technique is to use a buffer layer, such as chromium, to counteract the stress of the this compound layer.[13]

Troubleshooting Guides

Problem 1: Poor Adhesion or Film Delamination

Symptoms: The this compound coating peels, flakes, or blisters, either spontaneously after deposition or during subsequent processing or handling.[7]

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Substrate Cleaning Implement a multi-step cleaning process including solvent cleaning (e.g., acetone, isopropanol), followed by a deionized water rinse and drying with nitrogen. For some substrates, an in-situ plasma cleaning or ion etching step immediately before deposition can be highly effective.[4][14]
Surface Contamination Ensure proper handling of substrates with clean tools to avoid introducing oils and other contaminants. The vacuum quality of the deposition chamber is also crucial; a high base pressure can lead to the incorporation of impurities at the interface, weakening adhesion.[15]
High Internal Film Stress Optimize deposition parameters to reduce stress. In sputtering, this can involve adjusting the argon pressure.[11][12] Post-deposition annealing can also help to relieve stress, but the temperature must be carefully controlled to avoid undesirable changes in the film's microstructure.
Material Mismatch For substrates where this compound adhesion is known to be poor, consider using an adhesion-promoting buffer layer. A thin layer of a material like chromium or titanium is often used to improve the bond between the substrate and the this compound film.[8][16]
Problem 2: Non-Uniform Coating Thickness

Symptoms: The thickness of the this compound film varies across the substrate, leading to inconsistencies in optical, electrical, or mechanical properties.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Substrate-to-Source Geometry (PVD/Sputtering) Optimize the distance and angle between the sputtering target and the substrate. Substrate rotation during deposition is a common and effective method to improve uniformity.[1][2][3]
Non-Uniform Gas Flow (CVD/ALD) Adjust the gas flow rates and the design of the gas inlet to ensure a uniform distribution of the precursor over the substrate. A showerhead-style gas inlet can be beneficial.
Temperature Gradients Ensure uniform heating of the substrate. Use a properly calibrated and positioned thermocouple to monitor the temperature across the substrate holder.
Precursor Depletion (CVD) At higher deposition rates or with highly reactive precursors, the precursor concentration can decrease as the gas flows across the substrate. Lowering the deposition rate or increasing the precursor flow rate can help mitigate this effect.
Problem 3: High Film Roughness

Symptoms: The surface of the this compound coating is not smooth, which can be detrimental for applications requiring low light scattering or uniform electrical fields.

Possible Causes & Solutions:

CauseRecommended Solution
High Deposition Rate A high rate of arrival of atoms on the substrate can lead to the formation of larger grains and a rougher surface. Reducing the deposition rate (e.g., by lowering the sputtering power or precursor flow rate) can result in a smoother film.
Incorrect Deposition Temperature The substrate temperature influences the mobility of the deposited atoms. A temperature that is too high can lead to the formation of large, isolated islands of this compound, increasing roughness. Optimization of the deposition temperature is crucial.
Columnar Growth In some PVD processes, a columnar microstructure can develop, leading to a rough surface. Adjusting the working pressure and substrate bias can disrupt this growth mode and promote a denser, smoother film.[2]

Experimental Protocols

DC Magnetron Sputtering of this compound

This protocol provides a general guideline for depositing a uniform this compound film using DC magnetron sputtering. Parameters should be optimized for your specific system and application.

  • Substrate Preparation:

    • Ultrasonically clean the substrate in sequential baths of acetone and isopropanol for 10-15 minutes each.

    • Rinse thoroughly with deionized water.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Load the substrate into the deposition chamber.

  • Chamber Pump-Down:

    • Evacuate the chamber to a base pressure of at least 1 x 10-6 Torr to minimize contamination.

  • In-Situ Substrate Cleaning (Optional but Recommended):

    • Perform an in-situ plasma etch using an argon plasma to remove any remaining surface contaminants.

  • Deposition Parameters:

    • Target: High-purity this compound target (e.g., 99.95%).

    • Working Gas: High-purity argon.

    • Argon Flow Rate: 20-50 sccm.

    • Working Pressure: 2-10 mTorr (adjust to control film stress).[11][12]

    • DC Power: 100-300 W (adjust to control deposition rate).

    • Substrate Temperature: Room temperature to 300°C.

    • Substrate Rotation: 5-20 rpm to enhance uniformity.[1]

  • Deposition:

    • Pre-sputter the this compound target for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter and deposit the this compound film to the desired thickness.

    • Close the shutter and turn off the DC power.

  • Cool-Down and Venting:

    • Allow the substrate to cool down in vacuum.

    • Vent the chamber with high-purity nitrogen.

Metal-Organic Chemical Vapor Deposition (MOCVD) of this compound

This protocol outlines a typical MOCVD process for this compound deposition. Precursor choice and process parameters will significantly impact the results.

  • Substrate Preparation:

    • Follow the same cleaning procedure as for sputtering.

  • System Setup:

    • Load the cleaned substrate into the MOCVD reactor.

    • Heat the precursor to its optimal sublimation/vaporization temperature. The temperature will depend on the specific precursor used (e.g., Ir(acac)3).[9]

    • Heat the gas lines between the precursor source and the reactor to prevent condensation.

  • Deposition Parameters:

    • Precursor: e.g., this compound(III) acetylacetonate (Ir(acac)3).

    • Carrier Gas: High-purity nitrogen or argon.

    • Reactant Gas: Hydrogen or oxygen (oxygen can help reduce carbon impurities but may lead to the formation of this compound oxide if not controlled).[9]

    • Substrate Temperature: 300-500°C.[9][14]

    • Reactor Pressure: 1-10 Torr.

    • Gas Flow Rates: These need to be optimized for the specific reactor geometry and precursor.

  • Deposition:

    • Stabilize the substrate temperature and reactor pressure.

    • Introduce the carrier gas through the precursor source to transport the precursor vapor into the reactor.

    • Introduce the reactant gas.

    • Deposit the film for the desired time to achieve the target thickness.

  • Post-Deposition:

    • Stop the precursor and reactant gas flows.

    • Cool the reactor to room temperature under a flow of inert gas.

    • Vent the reactor and remove the coated substrate.

Quantitative Data Summary

Table 1: Influence of Sputtering Parameters on this compound Film Properties

ParameterRangeEffect on Film StressEffect on UniformityEffect on Resistivity
Working Pressure (Argon) 1 - 10 mTorrLower pressure leads to compressive stress; higher pressure leads to tensile stress. A zero-stress point can often be found.[11][12]Can affect film density and microstructure, which indirectly impacts uniformity.Higher pressure can lead to more gas incorporation and higher resistivity.
DC Power 50 - 500 WHigher power can increase film stress due to higher adatom energy.Can affect deposition rate distribution across the substrate.Generally, higher power leads to denser films and lower resistivity, up to a point.
Substrate Temperature Room Temp - 500°CHigher temperatures can help anneal out stress but can also introduce thermal stress upon cooling.Can improve uniformity by increasing adatom mobility, but excessive temperatures can lead to island growth.Higher temperatures generally lead to better crystallinity and lower resistivity.
Substrate Bias 0 to -150 VA negative bias can increase compressive stress due to ion bombardment.Can improve film density and uniformity by promoting adatom mobility.Can initially decrease resistivity by creating a denser film, but excessive bias may introduce defects and increase resistivity.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Poor this compound Film Adhesion

PoorAdhesionWorkflow start Start: Poor Adhesion Observed substrate_prep Review Substrate Preparation Protocol start->substrate_prep cleaning_check Is Cleaning Protocol Adequate? substrate_prep->cleaning_check improve_cleaning Action: Implement More Rigorous Cleaning (e.g., plasma etch) cleaning_check->improve_cleaning No deposition_params Analyze Deposition Parameters cleaning_check->deposition_params Yes retest Retest Deposition improve_cleaning->retest stress_check Is Film Stress Too High? deposition_params->stress_check adjust_pressure Action: Adjust Sputtering Pressure or Deposition Temperature stress_check->adjust_pressure Yes material_compat Evaluate Substrate-Film Compatibility stress_check->material_compat No adjust_pressure->retest buffer_layer_check Is a Buffer Layer Needed? material_compat->buffer_layer_check add_buffer Action: Introduce Adhesion Layer (e.g., Cr, Ti) buffer_layer_check->add_buffer Yes buffer_layer_check->retest No add_buffer->retest UniformCoatingWorkflow start Goal: Uniform this compound Coating substrate_selection Select Appropriate and Clean Substrate start->substrate_selection deposition_method Choose Deposition Method (PVD, CVD, ALD, etc.) substrate_selection->deposition_method parameter_optimization Optimize Key Parameters deposition_method->parameter_optimization uniformity_factors Consider Uniformity Factors parameter_optimization->uniformity_factors rotation Substrate Rotation (PVD) uniformity_factors->rotation gas_flow Uniform Gas Flow (CVD/ALD) uniformity_factors->gas_flow temp_control Precise Temperature Control uniformity_factors->temp_control deposition Perform Deposition rotation->deposition gas_flow->deposition temp_control->deposition characterization Characterize Film Uniformity (e.g., profilometry, ellipsometry) deposition->characterization feedback_loop Is Uniformity Acceptable? characterization->feedback_loop feedback_loop->parameter_optimization No finish Process Complete feedback_loop->finish Yes

References

Iridium Precursor Chemical Vapor Deposition: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sensitive iridium precursors in Chemical Vapor Deposition (CVD) processes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound precursors "sensitive" in a CVD process?

A1: this compound precursors are considered sensitive due to several factors that can affect the outcome of the deposition process:

  • Thermal Stability: Many organometallic this compound precursors have a narrow temperature window between volatilization and premature decomposition.[1] If the delivery lines are too hot, the precursor can decompose before reaching the substrate, leading to gas-phase nucleation and particle formation. If the temperature is too low, the vapor pressure will be insufficient for adequate film growth.

  • Reactivity with Co-reagents: The choice of co-reagent (e.g., O₂, H₂, NH₃) is critical. Using an oxidizing co-reagent can sometimes lead to the formation of this compound oxide (IrO₂) instead of pure this compound metal, especially at lower temperatures.[2][3] Conversely, a reducing atmosphere like hydrogen is often required to achieve pure metallic films, but this may necessitate higher deposition temperatures.[2][4]

  • Sensitivity to Air and Moisture: Some this compound precursors, particularly certain organometallics and halides like this compound Hexafluoride (IrF₆), can be highly reactive with air and moisture.[5] This necessitates careful handling in inert atmospheres (e.g., a glovebox) to prevent degradation and the introduction of impurities.

  • Ligand Design: The ligands attached to the this compound center play a crucial role in the precursor's volatility, stability, and decomposition pathway.[1] The decomposition of these ligands can be a source of carbon or other impurities in the deposited film.[6]

Q2: How do I choose the right this compound precursor for my application?

A2: The selection of an appropriate this compound precursor depends on several factors:

  • Desired Film Composition: For pure metallic this compound films, precursors that decompose cleanly in a hydrogen atmosphere, such as (MeCp)Ir(COD), are often used.[2] For this compound oxide (IrO₂) films, which are valuable for electrocatalysis, precursors like Ir(acac)₃ are typically used with an oxygen co-reactant.[2]

  • Substrate Temperature Tolerance: If you are depositing on a temperature-sensitive substrate, you will need a precursor with a lower decomposition temperature.[4] For example, some Ir(I) precursors can deposit films at temperatures as low as 240-300°C.[4]

  • Physical State and Delivery Method: Liquid precursors like (MeCp)Ir(COD) are often preferred for direct liquid injection (DLI) systems because they offer more stable and reproducible vapor delivery compared to solid precursors which rely on sublimation.[1][4]

  • Purity Requirements: The choice of precursor and deposition conditions directly impacts film purity. Halide precursors like IrF₆ can lead to halogen contamination, while organometallic precursors can be a source of carbon impurities.[1][6]

Q3: What are the best practices for handling and storing sensitive this compound precursors?

A3: Proper handling and storage are critical to ensure precursor integrity and achieve reproducible results.

  • Inert Atmosphere: Always handle air and moisture-sensitive precursors in an inert atmosphere, such as a nitrogen or argon-filled glovebox.

  • Temperature Control: Store precursors at the manufacturer's recommended temperature to prevent degradation. Some precursors may require refrigeration or storage at sub-zero temperatures.

  • Avoid Contamination: Use clean, dedicated stainless steel bubblers or containers.[7] Ensure all transfer lines are clean and leak-tight to prevent atmospheric contamination. Trace metal impurities in the precursor or from the equipment can negatively impact the electrical properties of the final film.[8]

  • First-In, First-Out: Use the oldest stock of a precursor first to minimize the effects of any potential long-term degradation.

Troubleshooting Guide

Problem 1: Low or No Film Growth

Possible Cause Troubleshooting Step
Insufficient Precursor Volatilization Verify the precursor container (bubbler/sublimator) is at the correct temperature to achieve adequate vapor pressure. Check the manufacturer's data sheet for vapor pressure curves. Increase the temperature in small increments if necessary, but do not exceed the decomposition temperature.
Precursor Degradation The precursor may have degraded due to improper storage or handling. Consider using a fresh batch of precursor.
Clogged Delivery Lines Premature decomposition of the precursor can lead to blockages in the gas lines. Perform a system bake-out and check for any obstructions. A thermal cleaning with a reactive gas mixture might be necessary in some cases.[9]
Incorrect Carrier Gas Flow The carrier gas flow rate might be too low to transport enough precursor vapor to the chamber. Gradually increase the carrier gas flow rate.
Substrate Temperature Too Low The substrate temperature may not be high enough to induce precursor decomposition. Increase the substrate temperature in small, controlled steps.

Problem 2: Poor Film Adhesion or Peeling

Possible Cause Troubleshooting Step
Substrate Contamination The substrate surface must be scrupulously clean for good adhesion. Implement a pre-deposition cleaning step, such as an ultrasonic clean in solvents, followed by an in-situ plasma clean to remove surface contaminants.[10]
High Film Stress Intrinsic stress in the growing film can cause it to delaminate, especially for thicker films.[10] This can be managed by optimizing the deposition temperature, pressure, or by introducing ion-assisted deposition to densify the film as it grows.
Mismatched Thermal Expansion A significant difference in the coefficient of thermal expansion between the this compound film and the substrate can cause peeling upon cooling. Consider using a thin adhesion layer (e.g., Ti, Cr) if compatible with your application.
Incorrect Nucleation Poor nucleation can lead to a weakly bonded film. The initial stages of growth are critical. The nucleation delay can be influenced by the substrate material itself.[11] Optimizing the initial precursor pulse in an ALD process or the initial gas flows in CVD can improve nucleation.

Problem 3: High Film Impurity Levels (e.g., Carbon, Oxygen)

Possible Cause Troubleshooting Step
Incomplete Precursor Decomposition The deposition temperature or reactive gas concentration may be insufficient for the complete removal of organic ligands. This is a common source of carbon impurities.[6] Increasing the substrate temperature or the partial pressure of the reactive gas (e.g., H₂ for removing carbon, O₂ for forming IrO₂) can help.
System Leaks Air or moisture leaking into the deposition chamber is a common source of oxygen and hydrogen impurities. Perform a leak check on the system, particularly around gas line fittings and chamber seals.
Precursor Purity The precursor itself may contain impurities. Ensure you are using a high-purity grade precursor suitable for semiconductor or thin-film applications.
Reaction By-products Gaseous by-products from the decomposition reaction may not be effectively removed from the chamber. Increase the pumping speed or perform purge steps to ensure by-products are evacuated.

Data Presentation: Common this compound Precursors

The following table summarizes the properties and typical CVD operating conditions for several common this compound precursors. Conditions can vary significantly based on the specific reactor design and desired film properties.

PrecursorFormulaFormM.P. (°C)Sublimation/ Evaporation Temp. (°C)Deposition Temp. (°C)Reactive GasCommon Impurities
This compound(III) acetylacetonate Ir(acac)₃Solid269-271180-220350-500O₂, H₂C, O[2]
(Methylcyclopentadienyl)(1,5-cyclooctadiene)this compound(I) (MeCp)Ir(COD)Liquid38-4070-90270-350O₂, H₂C, O (<1 at.%)[4]
(1,5-Cyclooctadiene)(hexafluoroacetylacetonato)this compound(I) Ir(cod)(hfac)Solid104-106~80-100350-450H₂C (<1 at.%)[4]
This compound Hexafluoride IrF₆Gas44(Sublimes)375-500H₂F[5][9]

Experimental Protocols

Protocol: General MOCVD of this compound Thin Films using a Liquid Precursor

This protocol provides a general methodology for depositing an this compound thin film using a liquid precursor like (MeCp)Ir(COD). Warning: All procedures should be carried out by trained personnel in a properly ventilated area, following all safety data sheets (SDS) for the chemicals involved.

  • Substrate Preparation: a. Clean the substrate ex-situ. For a silicon wafer, a standard RCA clean or piranha etch followed by a deionized water rinse and nitrogen drying is common. b. Load the substrate into the CVD reactor's load lock. c. Transfer the substrate into the main process chamber.

  • System Preparation: a. Pump the chamber down to a base pressure typically below 1x10⁻⁶ Torr to evacuate atmospheric contaminants. b. Perform a leak check to ensure system integrity. c. Heat the substrate to the desired deposition temperature (e.g., 300°C). Allow the temperature to stabilize. d. Heat the precursor bubbler and delivery lines to the specified temperatures (e.g., Bubbler at 75°C, lines at 90°C) to prevent condensation. Ensure the line temperature is higher than the bubbler temperature.

  • Deposition Process: a. Introduce the reactive gas (e.g., H₂) and an inert carrier gas (e.g., Ar or N₂) into the chamber and allow the pressure and flows to stabilize. A typical process pressure might be 1-10 Torr. b. Open the valve to the precursor bubbler, allowing the carrier gas to transport the precursor vapor into the process chamber. c. The precursor will decompose on the hot substrate surface, forming an this compound film. d. Continue the deposition for the desired amount of time to achieve the target film thickness. Monitor film thickness in-situ if possible (e.g., with a quartz crystal microbalance or ellipsometry).

  • Post-Deposition: a. Close the precursor valve and purge the chamber with inert gas. b. Turn off the reactive gas flow. c. Turn off the substrate heater and allow the substrate to cool down to below 100°C under vacuum or in an inert atmosphere. d. Vent the chamber with inert gas and transfer the coated substrate back to the load lock. e. Remove the substrate for characterization.

Visualizations

G start Start: CVD Process Issue (e.g., Poor Film Quality) check_growth Is there film growth? start->check_growth check_adhesion Is film adhesion poor? check_growth->check_adhesion Yes no_growth_sol Troubleshoot 'No Growth': - Check precursor temp/flow - Verify substrate temp - Check for line clogs check_growth->no_growth_sol No check_purity Is film purity low? check_adhesion->check_purity No adhesion_sol Troubleshoot 'Adhesion': - Improve substrate cleaning - Optimize deposition temp - Use adhesion layer check_adhesion->adhesion_sol Yes purity_sol Troubleshoot 'Purity': - Check for system leaks - Increase reactive gas flow - Optimize temperature check_purity->purity_sol Yes end_node Process Optimized check_purity->end_node No no_growth_sol->end_node adhesion_sol->end_node purity_sol->end_node

Caption: A troubleshooting decision tree for common this compound CVD process issues.

G cluster_0 Gas & Precursor Delivery cluster_1 CVD Reactor cluster_2 Exhaust p_source This compound Precursor (Heated Bubbler) chamber Process Chamber (Low Pressure) p_source->chamber carrier_gas Carrier Gas (Ar/N2) carrier_gas->p_source reactive_gas Reactive Gas (H2/O2) reactive_gas->chamber substrate Heated Substrate pump Vacuum Pump & Exhaust Treatment chamber->pump By-products

Caption: A simplified workflow diagram of a typical MOCVD process for this compound.

References

Technical Support Center: Enhancing the Quantum Yield of Iridium-Based Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with iridium-based phosphors. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges and offer practical solutions for improving the photoluminescent quantum yield (PLQY) of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is phosphorescent quantum yield and why is it a critical parameter for this compound-based phosphors?

A1: The phosphorescent quantum yield (Φp) is a measure of the efficiency of the phosphorescence process. It is defined as the ratio of the number of photons emitted as phosphorescence to the number of photons absorbed by the phosphor. A high quantum yield (approaching 1 or 100%) indicates that a significant portion of the absorbed energy is converted into phosphorescent light, leading to a brighter emission. For applications such as organic light-emitting diodes (OLEDs), bioimaging, and chemical sensors, a high quantum yield is crucial for achieving high efficiency, sensitivity, and a strong signal-to-noise ratio.[1]

Q2: What are the primary factors that influence the quantum yield of this compound(III) complexes?

A2: The quantum yield of this compound(III) complexes is influenced by a combination of intramolecular and environmental factors. Key determinants include:

  • Ligand Design: The electronic and steric properties of both the cyclometalating (C^N) and ancillary ligands play a critical role.[2][3]

  • Excited State Character: The nature of the emissive triplet state, typically a mix of metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) states, is crucial. A significant ³MLCT character is often desirable for high phosphorescence efficiency.[2][4]

  • Spin-Orbit Coupling: The heavy this compound atom induces strong spin-orbit coupling, which facilitates the formally spin-forbidden phosphorescent decay.[4]

  • Environmental Factors: The solvent polarity, temperature, and the presence of quenchers like molecular oxygen can significantly impact the quantum yield.[1][2]

  • Aggregation: At high concentrations, many this compound complexes exhibit aggregation-caused quenching, which reduces the quantum yield in the solid state or concentrated solutions.[2][5]

Q3: How can I strategically design ligands to enhance the quantum yield of my this compound phosphor?

A3: Strategic ligand design is a powerful tool for enhancing quantum yield. Consider the following approaches:

  • Rigid Ligand Structures: Introducing rigid and compact ligands can suppress non-radiative decay pathways that arise from vibrational motions, thereby increasing the quantum yield.[3][6]

  • Steric Hindrance: Incorporating bulky groups on the ligands can prevent intermolecular interactions and aggregation-caused quenching, which is particularly important for maintaining high quantum yields in the solid state.[2][5]

  • Tuning Electronic Properties: The judicious placement of electron-donating or -withdrawing groups on the ligands can modulate the HOMO and LUMO energy levels, which in turn affects the emission color and the balance between radiative and non-radiative decay rates.[2][3]

  • Ancillary Ligands: The choice of ancillary ligand is also critical. For instance, β-diketonate ligands like acetylacetonate (acac) are commonly used and can lead to high quantum efficiencies.[4]

Q4: My this compound complex has poor solubility in common organic solvents. How can I address this?

A4: Poor solubility can be a significant hurdle for purification, characterization, and device fabrication. To improve solubility, you can:

  • Introduce long alkyl or alkoxy chains onto the ligand framework.

  • Incorporate bulky or dendritic substituents that disrupt crystal packing.[2]

  • Utilize synthetic strategies that employ intermediary primer ligands to circumvent solubility issues with hydrogen-bond-rich precursors.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Phosphorescent Quantum Yield 1. Inefficient intersystem crossing. 2. Dominance of non-radiative decay pathways (e.g., vibrational relaxation). 3. Quenching by solvent or impurities (e.g., oxygen). 4. Inappropriate excited state character (e.g., too much ³LC character).[2] 5. Aggregation-caused quenching.[2][5]1. Ensure the presence of a heavy atom like this compound to promote spin-orbit coupling. 2. Increase the rigidity of the ligand framework to suppress vibrational energy loss.[3][6] 3. Degas the solvent thoroughly before measurements. Use high-purity solvents. 4. Modify the ligands to increase the ³MLCT character of the emissive state. This can be achieved by using ligands with appropriate electron-donating or -withdrawing groups.[2] 5. Incorporate bulky substituents on the ligands to prevent aggregation.[2][5] Perform measurements in dilute solutions.
Emission Color is Not as Expected (e.g., red-shifted or blue-shifted) 1. Incorrect substitution on the cyclometalating or ancillary ligands. 2. Unexpected changes in the HOMO/LUMO energy gap. 3. Solvatochromism (emission color changes with solvent polarity).1. Systematically modify the ligands. Electron-donating groups on the C^N ligand generally lead to a red shift, while electron-withdrawing groups on the ancillary ligand can also cause a red shift.[2] 2. Use computational methods (e.g., DFT) to predict the HOMO/LUMO energies before synthesis. 3. Characterize the photophysical properties in a range of solvents with varying polarities to assess solvatochromic effects.
Poor Photostability (Photobleaching) 1. The excited state of the complex is susceptible to photochemical reactions. 2. Reaction with residual oxygen or other reactive species in the environment.1. Introduce bulky or sterically hindering groups to protect the emissive core of the complex. 2. Ensure a completely inert atmosphere (e.g., high-purity nitrogen or argon) during measurements and device operation. 3. Incorporate ligands that are known to form robust and stable complexes.
Broad Emission Spectrum 1. Presence of multiple emissive species or isomers. 2. Significant structural relaxation in the excited state. 3. Formation of excimers or aggregates at higher concentrations.1. Carefully purify the complex to remove any isomeric impurities. Use techniques like column chromatography and recrystallization. 2. Design ligands that lead to a more rigid coordination geometry to minimize excited-state distortion. 3. Measure the emission spectrum at different concentrations to check for concentration-dependent changes.

Quantitative Data Summary

The following table summarizes the photophysical properties of several representative this compound(III) complexes, highlighting the impact of ligand design on their quantum yields.

ComplexCyclometalating Ligand (C^N)Ancillary Ligand (LX)Emission ColorQuantum Yield (Φp)Reference
ppy₂Ir(acac) 2-phenylpyridine (ppy)acetylacetonate (acac)Green0.1 - 0.6[4]
bt₂Ir(acac) 2-phenylbenzothiazole (bt)acetylacetonate (acac)YellowHigh[4]
btp₂Ir(acac) 2-(2-benzothienyl)pyridine (btp)acetylacetonate (acac)RedHigh[4]
(dfppy)₂Ir(ppp) 2-(2,4-difluorophenyl)pyridine (dfppy)phenyl(pyridin-2-yl)phosphinate (ppp)Blue0.35[9]
(dfppy)₂Ir(dpp) 2-(2,4-difluorophenyl)pyridine (dfppy)dipyridinylphosphinate (dpp)Blue0.25[9]
Ir(ppy)₃ 2-phenylpyridine (ppy)2-phenylpyridine (ppy)Green~1.0 in solid-state film (at low conc.)[10][11]
Btp₂Ir(acac) 2-(2-benzothienyl)pyridinato (Btp)acetylacetonate (acac)Red0.51 in solid-state film[10][11]
FIrpic (4,6-difluorophenyl)pyridinatopicolinateBlue0.78 - 0.99 in solid-state film[10][11]

Key Experimental Protocols

Protocol 1: Synthesis of the this compound(III) Dimer [Ir(C^N)₂Cl]₂

This is a common precursor for the synthesis of heteroleptic this compound(III) complexes.

  • Reactants: this compound(III) chloride hydrate (IrCl₃·nH₂O) and 2 equivalents of the desired cyclometalating (C^N) ligand.

  • Solvent: A mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).

  • Procedure:

    • Combine IrCl₃·nH₂O and the C^N ligand in the solvent mixture.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.[2]

    • Heat the reaction mixture to reflux (typically 110-130 °C) under an inert atmosphere for 12-24 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, which should result in the precipitation of the this compound dimer.

    • Collect the precipitate by filtration, wash with a suitable solvent (e.g., methanol or ether), and dry under vacuum.

Protocol 2: Synthesis of the Monomeric this compound(III) Complex (C^N)₂Ir(LX)

  • Reactants: The this compound(III) dimer [Ir(C^N)₂Cl]₂, the desired ancillary ligand (LX), and a base (e.g., sodium carbonate or triethylamine).

  • Solvent: A suitable organic solvent such as 2-ethoxyethanol, dichloromethane, or toluene.

  • Procedure:

    • Suspend the this compound dimer and the ancillary ligand in the solvent.

    • Add the base to the mixture.

    • Heat the reaction mixture to reflux under an inert atmosphere for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure monomeric complex.

Protocol 3: Measurement of Photoluminescent Quantum Yield (Relative Method)

This protocol describes the determination of the quantum yield of a sample relative to a known standard.

  • Materials: A spectrofluorometer, quartz cuvettes, the sample solution, and a standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the UV-Vis absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

      • Φ is the quantum yield

      • I is the integrated emission intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Diagrams

Phosphorescence_Mechanism Figure 1: Jablonski diagram for an this compound(III) complex. S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (kբ) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (kᵢₛc) T1->S0 Phosphorescence (kₚ) T1->S0 Non-radiative Decay (kₙᵣ)

Caption: Jablonski diagram for an this compound(III) complex.

Quantum_Yield_Factors Figure 2: Factors influencing the quantum yield of this compound phosphors. cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors QY Quantum Yield (Φp) Ligand Ligand Design (Rigidity, Sterics, Electronics) Ligand->QY SOC Spin-Orbit Coupling SOC->QY ExcitedState Excited State Character (³MLCT vs ³LC) ExcitedState->QY Solvent Solvent Polarity Solvent->QY Temp Temperature Temp->QY Quenching Quenching (e.g., O₂) Quenching->QY Concentration Concentration (Aggregation) Concentration->QY

Caption: Factors influencing the quantum yield of this compound phosphors.

Experimental_Workflow Figure 3: General experimental workflow for enhancing quantum yield. start Hypothesis: Ligand modification will improve quantum yield synthesis Synthesis of this compound Complex start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spec, X-ray) purification->characterization photophysics Photophysical Measurement (Absorption, Emission, Lifetime, QY) characterization->photophysics analysis Data Analysis and Comparison photophysics->analysis conclusion Conclusion: Quantum yield enhanced? analysis->conclusion redesign Redesign Ligand conclusion->redesign No finish Successful Enhancement conclusion->finish Yes redesign->synthesis

Caption: General experimental workflow for enhancing quantum yield.

References

Technical Support Center: Enhancing Iridium Coating Adhesion on Tungsten Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when depositing iridium coatings onto tungsten substrates.

FAQs: Quick Answers to Common Questions

Q1: What is the primary cause of poor adhesion between this compound coatings and tungsten substrates?

The main culprit is the dense, stable native oxide layer (primarily WO₃) that forms on the tungsten surface.[1][2] This layer prevents a strong metallurgical bond from forming between the tungsten substrate and the this compound coating, leading to poor adhesion.[1][2]

Q2: What is the most critical step to ensure good adhesion?

Substrate preparation, specifically the removal of the tungsten oxide layer, is the most crucial step.[1] Effective surface activation creates a clean, receptive surface for the this compound coating to bond with.

Q3: Can an interlayer improve the adhesion of this compound on tungsten?

Yes, using an interlayer can significantly improve adhesion. A tungsten interlayer, for instance, can be used to create a gradient transition between the substrate and the this compound coating.[3] Other refractory metals like rhenium have also been shown to enhance the bond between this compound and carbon-based materials, a principle that can be applied to tungsten substrates.

Q4: What are the common methods for depositing this compound onto tungsten?

The most common methods include:

  • Electrodeposition: This technique involves depositing this compound from a solution containing this compound salts.[1][2]

  • Physical Vapor Deposition (PVD), such as Magnetron Sputtering: This is a vacuum-based process where this compound atoms are ejected from a target and deposited onto the tungsten substrate.

  • Chemical Vapor Deposition (CVD): This method uses volatile this compound precursor gases that decompose on the heated tungsten substrate to form an this compound film.[1]

Q5: How is the adhesion strength of the coating measured?

Adhesion strength is commonly measured using techniques like the scratch test (ASTM C1624) and the tape test (ASTM D3359).[4][5][6][7] The scratch test provides quantitative data by determining the critical load at which the coating fails, while the tape test is a more qualitative assessment of adhesion.[4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Adhesion of the this compound Coating

Q: My this compound coating is peeling or flaking off the tungsten substrate. What could be the cause?

A: This is a classic sign of poor adhesion, most likely due to an inadequate removal of the native tungsten oxide layer. The presence of this oxide film prevents a strong bond from forming.[1] Contamination on the substrate surface can also be a significant contributor.

Recommended Actions:

  • Verify Substrate Cleaning: Ensure a thorough cleaning procedure is in place to remove any organic residues or particulate contamination. This typically involves degreasing with a solvent like acetone, followed by rinsing with deionized water.[1]

  • Implement an Effective Surface Activation Step: Chemical activation is highly effective for removing the tungsten oxide layer. A common and effective method is to immerse the tungsten substrate in a mixed acid solution, such as nitric acid and hydrofluoric acid.[1]

  • Consider an Interlayer: If adhesion issues persist, consider depositing a thin interlayer of a material that adheres well to both tungsten and this compound.

Issue 2: Non-Uniform or Inconsistent Coating Thickness

Q: The this compound coating on my tungsten substrate is not uniform. What could be causing this?

A: Non-uniformity in coating thickness can arise from several factors depending on the deposition method.

For Electrodeposition:

  • Uneven Current Distribution: Ensure the anode and cathode are positioned to provide a uniform current density across the substrate surface.

  • Inadequate Agitation: Proper agitation of the electrolyte solution is necessary to ensure a consistent supply of this compound ions to all areas of the substrate.

For PVD/Sputtering:

  • Substrate Positioning: The distance and angle between the sputtering target and the substrate are critical. Ensure the substrate is centrally located and at an optimal distance for uniform deposition.

  • Shadowing Effects: Complex substrate geometries can lead to "shadowing," where some areas are blocked from the line-of-sight of the sputtering target. Rotating the substrate during deposition can help mitigate this.

For CVD:

  • Non-Uniform Substrate Temperature: Temperature gradients across the tungsten substrate can lead to variations in the deposition rate. Ensure uniform heating of the substrate.

  • Gas Flow Dynamics: The flow of precursor gases in the reaction chamber can affect deposition uniformity. Optimize gas flow rates and nozzle design to ensure an even distribution of reactants.

Issue 3: Cracking or Crazing of the this compound Coating

Q: My this compound coating appears cracked or crazed after deposition. What is the cause and how can I prevent it?

A: Cracking is often a result of high internal stress within the deposited film.[8] This stress can be influenced by several factors:

  • Mismatched Coefficients of Thermal Expansion (CTE): Tungsten and this compound have different CTEs, which can lead to stress upon cooling from elevated deposition temperatures.[3]

  • Deposition Parameters: For sputtering, high argon pressure can lead to more porous and stressed films. For electrodeposition, high current densities can increase stress.

  • Coating Thickness: Thicker coatings are more prone to cracking due to the accumulation of internal stress.

Recommended Actions:

  • Optimize Deposition Temperature: For CVD and PVD, adjusting the substrate temperature can influence the microstructure and stress of the coating.

  • Control Deposition Rate: A slower deposition rate can often result in a denser, less stressed film.

  • Introduce an Interlayer: A suitable interlayer can help to grade the properties between the substrate and the coating, potentially reducing stress.

  • Post-Deposition Annealing: A controlled annealing process can help to relieve internal stresses in the coating.

Quantitative Data on Adhesion Strength

The following table summarizes typical adhesion strength values for this compound coatings on various substrates, providing a benchmark for comparison. Adhesion is often measured by the critical load (Lc) in a scratch test, which is the load at which coating failure occurs.

Deposition MethodSubstrateInterlayerAdhesion Strength (Critical Load, Lc)Reference
RF Magnetron SputteringStainless SteelNone100 mN[9]
RF Magnetron SputteringSilica (SiO₂)None125 mN[9]
RF Magnetron SputteringTungsten Carbide (WC)None165 mN[9]
MOCVDSiNone5 N[9]
MOCVDSiO₂/SiNone9 N[9]
MOCVDTiO₂/SiO₂/SiNone15 N[9]

Experimental Protocols

Protocol 1: Substrate Preparation for this compound Coating on Tungsten

This protocol describes a chemical activation method to remove the native oxide layer from a tungsten substrate prior to this compound deposition.

Materials:

  • Tungsten substrate

  • Acetone

  • Deionized water

  • Nitric acid (HNO₃)

  • Hydrofluoric acid (HF)

  • Beakers

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat

Procedure:

  • Degreasing:

    • Place the tungsten substrate in a beaker with acetone.

    • Sonnicate for 15 minutes to remove any organic contaminants.

    • Rinse thoroughly with deionized water.

  • Surface Activation (Acid Etching):

    • Caution: This step involves the use of highly corrosive acids and must be performed in a fume hood with appropriate PPE.

    • Prepare a mixed acid solution of nitric acid and hydrofluoric acid. A common ratio is 1:1, but this may need to be optimized for your specific application.

    • Immerse the cleaned tungsten substrate in the mixed acid solution for 2-5 minutes.[1]

    • The surface should be visibly etched.

  • Final Rinsing and Drying:

    • Remove the substrate from the acid solution and rinse it extensively with deionized water to remove all traces of acid.

    • Dry the substrate with a stream of nitrogen or in a vacuum oven.

    • Proceed with the this compound coating process immediately to prevent re-oxidation of the tungsten surface.

Protocol 2: Electrodeposition of this compound on Tungsten

This protocol provides a general procedure for the electrochemical deposition of an this compound coating.

Materials:

  • Prepared tungsten substrate (cathode)

  • This compound anode (or platinum anode)

  • Electrolyte solution (e.g., a solution containing an this compound salt such as this compound(IV) chloride)

  • DC power supply

  • Electrochemical cell (beaker)

  • Magnetic stirrer and stir bar

  • Water bath or hot plate for temperature control

Procedure:

  • Electrolyte Preparation:

    • Dissolve the this compound salt in the appropriate solvent (often an aqueous acidic solution) to the desired concentration.

  • Cell Assembly:

    • Place the electrolyte solution in the electrochemical cell.

    • Position the prepared tungsten substrate (cathode) and the this compound or platinum anode in the cell, ensuring they do not touch.

    • Place the cell in a water bath or on a hot plate to maintain the desired operating temperature.

  • Deposition:

    • Connect the electrodes to the DC power supply.

    • Apply the desired current density or potential. This will need to be optimized for your specific setup.

    • Gently stir the electrolyte during deposition to ensure uniform coating.

    • Continue the deposition for the time required to achieve the desired coating thickness.

  • Post-Deposition Treatment:

    • Turn off the power supply and remove the coated substrate from the cell.

    • Rinse the substrate thoroughly with deionized water.

    • Dry the coated substrate.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_coating Coating Deposition cluster_analysis Characterization & Analysis Degreasing 1. Degreasing (Acetone, Sonication) Rinsing1 2. DI Water Rinse Degreasing->Rinsing1 Activation 3. Surface Activation (HF/HNO₃ Etch) Rinsing1->Activation Rinsing2 4. DI Water Rinse Activation->Rinsing2 Drying 5. Drying (Nitrogen or Vacuum) Rinsing2->Drying Electrodeposition Electrodeposition Drying->Electrodeposition PVD PVD/Sputtering Drying->PVD CVD CVD Drying->CVD AdhesionTest Adhesion Testing (Scratch/Tape Test) Electrodeposition->AdhesionTest PVD->AdhesionTest CVD->AdhesionTest Microscopy Microscopy (SEM/TEM) AdhesionTest->Microscopy Composition Compositional Analysis (XPS/EDS) AdhesionTest->Composition

Caption: Experimental workflow for this compound coating on tungsten.

Troubleshooting_Adhesion Start Poor Adhesion (Peeling/Flaking) CheckPrep Was Substrate Properly Prepared? Start->CheckPrep CheckContamination Any Surface Contamination? CheckPrep->CheckContamination Yes ImprovePrep Action: Improve Surface Activation (e.g., Acid Etch) CheckPrep->ImprovePrep No ImproveCleaning Action: Enhance Degreasing/Cleaning CheckContamination->ImproveCleaning Yes ConsiderInterlayer Action: Use an Adhesion-Promoting Interlayer CheckContamination->ConsiderInterlayer No Success Good Adhesion ImprovePrep->Success ImproveCleaning->Success ConsiderInterlayer->Success

Caption: Troubleshooting logic for poor adhesion issues.

References

Technical Support Center: Iridium-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium-catalyzed hydrogenation reactions. The following sections address common issues related to solvent effects on reaction rates, catalyst stability, and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-catalyzed hydrogenation reaction shows low or no conversion. How can the solvent be the cause?

A1: Solvent choice is critical and can dramatically impact catalyst activity. Several factors might be at play:

  • Coordinating Solvents: Solvents capable of coordinating to the this compound center, such as amines or even weakly coordinating ones like triflates, can deactivate the catalyst.[1] For many this compound-PHOX catalysts, the best results are achieved in non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane.[1]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition state. If the transition state is more polarized than the reactants, a more polar solvent will increase the reaction rate. Conversely, a less polar solvent is preferable if the transition state is less polarized.[2] For certain this compound(I) catalyzed imine reductions, dichloromethane and toluene are often favored.[2]

  • Impurities: Solvents must be anhydrous and rigorously degassed. Moisture and oxygen can lead to catalyst deactivation.[1]

Troubleshooting Steps:

  • Switch to a non-coordinating, anhydrous solvent such as dichloromethane.

  • If the substrate requires a different solvent for solubility, screen a range of aprotic solvents with varying polarities.

  • Ensure the solvent is thoroughly dried and degassed before use.

Q2: My catalyst appears to be deactivating over the course of the reaction. What is the solvent's role in this process?

A2: Catalyst deactivation is a known issue, often attributed to the formation of inactive, hydride-bridged trinuclear this compound complexes.[1][3] The solvent plays a significant role in this process:

  • Non-Coordinating Solvents: In non-coordinating solvents, this compound dihydride species, which are key intermediates, are less stabilized. This can make them more prone to aggregation and the formation of inactive trimers, especially when the substrate concentration is low or the substrate is consumed.[3]

  • Stabilizing Additives: In some cases, additives can help to stabilize the active catalyst and prevent deactivation. For example, benzamide has been shown to extend the lifetime of the dihydridic this compound intermediate in the hydrogenation of enones, preventing irreversible trimerization.[3]

Troubleshooting Steps:

  • Ensure a sufficient substrate concentration is maintained throughout the reaction.

  • Consider the use of additives that may stabilize the active catalytic species.

  • If possible, follow the reaction kinetics to determine when deactivation begins. This can provide insights into whether it is occurring throughout the reaction or only after the substrate is largely consumed.

Q3: I am observing poor enantioselectivity in my asymmetric hydrogenation. How can the solvent be affecting this?

A3: The solvent can have a profound effect on the enantioselectivity of a reaction by influencing the energies of the diastereomeric transition states.[2]

  • Solvent-Transition State Interactions: A solvent may preferentially stabilize one of the enantiomeric transition states, thereby enhancing the enantioselectivity.[2]

  • Polarity and Basicity: For some catalytic systems, the highest enantioselectivities are achieved in non-basic, non-polar solvents. Polar solvents can sometimes lead to the formation of an earlier transition state where the substrate is further from the chiral environment of the catalyst, reducing the enantiomeric excess.[4]

  • Hydrogen Concentration: Solvent viscosity affects the rate of mass transfer of hydrogen from the gas phase to the liquid phase.[4] In some cases, enantioselectivity is dependent on the concentration of dissolved hydrogen.[4][5] For certain cyclic enamides, lowering the hydrogen pressure in solvents like methanol or ethyl acetate led to an increase in enantioselectivity.[5]

Troubleshooting Steps:

  • Screen a variety of solvents with different polarities and coordinating abilities.

  • Investigate the effect of hydrogen pressure on enantioselectivity for your specific system.

  • Consider using less viscous solvents to improve hydrogen availability, though this needs to be balanced with other solvent effects.[4]

Q4: Can I use protic solvents like alcohols for my this compound-catalyzed hydrogenation?

A4: The use of protic solvents is highly dependent on the specific catalyst and substrate.

  • Catalyst Deactivation: Many this compound catalysts are sensitive to protic solvents, which can lead to deactivation.

  • Proton Shuttle: In some cases, protic solvents like water or alcohols can act as a proton shuttle, facilitating certain reaction steps without directly coordinating to the catalyst. For instance, in the hydrogenation of CO2 catalyzed by an this compound complex, water can lower the energy of the transition state for the heterolytic cleavage of H2.[4]

  • Transfer Hydrogenation: In transfer hydrogenation reactions, an alcohol like isopropanol or ethanol can serve as the hydrogen source. The choice of alcohol can be critical, and sometimes mixtures with water can enhance reaction rates.[6][7]

Troubleshooting Steps:

  • Consult the literature for your specific class of this compound catalyst to determine its compatibility with protic solvents.

  • If using a protic solvent as a hydrogen source in transfer hydrogenation, optimize the reaction conditions, including the specific alcohol and the presence of co-solvents.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on this compound-catalyzed hydrogenation reactions as reported in the literature.

Table 1: Effect of Solvent on the Hydrogenation of Cyclic Enamides

EntrySolventH2 Pressure (bar)Conversion (%)ee (%)
1Dichloromethane50>9898
2Toluene50>9897
3Methanol50>9897
4Methanol10>9899
5Ethyl Acetate50>9898
6Ethyl Acetate3>98>99

Data adapted from a study on MaxPHOX–Ir catalyst systems, demonstrating that reducing hydrogen pressure in certain coordinating solvents can enhance enantioselectivity.[5]

Table 2: Influence of Counteranion and Solvent on Catalyst Activity

Catalyst CounteranionSolventRelative RateCatalyst Stability
BArF⁻DichloromethaneHighStable, no deactivation observed
PF₆⁻DichloromethaneModerateDeactivation observed during reaction
CF₃SO₃⁻DichloromethaneVery LowAlmost complete inhibition

This table illustrates the strong interplay between the counteranion of the cationic this compound catalyst and the solvent, impacting both reaction rate and catalyst stability.[8]

Experimental Protocols

General Protocol for this compound-Catalyzed Asymmetric Hydrogenation of Olefins

This protocol is a general guideline and should be optimized for specific substrates and catalysts.

  • Catalyst Preparation: In a glovebox, the this compound precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a P,N-ligand) are dissolved in a rigorously dried and degassed solvent (e.g., dichloromethane) and stirred to form the catalyst solution. The catalyst can be used in situ or isolated, depending on its stability.

  • Reaction Setup: A high-pressure reactor is charged with the substrate and any additives. The solvent is added, and the reactor is sealed.

  • Degassing: The reactor is purged several times with nitrogen or argon, followed by purging with hydrogen gas.

  • Reaction Execution: The catalyst solution is injected into the reactor. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 3-50 bar) and stirred at the desired temperature (e.g., room temperature).[1][5]

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC, GC, or HPLC. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The product is then purified by column chromatography.

  • Analysis: Conversion is determined by ¹H NMR analysis of the crude reaction mixture, and enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[5]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Prepare Catalyst Solution (Anhydrous, Degassed Solvent) inject Inject Catalyst catalyst_prep->inject reactor_prep Prepare Reactor: Substrate + Solvent degas Purge Reactor with H₂ reactor_prep->degas degas->inject react Pressurize & Stir (Set T, P) inject->react monitor Monitor Reaction (TLC, GC, HPLC) react->monitor workup Work-up & Purify monitor->workup analyze Determine Conversion (NMR) & ee (Chiral HPLC) workup->analyze solvent_effects_troubleshooting cluster_solutions Potential Solutions start Low Conversion or Deactivation? check_solvent_type Is solvent non-coordinating? (e.g., DCM, Toluene) start->check_solvent_type Yes check_purity Is solvent anhydrous & degassed? start->check_purity Yes check_solvent_type->check_purity check_concentration Is substrate concentration sufficient? check_purity->check_concentration consider_additives Consider stabilizing additives check_concentration->consider_additives

References

Technical Support Center: Passivating Titanium Adhesion Layers for Iridium Catalyst Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium catalysts on passivated titanium adhesion layers.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of passivating the titanium adhesion layer before this compound catalyst deposition?

A1: Passivating the titanium (Ti) substrate is a critical step to enhance the stability and adhesion of the this compound (Ir) catalyst. The primary goals of passivation are to:

  • Remove Surface Contaminants: Manufacturing and handling can leave behind foreign particles, such as free iron, which can become corrosion sites.[1][2]

  • Create a Stable Oxide Layer: Passivation forms a thin, uniform, and stable titanium dioxide (TiO₂) layer on the substrate. This oxide layer acts as a barrier, preventing direct contact between the titanium metal and the electrolyte, which can lead to corrosion and undermining of the catalyst layer.[2][3]

  • Improve Catalyst Adhesion: A properly formed oxide layer can provide a better surface for the mechanical interlocking and chemical bonding of the this compound catalyst, reducing the risk of delamination.[4][5][6]

Q2: My this compound catalyst is delaminating from the titanium substrate. What are the possible causes and solutions?

A2: Catalyst delamination is a common failure mode. The primary causes and potential solutions are outlined below:

Potential CauseRecommended Solution(s)
Inadequate Substrate Pre-treatment Ensure a thorough cleaning and degreasing procedure is followed before passivation to remove any organic residues.[7] Consider mechanical or chemical roughening of the titanium surface (e.g., grit blasting, acid etching) to increase surface area and enhance mechanical interlocking.[8][9]
Improper Passivation Verify that the passivation protocol (e.g., acid type, concentration, temperature, and time) is appropriate for the grade of titanium being used. The ASTM F86 standard is a common reference for passivating titanium for medical and other high-performance applications.[7][10][11][12] Ensure complete rinsing and neutralization after passivation to remove residual acid that could interfere with catalyst adhesion.[7][13]
High Internal Stresses in the this compound Layer Optimize the this compound deposition parameters (e.g., deposition rate, temperature, pressure) to minimize residual stress in the catalyst film. Post-deposition annealing in an inert atmosphere can also help to relieve stress.
Formation of a Brittle Interfacial Oxide Layer Excessive oxidation during passivation or deposition can lead to a thick, brittle oxide layer that is prone to cracking. Carefully control the oxidation process to form a thin, dense, and adherent passive film.
Mechanical Stress During Operation Factors such as gas evolution during electrolysis can exert mechanical stress on the catalyst layer. Ensure the catalyst morphology is robust and well-adhered to withstand these forces.

Q3: I am observing a decrease in my this compound catalyst's activity over time. What are the likely deactivation mechanisms?

A3: The deactivation of this compound catalysts on titanium supports can occur through several mechanisms:

  • This compound Dissolution: In acidic environments and under high anodic potentials, this compound can slowly dissolve into the electrolyte, leading to a loss of active material.[14][15]

  • Sintering: At elevated temperatures, small this compound nanoparticles can agglomerate into larger ones, resulting in a decrease in the active surface area.[4][16]

  • Passivation of the Titanium Substrate: If the initial passivation layer is compromised or insufficient, the underlying titanium can further oxidize during operation. This can lead to an increase in electrical resistance at the catalyst-support interface, reducing the overall efficiency.[17][18]

  • Poisoning: Impurities in the electrolyte or reactants can adsorb onto the catalyst surface, blocking active sites.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Possible Cause Troubleshooting Steps
High initial overpotential for the oxygen evolution reaction (OER). Poor electrical contact between the this compound catalyst and the titanium substrate.1. Verify the integrity of the passivated titanium layer; a thick, insulating oxide layer can increase resistance. 2. Check the this compound deposition process to ensure a continuous and conductive catalyst layer.
Rapid increase in overpotential during stability testing. Passivation of the underlying titanium support.1. Analyze the electrolyte for dissolved titanium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm substrate corrosion.[17] 2. Use a more robust passivation method or consider a more corrosion-resistant titanium alloy.
Inconsistent performance between different catalyst samples. Variability in the titanium surface preparation and passivation.1. Standardize the pre-treatment and passivation protocols. 2. Characterize the surface of the passivated titanium before catalyst deposition (e.g., using X-ray Photoelectron Spectroscopy - XPS) to ensure consistency.
Visible flaking or peeling of the catalyst layer after the experiment. Poor adhesion of the this compound catalyst.1. Review the substrate roughening and passivation procedures. 2. Perform an adhesion test (e.g., tape test or stud pull test) to quantify the adhesion strength of the catalyst layer.[8]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the adhesion and stability of this compound catalysts on treated titanium substrates.

Table 1: Adhesion Strength of Coatings on Treated Titanium Substrates

Surface TreatmentAdhesion Strength (MPa)Failure ModeReference
Polished (1500-grit SiC)25 ± 3Adhesive[8]
Alumina Blasted42 ± 4Cohesive[8]
Heat Treated (650 °C)38 ± 5Mixed[8]
NaOH Treated35 ± 4Mixed[9]

Table 2: Performance Loss of this compound-based Catalysts After Accelerated Stability Testing

Catalyst SystemStability Test ConditionsLoss in Mass Activity (%)Reference
Pt/IrO₂-TiO₂1000 potential cycles (0.5-1.5 V vs. RHE)36[19]
Pt/Carbon1000 potential cycles (0.5-1.5 V vs. RHE)70[19]
Ir-nanoNot specified-[20]

Experimental Protocols

Protocol 1: Passivation of Titanium Substrate (based on ASTM F86)

  • Cleaning and Degreasing:

    • Ultrasonically clean the titanium substrate in a solution of laboratory-grade detergent for 15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Ultrasonically clean the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.

    • Dry the substrate under a stream of nitrogen gas.

  • Acid Passivation:

    • Immerse the cleaned and dried titanium substrate in a 20-45% (v/v) nitric acid (HNO₃) solution at room temperature.[7]

    • The duration of immersion should be a minimum of 30 minutes.[7]

    • For an accelerated process, a 20-25% (v/v) HNO₃ solution can be heated to 49-60°C (120-140°F) for a minimum of 20 minutes.[7][12]

  • Rinsing and Neutralization:

    • Immediately after removal from the acid bath, thoroughly rinse the substrate with DI water.

    • To neutralize any trapped acid, especially in complex geometries, immerse the substrate in a neutralizing bath (e.g., a dilute solution of sodium bicarbonate).[7]

    • Perform a final rinse with high-purity DI water until the rinse water conductivity is close to that of fresh DI water.

  • Drying:

    • Dry the passivated titanium substrate in a clean oven or under a stream of inert gas.

Protocol 2: Electrochemical Stability Testing

  • Catalyst Ink Preparation:

    • Disperse a known amount of the this compound catalyst powder in a solution of DI water, isopropanol, and a small amount of Nafion® ionomer (typically 5 wt%).[15][21]

    • Soncate the mixture in an ice bath to form a homogeneous catalyst ink.[21]

  • Working Electrode Preparation:

    • Deposit a specific volume of the catalyst ink onto the passivated titanium substrate to achieve a desired catalyst loading (e.g., in µg/cm²).

    • Dry the electrode carefully under controlled conditions (e.g., at room temperature or slightly elevated temperature) to form a uniform catalyst layer.[21]

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell with the catalyst-coated titanium as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

    • The electrolyte should be relevant to the intended application, for example, 0.5 M H₂SO₄ for the oxygen evolution reaction in acidic media.[20]

  • Accelerated Degradation Test (ADT):

    • Perform an initial characterization of the catalyst using techniques like Cyclic Voltammetry (CV) to determine the electrochemical surface area (ECSA) and Linear Sweep Voltammetry (LSV) to measure the initial activity.

    • Subject the working electrode to an accelerated degradation protocol. This can involve:

      • Potential Cycling: Cycling the potential between a lower and an upper limit for a large number of cycles (e.g., 1000 cycles).[19]

      • Constant Potential/Current: Holding the electrode at a high potential or current density for an extended period (e.g., 24 hours).

  • Post-ADT Characterization:

    • After the ADT, repeat the CV and LSV measurements to quantify the loss in ECSA and activity.

    • Analyze the electrolyte using ICP-MS to determine the amount of dissolved this compound and titanium.[17][22]

    • Characterize the post-test electrode surface using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe changes in morphology.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_catalyst Catalyst Deposition cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Cleaning Cleaning & Degreasing Passivation Acid Passivation (ASTM F86) Cleaning->Passivation Rinsing Rinsing & Neutralization Passivation->Rinsing Drying_prep Drying Rinsing->Drying_prep Ink_Prep Catalyst Ink Preparation Drying_prep->Ink_Prep Deposition Electrode Coating & Drying Ink_Prep->Deposition Initial_Char Initial Characterization (CV, LSV) Deposition->Initial_Char ADT Accelerated Degradation Test Initial_Char->ADT Post_Char Post-ADT Characterization (CV, LSV) ADT->Post_Char ICP_MS Electrolyte Analysis (ICP-MS) ADT->ICP_MS Microscopy Microscopy (SEM, TEM) Post_Char->Microscopy

Caption: Experimental workflow for catalyst preparation and stability testing.

Degradation_Pathways cluster_causes Degradation Stressors cluster_mechanisms Failure Mechanisms Initial_State This compound Catalyst on Passivated Titanium High_Potential High Anodic Potential Acidic_Media Acidic Electrolyte High_Temp Elevated Temperature Impurities Contaminants Ir_Dissolution This compound Dissolution High_Potential->Ir_Dissolution Acidic_Media->Ir_Dissolution Ti_Passivation Substrate Passivation Acidic_Media->Ti_Passivation Sintering Sintering High_Temp->Sintering Poisoning Poisoning Impurities->Poisoning Performance_Loss Catalyst Deactivation & Performance Loss Ir_Dissolution->Performance_Loss Sintering->Performance_Loss Delamination Delamination Ti_Passivation->Delamination Ti_Passivation->Performance_Loss Delamination->Performance_Loss Poisoning->Performance_Loss

References

Validation & Comparative

comparative study of iridium vs rhodium catalysts in hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Iridium and Rhodium Catalysts in Hydrogenation

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving efficient and selective hydrogenation reactions. Both this compound and rhodium complexes have emerged as powerful homogeneous catalysts, each exhibiting distinct advantages depending on the substrate and desired outcome. This guide provides a comparative analysis of this compound and rhodium catalysts in hydrogenation, supported by experimental data, detailed protocols, and mechanistic diagrams.

I. Mechanistic Overview

The mechanisms of hydrogenation catalyzed by this compound and rhodium complexes, while both leading to the addition of hydrogen across an unsaturated bond, can proceed through different catalytic cycles.

Rhodium-Catalyzed Hydrogenation (Wilkinson's Catalyst)

A well-established mechanism for rhodium-catalyzed hydrogenation, particularly with Wilkinson's catalyst ([RhCl(PPh₃)₃]), involves a Rh(I)/Rh(III) catalytic cycle.[1][2] The key steps are:

  • Ligand Dissociation: The 16-electron precatalyst loses a triphenylphosphine (PPh₃) ligand to form a catalytically active 14-electron species.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydrido complex.

  • Olefin Coordination: The unsaturated substrate coordinates to the rhodium center.

  • Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated olefin, forming a rhodium-alkyl bond. This is often the rate-determining step.[1]

  • Reductive Elimination: The second hydride ligand is transferred to the alkyl group, forming the saturated product and regenerating the Rh(I) catalyst.

Rhodium_Hydrogenation cluster_0 Catalytic Cycle A [Rh(I)Cl(PPh₃)₂] B [Rh(III)Cl(H)₂(PPh₃)₂] A->B + H₂ (Oxidative Addition) C [Rh(III)Cl(H)₂(Olefin)(PPh₃)₂] B->C + Olefin D [Rh(III)Cl(H)(Alkyl)(PPh₃)₂] C->D Migratory Insertion D->A Reductive Elimination E Alkane D->E

Caption: Rh(I)/Rh(III) catalytic cycle for hydrogenation.

This compound-Catalyzed Hydrogenation

This compound catalysts can operate through various mechanisms, including an Ir(I)/Ir(III) cycle similar to rhodium. However, for certain substrates, particularly unfunctionalized alkenes and imines, an Ir(III)/Ir(V) catalytic cycle has been proposed and supported by theoretical studies.[3][4] A general representation of the inner-sphere mechanism, common for this compound, involves:[5]

  • Substrate Coordination: The unsaturated substrate coordinates directly to the this compound metal center.

  • H₂ Activation: Molecular hydrogen is activated by the this compound complex.

  • Hydrogen Transfer: Stepwise or concerted transfer of two hydrogen atoms to the substrate. This can involve the formation of an Ir(V) intermediate through oxidative addition of H₂.[4]

  • Product Release: The saturated product dissociates, regenerating the active this compound catalyst.

This compound-catalyzed hydrogenations can also proceed through an "outer-sphere" mechanism where the substrate is not directly coordinated to the metal during the hydrogenation step.[3]

Iridium_Hydrogenation cluster_0 Catalytic Cycle A [Ir(III)-H] B [Ir(III)-H(Substrate)] A->B + Substrate (Coordination) C [Ir(V)-H₂(Substrate)] B->C + H₂ (Oxidative Addition) D [Ir(III)-(Product)] C->D Reductive Elimination D->A - Product E Product D->E

Caption: Proposed Ir(III)/Ir(V) catalytic cycle.

II. Comparative Performance Data

Direct, side-by-side comparative studies of this compound and rhodium catalysts for the same substrate under identical conditions are not extensively documented. However, by consolidating available data, we can draw valuable insights into their respective performances.

Asymmetric Hydrogenation of Alkenes
MetalLigandSubstrateConversion (%)ee (%)ConditionsReference
Rhodium(R,R)-t-Bu-BisP*Dimethyl α-acetylaminoethenephosphonateComplete90MeOH, 4 atm H₂, 18 h[6]
This compoundMaxPHOXCyclic Enamide (precursor to Rotigotine)>9999Ethyl acetate, 3 bar H₂[7]
This compoundP,N-ligandExocyclic α,β-Unsaturated Lactam 1a>9995Dichloromethane, 50 bar H₂, 16 h, room temperature[8]
This compoundP,N-ligandExocyclic α,β-Unsaturated Lactam 1b>9996Dichloromethane, 50 bar H₂, 16 h, room temperature[8]

Analysis: Both rhodium and this compound catalysts, when paired with appropriate chiral ligands, can achieve high enantioselectivities in the asymmetric hydrogenation of alkenes. The data suggests that this compound catalysts can be highly effective for cyclic enamides and lactams, substrates of significant interest in pharmaceutical synthesis.

Hydrogenation of N-Heterocycles
MetalCatalystSubstrateConversion/Yield (%)ConditionsReference
This compound[Cp*IrCl{(S,S)-Tscydn}]2-Aryl substituted quinolineHigh (S/C up to 5000)THF, often with additives like silver salts[5]
This compoundWater-soluble Ir complex (TC-1)QuinolinesExcellent yieldsH₂O, HCOOH (hydrogen source), room temperature, 12 h
Rhodium[(η⁵-C₅Me₅)Rh(Ph-BIAN)Cl]BF₄TerephthaldehydeEffectiveH₂O, HCOOH/CH₃COONa, aerobic conditions

Analysis: this compound catalysts are frequently highlighted for their high activity and enantioselectivity in the hydrogenation of N-heterocycles like quinolines.[5] The use of water as a solvent and formic acid as a hydrogen source with this compound catalysts presents a green chemistry approach. Rhodium complexes are also effective, demonstrating activity under aerobic conditions.

III. Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the rhodium-catalyzed hydrogenation of dimethyl α-acetylaminoethenephosphonate.[6]

1. Catalyst Preparation:

  • In a glovebox, a Schlenk flask is charged with the Rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphine ligand (e.g., (R,R)-t-Bu-BisP*) in a 1:1.1 molar ratio.

  • Anhydrous and degassed solvent (e.g., methanol) is added to dissolve the components.

  • The solution is stirred at room temperature for a specified time to allow for complex formation.

2. Hydrogenation:

  • The substrate (dimethyl α-acetylaminoethenephosphonate) is added to a separate autoclave.

  • The catalyst solution is transferred to the autoclave.

  • The vessel is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 4 atm).

  • The reaction mixture is stirred at a constant temperature for the specified time (e.g., 18 hours).

3. Work-up and Analysis:

  • After the reaction is complete, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The conversion is determined by ¹H NMR analysis of the crude product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Rhodium_Protocol start Start prep Catalyst Preparation ([Rh(COD)₂]BF₄ + Ligand in MeOH) start->prep transfer Transfer Catalyst Solution prep->transfer add_sub Add Substrate to Autoclave add_sub->transfer hydrogenate Hydrogenation (4 atm H₂, 18 h) transfer->hydrogenate workup Work-up (Solvent Removal) hydrogenate->workup analysis Analysis (¹H NMR, Chiral HPLC) workup->analysis end End analysis->end

Caption: Rhodium-catalyzed hydrogenation workflow.

General Procedure for this compound-Catalyzed Transfer Hydrogenation of N-Heterocycles in Water

This protocol is based on the this compound-catalyzed transfer hydrogenation of quinolines.[9]

1. Reaction Setup:

  • To a 25.0 mL Schlenk tube, add the quinoline substrate (0.25 mmol), the water-soluble this compound catalyst (e.g., TC-1, 1.0 mol %, 1.4 mg), and formic acid (5.0 equiv, 57 mg, 47 μL) in water (2.0 mL).

2. Reaction:

  • The mixture is stirred at room temperature for 12 hours under air.

3. Work-up and Analysis:

  • After the reaction is complete, the mixture is diluted with H₂O (15.0 mL) and neutralized with NaHCO₃.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried and concentrated under reduced pressure.

  • The yield is determined by GC-MS using an internal standard.

Iridium_Protocol start Start setup Reaction Setup (Substrate, Ir Catalyst, HCOOH in H₂O) start->setup react Stir at Room Temperature (12 h, under air) setup->react workup Work-up (Dilute, Neutralize, Extract) react->workup analysis Analysis (GC-MS) workup->analysis end End analysis->end

Caption: this compound-catalyzed transfer hydrogenation workflow.

IV. Summary and Outlook

Both this compound and rhodium are highly versatile and efficient metals for catalytic hydrogenation.

  • Rhodium catalysts , particularly Wilkinson's catalyst and its derivatives, are well-studied and highly effective for the hydrogenation of a wide range of alkenes and alkynes.[1][10] They often exhibit excellent selectivity and functional group tolerance.

  • This compound catalysts have shown exceptional promise, especially in the asymmetric hydrogenation of challenging substrates like unfunctionalized olefins, imines, and N-heterocycles.[5][11] Their ability to operate under mild conditions and in environmentally friendly solvents like water makes them an attractive option for sustainable chemical synthesis.[9]

The choice between an this compound and a rhodium catalyst will ultimately depend on the specific substrate, the desired stereoselectivity, and the process conditions. The continuous development of new ligands for both metals will undoubtedly expand the scope and utility of these powerful catalytic systems in the future.

References

Validating Iridium Concentration in K-Pg Boundary Clay: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of iridium concentrations in geological samples, particularly at the Cretaceous-Paleogene (K-Pg) boundary, is crucial for understanding the impact event that led to mass extinction. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Instrumental Neutron Activation Analysis (INAA) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), including various sample preparation techniques.

The discovery of an this compound anomaly in a thin layer of clay at the K-Pg boundary was a pivotal moment in Earth science, providing strong evidence for a large-scale extraterrestrial impact.[1][2] Validating the concentration of this rare element is essential for confirming the presence of the boundary layer and for detailed geochemical studies. This guide offers an objective comparison of the available analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

The two primary methods for the quantitative analysis of this compound in geological matrices are Instrumental Neutron Activation Analysis (INAA) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Each method, coupled with appropriate sample preparation, offers distinct advantages and limitations in terms of sensitivity, sample throughput, and accessibility.

ParameterInstrumental Neutron Activation Analysis (INAA)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Non-destructive nuclear analytical technique based on the measurement of gamma radiation emitted from a sample after neutron irradiation.[3][4][5]A type of mass spectrometry that uses an inductively coupled plasma to ionize the sample, which are then detected and quantified.[6]
Sample Preparation Minimal; typically requires encapsulation of the powdered sample.[3][4]Requires complete dissolution of the sample. Common methods include acid digestion and nickel sulfide (NiS) fire assay.[7][8][9]
Detection Limit Very low, can reach parts per trillion (ppt) levels (e.g., 10 ppt).[10]Low, typically in the parts per billion (ppb) to ppt range, depending on the sample preparation and instrument configuration.[6]
Precision High, with a relative standard deviation (RSD) of 10-30% for concentrations between 1 and 10 ng/g.[11]High, with RSD values typically between 4.2% and 10.3% for reference materials.[12]
Sample Size Can analyze small samples (<1 mg) to larger samples (up to 30 g).[3][13]Typically requires 0.1 to 1 g of sample material.[6][8]
Interferences Relatively free from matrix effects, but spectral interferences from other radionuclides can occur.[14]Susceptible to polyatomic and isobaric interferences, which can be mitigated with collision/reaction cells or high-resolution instruments.[15]
Throughput Lower, due to irradiation and cooling times.Higher, especially with autosamplers.
Accessibility Limited, as it requires a nuclear reactor.More widely available in analytical laboratories.
Typical this compound Concentration at K-Pg Boundary Confirmed anomalies with concentrations ranging from a few ppb to over 30 ppb.[16][17]Measured concentrations in the ppb range, confirming the anomaly.[18]

Experimental Protocols

Instrumental Neutron Activation Analysis (INAA)

INAA is a non-destructive technique that offers high sensitivity for this compound analysis.

Methodology:

  • Sample Preparation: A representative portion of the K-Pg boundary clay (typically 0.1 to 1 g) is dried and homogenized. The powdered sample is then encapsulated in a high-purity quartz or polyethylene vial.

  • Irradiation: The encapsulated sample, along with a standard reference material of known this compound concentration, is irradiated in a nuclear reactor. The irradiation time and neutron flux are optimized to achieve the desired sensitivity.

  • Cooling: After irradiation, the sample is allowed to "cool" for a specific period to allow short-lived interfering radionuclides to decay.

  • Gamma-Ray Spectrometry: The gamma rays emitted from the activated sample are measured using a high-purity germanium (HPGe) detector. The energy and intensity of the gamma rays are used to identify and quantify the this compound concentration by comparing the sample's activity to that of the standard.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a versatile technique that requires the sample to be in a liquid form. The choice of sample preparation method is critical for accurate results.

This method is suitable for dissolving many silicate matrices.

Methodology:

  • Sample Weighing: A known mass (e.g., 0.1 g) of the dried and homogenized clay sample is weighed into a Teflon digestion vessel.[6]

  • Acid Addition: A mixture of strong acids, typically including hydrofluoric acid (HF), nitric acid (HNO₃), and hydrochloric acid (HCl), is added to the sample.[9][19]

  • Digestion: The vessel is sealed and heated in a microwave digestion system or on a hot plate. The temperature and pressure are carefully controlled to ensure complete dissolution.

  • Dilution: After cooling, the digested solution is diluted with deionized water to a final volume, ready for ICP-MS analysis.

This pre-concentration technique is particularly effective for all platinum group elements (PGEs), including this compound.[7][20][21]

Methodology:

  • Fusion: A powdered sample (typically 10-30 g) is mixed with a flux containing nickel powder, sulfur, sodium carbonate, and borax in a crucible.[20][21] The mixture is heated in a furnace to over 1000°C to form a molten slag and a nickel sulfide button that collects the PGEs.[7][20][21]

  • Button Separation: After cooling, the NiS button is separated from the slag.

  • Dissolution: The button is crushed and dissolved in hydrochloric acid, leaving the PGEs as an insoluble residue.[7][21]

  • Final Dissolution and Analysis: The residue is then dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) and diluted for analysis by ICP-MS.[7]

Mandatory Visualizations

INAA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample K-Pg Clay Sample Dry Drying & Homogenization Sample->Dry Encapsulate Encapsulation Dry->Encapsulate Irradiate Neutron Irradiation Encapsulate->Irradiate To Reactor Cool Cooling Period Irradiate->Cool Detect Gamma-Ray Detection Cool->Detect Quantify Quantification Detect->Quantify Result Result Quantify->Result This compound Concentration

INAA Experimental Workflow.

ICPMS_Workflow cluster_sample Sample Preparation cluster_prep_options Preparation Methods cluster_analysis Analysis Sample K-Pg Clay Sample Dry Drying & Homogenization Sample->Dry Acid_Digest Acid Digestion Dry->Acid_Digest Fire_Assay NiS Fire Assay Dry->Fire_Assay ICPMS ICP-MS Analysis Acid_Digest->ICPMS Fire_Assay->ICPMS Quantify Quantification ICPMS->Quantify Result Result Quantify->Result This compound Concentration

ICP-MS Experimental Workflow.

Conclusion

Both INAA and ICP-MS are powerful techniques for validating this compound concentrations in K-Pg boundary clay. The choice between them depends on factors such as the required detection limit, sample throughput, and the availability of a nuclear reactor. INAA offers a non-destructive approach with excellent sensitivity, while ICP-MS provides higher throughput and is more widely accessible, with the NiS fire assay pre-concentration method being particularly robust for all PGEs. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select the most suitable approach for their investigations into this critical period of Earth's history.

References

A Comparative Guide to Iridium and Ruthenium Catalysts for Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transfer hydrogenation stands as a cornerstone of modern synthetic chemistry, offering a safer and often more selective alternative to traditional hydrogenation methods that require high-pressure gaseous hydrogen. At the heart of this methodology lie transition metal catalysts, with iridium and ruthenium complexes being the undisputed frontrunners. This guide provides an objective, data-driven comparison of this compound and ruthenium catalysts for transfer hydrogenation, focusing on their performance, substrate scope, and mechanistic nuances to aid researchers in catalyst selection for their specific applications.

Performance Comparison: this compound vs. Ruthenium

The catalytic performance of this compound and ruthenium complexes in transfer hydrogenation is highly dependent on the ligand framework, substrate, and reaction conditions. To provide a clear comparison, the following table summarizes quantitative data for the asymmetric transfer hydrogenation (ATH) of a widely used benchmark substrate, acetophenone. The data is compiled from various studies, and while conditions may vary slightly, it offers a valuable snapshot of the relative performance of these two catalytic systems.

Catalyst SystemSubstrateH-DonorBaseTemp. (°C)Time (h)Conversion (%)ee (%)TONTOF (h⁻¹)Reference
[RuCl(p-cymene)((R,R)-TsDPEN)]Acetophenonei-PrOHKOH281.57091 (S)--[1]
AzaruthenacycleAcetophenonei-PrOHt-BuOK2519996 (R)--[1]
[Ru(η⁶-C₆H₆)Cl(chiral amine)] (22c)Acetophenonei-PrOH-RT----up to 190[2]
[CpIrCl(chiral NNP ligand)]Acetophenonei-PrOHi-PrONa30129999 (S)2000-[3]
[CpIrCl₂]₂ + TsDPENAcetophenoneHCOOH/NEt₃-40169897 (R)->50[4]
[RuCl₂(p-cymene)]₂ + 2,2′-bibenzimidazoleAcetophenone2-propanolCs₂CO₃1301295---[5]
aqua(bipyridonate)(Cp*)this compoundAcetophenoneGlucoseNa₂CO₃1002085---[6]

Summary of Performance:

Generally, this compound catalysts, particularly those based on the [Cp*IrCl₂]₂ precursor, are often reported to exhibit higher turnover frequencies (TOFs) and can operate efficiently at lower catalyst loadings compared to their ruthenium counterparts.[4] Ruthenium catalysts, especially the well-known Noyori-type catalysts like [RuCl(p-cymene)(TsDPEN)], are highly effective and have been extensively studied, providing excellent enantioselectivities for a wide range of substrates.[7] The choice between this compound and ruthenium may therefore depend on the desired reaction rate, cost considerations, and the specific substrate.

Substrate Scope

Both this compound and ruthenium catalysts demonstrate broad substrate applicability in transfer hydrogenation, effectively reducing a variety of ketones and aldehydes.

Ruthenium Catalysts:

Noyori-type ruthenium catalysts and their derivatives are renowned for their exceptional performance in the asymmetric transfer hydrogenation of aromatic and heteroaromatic ketones.[1][8] They also show good to excellent enantioselectivities for α,β-unsaturated ketones. Tethered Ru(II) catalysts have been developed to reduce hindered ketones with high enantioselectivity.[8] The substrate scope extends to ketoaldehydes, where dynamic kinetic resolution can be achieved.[1]

This compound Catalysts:

This compound catalysts, often in combination with chiral N,N- or P,N-ligands, are highly efficient for the asymmetric transfer hydrogenation of a wide array of ketones, including challenging substrates like halogenated ketones.[9] They have also been successfully employed for the reduction of alkynyl ketones to chiral propargylic alcohols.[10] Recent advancements have demonstrated the use of this compound catalysts with sustainable hydrogen donors like glucose, expanding the green chemistry applications of this catalytic system.[6]

Mechanistic Overview

The prevailing mechanism for both this compound and ruthenium catalyzed transfer hydrogenation, particularly in the presence of N-H containing ligands (e.g., diamines, amino alcohols), is a concerted, outer-sphere mechanism known as the metal-ligand bifunctional mechanism. This mechanism avoids the need for substrate coordination to the metal center, which is particularly advantageous for the reduction of C=O and C=N bonds over C=C bonds.

TransferHydrogenation cluster_Ru Ruthenium Catalyst Cycle cluster_Ir This compound Catalyst Cycle Ru_precatalyst [Ru(arene)Cl(N-H)] Ru_active [Ru(arene)(N)] (16e-) Ru_precatalyst->Ru_active - HCl + Base Ru_hydride [Ru(arene)H(N-H)] (18e-) Ru_active->Ru_hydride + i-PrOH - Acetone Ru_hydride->Ru_active + Ketone - Alcohol TransitionState [M-H---C=O---H-N] Transition State Ru_hydride->TransitionState Ir_precatalyst [Cp*IrCl₂(N-H)] Ir_active [Cp*Ir(N)]⁺ (16e-) Ir_precatalyst->Ir_active - 2HCl + Base Ir_hydride [Cp*IrH(N-H)]⁺ (18e-) Ir_active->Ir_hydride + H-donor - H-acceptor Ir_hydride->Ir_active + Ketone - Alcohol Ir_hydride->TransitionState TransitionState->Ru_active TransitionState->Ir_active

Caption: Generalized catalytic cycles for Ru and Ir-catalyzed transfer hydrogenation.

The catalytic cycle typically involves the following key steps:

  • Activation: The precatalyst reacts with a base to form a 16-electron catalytically active species.

  • Hydride Formation: The active species reacts with the hydrogen donor (e.g., isopropanol or formic acid) to generate an 18-electron metal hydride.

  • Hydrogen Transfer: The metal hydride, in a concerted step involving the N-H proton of the ligand, transfers a hydride to the carbonyl carbon and a proton to the carbonyl oxygen of the substrate via a six-membered transition state.

  • Product Release and Catalyst Regeneration: The resulting alcohol product is released, regenerating the 16-electron active catalyst, which can then enter another catalytic cycle.

While this general mechanism holds true for many systems, computational studies suggest subtle differences. For some this compound systems, a mechanism involving simultaneous coordination of the ketone and the alcohol hydrogen donor has been proposed.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for catalyst evaluation. Below are representative procedures for the transfer hydrogenation of a ketone using common ruthenium and this compound catalyst precursors.

Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

This procedure is adapted from a published method for the transfer hydrogenation of ketones using a [(p-cymene)RuCl₂]₂ catalyst with a 2,2′-bibenzimidazole ligand.[5]

Materials:

  • Ketone (e.g., acetophenone, 1 mmol)

  • [(p-cymene)RuCl₂]₂ (6.1 mg, 0.01 mmol, 1 mol%)

  • 2,2′-bibenzimidazole (4.6 mg, 0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (97.8 mg, 0.3 mmol)

  • 2-propanol (3 mL)

  • 25 mL reaction tube

Procedure:

  • To a 25 mL reaction tube, add the ketone (1 mmol), [(p-cymene)RuCl₂]₂ (6.1 mg), 2,2′-bibenzimidazole (4.6 mg), and Cs₂CO₃ (97.8 mg).

  • Add 2-propanol (3 mL) to the tube.

  • Seal the tube and heat the mixture at 130 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the solid-liquid mixture through a sand core funnel and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate, 8:1) to obtain the pure alcohol.

This compound-Catalyzed Transfer Hydrogenation of Acetophenone using a Sustainable Hydrogen Donor

This protocol is based on a study using an aqua(2,2′-bipyridine-6,6′-dionato)(pentamethylcyclopentadienyl)this compound catalyst with glucose as the hydrogen donor.[11]

Materials:

  • Ketone (e.g., acetophenone, 2.0 mmol)

  • Aqua(2,2′-bipyridine-6,6′-dionato)(pentamethylcyclopentadienyl)this compound catalyst (1 mol% Ir)

  • Glucose (4.0 mmol)

  • Sodium carbonate (Na₂CO₃) (0.10 mmol, 5.0 mol%)

  • Degassed distilled water (3.0 mL)

  • 5 mL stainless-steel reactor

Procedure:

  • Under an argon atmosphere, place the this compound catalyst (0.02 mmol), acetophenone (2.0 mmol), glucose (4.0 mmol), and Na₂CO₃ (0.10 mmol) in a 5 mL stainless-steel reactor.

  • Add degassed distilled water (3.0 mL).

  • Seal the reactor and stir the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with toluene (50 mL).

  • The yield can be determined by ¹H NMR analysis using an internal standard. The product can be isolated by extraction and subsequent purification by column chromatography.

Conclusion

Both this compound and ruthenium complexes are exceptionally powerful catalysts for transfer hydrogenation, each with its own set of advantages. This compound catalysts often provide higher activity and are effective for a broad range of substrates, including those that are challenging to reduce. Ruthenium catalysts, particularly the well-established Noyori-type systems, are highly reliable and provide excellent enantioselectivities. The choice between these two metals will ultimately be guided by the specific requirements of the chemical transformation, including the nature of the substrate, desired reaction speed, cost, and the importance of asymmetric induction. The provided data and protocols offer a solid foundation for researchers to embark on their investigations into the fascinating and synthetically valuable field of transfer hydrogenation.

References

A Comparative Guide to Iridium and Palladium in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, pivotal in the discovery and development of new pharmaceuticals and functional materials. For decades, palladium has been the undisputed workhorse in this field. However, the emergence of iridium-based photoredox catalysis has opened new frontiers, enabling transformations that are often challenging for traditional palladium systems. This guide provides an objective, data-driven comparison of the performance, mechanisms, and applications of these two powerful catalytic systems.

At a Glance: this compound vs. Palladium

FeatureThis compound Catalysis (Photoredox)Palladium Catalysis (Thermal)
Primary Mechanism Single-Electron Transfer (SET) / Radical PathwaysTwo-Electron Redox Cycle (Oxidative Addition/Reductive Elimination)
Typical Role Photocatalyst, often in dual systems (e.g., with Ni)Primary catalyst for C-C and C-X bond formation
Key Strengths Mild reaction conditions (visible light, room temp.), activation of challenging C(sp³)-hybridized partners, novel reactivity.[1][2]High efficiency for C(sp²)-C(sp²) and C(sp²)-C(sp) couplings, well-established, broad substrate scope, high turnover numbers.[3][4]
Common Substrates Alkyltrifluoroborates, carboxylic acids, silicates, C-H bonds.[1][5]Aryl/vinyl halides, boronic acids/esters, organozincs, organotins.[4]
Energy Source Visible LightHeat

Section 1: Mechanistic Differences: Two Worlds of Catalysis

The most fundamental difference between this compound and palladium in cross-coupling lies in their catalytic cycles. Palladium typically operates through a two-electron thermal process, while this compound excels as a photocatalyst that initiates single-electron transfer pathways.

Palladium: The Two-Electron Catalytic Cycle

Palladium-catalyzed cross-couplings, such as the Nobel Prize-winning Suzuki-Miyaura reaction, proceed through a well-defined cycle involving Pd(0) and Pd(II) oxidation states.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from a nucleophilic partner (e.g., an organoboron compound) is transferred to the palladium center.[4]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Palladium_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition   pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0  Reductive Elimination re_product R¹-R² oa_substrate R¹-X trans_substrate R²-M Iridium_Nickel_Cycle cluster_this compound This compound Photocatalytic Cycle cluster_nickel Nickel Cross-Coupling Cycle IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star Visible Light (hν) IrII Ir(II) IrIII_star->IrII SET NiI_X X-Ni(I) IrIII_star->NiI_X  R¹-BF₃K → R¹• IrII->IrIII Regeneration NiI R¹-Ni(I) NiIII R¹-Ni(III)-R² NiI->NiIII Oxidative Addition (R²-X) NiIII->NiI_X Reductive Elimination (R¹-R²) NiI_X->NiI Radical Capture (R¹•) Workflow start Start: Inert Atmosphere Setup (Glovebox or Schlenk Line) reagents Combine Substrates, Base, and Solvent start->reagents catalyst Add Catalyst(s) and Ligand(s) reagents->catalyst reaction Reaction catalyst->reaction pd_rxn Heat to Specified Temp reaction->pd_rxn Palladium ir_rxn Irradiate with Visible Light reaction->ir_rxn This compound monitor Monitor Progress (TLC, GC-MS, LC-MS) pd_rxn->monitor ir_rxn->monitor workup Quench and Work-up (Filtration, Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterization purify->end

References

A Guide to the Validation of Iridium-Based Analytical Methods for Trace Element Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceutical products is paramount. The accurate determination of trace elemental impurities is a critical aspect of this process, mandated by regulatory bodies worldwide. This guide provides a comprehensive comparison of analytical methods for trace element analysis, with a focus on the validation of iridium-based techniques, particularly Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) chapters <232> and <233> have established a risk-based approach to controlling elemental impurities in drug products.[1][2][3][4][5] These regulations necessitate the use of highly sensitive and specific analytical techniques, with ICP-MS being the preferred method due to its ability to perform multi-element analysis at trace levels.[6][7][8][9][10]

A crucial component of a robust ICP-MS method is the use of an internal standard to correct for instrumental drift and matrix effects. This compound (Ir) is a commonly employed internal standard, particularly for the analysis of heavy and precious metals. This guide will delve into the validation of analytical methods utilizing this compound, comparing its performance with other alternatives and providing the necessary experimental data and protocols to support its implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method and internal standard is critical for achieving accurate and reliable results. The following tables summarize the performance of ICP-MS with this compound as an internal standard in comparison to other analytical techniques and internal standards for trace element analysis in pharmaceutical matrices.

ParameterICP-MS with this compound Internal StandardICP-OESGraphite Furnace Atomic Absorption (GFAAS)
Sensitivity (Typical Detection Limits) ng/L to sub-ng/Lµg/Lng/L
Multi-element Capability Excellent (most elements in a single run)Good (simultaneous analysis of multiple elements)Single-element technique
Throughput HighHighLow
Matrix Tolerance Good (with internal standardization and collision/reaction cell technology)ModerateLow
Interferences Isobaric and polyatomic (can be mitigated)SpectralChemical and background
Primary Application Broad-spectrum trace and ultra-trace element analysisAnalysis of major and minor elements, and some trace elementsAnalysis of a limited number of elements at low concentrations

Table 1: Comparison of Analytical Techniques for Trace Element Analysis. This table provides a general overview of the capabilities of different instrumental methods used for elemental impurity testing.

Internal StandardMass Range CoverageCommon Analytes CorrectedPotential Interferences
This compound (¹⁹³Ir) High mass rangePlatinum group elements (PGEs), heavy metals (e.g., Pb, Hg, Os)Minimal isobaric interferences
Rhodium (¹⁰³Rh) Mid mass rangeTransition metals, other PGEsCan have isobaric interference from ⁸⁷Sr¹⁶O⁺
Scandium (⁴⁵Sc) Low mass rangeLight elementsPolyatomic interferences from oxides and argides
Yttrium (⁸⁹Y) Mid mass rangeVarious elementsCan have interferences from doubly charged rare earth elements
Indium (¹¹⁵In) Mid mass rangeCd, SnIsobaric interference with ¹¹⁵Sn

Table 2: Comparison of Common Internal Standards for ICP-MS Analysis. The choice of internal standard is crucial for accurate quantification and should ideally be close in mass and ionization potential to the analyte of interest.

Validation of an ICP-MS Method Using an this compound Internal Standard

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The following table presents typical validation parameters and acceptance criteria for an ICP-MS method for elemental impurities in a pharmaceutical product, in accordance with ICH Q2(R1) and USP <233>.

Validation ParameterAcceptance CriteriaTypical Performance Data (this compound-based method)
Specificity The method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interferences observed at the mass-to-charge ratio of the target elements.
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.995 for all elements
Accuracy (% Recovery) 70% - 150% for spiked samples85% - 115% for most elements
Precision (Repeatability, %RSD) ≤ 20%< 15% for all elements
Intermediate Precision (%RSD) ≤ 25%< 20% for all elements
Limit of Quantitation (LOQ) Sufficiently low to measure the target limit (J-value)LOQs are typically well below 30% of the Permitted Daily Exposure (PDE) limits.
Robustness No significant impact on results from minor variations in method parameters (e.g., plasma power, nebulizer gas flow).Consistent results within acceptance criteria when parameters are varied.

Table 3: Validation Parameters and Typical Performance Data for an this compound-Based ICP-MS Method. The data presented are representative and may vary depending on the specific sample matrix and instrumentation.

Experimental Protocols

A detailed and well-documented experimental protocol is essential for reproducible and reliable results. The following is a representative protocol for the determination of elemental impurities in a solid oral dosage form using ICP-MS with an this compound internal standard.

1. Sample Preparation (Microwave Digestion)

1.1. Accurately weigh approximately 0.5 g of the homogenized drug product into a clean, acid-leached microwave digestion vessel. 1.2. Add 5 mL of trace-metal grade concentrated nitric acid (HNO₃) and 2 mL of trace-metal grade hydrochloric acid (HCl) to the vessel. 1.3. Seal the vessels and place them in the microwave digestion system. 1.4. Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes. 1.5. Allow the vessels to cool to room temperature. 1.6. Carefully open the vessels in a fume hood and dilute the digested sample solution to a final volume of 50 mL with deionized water.

2. Instrument Setup and Calibration

2.1. Instrument: Agilent 7900 ICP-MS or equivalent. 2.2. Plasma Conditions: RF power 1550 W, Carrier gas flow ~1 L/min, Makeup gas flow ~0.1 L/min. 2.3. Collision/Reaction Cell: Helium mode (~5 mL/min) to reduce polyatomic interferences. 2.4. Internal Standard: A multi-element internal standard solution containing this compound (¹⁹³Ir), Rhodium (¹⁰³Rh), Scandium (⁴⁵Sc), and Yttrium (⁸⁹Y) at a concentration of 10 µg/L is introduced online via a T-piece. 2.5. Calibration Standards: Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the diluted sample digests. The concentration range should bracket the target limits for the elemental impurities.

3. Data Acquisition and Analysis

3.1. Aspirate the prepared samples and calibration standards into the ICP-MS. 3.2. Monitor the intensities of the target analyte isotopes and the internal standard isotopes. 3.3. Generate a calibration curve for each analyte by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. 3.4. Quantify the concentration of each elemental impurity in the samples using the calibration curve.

Workflow and Logical Relationships

The process of elemental impurity analysis in drug development follows a logical workflow, from initial risk assessment to final reporting.

Elemental_Impurity_Workflow cluster_0 Risk Assessment (ICH Q3D) cluster_1 Method Development & Validation (ICH Q2(R1)) cluster_2 Routine Analysis Identify Potential Sources Identify Potential Sources Evaluate Toxicity Data (PDEs) Evaluate Toxicity Data (PDEs) Identify Potential Sources->Evaluate Toxicity Data (PDEs) Risk Identification Risk Identification Evaluate Toxicity Data (PDEs)->Risk Identification Select Analytical Technique (ICP-MS) Select Analytical Technique (ICP-MS) Risk Identification->Select Analytical Technique (ICP-MS) Control Required Develop Method (e.g., this compound IS) Develop Method (e.g., this compound IS) Select Analytical Technique (ICP-MS)->Develop Method (e.g., this compound IS) Validate Method Validate Method Develop Method (e.g., this compound IS)->Validate Method Establish Control Strategy Establish Control Strategy Validate Method->Establish Control Strategy Sample Preparation Sample Preparation Establish Control Strategy->Sample Preparation Implement Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Review & Reporting Data Review & Reporting Instrumental Analysis->Data Review & Reporting Internal_Standard_Selection Analyte Analyte Properties (Mass, Ionization Potential) IS_Selection Internal Standard Selection Analyte->IS_Selection Matrix Sample Matrix (Composition, Complexity) Matrix->IS_Selection Interferences Potential Interferences (Isobaric, Polyatomic) Interferences->IS_Selection This compound This compound (Ir) High Mass Range IS_Selection->this compound Analyte > 150 amu Rhodium Rhodium (Rh) Mid Mass Range IS_Selection->Rhodium 80 < Analyte < 150 amu Scandium Scandium (Sc) Low Mass Range IS_Selection->Scandium Analyte < 80 amu

References

The Battle of the Densest Elements: Iridium vs. Osmium

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science, the platinum-group metals iridium and osmium stand out for their exceptional density and remarkable physical properties. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these two elements is crucial for applications demanding extreme durability, corrosion resistance, and high mass in a small volume. This guide provides an objective comparison of this compound and osmium, supported by experimental data and methodologies.

Comparative Analysis of Physical Properties

Under standard conditions, osmium holds the title of the densest naturally occurring element, albeit by a very narrow margin over this compound.[1][2] This slight difference was only definitively confirmed in the 1990s through high-precision measurements.[1] However, this relationship can be inverted under extreme pressure. Due to its lower compressibility, this compound becomes the denser of the two at pressures exceeding 2.98 GPa.[3][4][5]

Both elements possess exceptionally high melting and boiling points, making them suitable for high-temperature applications.[6][7] Their hardness and brittleness, however, present challenges in machining and fabrication, often necessitating the use of powder metallurgy techniques.[2][8] A key distinction lies in their reactivity; while this compound is renowned as the most corrosion-resistant metal known, even to aqua regia, osmium can react with oxygen to form the volatile and highly toxic osmium tetroxide (OsO₄).[2][8]

A summary of their key physical properties is presented in the table below for easy comparison.

PropertyThis compound (Ir)Osmium (Os)
Density (at 20°C) 22.56 g/cm³[2]22.59 g/cm³[1]
Melting Point 2466 °C (4471 °F)[9]3033 °C (5491 °F)[7]
Boiling Point 4428 °C (8002 °F)[6][9]5012 °C (9054 °F)[7]
Bulk Modulus ~320 GPa[9]395 - 462 GPa[1]
Mohs Hardness 6.5[9]7
Appearance Silvery-white, with a slight yellowish cast[2]Bluish-white[1]
Corrosion Resistance Most corrosion-resistant metal known[2]Reacts with hot, concentrated acids and oxygen at high temperatures[1]

Experimental Determination of Density

The precise determination of the density of this compound and osmium, given their minute difference, requires sophisticated experimental techniques. The most accurate and commonly cited method is X-ray crystallography .

Experimental Protocol: X-ray Crystallography for Density Measurement
  • Sample Preparation: A high-purity, single-crystal sample of the element (this compound or osmium) is prepared. The sample must be free of impurities and structural defects to ensure accurate measurements.

  • X-ray Diffraction: The crystal is mounted on a goniometer within an X-ray diffractometer. A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice.

  • Data Collection: A detector records the angles and intensities of the diffracted X-ray beams. This produces a unique diffraction pattern.

  • Unit Cell Determination: By analyzing the diffraction pattern (specifically the positions of the diffraction peaks), the dimensions of the unit cell (the basic repeating structural unit of the crystal) can be calculated with very high precision. Both this compound and osmium have a face-centered cubic and hexagonal close-packed crystal structure, respectively.

  • Volume Calculation: The volume of the unit cell is calculated from its determined dimensions.

  • Mass Calculation: The number of atoms within the unit cell is known from the crystal structure. The mass of the unit cell is then calculated by multiplying the number of atoms per unit cell by the atomic mass of the element and dividing by Avogadro's number.

  • Density Calculation: The density (ρ) is then calculated using the formula:

    ρ = (mass of the unit cell) / (volume of the unit cell)

This method allows for the determination of density with a very low margin of error, which was crucial in establishing osmium as the denser element under standard conditions.[1]

Density Relationship Under Pressure

The following diagram illustrates the logical relationship between the densities of this compound and osmium under varying pressure conditions.

G cluster_0 Standard Conditions (P < 2.98 GPa) cluster_1 High Pressure (P > 2.98 GPa) Osmium Osmium (22.59 g/cm³) Iridium_std This compound (22.56 g/cm³) Osmium->Iridium_std Denser than Pressure Pressure Increase Osmium->Pressure Iridium_std->Pressure Iridium_high This compound (Becomes Denser) Osmium_high Osmium Iridium_high->Osmium_high Denser than Pressure->Iridium_high Pressure->Osmium_high

Caption: Density relationship of this compound and Osmium under varying pressure.

References

A Comparative Guide to Iridium(III) and Ruthenium(II) Photosensitizers for Biomedical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a critical step in the advancement of photodynamic therapy (PDT) and related photobiological applications. This guide provides an objective comparison of two leading classes of metal-based photosensitizers: iridium(III) and ruthenium(II) complexes, supported by experimental data and detailed methodologies.

This compound(III) and ruthenium(II) complexes have emerged as highly promising photosensitizers due to their unique photophysical and photochemical properties. Both classes of compounds can be tailored through ligand design to optimize their light-absorbing and reactive oxygen species (ROS) generating capabilities. However, key differences in their electronic structure and photophysics influence their performance and suitability for specific applications.

Photophysical and Photochemical Properties: A Head-to-Head Comparison

The efficacy of a photosensitizer is largely determined by its ability to absorb light in the therapeutic window (typically 600–900 nm for deep tissue penetration), efficiently generate cytotoxic ROS, and exhibit high photostability.[1] The key performance indicators include the molar extinction coefficient, absorption and emission wavelengths, excited-state lifetime, and singlet oxygen quantum yield (ΦΔ).[1]

This compound(III) complexes often exhibit strong spin-orbit coupling, which facilitates efficient intersystem crossing to the triplet state.[2] This leads to long-lived excited states and often high phosphorescence quantum yields.[2] In contrast, ruthenium(II) polypyridyl complexes are well-known for their metal-to-ligand charge transfer (MLCT) transitions, which can be finely tuned by modifying the ligands.[3] While historically ruthenium complexes have been a benchmark, this compound-based photosensitizers are increasingly demonstrating superior performance in singlet oxygen generation.[1]

Below is a summary of the key photophysical and photochemical properties of representative this compound(III) and ruthenium(II) photosensitizers.

PropertyThis compound(III) ComplexesRuthenium(II) Complexes
Absorption Max (λabs, nm) ~375-460[1]~450[1]
Emission Max (λem, nm) ~580-590[1]~615-620[1]
Excited-State Lifetime (τ, µs) ~1-2[1]~0.6-1[1]
Singlet Oxygen Quantum Yield (ΦΔ) Can be high, e.g., 83.5% for Ir-TPA[4]Generally lower than comparable Ir(III) complexes[3]
Phototoxicity (IC50) Can reach nanomolar range, e.g., 91 nM for an Ir(III) complex in 4T1 cells[2]Can also achieve nanomolar phototoxicity[2]

Mechanism of Action: Type I vs. Type II Photoreactions

Upon light activation, photosensitizers can induce cell death through two primary mechanisms: Type I and Type II photoreactions. The dominant pathway depends on the photosensitizer, its concentration, the oxygen concentration, and the substrate.

  • Type II Reaction: The excited triplet state of the photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant mechanism for many effective photosensitizers in PDT.

  • Type I Reaction: The excited photosensitizer interacts with a substrate molecule through electron or hydrogen atom transfer, producing radical ions or free radicals. These radicals can then react with oxygen to produce other ROS, such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).

Some advanced photosensitizers, including certain this compound(III) and ruthenium(II) complexes, can operate through a dual Type I/Type II mechanism, which can be advantageous, especially in hypoxic tumor environments where the Type II pathway is less efficient.[2]

photodynamic_therapy_mechanisms Photodynamic Therapy: Type I vs. Type II Mechanisms cluster_type2 Type II Pathway cluster_type1 Type I Pathway PS Photosensitizer (PS) PS_excited Excited PS (S1) PS->PS_excited Absorption Light Light (hν) Light->PS PS_triplet Excited Triplet PS (T1) PS_excited->PS_triplet Intersystem Crossing (ISC) O2_ground Ground State Oxygen (³O₂) PS_triplet->O2_ground Energy Transfer Substrate Substrate (e.g., biomolecule) PS_triplet->Substrate Electron/H Transfer O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet Cell_Damage2 Oxidative Damage & Cell Death O2_singlet->Cell_Damage2 Radicals Radical Ions/ Free Radicals Substrate->Radicals ROS Other ROS (e.g., O₂⁻, •OH) Radicals->ROS + O₂ Cell_Damage1 Oxidative Damage & Cell Death ROS->Cell_Damage1

Caption: Mechanisms of ROS generation in photodynamic therapy.

Cellular Uptake and Localization

The efficiency of a photosensitizer is also dependent on its ability to be taken up by target cells and localize in specific subcellular compartments. The cellular uptake of ruthenium and this compound complexes can occur through various mechanisms, including passive diffusion and endocytosis.[5][6][7] The specific pathway is influenced by the overall charge, lipophilicity, and ligands of the complex.[7] Subcellular localization is crucial as it dictates the primary targets of photodamage and can influence the resulting cell death pathway.[3] For instance, photosensitizers that accumulate in the mitochondria are often potent inducers of apoptosis.

Signaling Pathways in PDT-Induced Cell Death

PDT can trigger various cell death pathways, including apoptosis, necrosis, and autophagy. The specific pathway activated depends on the photosensitizer's properties, its subcellular localization, and the light dose.[3] A common and desired outcome is apoptosis, or programmed cell death. This process is often initiated by the release of cytochrome c from mitochondria, leading to the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner.[1][5]

pdt_apoptosis_pathway Simplified PDT-Induced Apoptotic Signaling Pathway PS Photosensitizer + Light ROS ROS Generation PS->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key steps in PDT-induced apoptosis via the mitochondrial pathway.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in the evaluation of photosensitizers.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen production by a photosensitizer upon light absorption. A common method involves the use of a chemical probe, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

  • Preparation of Solutions: Prepare stock solutions of the photosensitizer to be tested, a reference photosensitizer with a known ΦΔ (e.g., methylene blue), and DPBF in a suitable solvent (e.g., ethanol or methanol). All solutions, especially the DPBF solution, should be prepared in the dark to prevent photodegradation.

  • Absorbance Matching: Prepare test solutions of the sample and the reference photosensitizer with the same absorbance at the irradiation wavelength.

  • Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution (either sample or reference) with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.

  • Irradiation: Irradiate the mixture with a light source at a wavelength where the photosensitizer absorbs but the DPBF does not. Use a long-pass filter to block scattered excitation light during emission measurements.

  • Data Acquisition: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) at regular time intervals during irradiation.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the slope of the plot of DPBF absorbance versus time, and I is the light intensity absorbed by the photosensitizer.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 4-24 hours) in the dark. Include untreated control wells.

  • Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove the free photosensitizer and add fresh cell culture medium. Expose the cells to a specific light dose from a suitable light source. Keep a set of plates in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours) in the dark.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell viability) can then be determined.

Intracellular ROS Detection (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Seeding and Photosensitizer Incubation: Follow steps 1 and 2 of the MTT assay protocol.

  • DCFH-DA Loading: Wash the cells with PBS and then incubate them with a DCFH-DA working solution (typically 10-25 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Irradiation: Wash the cells to remove the excess DCFH-DA and add fresh medium. Irradiate the cells with a specific light dose.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

Cellular Uptake Study (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for quantifying the amount of metal taken up by cells.

  • Cell Seeding and Incubation: Seed a known number of cells in a culture dish and allow them to adhere. Treat the cells with the metal-based photosensitizer at a specific concentration and for a defined period.

  • Cell Harvesting: After incubation, wash the cells multiple times with ice-cold PBS to remove any photosensitizer adsorbed to the cell surface. Detach the cells using trypsin or a cell scraper.

  • Cell Counting: Count the number of cells in an aliquot of the cell suspension.

  • Sample Preparation: Pellet the remaining cells by centrifugation. The cell pellet is then digested using a strong acid (e.g., nitric acid) to break down the organic matter and release the metal ions.

  • ICP-MS Analysis: The digested sample is diluted and analyzed by ICP-MS to determine the concentration of the metal (this compound or ruthenium).

  • Data Analysis: The intracellular concentration of the photosensitizer can be calculated based on the metal concentration and the number of cells.

Apoptosis Assessment (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment: Treat cells with the photosensitizer and light as described in the phototoxicity assay.

  • Cell Lysis: After the desired post-irradiation incubation period, harvest the cells and lyse them to release the intracellular contents.

  • Protein Quantification: Determine the total protein concentration in the cell lysates.

  • Caspase-3 Activity Measurement: Incubate the cell lysate with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified using a spectrophotometer or fluorometer.

  • Data Analysis: Normalize the caspase-3 activity to the total protein concentration to compare the levels of apoptosis between different treatment groups.

experimental_workflow Comparative Experimental Workflow for Photosensitizer Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Photosensitizer Synthesis Photophysics Photophysical Characterization (Abs, Em, Φ, τ) Synthesis->Photophysics SOQY Singlet Oxygen Quantum Yield (ΦΔ) Photophysics->SOQY Cell_Culture Cell Culture Uptake Cellular Uptake (ICP-MS) Cell_Culture->Uptake ROS_Detection Intracellular ROS Detection (DCFH-DA) Cell_Culture->ROS_Detection Phototoxicity Phototoxicity (MTT Assay) Cell_Culture->Phototoxicity Localization Subcellular Localization Uptake->Localization Mechanism Cell Death Mechanism (Caspase-3 Assay) Phototoxicity->Mechanism

References

A Researcher's Guide to Purity Assessment of Synthesized Iridium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Purity Assessment: A Method Comparison

The choice of analytical technique for purity determination depends on several factors, including the nature of the iridium complex, the expected impurities, the required accuracy and precision, and the available instrumentation. Below is a comparative summary of the most widely used methods.

Analytical Technique Principle Typical Accuracy Typical Precision (RSD) Limit of Detection (LOD) / Limit of Quantification (LOQ) Key Advantages Limitations
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of protons. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[1][2]98-102%[3]<1%[4]LOD: ~0.1-1.0% LOQ: ~0.3-3.0%Absolute quantification without the need for a specific reference standard of the analyte.[5] Provides structural information simultaneously. Non-destructive.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.[6] Requires a highly pure internal standard.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. Purity is determined by the relative area of the main peak.95-105% (with appropriate standard)<2%[7]LOD: ~0.01-0.1% LOQ: ~0.03-0.3%[8]High sensitivity and resolving power for separating complex mixtures and isomers.[9][10] Well-established and widely available.Requires a reference standard for the analyte for accurate quantification. Potential for thermal degradation of labile complexes.[9]
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. Purity is inferred from the agreement between the experimental and calculated elemental composition.Within ±0.4% of the theoretical value is often required for publication.[11]Variable, can be influenced by sample homogeneity and instrument calibration.Not typically used for trace impurity detection; assesses bulk composition.Provides information on the elemental composition, confirming the empirical formula.Does not detect impurities with the same elemental composition (e.g., isomers).[12] Can be affected by the presence of residual solvents or inorganic impurities.[12]
Mass Spectrometry (MS) coupled with a separation technique (e.g., LC-MS, ICP-MS) Separation of ions based on their mass-to-charge ratio. In a quantitative context, the intensity of a specific ion is related to the concentration of the analyte.Can be highly accurate with appropriate internal standards and calibration.Typically <5%Highly sensitive, with LOD and LOQ in the ppm to ppb range.Excellent sensitivity for detecting trace impurities. Provides molecular weight information. ICP-MS can provide elemental composition and detect inorganic impurities.[11]Ionization efficiency can vary significantly between compounds, making absolute quantification challenging without specific standards.[13] Complex spectra can arise from fragmentation.[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of a synthesized this compound complex using an internal standard.

Materials:

  • Synthesized this compound complex (analyte)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone; must have signals that do not overlap with the analyte)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and internal standard are fully soluble

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial.

    • Accurately weigh a corresponding amount of the synthesized this compound complex (e.g., 10-20 mg) into the same vial.

    • Record the exact weights of both the internal standard and the analyte.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm NMR tube) to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard, using a vortex mixer if necessary.[14]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated. A D1 of 30-60 seconds is often sufficient.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended for integration errors <1%).[1]

      • Ensure a stable sample temperature.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized this compound complex by separating it from potential impurities.

Materials:

  • Synthesized this compound complex

  • HPLC-grade solvents for the mobile phase

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

Procedure:

  • Method Development (if not already established):

    • Select a suitable column and mobile phase to achieve good separation of the main peak from any impurity peaks. Gradient elution is often necessary for complex samples.

    • Optimize the mobile phase composition, flow rate, and column temperature.

    • Choose a detection wavelength where the analyte and potential impurities have good absorbance.

  • Sample Preparation:

    • Prepare a stock solution of the this compound complex in a suitable solvent at a known concentration.

    • Prepare a series of dilutions for linearity checks and to ensure the sample concentration is within the detector's linear range.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution.

    • Run the analysis according to the developed method.

  • Data Analysis:

    • Identify the peak corresponding to the this compound complex based on its retention time (comparison with a reference standard if available).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks:

    This method provides an estimation of purity by area percent and assumes that all components have a similar response factor at the chosen wavelength. For more accurate quantification, a calibration curve with a certified reference standard is required.

Visualizing Workflows and Relationships

To better understand the experimental process and the relationship between different purity assessment methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis weigh Accurately Weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Purity calculate->report logical_relationship cluster_primary Primary Quantitative Methods cluster_confirmatory Confirmatory/Complementary Methods Purity Purity Assessment of This compound Complex qNMR qNMR Purity->qNMR Absolute Purity HPLC HPLC Purity->HPLC Relative Purity & Impurity Profile EA Elemental Analysis Purity->EA Elemental Composition MS Mass Spectrometry Purity->MS Molecular Weight & Trace Impurities qNMR->EA Orthogonal Confirmation HPLC->MS Orthogonal Confirmation

References

A Guide to Cross-Validation of Iridium Isotope Analysis in Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-precision analytical chemistry, the cross-validation of isotopic measurements between laboratories is paramount for ensuring data accuracy, reproducibility, and comparability. This guide provides a comprehensive overview of the methodologies and data considerations for the cross-validation of iridium isotope analysis, with a specific focus on the analytical techniques and comparative data that underpin robust quality assurance.

While direct inter-laboratory comparison studies for this compound (Ir) are not extensively published, this guide will draw upon the well-documented cross-validation practices for osmium (Os), an element with similar analytical characteristics, to provide a practical framework. The principles and protocols discussed here are directly applicable to establishing confidence in this compound isotope ratio measurements.

Data Presentation: A Comparative Look at Analytical Performance

The primary method for high-precision isotope ratio analysis of this compound and other platinum group elements is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). The precision of these measurements is a critical parameter in inter-laboratory comparisons. Below is a summary of reported precision for osmium isotope ratios, which serves as a benchmark for what can be expected in this compound analysis.

Table 1: Inter-laboratory Comparison of Osmium Isotope Ratio Measurement Precision

Analytical MethodIsotope RatioPrecision (2RSD, %)Reference
MC-ICP-MSVaries by isotope abundance0.21 - 0.001[1]
ICP-SFMSVaries by isotope abundance0.83 - 0.09[1]
HEX-ICP-MSVaries by isotope abundance5.5 - 0.083[1]

RSD: Relative Standard Deviation

In a more specific study determining the isotopic composition of a new osmium isotopic reference material, OSIS-1, the following certified and measured values for the DROsS standard were reported, showcasing the level of agreement that can be achieved between different analytical runs and against a certified value.

Table 2: Comparison of Certified and Measured Osmium Isotope Ratios for DROsS Standard

Isotope RatioCertified ValueMeasured ValueReference
¹⁸⁷Os/¹⁸⁸Os0.160924(4)0.1612(3)[2]
¹⁸⁶Os/¹⁸⁸Os0.1199293(58)Not Reported in this Study[2]

Experimental Protocols: A Step-by-Step Look at Isotope Analysis

Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable results across different laboratories. Below are generalized yet detailed methodologies for osmium and platinum isotope analysis by MC-ICP-MS, which can be adapted for this compound analysis.

Sample Preparation and Chemical Purification
  • Sample Digestion: For geological and environmental samples, digestion is often performed using a nickel sulfide (NiS) fire assay to pre-concentrate platinum group elements into a metallic bead.[3] This bead is then dissolved in acid. For purer metallic samples, direct dissolution in acid, such as inverse aqua regia, is employed.[4][5]

  • Osmium Separation (Analogue for this compound): Osmium is separated from the sample matrix by distillation of the volatile osmium tetroxide (OsO₄).[4] The condensed OsO₄ is then collected in an acid solution.

  • Platinum Purification (Analogue for this compound): Platinum is chemically purified from the sample matrix using ion-exchange chromatography.[3] Matrix elements are eluted, and the purified platinum is then collected.

  • Double-Spike Addition: To correct for instrumental mass bias and any mass-dependent fractionation during sample processing, a double-spike of a known isotopic composition (e.g., ¹⁹⁶Pt-¹⁹⁸Pt) is added to the sample before digestion.[3]

MC-ICP-MS Analysis
  • Instrument Tuning: The MC-ICP-MS instrument is tuned daily to achieve high sensitivity and stable signals, ensuring flat-top peaks for the isotopes of interest.[2]

  • Mass Bias Correction: Instrumental mass bias is corrected using a variety of methods:

    • External Element Doping: Doping the sample with an element of known isotopic composition (e.g., lead for platinum analysis) to monitor and correct for mass bias.[6]

    • Double-Spike Correction: Mathematically correcting for mass bias using the known isotopic composition of the added double-spike.[3]

    • Regression Model: A regression model can be used to correct for instrumental isotope fractionation effects, which does not rely on strictly mass-dependent behavior of the isotopes.[2]

  • Data Acquisition: Data is typically acquired over multiple integrations (e.g., 100 integrations of 8 seconds each) to improve statistical precision.[3] Washout periods between samples are crucial to prevent memory effects.

  • Reference Materials: Certified Reference Materials (CRMs) are analyzed alongside samples to ensure accuracy and traceability. For this compound, the IRIS-1 isotopic certified reference material from the National Research Council Canada is a key standard.[7] For osmium and platinum, standards like OSIS-1 , DROsS , and IRMM-010 are used.[2][8]

Mandatory Visualization: Workflow for Cross-Laboratory Validation

The following diagram illustrates a generalized workflow for the cross-validation of this compound isotope analysis between different laboratories. This process ensures that results are comparable and that any discrepancies can be systematically investigated.

G cluster_prep Sample Preparation and Distribution cluster_analysis Independent Laboratory Analysis cluster_data Data Compilation and Comparison cluster_resolution Resolution and Harmonization CRM Select Certified Reference Material (e.g., IRIS-1) Sample Prepare Homogeneous Test Samples CRM->Sample Distribute Distribute Aliquots to Participating Laboratories Sample->Distribute LabA Laboratory A (Internal Protocol) Distribute->LabA LabB Laboratory B (Internal Protocol) Distribute->LabB LabC Laboratory C (Internal Protocol) Distribute->LabC Collect Collect Isotope Ratio Data and Uncertainty Budgets LabA->Collect LabB->Collect LabC->Collect Compare Statistical Comparison of Results (e.g., z-scores) Collect->Compare Identify Identify Outliers and Systematic Biases Compare->Identify Investigate Investigate Discrepancies (e.g., protocol differences) Identify->Investigate Refine Refine and Harmonize Analytical Protocols Investigate->Refine Reanalyze Re-analysis of Samples (if necessary) Refine->Reanalyze Reanalyze->Compare

Caption: A generalized workflow for inter-laboratory cross-validation of this compound isotope analysis.

This structured approach, combining robust experimental protocols, the use of certified reference materials, and a clear comparative framework, is essential for achieving high-quality, interoperable data in the field of isotope geochemistry and analysis. By adopting these best practices, researchers can ensure the reliability and validity of their this compound isotope measurements across different analytical facilities.

References

A Comparative Benchmark of Novel Iridium Catalysts Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of new iridium catalysts against established industry standards in three critical areas of chemical synthesis: Asymmetric Hydrogenation, Water Oxidation, and C-H Activation. The data presented is intended to inform researchers, scientists, and drug development professionals on the performance and experimental parameters of these catalysts to accelerate innovation in their respective fields.

Asymmetric Hydrogenation: Pushing the Boundaries of Enantioselectivity

Asymmetric hydrogenation is a fundamental transformation in the synthesis of chiral molecules, particularly in the pharmaceutical industry. For decades, catalysts based on rhodium and ruthenium, such as those utilizing BINAP and DuPhos ligands, have been the industry benchmark. However, a new generation of this compound catalysts is emerging, offering high efficiency and enantioselectivity for a broader range of substrates.

Performance Comparison of this compound Catalysts in Asymmetric Hydrogenation
Catalyst SystemSubstrateProductYield (%)e.e. (%)TONTOF (h⁻¹)Conditions
New Catalyst: Ir-(S)-1a (Spiro this compound Catalyst)γ- and δ-ketoacidsOptically active γ- and δ-hydroxy acids/lactonesHigh>99100,000-Not specified
New Catalyst: Ir-MaxPHOX2-aryl allyl phthalimidesEnantioenriched β-aryl-β-methyl amines----Mild conditions
New Catalyst: Ir-SpiroPNP(H₃)Dialkyl iminesChiral aminesHighup to 98--Mg(OTf)₂, nPrOH
Industry Standard: Ir-(R)-ThrePHOX(E)-1,2-diphenylpropene(S)-1,2-diphenylpropane-94100~10CH₂Cl₂, RT, 1 atm H₂
Industry Standard: Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆)Terpen-4-olDihydrocarveol isomers-- (Diastereoselective)-HighCH₂Cl₂, RT, 1 atm H₂
Experimental Protocols: Asymmetric Hydrogenation

General Procedure for this compound-Catalyzed Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Lactams: [1]

  • Catalyst Preparation: In a glovebox, the this compound catalyst (1 mol%) is dissolved in dichloromethane (2 mL) in a Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: The exocyclic α,β-unsaturated lactam (0.2 mmol) is added to the catalyst solution.

  • Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction is stirred under a hydrogen atmosphere (1-50 atm) at room temperature until completion.

  • Work-up and Purification: Upon completion, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Hydrogenation Catalytic Cycle

Asymmetric_Hydrogenation Catalyst [Ir(L)]+ Intermediate1 [Ir(H)₂(L)(Substrate)]+ Catalyst->Intermediate1 + Substrate, + H₂ Substrate Substrate (Olefin) Substrate->Intermediate1 H2 H₂ H2->Intermediate1 Intermediate1->Catalyst - Product Product Product (Alkane) Intermediate1->Product

Caption: Generalized catalytic cycle for this compound-catalyzed asymmetric hydrogenation.

Water Oxidation: Towards a Sustainable Energy Future

The oxidation of water is a critical step in the production of hydrogen fuel from renewable sources. This compound oxides (IrO₂) are the state-of-the-art catalysts for the oxygen evolution reaction (OER) in acidic media due to their high activity and stability.[2][3] However, the scarcity and high cost of this compound necessitate the development of more efficient catalysts.

Performance Comparison of this compound Catalysts for Water Oxidation
CatalystOxidantTOF (min⁻¹)Conditions
New Catalyst: --INVALID-LINK--NaIO₄~3 times higher than [CpIr(ppy)Cl]Not specified
New Catalyst: Ir@NdppzSBA (Heterogeneous)Ce(IV)High stability (3 cycles), TON: 14680.10 M HNO₃, RT
Benchmark: [Ir(OH)₆]²⁻NaIO₄5540.2 M Phosphate buffer
Benchmark: [Cp*Ir(H₂O)₃]NO₃NaIO₄High activity0.2 M Phosphate buffer
Benchmark: IrCl₃·n H₂ONaIO₄Lower activity0.2 M Phosphate buffer
Experimental Protocols: Water Oxidation

Procedure for Ce(IV)-Driven Water Oxidation: [4]

  • Reaction Setup: In a typical experiment, 1 mg of the this compound catalyst and a solution of ceric ammonium nitrate (CAN) as the sacrificial oxidant are placed in a reaction vessel connected to a gas pressure sensor.

  • Initiation: The reaction is initiated by adding an aqueous acid solution (e.g., 0.10 M nitric acid) to the vessel at room temperature.

  • Monitoring: The evolution of O₂ is monitored by the gas pressure sensor over time.

  • Product Analysis: The gas phase in the headspace of the reaction flask is analyzed by gas chromatography to confirm that oxygen is the only gaseous product.

Water Oxidation Experimental Workflow

Water_Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst This compound Catalyst Reactor Reaction Vessel Catalyst->Reactor Oxidant Sacrificial Oxidant (e.g., CAN) Oxidant->Reactor PressureSensor Gas Pressure Sensor Reactor->PressureSensor O₂ Evolution GC Gas Chromatography Reactor->GC Gas Sample

Caption: Experimental workflow for testing this compound-catalyzed water oxidation.

C-H Activation: A New Frontier in Organic Synthesis

Direct C-H bond activation is a powerful strategy for streamlining the synthesis of complex organic molecules by avoiding pre-functionalization steps. This compound catalysts have shown significant promise in this area, particularly for hydroarylation and amination reactions.

Performance Comparison of this compound Catalysts for C-H Activation
CatalystReaction TypeSubstrateProductYield (%)Notes
New Catalyst: [Cp*Ir(H₂O)₃]SO₄C-H AminationVarious directing groupsortho-aminated products-High functional group tolerance, ligand-free
New Catalyst: Ir(PiPr₃)₂H₅HydroalkylationPyridyl-substituted acetonitrilesAlkylated products-Mild conditions
Industry Standard: [Ir(cod)(OMe)]₂ / dtbpyC-H BorylationArenesArylboronate estersModerate to highWell-established, broad scope
Industry Standard: Crabtree's CatalystC-H ArylationElectron-rich heteroarenesArylated heteroarenes-Uses Ag₂CO₃ as base
Experimental Protocols: C-H Activation

General Procedure for this compound-Catalyzed Hydroalkylation: [5]

  • Reaction Setup: In a glovebox, the this compound catalyst (e.g., Ir(PiPr₃)₂H₅, 0.02-0.04 mmol), the alkyl-pyridyl-nitrile (0.40 mmol), and an internal standard (e.g., n-dodecane) are dissolved in toluene (2 mL) in a glass vial.

  • Reagent Addition: The second substrate (e.g., 2-cyclohexen-1-one) is added to the vial.

  • Reaction: The vial is sealed and the reaction mixture is stirred at a specified temperature for a set amount of time.

  • Analysis: The reaction progress and yield are monitored by gas chromatography.

C-H Activation Logical Relationship

CH_Activation Start Substrate with C-H bond Activation C-H Bond Activation Start->Activation Catalyst This compound Catalyst Catalyst->Activation Functionalization Functionalization Activation->Functionalization Product Functionalized Product Functionalization->Product

Caption: Logical steps in an this compound-catalyzed C-H functionalization reaction.

References

A Comparative Guide to the Cytotoxicity of Iridium and Platinum Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metal-based anticancer therapeutics has long been dominated by platinum compounds, most notably cisplatin. However, the challenges of severe side effects and acquired resistance have fueled the search for viable alternatives. Among the most promising candidates are iridium-based complexes, which have demonstrated potent cytotoxicity, often exceeding that of their platinum counterparts, and novel mechanisms of action that may overcome traditional resistance pathways. This guide provides an objective comparison of the cytotoxic profiles of selected this compound and platinum anticancer compounds, supported by experimental data.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for representative this compound complexes and the widely used platinum drug, cisplatin, across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Comparative IC50 Values (µM) of this compound Complexes and Cisplatin in A549 Human Lung Carcinoma Cells

CompoundIC50 (µM) after 48h IncubationReference
This compound Complex 1 0.62 ± 0.06[1]
This compound Complex 2 ~2.5-fold more potent than cisplatin[2]
Cisplatin 3.10 (approx.)[1]

Note: Direct comparison is most accurate when data is sourced from the same study under identical experimental conditions.

Table 2: Comparative IC50 Values (µM) of a Half-Sandwich this compound(III) Complex and Cisplatin in Various Cancer Cell Lines

Cell LineThis compound Complex 6 (µM)Cisplatin (µM)
A2780 (Ovarian Carcinoma)3.1>50.0
MCF7 (Breast Adenocarcinoma)6.9>50.0
HCT116 (Colon Carcinoma)10.4>50.0
A549 (Lung Carcinoma)13.0>50.0
DU-145 (Prostatic Carcinoma)11.5>50.0

Data derived from a study by Štarha et al., highlighting the broad-spectrum potency of this particular this compound complex compared to cisplatin.[3]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the reproducibility and interpretation of the presented data.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[4] The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Stock solutions of the this compound and platinum complexes are prepared, typically in DMSO, and then diluted to various concentrations in culture medium. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds. Cells are incubated for a specified period, commonly 24, 48, or 72 hours.[6]

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The plates are gently agitated to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background absorbance.

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to untreated control cells. The IC50 values are then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Cell Lysis: After treatment with the anticancer compounds, cells are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and a loading control like β-actin).[5][8]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the in vitro screening of anticancer compounds.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (Stock solutions & dilutions) treatment Compound Incubation (e.g., 48 hours) compound_prep->treatment seeding->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing (% Viability vs. Control) absorbance_reading->data_processing ic50_determination IC50 Calculation data_processing->ic50_determination

Caption: A typical workflow for determining the in vitro cytotoxicity of anticancer compounds.

Signaling Pathway of this compound Complex-Induced Mitochondrial Apoptosis

Many cytotoxic this compound complexes exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.

mitochondrial_apoptosis cluster_mito Mitochondrion cluster_cytosol Cytosol Iridium_Complex This compound Complex Bax Bax (Pro-apoptotic) Iridium_Complex->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Iridium_Complex->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by a cytotoxic this compound complex.

References

A Comparative Guide to the Determination of Platinum Group Metals, Including Iridium, in Mineral Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise determination of Platinum Group Metals (PGMs), including the challenging element iridium, in mineral samples is paramount for geological exploration, mining operations, and the assessment of potential environmental impacts. This guide provides an objective comparison of the leading analytical methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. The primary methods evaluated are Nickel Sulfide Fire Assay (NiS-FA) followed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Microwave-Assisted Acid Digestion followed by ICP-MS.

Executive Summary

Nickel Sulfide Fire Assay (NiS-FA) coupled with ICP-MS stands out as the most robust and widely accepted method for the comprehensive and accurate determination of all PGMs, including this compound, at low concentrations in geological matrices.[1][2] Its primary advantage lies in its ability to process large, representative sample sizes, which is crucial for overcoming the heterogeneous distribution of PGMs in ores.[3] While Microwave-Assisted Acid Digestion offers a faster turnaround time and avoids the use of hazardous lead, it is limited by smaller sample masses, which can be a significant drawback when analyzing for nuggety elements like PGMs.[3] The choice of the final instrumental analysis, either ICP-MS or ICP-OES, depends on the required detection limits, with ICP-MS offering significantly higher sensitivity.[1]

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance indicators for the most common methods used in PGM analysis. The data is compiled from various studies and represents typical performance characteristics.

ParameterNiS Fire Assay with ICP-MS FinishNiS Fire Assay with ICP-OES FinishMicrowave Digestion with ICP-MS Finish
Applicability All PGMs (Ru, Rh, Pd, Os, Ir, Pt) & AuPt, Pd, Rh, Au (less common for Ir, Ru, Os)Most PGMs & Au (potential for incomplete dissolution of refractory minerals)
Typical Sample Mass 10 - 50 g10 - 50 g0.1 - 1 g[3]
Detection Limits (this compound) 0.01 - 0.1 ng/g1 - 10 ng/g0.01 - 0.1 ng/g
Detection Limits (Other PGMs) 0.01 - 1 ng/g1 - 50 ng/g0.01 - 1 ng/g
Accuracy (% Recovery of CRMs) Typically >90% for most PGMsTypically >90% for Pt, Pd, RhHighly matrix-dependent, can be >90% for some ores[3]
Precision (%RSD) <10%<15%<10% for homogenous samples, can be higher for heterogeneous ores[3]
Throughput Lower (multi-step, time-consuming)LowerHigher (faster digestion)
Key Advantages - Large, representative sample size- Effective for all PGMs- Removes interfering matrix elements- Lower instrumentation cost than ICP-MS- Faster sample preparation- Reduced use of hazardous materials (e.g., lead)- Closed system minimizes contamination
Key Disadvantages - Time-consuming- Use of high temperatures and hazardous materials- Higher detection limits than ICP-MS- Not ideal for low-concentration samples- Small sample size may not be representative- Potential for incomplete digestion of refractory PGM phases

Mandatory Visualization

Overall Workflow for PGM Analysis

PGM Analysis Workflow cluster_prep Sample Preparation cluster_decomp Decomposition & Preconcentration cluster_analysis Instrumental Analysis Sample_Collection Sample Collection (Rock, Ore, Soil) Crushing_Grinding Crushing & Grinding Sample_Collection->Crushing_Grinding Homogenization_Splitting Homogenization & Splitting Crushing_Grinding->Homogenization_Splitting Decomposition Decomposition Method Homogenization_Splitting->Decomposition NiS_Fire_Assay Nickel Sulfide Fire Assay Decomposition->NiS_Fire_Assay For all PGMs, large samples Microwave_Digestion Microwave-Assisted Acid Digestion Decomposition->Microwave_Digestion Faster, smaller samples Instrumental_Technique Instrumental Technique NiS_Fire_Assay->Instrumental_Technique Microwave_Digestion->Instrumental_Technique ICP_MS ICP-MS Instrumental_Technique->ICP_MS Lower detection limits ICP_OES ICP-OES Instrumental_Technique->ICP_OES Higher concentrations Data_Analysis Data Analysis & Reporting ICP_MS->Data_Analysis Quantification ICP_OES->Data_Analysis Quantification

Caption: General workflow for the determination of PGMs in mineral samples.

Detailed Workflow for Nickel Sulfide (NiS) Fire Assay

NiS Fire Assay Workflow Start Start: Homogenized Sample Mixing Mixing with Flux (NiO, S, Na2CO3, Borax, SiO2) Start->Mixing Fusion Fusion (~1100°C) Mixing->Fusion Pouring_Cooling Pouring into Mold & Cooling Fusion->Pouring_Cooling Button_Separation Separation of NiS Button from Slag Pouring_Cooling->Button_Separation Button_Processing NiS Button Crushing/ Pulverizing Button_Separation->Button_Processing Dissolution Dissolution of NiS Button in HCl Button_Processing->Dissolution Filtration Filtration to Collect PGM Sulfides Dissolution->Filtration Residue_Dissolution Dissolution of PGM Sulfide Residue in Aqua Regia Filtration->Residue_Dissolution Final_Analysis Final Solution for ICP-MS/ICP-OES Analysis Residue_Dissolution->Final_Analysis

References

A Comparative Guide to Iridium-192 Quantification: HPGe vs. LSC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Iridium-192 (¹⁹²Ir) is critical in various applications, from brachytherapy source calibration to bioassay monitoring. This guide provides an objective comparison of two primary analytical techniques: High-Purity Germanium (HPGe) gamma spectrometry and Liquid Scintillation Counting (LSC). Supported by experimental data, this document outlines the principles, protocols, and performance characteristics of each method to aid in the selection of the most appropriate technique for specific research needs.

This compound-192 is a synthetic radioisotope that decays via beta (β) emission and electron capture, resulting in a complex spectrum of gamma (γ) radiation.[1][2][3] Its primary decay mode (approximately 95.24%) is β⁻ decay to stable Platinum-192 (¹⁹²Pt), accompanied by the emission of multiple gamma rays.[1] A smaller fraction (about 4.76%) decays by electron capture to stable Osmium-192 (¹⁹²Os), also emitting characteristic gamma rays.[1] This dual decay mechanism allows for its quantification by targeting either its beta emissions with LSC or its gamma emissions with HPGe spectrometry.[4][5]

Method Comparison at a Glance

Both HPGe and LSC are established methods for the quantification of ¹⁹²Ir, each presenting distinct advantages and limitations. HPGe spectrometry offers excellent energy resolution, enabling the identification and quantification of specific gamma-emitting radionuclides even in a mixed sample.[6] In contrast, LSC provides superior counting efficiency for beta emitters, as the sample is intimately mixed with the scintillation cocktail, creating a nearly 4π detection geometry.[4][7]

A direct comparison by the Centers for Disease Control and Prevention (CDC) for ¹⁹²Ir in urine samples found that while both methods yield comparable and accurate results, LSC demonstrated significantly better precision.[4] However, the high energy resolution of HPGe is invaluable for distinguishing ¹⁹²Ir from other potential gamma-emitting contaminants.[5]

Quantitative Performance Data

The following tables summarize the key performance metrics for HPGe and LSC in the quantification of this compound-192, based on available experimental data.

ParameterHigh-Purity Germanium (HPGe) SpectrometryLiquid Scintillation Counting (LSC)Reference
Analyte Gamma photons from ¹⁹²Ir decayBeta particles from ¹⁹²Ir decay[4]
Typical Counting Efficiency ~5% (effective, considering coincidence summing)Nearly 100%[4]
Precision (Standard Deviation) 3–6 times lower than LSC3–6 times better than HPGe[4]
Energy Resolution High (e.g., ~2.0 keV FWHM at 1332 keV)Poor for beta spectra[6][7]
Sample Throughput Lower (longer count times may be needed)Higher (shorter count times achievable)[4]
Interferences Coincidence summing, presence of other gamma emittersQuenching, presence of other beta emitters, chemiluminescence[4][7]

Table 1: Comparison of Performance Characteristics for HPGe and LSC in ¹⁹²Ir Quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline the fundamental steps for quantifying ¹⁹²Ir using both HPGe and LSC techniques, based on established protocols.[4][8]

This compound-192 Quantification via HPGe Gamma Spectrometry

This method relies on the detection and counting of characteristic gamma rays emitted during the decay of ¹⁹²Ir.

1. Sample Preparation:

  • A 10 mL aliquot of the sample (e.g., urine) is placed into a 15 mL conical polypropylene tube.[4]

  • No further chemical processing is typically required for this non-destructive analysis.

2. Instrumentation and Calibration:

  • A high-purity germanium well detector with a large active volume is used.[8]

  • The detector is coupled to a multichannel analyzer and gamma spectroscopy software (e.g., GammaVision).[4]

  • Energy and efficiency calibrations are performed using certified radionuclide standards traceable to a national standards institution.[9][10]

3. Data Acquisition:

  • The sample tube is placed in the well of the HPGe detector.

  • The sample is counted for a predetermined live time, for example, 15 minutes.[4][8]

4. Data Analysis:

  • The resulting gamma-ray spectrum is analyzed to identify and quantify the photopeaks corresponding to ¹⁹²Ir.

  • Key gamma-ray peaks for ¹⁹²Ir analysis include 295.95 keV, 308.44 keV, 316.50 keV, 468.07 keV, 604.40 keV, and 612.45 keV.[4]

  • The activity concentration is calculated for each major photopeak, and a weighted average is determined based on their respective branching ratios to provide the final activity.[4]

  • Corrections for background radiation, radioactive decay, and coincidence summing effects must be applied.[8]

This compound-192 Quantification via Liquid Scintillation Counting

This technique measures the beta particles emitted by ¹⁹²Ir.

1. Sample Preparation:

  • An aliquot of the sample (e.g., 0.5 mL of urine) is pipetted into a 20 mL glass liquid scintillation vial.

  • A liquid scintillation cocktail (e.g., 10 mL of Ultima Gold) is added to the vial.

  • The vial is capped, shaken vigorously to ensure a homogenous emulsion, and allowed to equilibrate in the dark to minimize photoluminescence and chemiluminescence.

2. Instrumentation and Calibration:

  • A liquid scintillation counter (e.g., Tri-Carb or Quantulus) is used.[4]

  • The instrument is calibrated for efficiency using a set of quenched standards containing a known activity of a beta-emitting radionuclide with a similar energy spectrum to ¹⁹²Ir, or ideally, ¹⁹²Ir itself. This generates a quench curve to correct for variations in counting efficiency.[4]

3. Data Acquisition:

  • The prepared vial is placed in the liquid scintillation counter.

  • The sample is counted for a specified duration, for instance, 5 minutes.[4]

4. Data Analysis:

  • The instrument records the counts per minute (CPM).

  • The CPM is converted to disintegrations per minute (DPM), which represents the activity, using the quench correction curve to determine the counting efficiency for that specific sample.

  • Background subtraction and decay corrections are applied to calculate the final activity of ¹⁹²Ir in the sample.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for both HPGe and LSC quantification of this compound-192.

HPGe_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain 10 mL Sample Aliquot Aliquot into 15 mL Tube Sample->Aliquot Place_Sample Place in HPGe Detector Aliquot->Place_Sample Count Acquire Spectrum (15 min) Place_Sample->Count Identify_Peaks Identify ¹⁹²Ir Photopeaks Count->Identify_Peaks Calculate_Activity Calculate Activity per Peak Identify_Peaks->Calculate_Activity Apply_Corrections Apply Background & Summing Corrections Calculate_Activity->Apply_Corrections Weighted_Avg Calculate Weighted Average Activity Apply_Corrections->Weighted_Avg Result Final ¹⁹²Ir Activity Weighted_Avg->Result

Caption: HPGe Gamma Spectrometry Workflow for ¹⁹²Ir Quantification.

LSC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain 0.5 mL Sample Mix Mix with 10 mL LSC Cocktail Sample->Mix Equilibrate Dark Adapt & Equilibrate Mix->Equilibrate Place_Vial Place in LSC Counter Equilibrate->Place_Vial Count Count Sample (5 min) Place_Vial->Count Get_CPM Obtain Counts Per Minute (CPM) Count->Get_CPM Quench_Correction Apply Quench Correction (CPM to DPM) Get_CPM->Quench_Correction Apply_Corrections Apply Background & Decay Corrections Quench_Correction->Apply_Corrections Result Final ¹⁹²Ir Activity Apply_Corrections->Result

Caption: Liquid Scintillation Counting Workflow for ¹⁹²Ir Quantification.

Conclusion

The choice between HPGe gamma spectrometry and Liquid Scintillation Counting for the quantification of this compound-192 depends on the specific requirements of the application.

  • HPGe spectrometry is the preferred method when isotopic identification is paramount and in scenarios where samples may contain multiple gamma-emitting radionuclides. Its high resolution provides certainty in the identity of the measured radionuclide.

  • Liquid Scintillation Counting is advantageous when high precision and high sample throughput are the primary concerns. Its near-100% counting efficiency for the beta emissions of ¹⁹²Ir leads to statistically superior results in shorter counting times.[4]

For comprehensive radiological analysis, particularly in emergency response scenarios, the two techniques can be complementary. The high energy resolution of HPGe detectors can be used to identify ¹⁹²Ir as the contaminant, followed by the high-throughput, high-precision LSC method for rapid quantification across a large number of samples.[5] This dual approach leverages the strengths of both methods to ensure both accuracy and efficiency in this compound-192 quantification.

References

Safety Operating Guide

Proper Disposal of Iridium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of iridium and its compounds are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a rare and valuable precious metal, the primary goal for this compound waste is reclamation through recycling.[1][2] However, when recycling is not feasible, specific disposal protocols must be followed. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

It is crucial to distinguish between non-radioactive this compound metal or compounds and the radioactive isotope, this compound-192 (Ir-192). Ir-192 requires stringent radiological handling and disposal protocols managed by an institution's Radiation Safety or Environmental Health & Safety (EH&S) department.[3] This document focuses on non-radioactive this compound.

Immediate Safety and Handling

Before disposal, all this compound waste must be handled with appropriate care, minimizing exposure and risk. This compound metal is generally considered inert, but its powders can be flammable, and some compounds may cause skin or eye irritation.[1][4][5]

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. The following table summarizes recommended equipment based on the form of the this compound waste.

Body PartRequired PPENotes
Hands Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for tears before use and change them if contaminated.[1]
Eyes Safety glasses with side shields or gogglesGoggles are recommended if there is a splash risk.[1][6]
Body Laboratory coatA buttoned lab coat protects skin and clothing from contamination.[7]
Respiratory Use in a chemical fume hood or wear a dust respiratorEssential when handling this compound powders or volatile compounds to prevent inhalation.[1][8]

Step-by-Step Disposal Protocol for Non-Radioactive this compound

The following procedure outlines the recommended workflow for the safe segregation, collection, and disposal of non-radioactive this compound waste.

Step 1: Waste Identification and Segregation

  • Identify the Waste: Characterize the waste as this compound metal (pieces, foil), powder, a chemical compound, or contaminated labware (e.g., gloves, weigh boats, crucibles).

  • Segregate: Keep this compound waste separate from other chemical and laboratory waste streams to facilitate recycling and proper disposal.

Step 2: Safe Collection and Containment

  • Collect Solids: Carefully sweep or scoop up solid this compound waste, avoiding the creation of dust.[4]

  • Contain: Place the collected waste into a durable, sealable container that is clearly labeled "this compound Waste for Disposal" or "this compound Scrap for Recycling."[4][9]

  • Seal Securely: Ensure the container is tightly sealed to prevent leaks or spills.[9]

Step 3: Temporary Storage

  • Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous or recyclable waste.[4]

  • Incompatibilities: Keep this compound waste away from incompatible materials such as strong oxidizing agents, acids, and halogens.[1][5]

Step 4: Disposal Path Determination

  • Path A: Recycling (Highly Recommended): Due to its high economic value and rarity, recycling is the most environmentally sound and preferred disposal method.[2][10]

    • Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed precious metal recovery service to arrange for collection.[11]

    • Scrap this compound can be collected for recycling.[4]

  • Path B: Licensed Waste Disposal: If recycling is not feasible, the waste must be disposed of through a licensed waste disposal contractor.[5][9]

    • Contact your EH&S department to coordinate the pickup.

    • Never dispose of this compound waste in standard trash or down the drain.[4][9] Disposal must comply with all federal, state, and local regulations.[4][8]

Disposal Workflow

G A This compound Waste Generation (Metal, Powder, Compound, Contaminated Items) B Step 1: Identify & Segregate Waste A->B C Step 2: Collect in a Labeled, Sealed Container B->C D Step 3: Store in a Cool, Dry, Secure Location C->D E Step 4: Contact EH&S Dept. for Disposal Path D->E F Path A: Recycling (Preferred Method) E->F Feasible G Path B: Licensed Contractor Disposal E->G Not Feasible H Precious Metal Recovery Facility F->H I Certified Hazardous Waste Facility G->I

Caption: Workflow for the proper disposal of non-radioactive this compound waste.

Special Considerations for this compound-192

The radioactive isotope Ir-192 is subject to strict regulatory controls. Under no circumstances should Ir-192 be handled or disposed of using the procedures outlined above.

  • Contact Radiation Safety: Immediately contact your institution's Radiation Safety Officer or EH&S department for any disposal needs related to Ir-192.[3]

  • ALARA Principle: All handling must adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.[3]

  • Specific Protocols: Disposal will involve specialized shielded containers, dosimetry, and detailed record-keeping in accordance with institutional and federal regulations.[3]

Emergency Spill Procedures

In the event of a spill, prioritize safety and containment.

  • Evacuate and Secure: If dealing with a large quantity of flammable powder, remove all sources of ignition and evacuate personnel from the immediate area.[6]

  • Protect Yourself: Wear the appropriate PPE, including respiratory protection for powders.[4]

  • Contain and Clean:

    • For solid spills, sweep or scoop the material into a suitable waste container.[4] Avoid actions that create dust.[8]

    • Flush the contaminated area with plenty of water.[9]

  • Dispose of Waste: Collect all contaminated cleaning materials and the spilled this compound in a sealed container and dispose of it as this compound waste, following the procedures outlined above.[5][9]

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Iridium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with heavy metals like iridium. This guide provides essential, immediate safety and logistical information for handling both stable and radioactive this compound isotopes, including comprehensive operational and disposal plans.

This compound, in its metallic form, is a dense, corrosion-resistant element. While generally considered non-hazardous in its solid state, its powdered form and various compounds can pose health risks upon inhalation or skin contact.[1][2] The radioactive isotope, this compound-192 (¹⁹²Ir), presents a significant radiological hazard and requires stringent safety protocols.[3][4] Adherence to proper personal protective equipment (PPE) guidelines and handling procedures is critical to mitigate these risks.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE depends on the form of this compound being handled—metallic, powder, compound, or the radioactive isotope ¹⁹²Ir.

Handling Metallic and Powdered this compound

When working with this compound in its solid or powdered form, the primary concerns are inhalation of dust and skin contact.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or PVC glovesTo prevent skin contact with this compound powder or compounds.[2][5]
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust and splashes of this compound-containing solutions.[5][6]
Respiratory Protection NIOSH-approved respirator with a P2 or N95 filterRequired when handling this compound powder or in situations where dust may be generated.[7]
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Handling Radioactive this compound-192

The handling of ¹⁹²Ir requires additional precautions to protect against radiation exposure.

PPE ComponentSpecificationPurpose
Hand Protection Disposable glovesTo prevent radioactive contamination of the skin.[3][4]
Eye Protection Safety glassesStandard eye protection in a laboratory setting.[3]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[3]
Dosimetry Body and ring badgesTo monitor and record radiation dose received by the handler.[3][4]
Shielding Lead shielding (e.g., lead bricks, L-block shields)To reduce exposure to gamma radiation emitted by ¹⁹²Ir.[3][4]

Operational Plans for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

General Handling Procedures for Metallic and Powdered this compound
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. If working with powder, cover the work surface with absorbent paper.[8]

  • Ventilation : Handle this compound powder in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.[7][9]

  • Personal Hygiene : Wash hands thoroughly after handling this compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[8]

  • Spill Cleanup : In case of a spill of this compound powder, avoid creating dust. Use a wet-brushing method or a vacuum cleaner with a HEPA filter to clean the area.[7][9]

Specific Procedures for Handling this compound-192
  • ALARA Principle : All work with ¹⁹²Ir must adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.[4]

  • Controlled Area : Designate a specific area for handling ¹⁹²Ir and clearly mark it with radiation warning signs.[3]

  • Shielding : Always use appropriate lead shielding when handling ¹⁹²Ir sources. The thickness of the shielding should be sufficient to reduce the radiation dose rate to acceptable levels.[3][4]

  • Remote Handling : Use tongs or other remote handling tools to manipulate ¹⁹²Ir sources to increase the distance between the source and the handler.[3]

  • Monitoring : Use a survey meter to monitor radiation levels in the work area and on your hands and clothing after handling ¹⁹²Ir.[4]

Disposal Plans for this compound Waste

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal of Metallic this compound and this compound Compounds

For non-radioactive this compound waste, the disposal method depends on its form and any contaminants present.

Waste TypeDisposal Procedure
Solid Metallic this compound Can often be recycled. If recycling is not an option, it should be disposed of as chemical waste in accordance with local regulations.
This compound Powder Should be collected in a sealed, labeled container. Disposal should be handled by a licensed professional waste disposal service, often through incineration in a facility equipped with appropriate emission controls.[10]
Contaminated Labware Glassware and other lab materials contaminated with this compound should be thoroughly cleaned. If cleaning is not feasible, they should be disposed of as chemical waste.
This compound Solutions Aqueous solutions containing this compound should not be disposed of down the drain. They should be collected in a labeled waste container for disposal by a certified waste management company.
Disposal of this compound-192 Waste

Radioactive waste containing ¹⁹²Ir must be managed according to strict regulatory protocols.

Waste TypeDisposal Procedure
Sealed Sources Disused ¹⁹²Ir sealed sources should be returned to the manufacturer or transferred to a licensed radioactive waste disposal facility.
Contaminated Solid Waste Lab coats, gloves, and other solid materials contaminated with ¹⁹²Ir should be placed in a designated, shielded radioactive waste container. The waste should be managed through a licensed radioactive waste disposal service.[11]
Contaminated Liquid Waste Liquid waste containing ¹⁹²Ir should be collected in a labeled, shielded container. Disposal must be handled by a licensed radioactive waste management facility.[12]
Decay-in-Storage For short-lived radioactive waste like ¹⁹²Ir (half-life of 73.83 days), decay-in-storage is a viable option. The waste is stored in a shielded, secure location until its radioactivity has decayed to background levels. After decay, it can be disposed of as non-radioactive waste, provided all radiation labels are removed.[12]

Experimental Protocol Example: Synthesis of an Organometallic this compound Compound

The following is a generalized protocol for the synthesis of an organometallic this compound monomer, illustrating a common laboratory procedure where this compound is handled.

Objective: To synthesize an organometallic this compound monomer from a dimeric this compound compound.

Materials:

  • Dimeric this compound compound with a halogenated bridge

  • Ancillary ligand

  • Base (e.g., sodium carbonate)

  • 1,2-dimethoxyethane (solvent)

Procedure:

  • Reaction Setup : In a fume hood, combine the dimeric this compound compound, the ancillary ligand, and the base in a round-bottom flask.

  • Solvent Addition : Add 1,2-dimethoxyethane to the flask.

  • Reflux : Heat the mixture to reflux and maintain for a specified period to allow for the formation of the organometallic this compound monomer precipitate.

  • Cooling and Filtration : Allow the mixture to cool to room temperature.

  • Collection : Collect the precipitate by filtering the cooled mixture.

  • Washing and Drying : Wash the collected precipitate with an appropriate solvent and dry it under vacuum.

Throughout this procedure, the handler must wear the appropriate PPE, including gloves, safety glasses, and a lab coat. If any of the starting materials are in powdered form, a respirator should also be used during weighing and transfer.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling this compound and responding to a spill.

IridiumHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE AreaPrep 2. Prepare Work Area Weigh 3. Weigh/Measure this compound AreaPrep->Weigh React 4. Perform Experiment Weigh->React Decon 5. Decontaminate Work Area React->Decon Waste 6. Dispose of Waste Decon->Waste RemovePPE 7. Doff PPE Waste->RemovePPE

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

IridiumSpillResponse cluster_initial Initial Response cluster_cleanup Cleanup cluster_disposal Disposal Alert 1. Alert Others Isolate 2. Isolate Spill Area Alert->Isolate Assess 3. Assess Spill Isolate->Assess Clean 4. Clean Spill Assess->Clean Collect 5. Collect Waste Clean->Collect Dispose 6. Dispose as Hazardous Waste Collect->Dispose

Caption: Step-by-step procedure for responding to an this compound spill in the laboratory.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.